molecular formula C6H12O7 B104317 Gluconic acid CAS No. 526-95-4

Gluconic acid

カタログ番号: B104317
CAS番号: 526-95-4
分子量: 196.16 g/mol
InChIキー: RGHNJXZEOKUKBD-SQOUGZDYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Gluconic acid (C6H12O7) is a non-corrosive, non-toxic, and readily biodegradable organic acid that occurs naturally in fruits, honey, and wine . As a multifaceted compound, it serves as a valuable tool in diverse research fields. In food science studies, it is investigated as a mild acidity regulator (E574) and a chelating agent to prevent mineral precipitation . Its sodium salt is a highly effective chelator of di- and trivalent metal ions in alkaline conditions, making it a subject of interest in research on cleaning formulations and metal surface treatment . Furthermore, this compound and its derivatives, such as calcium gluconate and zinc gluconate, are explored in pharmacological and microbiological research for their roles as mineral supplements and in biofilm disruption studies . Recent cutting-edge research highlights the potential of this compound-containing oligosaccharides, like maltobionic acid, as targeted prebiotics that promote the growth of beneficial gut bacteria such as Faecalibacterium through microbial cross-feeding mechanisms . From a bioprocessing perspective, this compound is a major model compound in industrial biotechnology, produced with high yield via submerged fermentation of microorganisms like Aspergillus niger and Gluconobacter oxydans from glucose . This product is a 50% aqueous solution. This product is For Research Use Only (RUO). It is not intended for, and must not be used for, diagnostic procedures or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
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InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1
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InChI Key

RGHNJXZEOKUKBD-SQOUGZDYSA-N
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Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O
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Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O
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Molecular Formula

C6H12O7
Record name GLUCONIC ACID
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Related CAS

124423-64-9, Array
Record name D-Gluconic acid, homopolymer
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DSSTOX Substance ID

DTXSID8027169, DTXSID8042000
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Molecular Weight

196.16 g/mol
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Physical Description

Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER.
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Record name GLUCONIC ACID
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Solubility

FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good)
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Density

1.24 @ 25 °C/4 °C, 1.23 g/cm³
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Color/Form

NEEDLES FROM ETHANOL & ETHER, CRYSTALS

CAS No.

526-95-4, 133-42-6
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Melting Point

131 °C, 113 - 118 °C
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Foundational & Exploratory

An In-Depth Technical Guide to Gluconic Acid: From Chemical Structure to Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of gluconic acid, a versatile polyhydroxycarboxylic acid. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of this compound, its production methodologies, and its wide-ranging applications across various industries. The information presented herein is a synthesis of established scientific principles and practical, field-proven insights.

Unveiling the Chemical Identity of this compound

This compound (C₆H₁₂O₇) is a mild organic acid derived from the oxidation of glucose.[1] Its chemical structure consists of a six-carbon chain with five hydroxyl (-OH) groups and a terminal carboxylic acid (-COOH) group.[1] This structure, mirroring the open-chain form of glucose, is fundamental to its unique properties and functionalities.

The presence of multiple hydroxyl groups and a carboxylic acid function imparts a dual chemical nature to the molecule, allowing it to act as both a polyol and a weak acid. In aqueous solutions, this compound exists in equilibrium with its cyclic esters, primarily glucono-delta-lactone (GDL).[2]

Molecular Formula: C₆H₁₂O₇ Condensed Structural Formula: HOCH₂(CHOH)₄COOH

Fermentation_Process Glucose Glucose GOx Glucose Oxidase (from A. niger) Glucose->GOx O2 Oxygen O2->GOx H2O Water GDL Glucono-δ-lactone GOx->GDL H2O2 Hydrogen Peroxide GOx->H2O2 Catalase Catalase (from A. niger) Catalase->O2 Decomposition Catalase->H2O Decomposition Gluconic_Acid This compound GDL->Gluconic_Acid Hydrolysis H2O2->Catalase

References

Unveiling Gluconic Acid in the Plant Kingdom: A Technical Guide to Its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the natural sources, occurrence, and biosynthesis of gluconic acid in plants has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the presence of this versatile organic acid across the plant kingdom, supported by quantitative data, detailed experimental protocols, and visual representations of its biochemical pathways.

This compound, a mild organic acid derived from the oxidation of glucose, is naturally present in various plant-based products, including fruits, honey, and wine.[1] Its role in plants extends beyond a simple metabolic intermediate; it is recognized for its ability to chelate essential minerals, thereby enhancing their bioavailability for plant uptake. This property is increasingly being leveraged in agricultural applications to improve nutrient delivery to crops.

Natural Occurrence and Quantitative Data

This compound is found in a variety of fruits and vegetables. While its presence is widely acknowledged, precise quantitative data across a broad spectrum of plant species remains an area of active research. This guide summarizes available data on this compound concentrations in select plant sources to provide a comparative overview for researchers.

Plant SourceConcentration RangeReference
GrapesVariable, can reach ~75 g/L in juice from Botrytis infected grapes[2]
Fruit JuicesWidely present, contributes to acidityGeneral Knowledge
HoneyPresent as a product of glucose oxidation[1]
WinePresent, levels can indicate grape quality[3]

Biosynthesis of this compound in Plants

The primary pathway for this compound biosynthesis in plants is the oxidation of glucose. This reaction is catalyzed by enzymes such as glucose oxidase and glucose dehydrogenase. While much of the detailed research on this pathway has been conducted in microorganisms, evidence points to the existence of analogous enzymatic machinery within plant cells.

The key enzymatic step involves the conversion of D-glucose to D-glucono-δ-lactone, which is then hydrolyzed to this compound. In plants, this process is linked to the pentose phosphate pathway, a central route for glucose metabolism and the production of reductive power in the form of NADPH. Specifically, glucose-6-phosphate dehydrogenase (G6PDH) catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, which can then be converted to this compound.[4]

Below is a diagram illustrating the proposed biosynthetic pathway of this compound in plants.

Gluconic_Acid_Biosynthesis Glucose Glucose Glucose6P Glucose-6-Phosphate Glucose->Glucose6P Hexokinase (ATP -> ADP) GluconoLactone D-Glucono-δ-lactone Glucose->GluconoLactone Glucose Oxidase (O2 -> H2O2) or Glucose Dehydrogenase (NAD(P)+ -> NAD(P)H) 6PGL 6-Phosphoglucono-δ-lactone Glucose6P->6PGL Glucose-6-Phosphate Dehydrogenase (NADP+ -> NADPH) GluconicAcid This compound GluconoLactone->GluconicAcid Spontaneous Hydrolysis or Lactonase 6PG 6-Phosphogluconate 6PGL->6PG 6-Phosphogluconolactonase PPP Pentose Phosphate Pathway 6PG->PPP

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental Protocols for the Determination of this compound in Plants

Accurate quantification of this compound in plant matrices is essential for research and quality control. This section provides a detailed methodology for its analysis using High-Performance Liquid Chromatography (HPLC), a widely used and reliable technique.

Sample Preparation and Extraction

Effective extraction of organic acids from plant tissues is a critical first step. The following protocol is a general guideline that may require optimization depending on the specific plant material.

  • Tissue Homogenization : Weigh 1-5 grams of fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction : Transfer the powdered tissue to a centrifuge tube containing a pre-chilled extraction solvent (e.g., 80% methanol or a solution containing a strongly acidic cation exchanger).[5] Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation : Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection : Carefully collect the supernatant, which contains the extracted organic acids.

  • Cleanup (Optional but Recommended) : To remove interfering compounds, the extract can be passed through a solid-phase extraction (SPE) cartridge (e.g., a weak anion exchanger like PSA).[6]

  • Filtration : Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

The following diagram outlines the general workflow for sample preparation.

Sample_Preparation_Workflow Start Plant Tissue Sample Homogenization Homogenization (in Liquid Nitrogen) Start->Homogenization Extraction Extraction with Solvent Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Cleanup SPE Cleanup (Optional) Supernatant->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration HPLC HPLC Analysis Filtration->HPLC

Caption: General workflow for the extraction of this compound from plant samples.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reverse-phase HPLC method for the separation and quantification of this compound.

  • Instrumentation : A standard HPLC system equipped with a UV detector or a refractive index (RI) detector.

  • Column : A polymer-based reversed-phase column suitable for organic acid analysis (e.g., Shodex RSpak DE-613).[7]

  • Mobile Phase : An acidic aqueous solution, such as 2 mM perchloric acid, is effective for suppressing the dissociation of the carboxyl group of this compound, allowing for good retention on a reversed-phase column.[7]

  • Flow Rate : Typically 0.5 - 1.0 mL/min.

  • Column Temperature : Maintained at a constant temperature, for example, 30-35°C, to ensure reproducible retention times.

  • Detection : UV detection at 210 nm is suitable for organic acids.

  • Injection Volume : 10-20 µL.

  • Quantification : A standard curve is generated using certified reference standards of this compound at various concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the standard curve.

This technical guide provides a foundational understanding of this compound in the plant kingdom, offering valuable insights and practical methodologies for researchers in the field. Further investigation into the quantitative distribution of this acid across a wider range of plant species and the elucidation of the specific regulatory mechanisms of its biosynthesis in plants are promising avenues for future research.

References

Biosynthesis pathway of gluconic acid from glucose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Gluconic Acid from Glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-gluconic acid, a mild organic acid, is a versatile molecule with wide-ranging applications in the pharmaceutical, food, and chemical industries.[1][2] Its production from glucose is a cornerstone of industrial biotechnology, primarily achieved through microbial fermentation. This guide provides a comprehensive technical overview of the biosynthetic pathways of this compound from glucose, detailing the enzymatic mechanisms, key microbial systems, and critical process parameters. We will explore both the fungal and bacterial routes of this bioconversion, offering insights into the underlying biochemistry and practical methodologies for its study and optimization.

Introduction: The Significance of this compound

This compound is the carboxylic acid formed by the oxidation of the aldehyde group of glucose.[3] Its non-toxic, non-corrosive, and chelating properties make it a valuable bulk chemical.[2] In the pharmaceutical industry, it is utilized as a counter-ion for drug formulation, for instance, in calcium and iron gluconate supplements.[4][5] Its ability to sequester metal ions is also leveraged in various industrial applications, including cleaning agents and in the textile and leather industries.[1][5] The microbial fermentation process is the preferred method for its commercial production, offering high yields and specificity compared to chemical oxidation methods.[1][6]

Core Biosynthetic Pathways from Glucose

The biosynthesis of this compound from glucose is predominantly a single-step oxidation reaction. However, the enzymatic machinery responsible for this conversion differs between fungal and bacterial systems.

The Fungal Pathway: Glucose Oxidase-Catalyzed Oxidation

In filamentous fungi, particularly Aspergillus niger, the key enzyme is glucose oxidase (GOx), an FAD-dependent oxidoreductase.[6][7][8] This enzyme catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, with molecular oxygen as the electron acceptor, producing hydrogen peroxide as a byproduct.[6][8][9] The glucono-δ-lactone is then spontaneously or enzymatically hydrolyzed to this compound.[6][8]

The overall reaction can be summarized as:

β-D-Glucose + O₂ → D-Glucono-δ-lactone + H₂O₂ D-Glucono-δ-lactone + H₂O → D-Gluconic acid

A critical aspect of this pathway is the production of hydrogen peroxide, which can be inhibitory or damaging to the cells.[10][11] Therefore, industrial strains of A. niger often possess high catalase activity to decompose hydrogen peroxide into water and oxygen.[10][11][12]

Fungal_Gluconic_Acid_Pathway Glucose β-D-Glucose Gluconolactone D-Glucono-δ-lactone Glucose->Gluconolactone Glucose Oxidase (GOx) + O₂ Gluconic_Acid D-Gluconic Acid Gluconolactone->Gluconic_Acid Spontaneous/ Gluconolactonase + H₂O H2O2 H₂O₂ H2O_O2 H₂O + ½O₂ H2O2->H2O_O2 Catalase

Caption: Fungal biosynthesis of this compound via glucose oxidase.

The Bacterial Pathway: Glucose Dehydrogenase-Mediated Oxidation

In bacteria, particularly species of Gluconobacter, the oxidation of glucose is primarily catalyzed by membrane-bound glucose dehydrogenase (GDH).[6][7] This enzyme utilizes a pyrroloquinoline quinone (PQQ) cofactor and is located in the periplasmic space.[13][14] GDH oxidizes D-glucose to D-glucono-δ-lactone, which is subsequently hydrolyzed to this compound.[13][15] Unlike the fungal pathway, this process does not produce hydrogen peroxide.[12]

Gluconobacter oxydans is a key industrial microorganism for this process due to its remarkable capacity for incomplete oxidation of sugars.[15] Some Gluconobacter species can further oxidize this compound to 2-ketothis compound and 2,5-diketothis compound.[13][16][17]

Bacterial_Gluconic_Acid_Pathway cluster_periplasm Periplasm Glucose D-Glucose Gluconolactone D-Glucono-δ-lactone Glucose->Gluconolactone Glucose Dehydrogenase (GDH) (PQQ-dependent) Gluconic_Acid D-Gluconic Acid Gluconolactone->Gluconic_Acid Spontaneous/ Gluconolactonase Keto_Gluconic_Acids 2-Keto-gluconic acid 2,5-Diketo-gluconic acid Gluconic_Acid->Keto_Gluconic_Acids Gluconate Dehydrogenase

Caption: Bacterial biosynthesis of this compound via glucose dehydrogenase.

Key Microbial Production Systems

Aspergillus niger

Aspergillus niger is the most extensively studied and commercially utilized fungus for this compound production.[4][6] It is favored for its high production yields and the secretion of glucose oxidase into the culture medium.[1]

Critical Fermentation Parameters for A. niger :

Parameter Optimal Range Rationale & Insights
pH 4.5 - 6.5 A pH below 3.5 can shift metabolism towards citric acid production.[6][18] Maintaining a stable pH is crucial for optimal enzyme activity and cell growth.[1]
Temperature 28 - 30°C This range supports optimal fungal growth and enzyme stability.[1][19]
Glucose Concentration 110 - 250 g/L High glucose concentrations induce glucose oxidase expression.[6] However, very high concentrations can lead to substrate inhibition.

| Aeration | High | The glucose oxidase reaction is oxygen-dependent. High aeration rates are necessary to maintain sufficient dissolved oxygen levels.[6][18] |

Gluconobacter oxydans

Gluconobacter oxydans is the primary bacterium used for industrial this compound production.[15] Its periplasmic oxidation system allows for efficient conversion without the need for glucose transport into the cytoplasm.

Critical Fermentation Parameters for G. oxydans :

Parameter Optimal Range Rationale & Insights
pH 4.0 - 6.0 Lower pH can favor this compound accumulation and inhibit further oxidation to keto-gluconic acids.[18]
Temperature 30°C This temperature supports robust bacterial growth and enzyme activity.[20]
Glucose Concentration High initial concentrations High glucose levels favor the direct oxidation pathway.[18]

| Aeration | Very High | The membrane-bound dehydrogenases transfer electrons to the respiratory chain, making high oxygen availability critical for efficient conversion.[18][21] |

Experimental Protocols

Protocol for this compound Production by Aspergillus niger

This protocol outlines a typical batch fermentation process for producing this compound using A. niger.

1. Inoculum Preparation:

  • Inoculate a suitable seed medium with A. niger spores.

  • Incubate at 30°C for 24-48 hours with agitation.

2. Fermentation:

  • Prepare the production medium containing glucose (150 g/L), a nitrogen source (e.g., peptone), and mineral salts.[1]

  • Autoclave the medium and allow it to cool to 30°C.

  • Inoculate the production medium with the seed culture (5-10% v/v).

  • Maintain the fermentation at 30°C with vigorous aeration and agitation.[1]

  • Control the pH at 5.5-6.0 by the addition of a neutralizing agent like calcium carbonate or sodium hydroxide.[6]

  • Monitor glucose consumption and this compound production over time.

3. Downstream Processing:

  • Separate the fungal biomass from the fermentation broth by filtration or centrifugation.

  • The resulting supernatant contains the this compound (or its salt).

  • Further purification can be achieved through steps like carbon adsorption, evaporation, and crystallization.[22]

Aniger_Fermentation_Workflow Inoculum Inoculum Preparation (A. niger spores in seed medium) Fermenter Batch Fermentation (Production Medium, 30°C, pH 5.5-6.0) Inoculum->Fermenter Biomass_Separation Biomass Separation (Filtration/Centrifugation) Fermenter->Biomass_Separation Supernatant This compound-rich Supernatant Biomass_Separation->Supernatant Purification Downstream Processing (Purification & Crystallization) Supernatant->Purification Final_Product Pure this compound/Gluconate Purification->Final_Product

Caption: Workflow for this compound production using A. niger.

Assay for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying this compound.

1. Sample Preparation:

  • Collect a sample from the fermentation broth.

  • Centrifuge to remove cells and particulate matter.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the sample as necessary to fall within the standard curve range.

2. HPLC Analysis:

  • Column: A suitable anion exchange or reverse-phase column.[23][24]

  • Mobile Phase: An isocratic mobile phase, often a dilute acid (e.g., sulfuric acid) or a buffer solution.[25]

  • Detector: A refractive index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm). Pulsed amperometric detection can also be used for high sensitivity.[23]

  • Quantification: Prepare a standard curve of known this compound concentrations. Compare the peak area of the sample to the standard curve to determine the concentration.

Conclusion and Future Perspectives

The biosynthesis of this compound from glucose is a well-established and efficient industrial process. The choice between fungal and bacterial systems depends on various factors, including the desired purity of the final product and the operational costs. Future research is likely to focus on strain improvement through metabolic engineering to enhance yields and reduce byproduct formation. Additionally, the development of more efficient downstream processing techniques, such as membrane-based separation, will be crucial for improving the overall sustainability and cost-effectiveness of this compound production.[22][26]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Gluconic Acid for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of gluconic acid, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and replication of key experiments.

Core Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₆H₁₂O₇ and the condensed structural formula HOCH₂(CHOH)₄COOH.[1][2] It is one of the 16 stereoisomers of 2,3,4,5,6-pentahydroxyhexanoic acid.[1][2] In aqueous solutions at neutral pH, this compound forms the gluconate ion.[3][4] The salts of this compound are referred to as "gluconates".[3][4]

Naturally occurring in fruits, honey, and wine, this compound is a mild, non-corrosive, non-toxic organic acid.[1][5][6] It is produced by the oxidation of glucose.[7][8] In aqueous solutions, it exists in equilibrium with its cyclic esters, gamma- and delta-gluconolactone.[3][5][9]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
Molecular FormulaC₆H₁₂O₇[1][2][10]
Molecular Weight196.16 g/mol [9][10][11]
AppearanceWhite crystalline powder or colorless to light yellow, clear syrupy liquid[2][11][12]
Melting Point131 °C (268 °F; 404 K)[1][11][13]
Boiling Point673.6 °C at 760 mmHg[14]
Density1.23 g/cm³[1][5]
pKa (Acidity)3.6 - 3.86[1][2][5][11]
Refractive Index1.4161[2][5]

Table 2: Solubility Profile of this compound

SolventSolubilityReferences
Water316 g/L; Very soluble[1][2][10][15]
EthanolSlightly soluble[2][11][15]
EtherInsoluble[2][11][15]
Other Organic SolventsInsoluble in most[2][11][15]

Table 3: Spectroscopic Data for D-Gluconic Acid

Spectrum TypeSolventKey Shifts (ppm)References
¹³C NMRD₂O (pH 7.4)65.32, 73.67, 73.88, 75.28, 76.79, 181.35[11]
¹H NMRWater (pH 7.0)3.64-4.13[11]

Experimental Protocols

This section details the methodologies for determining key properties of this compound.

Determination of pKa via pH Titration

The pKa of a weak acid like this compound can be accurately determined by titration with a strong base and monitoring the pH.[16][17]

Principle: The pKa is the pH at which the concentrations of the acid and its conjugate base are equal.[16][18] This point is reached at the half-equivalence point of the titration.[16][18]

Materials:

  • This compound solution of known concentration

  • Standardized sodium hydroxide (NaOH) solution (strong base)

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Distilled or deionized water

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Pipette a known volume of the this compound solution into a beaker.

  • Add enough distilled water to ensure the pH electrode is properly immersed.

  • Place the beaker on a magnetic stirrer and add the stir bar.

  • Immerse the pH electrode in the solution.

  • Fill the burette with the standardized NaOH solution.

  • Record the initial pH of the this compound solution.

  • Begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL).

  • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • As the pH begins to change more rapidly, reduce the increment size of the NaOH added. This indicates the approach to the equivalence point.

  • Continue the titration well past the equivalence point until the pH plateaus.

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the equivalence point, which is the point of steepest inflection on the curve.

  • The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

  • The pH at the half-equivalence point is equal to the pKa of this compound.[16][18]

Melting Point Determination via Capillary Method

The melting point of a crystalline solid like this compound is a key indicator of its purity.[19]

Principle: A small amount of the powdered solid is heated in a capillary tube, and the temperature range over which it melts is observed.[19][20] Pure compounds typically have a sharp melting point range of 1-2°C.

Materials:

  • Dry, powdered this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus or a Thiele tube setup

  • Thermometer

Procedure:

  • Ensure the this compound sample is completely dry.[21]

  • Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid (2-3 mm in height) should be packed into the sealed end of the tube.[21]

  • Place the loaded capillary tube into the heating block of the melting point apparatus.[20][21]

  • Heat the sample rapidly at first to get an approximate melting point.

  • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[21]

  • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[21]

Aqueous Solubility Determination via Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[22]

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the resulting saturated solution is then determined.

Materials:

  • Crystalline this compound

  • Distilled or deionized water

  • Flasks with stoppers

  • Constant temperature shaker bath

  • Filtration or centrifugation equipment

  • Analytical method for concentration determination (e.g., HPLC, titration)

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of water.

  • Seal the flask and place it in a constant temperature shaker bath. The temperature should be controlled and recorded.

  • Agitate the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully separate the saturated solution from the excess solid by filtration or centrifugation. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

  • Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method.

  • The determined concentration represents the solubility of this compound at that specific temperature.

Signaling Pathways and Biological Relevance

This compound is a key intermediate in carbohydrate metabolism. It is produced from glucose via an oxidation reaction catalyzed by glucose oxidase in fungi and glucose dehydrogenase in bacteria.[7]

Microbial Production of this compound from Glucose

The following diagram illustrates the general pathway for the microbial production of this compound.

GluconicAcidProduction Microbial Production of this compound Glucose Glucose Enzyme Glucose Oxidase (Fungi) or Glucose Dehydrogenase (Bacteria) Glucose->Enzyme Gluconolactone Glucono-δ-lactone Enzyme->Gluconolactone Oxidation GluconicAcid This compound Gluconolactone->GluconicAcid Hydrolysis

Microbial conversion of glucose to this compound.
Metabolic Fate of this compound

In many organisms, this compound can be further metabolized through the pentose phosphate pathway.[23][24] The pathway can vary between organisms. For instance, in Gluconobacter oxydans, this compound can be further oxidized to 2-ketogluconate and 2,5-diketogluconate.[23][24]

GluconicAcidMetabolism Metabolic Fate of this compound in G. oxydans GluconicAcid This compound GDH Gluconate Dehydrogenase GluconicAcid->GDH Keto2 2-Ketogluconate GDH->Keto2 Oxidation Keto2DH 2-Ketogluconate Dehydrogenase Keto2->Keto2DH Keto25 2,5-Diketogluconate Keto2DH->Keto25 Oxidation

Oxidative pathway of this compound in G. oxydans.

References

An In-depth Technical Guide to the Equilibrium of Gluconic Acid and Glucono-δ-lactone

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of fundamental chemical equilibria is paramount. The interconversion of gluconic acid and its cyclic ester, glucono-δ-lactone (GDL), is a classic example of a dynamic equilibrium with profound implications across various scientific disciplines, from food science to pharmaceutical formulations. This technical guide provides an in-depth exploration of this equilibrium, offering not only the theoretical underpinnings but also practical, field-proven methodologies for its study and manipulation. Our focus is on the "why" behind the "how," ensuring that the reader gains not just procedural knowledge but also a deep-seated understanding of the causality that governs this elegant chemical system.

Introduction: The Molecular Dance of an Acid and its Ester

This compound (C₆H₁₂O₇), a mild organic acid, and its intramolecular ester, glucono-delta-lactone (C₆H₁₀O₆), exist in a dynamic, reversible equilibrium in aqueous solutions.[1] This relationship is not merely a chemical curiosity; it is the cornerstone of their utility in a multitude of applications. GDL, a white, crystalline powder, is the dehydrated form of this compound and readily hydrolyzes in water to form the parent acid.[1][2] This slow, controlled hydrolysis is the key to many of GDL's applications, as it provides a gradual decrease in pH over time.[3]

The industrial production of this compound and GDL is primarily achieved through the microbial fermentation of glucose, often using microorganisms like Aspergillus niger.[2][4][5] Chemical synthesis routes, such as the oxidation of glucose with bromine water or using palladium-containing catalysts, are also employed.[2][6][7]

This guide will dissect the thermodynamics and kinetics of this equilibrium, explore the factors that influence it, provide detailed protocols for its quantitative analysis, and delve into its practical applications in research and development.

The Heart of the Matter: Understanding the Equilibrium

The interconversion between this compound and glucono-δ-lactone is a reversible reaction that can be represented as follows:

C₆H₁₀O₆ (Glucono-δ-lactone) + H₂O ⇌ C₆H₁₂O₇ (this compound)

This equilibrium is influenced by several factors, most notably pH, temperature, and the presence of catalysts.

The Role of pH

The pH of the aqueous solution is a critical determinant of both the position of the equilibrium and the rate at which it is established.

  • Acidic Conditions (pH < 7): In acidic solutions, the equilibrium favors the formation of this compound. However, the hydrolysis of GDL is relatively slow. The reaction is independent of pH in the range of 3 to 5.[8]

  • Neutral and Alkaline Conditions (pH ≥ 7): As the pH increases, the rate of GDL hydrolysis significantly accelerates.[1] In alkaline solutions, the equilibrium is strongly shifted towards the formation of the gluconate salt, effectively driving the hydrolysis to completion.

The Influence of Temperature

Temperature plays a crucial role in the kinetics of the equilibrium. An increase in temperature accelerates the rate of both the forward (hydrolysis) and reverse (lactonization) reactions.[8] This temperature dependence is a key factor in many of GDL's applications, particularly in the food industry, where heat is applied during processing. The activation energy for the hydrolysis of GDL has been reported to be approximately 15 kcal/mol in the temperature range of 20 to 25°C.[8]

Kinetic and Thermodynamic Parameters

Quantitative understanding of the equilibrium requires an examination of its kinetic and thermodynamic constants. These values provide a numerical representation of the reaction's speed and the relative concentrations of the species at equilibrium.

ParameterValueConditionsReference
Hydrolysis Rate Constant (k) 2.26 x 10⁻⁴ s⁻¹25°C (by optical rotation)[8]
1.31 x 10⁻⁴ s⁻¹25°C (by coulometry)[8]
8.8 x 10⁻⁴ s⁻¹pH 6.4, phosphate buffer[8]
Equilibrium Constant (K) 1.76 ± 0.05 x 10⁻⁴25°C[8]
Acid Dissociation Constant (Ka) 1.99 ± 0.07 x 10⁻⁴25°C[8]
Lactone/Acid Ratio (KL) 7.725°C[8]

Diagram of the this compound - Glucono-δ-lactone Equilibrium:

Equilibrium GDL Glucono-δ-lactone (C₆H₁₀O₆) GA This compound (C₆H₁₂O₇) GDL->GA + H₂O (Hydrolysis) GA->GDL - H₂O (Lactonization) HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions filter_std Filter Standards prep_std->filter_std prep_sample Prepare Sample Solution filter_sample Filter Sample prep_sample->filter_sample inject Inject into HPLC filter_std->inject filter_sample->inject separate Chromatographic Separation inject->separate detect Detection (PAD/RID) separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Analytes detect->quantify calibrate->quantify Enzymatic_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay Procedure cluster_calculation Calculation prep_gluconic Prepare Sample for This compound reagents Add Buffer, NADP+/ATP, Sample, and 6-PGDH prep_gluconic->reagents prep_total Hydrolyze GDL for Total this compound prep_total->reagents read_A1 Read Absorbance A1 reagents->read_A1 add_GK Add Gluconate Kinase read_A1->add_GK incubate Incubate add_GK->incubate read_A2 Read Absorbance A2 incubate->read_A2 calc_delta_A Calculate ΔA = A2 - A1 read_A2->calc_delta_A calc_conc Calculate Concentration calc_delta_A->calc_conc

References

An In-depth Technical Guide to the Isomers of Pentahydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of pentahydroxyhexanoic acid, a group of sugar acids with significant implications in various scientific and industrial fields. This document details their structures, physicochemical characteristics, relevant metabolic pathways, and analytical methodologies, presenting a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to Pentahydroxyhexanoic Acid Isomers

Pentahydroxyhexanoic acids are a class of aldonic acids with the general chemical formula C₆H₁₂O₇. Derived from the oxidation of the aldehyde group of a six-carbon sugar (hexose), these compounds possess a six-carbon chain with a carboxylic acid group at one end and five hydroxyl groups. The stereochemistry of these hydroxyl groups gives rise to a total of 16 possible stereoisomers. These isomers, which include well-known compounds like gluconic acid and galactonic acid, exhibit a range of physical and biological properties.

This guide will focus on the following key isomers:

  • This compound (D- and L-isomers)

  • Galactonic Acid (D- and L-isomers)

  • Mannonic Acid (D- and L-isomers)

  • Gulonic Acid (D- and L-isomers)

  • Idonic Acid (D- and L-isomers)

  • Talonic Acid (D- and L-isomers)

  • Allonic Acid (D- and L-isomers)

  • Altronic Acid (D- and L-isomers)

Physicochemical Characteristics

The physicochemical properties of pentahydroxyhexanoic acid isomers are crucial for their isolation, identification, and application. While data for some isomers is readily available, information for others, particularly the L-forms and less common isomers, is sparse. The following tables summarize the available quantitative data for these compounds.

Table 1: General Properties of Pentahydroxyhexanoic Acid Isomers

PropertyValue
Molecular FormulaC₆H₁₂O₇
Molecular Weight196.16 g/mol

Table 2: Physicochemical Properties of Pentahydroxyhexanoic Acid Isomers

IsomerMelting Point (°C)pKaSpecific Optical Rotation (°)
D-Gluconic acid 131[1][2]3.86[2][3]-6.7 (c=1, H₂O)[4]
L-Gluconic acid N/AN/AN/A
D-Galactonic acid 133 - 136[5]~3.35-6.7 (c=1 g/100 mL, H₂O)
L-Galactonic acid N/AN/AN/A
D-Mannonic acid N/AN/AN/A
L-Mannono-1,4-lactone 153 - 155[6]N/AN/A
D-Gulonic acid N/A3.68[7]-6 (initial) to -38.6 (final)[7]
L-Gulono-1,4-lactone 187 - 190[8][9][10][11]N/A+55 (c=4, H₂O)[9]
D-Idonic acid N/AN/AN/A
L-Idonic acid N/AN/AN/A
D-Talonic acid N/AN/ALevorotatory (amide form)[12]
L-Talonic acid N/AN/AN/A
D-Allonic acid N/AN/AN/A
L-Allonic acid N/AN/AN/A
D-Altronic acid N/AN/AN/A
L-Altronic acid N/AN/AN/A

Note: "N/A" indicates that reliable data was not found in the searched sources. Some data pertains to the lactone form of the acid, which is a common cyclic ester derivative.

Biological Significance and Signaling Pathways

Several pentahydroxyhexanoic acid isomers are key intermediates in important metabolic pathways.

Pentose Phosphate Pathway and D-Gluconic Acid

D-Gluconic acid, in its phosphorylated form (6-phospho-D-gluconate), is a central intermediate in the Pentose Phosphate Pathway (PPP) . This pathway is crucial for the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for the synthesis of pentose sugars, the precursors for nucleotide and nucleic acid synthesis.

Pentose Phosphate Pathway involving 6-Phospho-D-gluconate.
Uronic Acid Pathway and L-Gulonic Acid

L-Gulonic acid is a key intermediate in the Uronic Acid Pathway , which is responsible for the synthesis of glucuronic acid and, in many animals, ascorbic acid (Vitamin C). In humans and other primates, a mutation in the gene for L-gulonolactone oxidase prevents the conversion of L-gulono-1,4-lactone to ascorbic acid, making it an essential dietary nutrient.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Lyophilization Lyophilization Sample->Lyophilization Dry Sample Methoximation Methoximation Lyophilization->Methoximation Add Methoxyamine HCl Silylation Silylation Methoximation->Silylation Add MSTFA GC_MS GC_MS Silylation->GC_MS Inject Data_Processing Data_Processing GC_MS->Data_Processing Acquire Data

References

Gluconic Acid: A Bio-Based Platform Chemical for a Sustainable Future

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconic acid (C₆H₁₂O₇), a mild organic acid derived from the oxidation of glucose, is emerging as a key bio-based platform chemical with a wide array of applications across the pharmaceutical, food, construction, and chemical industries.[1][2] Its non-corrosive, non-toxic, and biodegradable nature makes it an attractive and sustainable alternative to conventional petroleum-based chemicals.[3] This technical guide provides a comprehensive overview of this compound, focusing on its production methods, downstream conversion pathways, and detailed experimental protocols.

Production of this compound

This compound can be produced through several methods, including microbial fermentation, catalytic oxidation, and electrochemical processes. Microbial fermentation is the most established and widely used method for commercial production.

Microbial Fermentation

The fermentation of glucose to this compound is a highly efficient bioprocess, primarily utilizing the fungus Aspergillus niger and the bacterium Gluconobacter oxydans.

1. Fermentation with Aspergillus niger

A. niger is a filamentous fungus known for its high yields of this compound. The key enzyme in this process is glucose oxidase, which catalyzes the oxidation of glucose to glucono-δ-lactone, which is then hydrolyzed to this compound.

2. Fermentation with Gluconobacter oxydans

G. oxydans is an acetic acid bacterium that performs an incomplete oxidation of various sugars. The conversion of glucose to this compound is catalyzed by the membrane-bound enzyme glucose dehydrogenase.

Table 1: Quantitative Comparison of this compound Production by Fermentation

MicroorganismSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Fermentation Time (h)Reference
Aspergillus niger NCIM 530 (mutant)Golden Syrup (100 g/L glucose)85.20.871.9444[4][5]
Aspergillus nigerGlucose (140 g/L)99.8---[6]
Aspergillus nigerGlucose78.04--240-288[7]
Aspergillus niger UFMGCB 14248Sweet Potato Peels (50 g/L starch)69.89--168[8]
Gluconobacter oxydansSugarcane Juice (65.5 g/L glucose)450.9-72[6][9]
Gluconobacter oxydansCorncob Hydrolysate (98.1 g/L glucose)95.8---[10]
Gluconobacter oxydansSimulated Hydrolysate (100 g/L glucose)88.60.8149.849[10]
Gluconobacter oxydans ATCC 9937D-glucose (100 g/L)72.960.7553.0424[11]
Catalytic Oxidation

The catalytic oxidation of glucose to this compound offers a promising alternative to fermentation, with the potential for high selectivity and milder reaction conditions. Various metal catalysts, including platinum, palladium, and gold, have been investigated for this conversion.

Table 2: Quantitative Data for Catalytic Oxidation of Glucose to this compound

| Catalyst | Support | Glucose Conversion (%) | this compound Yield (%) | Temperature (°C) | Time (h) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pt-Zn | Biochar | 100 | 98.9 | 20 | - |[9] | | Pd-Bi | Activated Carbon | 99.8 | 99.5 | 56 | - |[12] | | Co | Al₂O₃ | - | 82 | 60 | 3 |[13] | | FeCl₃ (40% solution) | - | - | 52.3 | 110 | 4 |[14] | | 0.35Bi:Pd | Al₂O₃ | - | - | - | 2.5 |[15] | | Pt/C | - | 98 | 59 (glucaric acid and derivatives) | 80 | 24 |[3] |

Experimental Protocols

Protocol 1: this compound Production by Aspergillus niger Fermentation

1. Microorganism and Inoculum Preparation:

  • Maintain Aspergillus niger (e.g., NCIM 530) on molasses agar slants at 30°C for 4 days.[4]

  • Harvest spores in a sterile 50 mM sodium phosphate buffer (pH 6.8) containing 0.1% Tween 80 to achieve a spore concentration of 10⁸ - 10¹⁰ spores/mL.[4]

  • Inoculate a spore germination medium containing 5% glucose, 0.2% di-ammonium phosphate, 0.25% MgSO₄, and 0.1% KH₂PO₄ (pH 5.5).[4]

2. Fermentation:

  • Prepare the fermentation medium with the desired glucose concentration (e.g., from golden syrup to a final glucose concentration of 100 g/L).[4]

  • Sterilize the fermenter and medium.

  • Inoculate the fermenter with the prepared seed culture.

  • Maintain the fermentation at 30°C with controlled pH (around 5.5-6.0) and aeration.[6][7]

  • Monitor glucose consumption and this compound production using methods like HPTLC or HPLC.[5]

Protocol 2: this compound Production by Gluconobacter oxydans Fermentation

1. Microorganism and Inoculum Preparation:

  • Pre-activate Gluconobacter oxydans in a medium containing 50 g/L sorbitol and 5 g/L yeast extract at 30°C and 220 rpm for 24 hours.[10]

2. Fermentation:

  • Prepare the fermentation medium containing the glucose source (e.g., enzymatic hydrolysate of corncobs), 5 g/L yeast extract, 0.5 g/L MgSO₄, 1 g/L K₂HPO₄, 2 g/L KH₂PO₄, and 5 g/L (NH₄)₂SO₄.[10]

  • Adjust the initial pH and maintain it with CaCO₃.[10]

  • Inoculate the fermenter to an initial OD₆₀₀ of 2.

  • Carry out the fermentation at 30°C and 220 rpm.[10]

Protocol 3: Catalytic Oxidation of Glucose to this compound

1. Catalyst Preparation (Example: Pt-Zn/strawC):

  • Prepare biochar from raw rice straw.

  • Synthesize the Pt-Zn intermetallic nanoparticle-supported biochar catalyst via a one-pot solvothermal reaction with ethylene glycol as the solvent.[9]

2. Oxidation Reaction:

  • In a reactor, dissolve glucose in water.

  • Add the Pt-Zn/strawC catalyst.

  • Conduct the reaction at 20°C under atmospheric air without any additives.[9]

  • Monitor the conversion of glucose and the yield of this compound using analytical techniques like HPLC.

Downstream Processing and Purification

The recovery and purification of this compound from the fermentation broth or reaction mixture are crucial steps to obtain a high-purity product. A common method involves membrane filtration.

Protocol 4: Purification of this compound using Nanofiltration

1. Pre-treatment:

  • Remove microbial cells and other large particles from the fermentation broth by microfiltration.

2. Nanofiltration:

  • Pass the clarified broth through a nanofiltration membrane.

  • Optimize operating conditions such as transmembrane pressure (e.g., 12 bar) and cross-flow rate (e.g., 400 L/h) to maximize this compound permeation and retention of unreacted glucose.[6][9]

  • This process can achieve over 85% retention of unconverted glucose and 88% permeation of this compound.[6][9]

This compound as a Platform Chemical: Downstream Conversion Pathways

This compound's versatile chemical structure allows for its conversion into a range of valuable chemicals, establishing it as a key platform molecule in a bio-based economy.

Conversion to Adipic Acid

Adipic acid, a key monomer for the production of nylon-6,6, can be synthesized from glucose via a pathway involving this compound. The process typically involves the oxidation of glucose to glucaric acid, which is then hydrodeoxygenated to adipic acid.[4][16]

Production of 5-Keto-D-Gluconic Acid (5-KGA)

5-KGA is a valuable intermediate with applications in the food and chemical industries. It can be produced by the further oxidation of this compound by Gluconobacter oxydans.

Synthesis of Glucono-δ-lactone and Glucono-γ-lactone

This compound exists in equilibrium with its intramolecular esters, glucono-δ-lactone and glucono-γ-lactone. These lactones have applications in the food and pharmaceutical industries. The formation of these lactones can be controlled by temperature and concentration during the crystallization of a this compound solution.

Esterification of this compound

This compound can be esterified with various alcohols to produce gluconate esters, which have applications as emollients and plasticizers.

Protocol 5: Esterification of a Carboxylic Acid (General Procedure)

1. Reaction Setup:

  • In a round-bottom flask, combine the carboxylic acid (this compound) and the desired alcohol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 4 drops).[2]

  • Add boiling chips.

2. Reflux:

  • Heat the mixture to reflux for a specified time (e.g., 45 minutes).[2]

3. Workup:

  • Cool the reaction mixture.

  • Wash the mixture with water and then with a sodium bicarbonate solution to neutralize the acid catalyst.[2]

  • Dry the organic layer with a drying agent (e.g., anhydrous calcium chloride).[2]

  • Isolate the ester product.

Conversion to Other Valuable Chemicals

Research is ongoing to explore the conversion of this compound into other platform chemicals such as 1,2,5,6-hexanetetrol and succinic acid, further expanding its potential in a biorefinery context.[17][18]

Visualizations

Gluconic_Acid_Production_Pathway cluster_fungi Fungi (e.g., Aspergillus niger) cluster_bacteria Bacteria (e.g., Gluconobacter oxydans) Glucose Glucose Glucono_delta_lactone Glucono_delta_lactone Glucose->Glucono_delta_lactone Oxidation Gluconic_Acid Gluconic_Acid Glucono_delta_lactone->Gluconic_Acid Hydrolysis Glucose_Oxidase Glucose Oxidase Glucose_Oxidase->Glucose Glucose_Dehydrogenase Glucose Dehydrogenase Glucose_Dehydrogenase->Glucose

Biochemical pathway for this compound production.

Gluconic_Acid_Downstream_Processing Fermentation_Broth Fermentation Broth Microfiltration Microfiltration Fermentation_Broth->Microfiltration Nanofiltration Nanofiltration Microfiltration->Nanofiltration Clarified Broth Cell_Recycling Cell Recycling Microfiltration->Cell_Recycling Retentate Purified_Gluconic_Acid Purified this compound Nanofiltration->Purified_Gluconic_Acid Permeate Unreacted_Glucose Unreacted Glucose Nanofiltration->Unreacted_Glucose Retentate

Downstream processing workflow for this compound.

Gluconic_Acid_Platform Gluconic_Acid This compound Adipic_Acid Adipic Acid Gluconic_Acid->Adipic_Acid Oxidation & Hydrodeoxygenation Five_KGA 5-Keto-Gluconic Acid Gluconic_Acid->Five_KGA Oxidation Lactones Glucono-lactones Gluconic_Acid->Lactones Intramolecular Esterification Esters Gluconate Esters Gluconic_Acid->Esters Esterification Other_Chemicals Other Platform Chemicals (e.g., 1,2,5,6-Hexanetetrol, Succinic Acid) Gluconic_Acid->Other_Chemicals Catalytic Conversion

This compound as a platform for valuable chemicals.

Conclusion

This compound stands out as a versatile and sustainable platform chemical with significant potential to contribute to the growing bioeconomy. Advances in fermentation and catalytic conversion processes are continuously improving its production efficiency and cost-effectiveness. The ability to convert this compound into a variety of high-value chemicals underscores its importance as a building block for a more sustainable chemical industry. Further research into novel catalytic systems and the optimization of bioprocesses will undoubtedly unlock new applications and solidify the role of this compound in a circular and bio-based future.

References

A Toxicological and Safety Compendium for the Laboratory Use of Gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth toxicological profile and practical safety protocols for the handling of gluconic acid in research, development, and quality control laboratory settings. Designed for scientists and drug development professionals, this document moves beyond a simple recitation of safety data, offering a foundational understanding of the inherent toxicological properties of this compound, the rationale behind safety protocols, and a framework for conducting robust risk assessments.

Introduction: The Scientific Rationale for Low Toxicity

This compound (C₆H₁₂O₇) is a mild organic acid that occurs naturally in fruits, honey, and wine.[1] In mammals, both D-gluconic acid and its inner ester, glucono-delta-lactone, are normal intermediates in the metabolism of carbohydrates via the pentose phosphate pathway.[2][3] This intrinsic biological role is the primary reason for its demonstrably low systemic toxicity; the organism possesses efficient enzymatic pathways for its metabolism and clearance.[3][4]

Its utility in the laboratory is diverse, stemming from its function as an acidity regulator, and particularly, its capacity as a chelating agent. The gluconate anion effectively sequesters divalent and trivalent metal cations such as Ca²⁺, Fe²⁺, and Al³⁺, preventing their precipitation and interference in various chemical systems.[1] Despite its benign metabolic profile, a thorough understanding of its potential hazards, particularly with the concentrated solutions (typically 50% in water) used in labs, is essential for maintaining a safe research environment.

Toxicological Profile of D-Gluconic Acid

The toxicological data for this compound consistently indicates a low hazard profile across multiple endpoints. The majority of studies have been conducted using a 50% aqueous solution, which is the most common commercial form.

Acute Toxicity

This compound exhibits very low acute toxicity via oral and dermal routes of exposure. The available data, primarily from studies following OECD Guidelines, are summarized below.

EndpointSpeciesRouteTest GuidelineResultSource
LD50 RatOralOECD 401>5,000 mg/kg[5]
LD50 RatOral-7,630 mg/kg[6]
LD50 RatDermalOECD 402>2,000 mg/kg[5][7]

Expert Interpretation: An oral LD50 greater than 5,000 mg/kg in rats indicates a very low acute toxic potential. To put this in perspective, this value is comparable to that of table salt. The high dermal LD50 suggests that acute systemic toxicity from accidental skin contact is highly unlikely. The primary concern upon ingestion is not systemic toxicity, but rather potential irritation to the gastrointestinal tract.[8][9]

Skin and Eye Irritation

The data on skin and eye irritation suggests that this compound is, at most, a mild irritant. It is not classified as a skin or eye irritant under the UN Globally Harmonized System (GHS).

  • Skin Irritation: In studies following OECD Guideline 404, a 50% solution of this compound applied to rabbit skin for 4 hours was reported to cause "very slight erythema" (redness) in some of the animals, which resolved within 72 hours.[8] It is not classified as a skin irritant.[5][8]

  • Eye Irritation: When tested in rabbit eyes (similar to OECD Guideline 405), a 50% solution caused slight redness and swelling of the conjunctivae, with all effects resolving within 72 hours.[8] It is not classified as an eye irritant.[5][8]

Expert Interpretation: While not formally classified as an irritant, the potential for mild, transient irritation is present, particularly with the concentrated 50% solution.[9] This underscores the necessity of standard laboratory personal protective equipment (PPE), such as gloves and safety glasses, to prevent discomfort and minor inflammatory reactions from direct contact. The key takeaway is that any irritation is expected to be fully reversible and minor in nature.

Sensitization

This compound is not considered to be a skin sensitizer. A local lymph node assay (LLNA) conducted in mice, compliant with Good Laboratory Practice (GLP) and following established test guidelines, reported negative results for skin sensitization.[8]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a strong body of evidence indicating that this compound does not pose a genotoxic, carcinogenic, or reproductive hazard.

  • Germ Cell Mutagenicity: Multiple in vitro studies, including a bacterial reverse mutation assay (Ames test), a mammalian chromosome aberration assay, and a mammalian cell gene mutation test, have all yielded negative results.[8][10]

  • Carcinogenicity: No long-term carcinogenicity studies are available for this compound itself. However, it lacks structural alerts for carcinogenicity.[10] Given its rapid metabolism and lack of genotoxic potential, it is not classified as a carcinogen by major regulatory bodies like IARC, NTP, or OSHA.[5][7]

  • Reproductive Toxicity: The available data, including read-across from related gluconate salts, shows a low concern for reproductive or developmental toxicity.[10][11] No adverse effects were observed in developmental toxicity studies at doses up to 2000 mg/kg-day.[11]

Expert Interpretation: The comprehensive negative findings across genotoxicity assays provide a high degree of confidence that this compound does not damage genetic material. This, combined with its status as a natural metabolite, makes a carcinogenic outcome highly improbable. The lack of reproductive toxicity is also consistent with its biological profile.

Laboratory Safety and Risk Mitigation

While this compound has a low intrinsic hazard, safe laboratory practice requires a structured approach to risk management. The "Hierarchy of Controls" is the established framework for implementing safety measures, prioritizing the most effective strategies first.

Hierarchy_of_Controls Hierarchy of Controls for this compound Elimination Elimination Substitution Substitution Elim_Desc Is the use of this compound necessary for the procedure? Elimination->Elim_Desc Engineering Engineering Controls Sub_Desc Can a less concentrated solution or alternative chelating agent be used? Substitution->Sub_Desc Administrative Administrative Controls Eng_Desc Use in a chemical fume hood if aerosolization is possible. Ensure eyewash stations are accessible. Engineering->Eng_Desc PPE Personal Protective Equipment (PPE) Admin_Desc Implement Standard Operating Procedures (SOPs). Provide chemical safety training. Restrict access to authorized personnel. Administrative->Admin_Desc PPE_Desc Wear safety glasses with side shields, nitrile gloves, and a lab coat. (Minimum requirement) PPE->PPE_Desc

Caption: Hierarchy of Controls applied to this compound lab use.

Engineering and Administrative Controls
  • Ventilation: Handle this compound in a well-ventilated area. While it has low volatility, use of a chemical fume hood is recommended for procedures that could generate aerosols (e.g., sonicating, heating, or spraying).[12]

  • Safety Equipment: Ensure unobstructed access to an eyewash station and safety shower.

  • Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[12] Keep it separated from strong oxidizing agents.[8]

  • Hygiene: Practice good industrial hygiene. Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and should be used for all procedures involving this compound.

  • Eye/Face Protection: Wear chemical safety glasses with side shields or goggles.[12]

  • Skin Protection: A standard laboratory coat should be worn. Nitrile gloves are recommended; always inspect gloves for integrity before use and wash hands after removal.[7][12]

  • Respiratory Protection: Not typically required for routine handling of solutions. If significant aerosolization is unavoidable and engineering controls are insufficient, a respirator may be necessary based on a formal risk assessment.[13]

Spills and First Aid
  • Spills: For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for disposal.[14] Ventilate the area and wash the spill site after material pickup is complete.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] If irritation persists, seek medical attention.[8]

  • Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water.[8] Seek medical attention if irritation develops or persists.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention if you feel unwell.[5][9]

Experimental Protocol: In Vitro Skin Irritation Assessment (OECD TG 439)

To provide a self-validating system for assessing new formulations containing this compound, an in vitro skin irritation test is authoritative. The OECD Test Guideline 439, "In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method," is the modern, ethical standard, replacing the need for animal testing for this endpoint.[5][7][11]

The principle is based on the concept that irritant chemicals damage cells in the epidermis. The protocol measures the viability of a reconstructed human epidermis tissue model after exposure to the test chemical.[11]

OECD_439_Workflow cluster_0 Pre-Experiment cluster_1 Exposure Phase cluster_2 Post-Exposure & Analysis cluster_3 Classification A Receive & Pre-incubate RhE Tissues B Prepare Test Chemical (e.g., this compound Formulation) & Controls (Positive/Negative) A->B C Apply 25-50 µL of Test Chemical Topically onto Tissue Surface B->C D Incubate for 60 minutes at 37°C, 5% CO2 C->D E Wash Tissue Surface Thoroughly with Phosphate-Buffered Saline D->E F Transfer Tissue to MTT Solution (0.3-1 mg/mL) E->F G Incubate for 3 hours at 37°C, 5% CO2 F->G H Extract Formazan Dye (e.g., with Isopropanol) G->H I Measure Absorbance at 570 nm (Optical Density) H->I J Mean Viability ≤ 50% ? I->J K Classify as Irritant (UN GHS Category 2) J->K Yes L Not Classified as Irritant J->L No

Caption: Experimental workflow for the OECD TG 439 in vitro skin irritation test.

Step-by-Step Methodology:
  • Tissue Preparation: Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™) are received and pre-incubated in maintenance medium at 37°C and 5% CO₂ according to the manufacturer's instructions.

  • Controls: A negative control (e.g., sterile phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are prepared.

  • Application of Test Chemical: The medium is removed from the tissue inserts. A sufficient amount of the test chemical (liquid or solid) is applied topically to cover the epidermis (typically 25-50 µL). Triplicate tissues are used for each test chemical and control.

  • Exposure: The tissues are incubated for a standardized period (e.g., 60 minutes) at 37°C and 5% CO₂.

  • Rinsing: Following incubation, the test chemical is carefully washed from the tissue surface with a gentle stream of buffer solution.

  • MTT Assay: The tissues are transferred to a fresh plate containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for approximately 3 hours. Viable cells with active mitochondria will reduce the yellow MTT to a blue/purple formazan precipitate.

  • Extraction: The formazan is extracted from the tissues using a solvent like isopropanol.

  • Measurement: The optical density of the extracted formazan is measured using a spectrophotometer (e.g., at 570 nm).

  • Data Analysis: The cell viability for each tissue is expressed as a percentage relative to the negative control tissues. A chemical is identified as an irritant (UN GHS Category 2) if the mean relative viability of the triplicate tissues is less than or equal to 50%.[11]

Conclusion

References

Methodological & Application

HPLC analysis of gluconic acid in fermentation broth

Author: BenchChem Technical Support Team. Date: December 2025

An essential procedure in monitoring fermentation processes, particularly in the food, beverage, and pharmaceutical industries, is the accurate quantification of gluconic acid.[1][2] High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely utilized analytical technique for this purpose, offering high sensitivity, selectivity, and reliability for determining organic acids in complex matrices like fermentation broths.[3][4]

This document provides detailed application notes and protocols for the HPLC analysis of this compound, designed for researchers, scientists, and professionals in drug development.

Principle of the Method

HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (a solvent). For organic acids like glucon-ic acid, several separation modes can be employed:

  • Reversed-Phase (RP) Chromatography : This is a common and versatile method. It uses a non-polar stationary phase (e.g., C18) and a polar, aqueous mobile phase. To ensure this compound is in its less polar, protonated form, the mobile phase is typically acidified to a low pH.[3][4] This enhances retention on the column and improves peak shape.

  • Ion-Exchange Chromatography (IEC) : This technique separates molecules based on their net charge. Anion-exchange columns are particularly effective for separating negatively charged ions like the gluconate anion.[1][5]

  • Ion-Exclusion Chromatography : This mode is frequently used for organic acid analysis and utilizes a cation exchange polymer packing material.[6] Separation is based on the degree of exclusion of the ionized acids from the pores of the stationary phase.[6]

Detection is most commonly achieved using an Ultraviolet (UV) detector, which measures the absorbance of the carboxyl group at a low wavelength, typically around 210 nm.[3][4][6][7] Other detection methods include Pulsed Amperometric Detection (PAD), which can offer high sensitivity without the need for derivatization.[1][5]

Experimental Workflow

The overall process from sample collection to final quantification follows a structured workflow to ensure accurate and reproducible results.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Fermentation Broth Sample Centrifuge Centrifugation (e.g., 8000 rpm, 10 min) Sample->Centrifuge Filter Filtration (0.22 µm or 0.45 µm Syringe Filter) Centrifuge->Filter HPLC Inject into HPLC System Filter->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV or PAD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantify Peak Integration & Quantification (External Standard Method) Chromatogram->Quantify Result Final Concentration Report Quantify->Result

Caption: General workflow for HPLC analysis of this compound.

Protocol 1: Sample Preparation from Fermentation Broth

Proper sample preparation is crucial to protect the HPLC column from particulates and interfering matrix components like proteins and cells.[8][9]

Apparatus and Materials:

  • Centrifuge

  • Centrifuge tubes

  • Syringes (e.g., 5 mL)

  • Syringe filters (0.22 µm or 0.45 µm pore size, cellulose acetate or similar)[1]

  • Autosampler vials

  • Deionized water

Procedure:

  • Sampling : Withdraw a representative sample (e.g., 5-10 mL) from the fermentation broth.

  • Centrifugation : Transfer the sample to a centrifuge tube and centrifuge at high speed (e.g., 8000 rpm) for 10-15 minutes to pellet cells and other large debris.[3]

  • Supernatant Collection : Carefully collect the supernatant, avoiding disturbance of the pellet.

  • Filtration : Draw the supernatant into a syringe. Attach a syringe filter (0.22 µm or 0.45 µm) to the syringe tip.[1] Filter the liquid directly into a clean autosampler vial.[10] This step is critical for removing fine particulates that could clog the HPLC system.[8][11]

  • Dilution (If Necessary) : If the concentration of this compound is expected to be very high, dilute the filtered sample with the mobile phase to bring it within the calibration range.

  • Storage : If not analyzed immediately, store the prepared samples at 4°C to prevent degradation.

Protocol 2: HPLC Analysis using Reversed-Phase Chromatography

This protocol is based on a common method for analyzing organic acids using a C18 column and UV detection.[3][4][7]

Apparatus and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[3]

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄) or Sulfuric Acid (H₂SO₄)

  • Methanol or Acetonitrile (HPLC grade)

  • This compound standard

  • Deionized water

Procedure:

  • Mobile Phase Preparation : Prepare an acidic mobile phase to ensure the ionization of this compound is suppressed.[3] A typical mobile phase is 0.02 M KH₂PO₄, with the pH adjusted to 2.5 using phosphoric acid.[3] Some methods may use a small percentage of an organic modifier like methanol (e.g., 5%).[3] Degas the mobile phase before use.

  • Standard Preparation : Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. From this stock, create a series of calibration standards (e.g., 0.5, 5, 25, 50, 100 µg/mL) by diluting with the mobile phase.[3]

  • System Equilibration : Set up the HPLC system according to the parameters in Table 1. Flush the column with the mobile phase at the designated flow rate until a stable baseline is achieved.

  • Analysis : Inject the calibration standards, starting with the lowest concentration. Follow with the prepared fermentation broth samples. It is good practice to run a standard periodically to check for system stability.

  • Data Acquisition : Record the chromatograms and peak areas. The retention time is used for qualitative identification, and the peak area is used for quantification.[4]

Comparative HPLC Conditions

Different HPLC methods can be employed for this compound analysis. The choice depends on the available equipment, required sensitivity, and sample matrix.

ParameterMethod 1: Reversed-Phase UVMethod 2: Anion-Exchange PADMethod 3: Reversed-Phase UV (Alternative)
Column C18 (e.g., 4.6 x 250 mm, 5 µm)[3]Anion exchange column[1][5]C18-AQ (e.g., 4.6 x 250mm, 5µm)[7]
Mobile Phase 0.02 M KH₂PO₄ (pH 2.5 with H₃PO₄) : Methanol (95:5)[3]NaOH solution (isocratic)[1][5]1mM H₂SO₄ + 8mM Sodium Sulphate[7]
Flow Rate 1.0 mL/min[3]1.5 mL/min[1][5]1.0 mL/min[7]
Column Temp. 30°C[3]Not specified25°C[7]
Injection Vol. 10-20 µL[3][4]Not specified10 µL[7]
Detector UV at 210 nm[3][4]Pulsed Amperometric Detector (PAD)[1][5]UV at 210 nm[7]

Method Validation Data Summary

Method validation ensures the analytical procedure is fit for its intended purpose. Key parameters from published methods are summarized below.

ParameterMethod 1: Reversed-Phase UV[3]Method 2: Anion-Exchange PAD[1]
Linearity (r²) > 0.999[3]0.9996[1]
Calibration Range 0.5–100 µg/mL[3]Up to 500 mg/L[1]
LOD 0.05–0.1 µg/mL[3]0.6 mg/L[1]
LOQ 0.2–0.3 µg/mL[3]2.0 mg/L[1]
Precision (RSD%) < 3%[3]< 2.5%[1]
Accuracy (Recovery) 95.1% to 103.0%[3]Checked against enzymatic method[1]

Data Analysis and Quantification

  • Identification : Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

  • Calibration Curve : Plot a graph of the peak area versus the concentration for the series of prepared standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is considered excellent.[3]

  • Quantification : Use the peak area of this compound from the sample chromatogram and the regression equation from the calibration curve to calculate its concentration in the sample. Remember to account for any dilution factors used during sample preparation.

Principle of Reversed-Phase Separation

The diagram below illustrates the separation mechanism for organic acids on a C18 column under acidic mobile phase conditions.

G cluster_column C18 Column (Non-Polar Stationary Phase) cluster_mobile Acidic Mobile Phase (Polar) HA HA HA->p1 Interacts with C18 A_minus A- A_minus->p2 Repelled, Elutes Quickly Other Other MobilePhase H+ ions suppress ionization (HA <> H+ + A-)

References

Application Note and Protocol: Enzymatic Assay for D-Gluconic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Gluconic acid is a mild organic acid naturally present in fruit, honey, and wine.[1] It is formed by the oxidation of glucose.[1] In the food industry, it serves as an acidity regulator, while in pharmaceuticals, its salts and esters are utilized due to their low toxicity.[1][2] Accurate quantification of D-gluconic acid is crucial for quality control in the food and beverage industries, as well as for various applications in pharmaceutical and clinical research.

This document provides a detailed protocol for the enzymatic quantification of D-gluconic acid. The assay is based on a coupled enzymatic reaction that results in the formation of a product that can be measured spectrophotometrically.

Principle of the Assay

The quantification of D-gluconic acid is achieved through a coupled enzymatic reaction. First, D-gluconate is phosphorylated by gluconate kinase (GK) in the presence of adenosine-5'-triphosphate (ATP) to form D-gluconate-6-phosphate and adenosine-5'-diphosphate (ADP). Subsequently, D-gluconate-6-phosphate is oxidized by 6-phosphogluconate dehydrogenase (6-PGDH) with the concomitant reduction of nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of D-gluconic acid in the sample.[3]

Alternatively, some assays utilize a series of reactions following the initial phosphorylation to produce a colorimetric signal that can be measured at 450 nm.[1][2]

Signaling Pathway Diagram

Enzymatic_Assay_Gluconic_Acid cluster_step1 Phosphorylation cluster_step2 Oxidation & Detection D-Gluconic Acid D-Gluconic Acid Gluconate Kinase Gluconate Kinase D-Gluconic Acid->Gluconate Kinase D-Gluconate-6-Phosphate D-Gluconate-6-Phosphate D-Gluconic Acid->D-Gluconate-6-Phosphate  ATP -> ADP ATP ATP ATP->Gluconate Kinase Gluconate Kinase->D-Gluconate-6-Phosphate ADP ADP Gluconate Kinase->ADP 6-Phosphogluconate Dehydrogenase 6-Phosphogluconate Dehydrogenase D-Gluconate-6-Phosphate->6-Phosphogluconate Dehydrogenase Ribulose-5-Phosphate Ribulose-5-Phosphate D-Gluconate-6-Phosphate->Ribulose-5-Phosphate  NADP+ -> NADPH + H+ + CO2 NADP+ NADP+ NADP+->6-Phosphogluconate Dehydrogenase 6-Phosphogluconate Dehydrogenase->Ribulose-5-Phosphate NADPH NADPH 6-Phosphogluconate Dehydrogenase->NADPH CO2 CO2 6-Phosphogluconate Dehydrogenase->CO2

Caption: Enzymatic reaction cascade for D-gluconic acid quantification.

Quantitative Data Summary

The following table summarizes the performance characteristics of commercially available D-gluconic acid assay kits.

ParameterKit 1 (UV Method)Kit 2 (Colorimetric)Kit 3 (UV Method)
Detection Method Absorbance at 340 nmAbsorbance at 450 nmAbsorbance at 340 nm
Linear Range 0.8 to 50 µ g/assay [4]< 2 µM to 10 nmol/well0.03 to 1 g/L[5]
Detection Limit 0.792 mg/L[4]< 2 µM[1][2]1.5 mg/L[6]
Reaction Time ~6 minutes[4][7]40 minutes[1][8]15 minutes[5]
Sample Types Wine, meat, fruit juice, dairy products[7]Animal tissues, wine, fruit[1]Wine, beer, food products, pharmaceuticals[5]

Experimental Protocols

This section provides a detailed methodology for the quantification of D-gluconic acid using a UV-based spectrophotometric method. The protocol is based on principles outlined in commercially available kits and scientific literature.

Materials and Reagents
  • Reagents:

    • D-Gluconic acid sodium salt (for standard)

    • ATP (Adenosine 5'-triphosphate)

    • NADP+ (β-Nicotinamide adenine dinucleotide phosphate)

    • Gluconate Kinase (GK)

    • 6-Phosphogluconate Dehydrogenase (6-PGDH)

    • PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer

    • Magnesium Chloride (MgCl₂)

    • Sodium Hydroxide (NaOH) for pH adjustment

    • Perchloric acid (for deproteinization, optional)

    • Polyvinylpolypyrrolidone (PVPP) (for colored samples, optional)

    • Ultrapure water

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

    • Cuvettes (1 cm light path) or 96-well microplates

    • Micropipettes and tips

    • Vortex mixer

    • Centrifuge

    • pH meter

    • Analytical balance

Reagent Preparation
  • Assay Buffer (e.g., 100 mM PIPES, pH 7.2, with 2.5 mM MgCl₂):

    • Dissolve 3.02 g of PIPES in 80 mL of ultrapure water.

    • Add 250 µL of 1 M MgCl₂ solution.

    • Adjust the pH to 7.2 with 1 M NaOH.

    • Bring the final volume to 100 mL with ultrapure water. Store at 4°C.

  • NADP+ Solution (e.g., 10 mM):

    • Dissolve the appropriate amount of NADP+ in ultrapure water. Prepare fresh or store in aliquots at -20°C.

  • ATP Solution (e.g., 50 mM):

    • Dissolve the appropriate amount of ATP in ultrapure water. Prepare fresh or store in aliquots at -20°C.

  • D-Gluconic Acid Standard Stock Solution (e.g., 1 g/L):

    • Accurately weigh 109.6 mg of D-gluconic acid sodium salt (purity ≥ 99%) and dissolve in 100 mL of ultrapure water. This corresponds to 1 g/L of D-gluconic acid.

  • Enzyme Mix:

    • Prepare a mixture containing Gluconate Kinase (e.g., 10 U/mL) and 6-Phosphogluconate Dehydrogenase (e.g., 10 U/mL) in the assay buffer. The exact concentrations may need to be optimized based on the specific activity of the enzymes used.

Sample Preparation
  • Liquid Samples (e.g., wine, fruit juice):

    • Centrifuge the sample to remove any particulate matter.

    • If the sample is strongly colored, treat with PVPP (add 1% w/v, mix for 5 minutes, then centrifuge).[1]

    • Dilute the sample with ultrapure water to ensure the D-gluconic acid concentration falls within the linear range of the assay.[4]

  • Solid Samples (e.g., food products):

    • Homogenize a known weight of the sample in a defined volume of ultrapure water.

    • Heat the homogenate (e.g., 15 minutes at 80°C) to inactivate endogenous enzymes.[3]

    • Centrifuge and collect the supernatant.

    • Deproteinize the sample if necessary using perchloric acid, followed by neutralization.

  • Tissue Samples:

    • Homogenize approximately 10 mg of tissue in 100 µL of ice-cold assay buffer.[1]

    • Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.[1]

Assay Procedure (Manual Spectrophotometer)
  • Set up the reaction: In a 1 cm cuvette, pipette the following:

    • 2.0 mL Assay Buffer

    • 0.1 mL Sample (or standard/blank)

    • 0.1 mL NADP+ Solution

    • 0.1 mL ATP Solution

  • Mix and read initial absorbance (A1): Mix the contents of the cuvette thoroughly and measure the absorbance at 340 nm. This is the initial absorbance (A1).

  • Start the reaction: Add 0.02 mL of the Enzyme Mix to the cuvette.

  • Incubate and read final absorbance (A2): Mix immediately and incubate at a controlled temperature (e.g., 25°C or 37°C) for approximately 5-10 minutes, or until the reaction is complete (i.e., the absorbance is stable). Measure the final absorbance at 340 nm (A2).

  • Blank: Prepare a blank by substituting the sample with ultrapure water.

Assay Procedure (96-Well Microplate)
  • Prepare standards: Create a standard curve by preparing serial dilutions of the D-gluconic acid standard stock solution in assay buffer.

  • Add samples and standards: Pipette 50 µL of each standard, sample, and blank (assay buffer) into separate wells of a 96-well plate.

  • Prepare Master Reaction Mix: For each reaction, prepare a master mix containing:

    • Assay Buffer

    • NADP+ Solution

    • ATP Solution

    • Enzyme Mix

  • Add Master Reaction Mix: Add 150 µL of the Master Reaction Mix to each well.

  • Incubate and measure: Incubate the plate at 37°C for 30-40 minutes.[1] Measure the absorbance at 340 nm or 450 nm, depending on the specific assay chemistry.

Calculations

  • Calculate the change in absorbance (ΔA): ΔA = (A2_sample - A1_sample) - (A2_blank - A1_blank)

  • Calculate the concentration of D-gluconic acid: The concentration can be determined using the Beer-Lambert law: Concentration (g/L) = (ΔA * V_total * MW) / (ε * d * V_sample * 1000) Where:

    • V_total = Total volume in the cuvette (mL)

    • V_sample = Volume of the sample (mL)

    • MW = Molecular weight of D-gluconic acid (196.16 g/mol )

    • ε = Molar extinction coefficient of NADPH at 340 nm (6.3 L·mmol⁻¹·cm⁻¹)[3]

    • d = Light path of the cuvette (cm)

  • Using a standard curve: Alternatively, plot the ΔA values for the standards against their known concentrations to generate a standard curve. Determine the concentration of D-gluconic acid in the samples by interpolating their ΔA values from the standard curve. Remember to account for any dilution factors used during sample preparation.

Workflow Diagram

Assay_Workflow A Sample Preparation (Dilution, Deproteinization, etc.) C Pipette Samples, Standards, and Blank into Cuvettes/Wells A->C B Prepare Standards and Blank B->C D Add Assay Buffer, NADP+, and ATP C->D E Read Initial Absorbance (A1) at 340 nm D->E F Add Enzyme Mix to Start Reaction E->F G Incubate at Controlled Temperature F->G H Read Final Absorbance (A2) at 340 nm G->H I Calculate ΔA and D-Gluconic Acid Concentration H->I

Caption: Experimental workflow for the enzymatic assay of D-gluconic acid.

References

Application Notes: Gluconic Acid Production by Aspergillus niger Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gluconic acid (C₆H₁₂O₇) is a mild, non-corrosive, and non-toxic organic acid that is considered a bulk chemical with a wide range of applications in the food, pharmaceutical, textile, and construction industries.[1][2] The microbial fermentation process, particularly using the fungus Aspergillus niger, is the preferred method for industrial production due to its high efficiency and yield.[2] A. niger is favored for its robust growth, high product yield, and the relative ease of separating the this compound from the fermentation broth.[3] The key enzyme in this bioconversion is glucose oxidase, which catalyzes the oxidation of glucose to this compound.[4][5]

The production of this compound by A. niger is a strictly aerobic process, making oxygen supply a critical parameter.[6] The biotransformation is a direct dehydrogenation reaction, not involving complex metabolic pathways, which allows for high selectivity and conversion rates.[6] The overall reaction involves the conversion of D-glucose to D-glucono-δ-lactone by glucose oxidase, with hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ is then decomposed by catalase into water and oxygen. The D-glucono-δ-lactone is subsequently hydrolyzed to this compound, a step that can be accelerated by the enzyme lactonase.[3][7]

Key Fermentation Parameters

Successful production of this compound is highly dependent on the optimization of several key fermentation parameters:

  • pH: The pH of the fermentation medium is one of the most critical factors. An optimal pH range for this compound production by A. niger is typically between 4.5 and 6.5.[3][8] If the pH drops below 3.5, the metabolic pathway can shift towards the production of other organic acids, such as citric acid.[3] To maintain the optimal pH and prevent inhibition by the accumulating acid, neutralizing agents like sodium hydroxide or calcium carbonate are often added during fermentation.[6][9]

  • Temperature: The optimal temperature for both fungal growth and this compound production is generally between 28°C and 30°C.[8][10] Deviations from this range can negatively impact enzyme activity and overall yield.

  • Substrate Concentration: Glucose is the primary carbon source for this compound production. While higher initial glucose concentrations can lead to higher product yields, excessively high concentrations may cause substrate inhibition. The optimal initial glucose concentration often falls in the range of 100 to 150 g/L.[4][8][11]

  • Aeration and Dissolved Oxygen (DO): As an aerobic process, sufficient oxygen supply is crucial. The level of dissolved oxygen significantly affects the production rate.[12] Agitation and aeration rates must be carefully controlled to ensure adequate oxygen transfer without causing excessive shear stress on the fungal mycelia.[9]

  • Nitrogen Source: The choice and concentration of the nitrogen source also influence biomass and this compound production. Peptone and ammonium salts are commonly used.[8]

Experimental Protocols

Protocol 1: Microorganism and Inoculum Preparation

This protocol describes the maintenance of Aspergillus niger cultures and the preparation of a spore suspension for inoculating the fermentation medium.

Materials:

  • Aspergillus niger strain

  • Potato Dextrose Agar (PDA) slants

  • Sterile 50 mM sodium phosphate buffer (pH 6.8) or similar

  • Sterile 0.1% Tween 80 solution (autoclaved)

  • Incubator set to 30°C

  • Sterile inoculation loop

  • Hemocytometer or spectrophotometer for spore counting

Procedure:

  • Culture Maintenance: Maintain the A. niger strain on PDA slants. Subculture periodically by transferring spores to fresh slants. Incubate the slants at 30°C for 4-7 days until sufficient sporulation occurs.[1][9] Store the fully sporulated slants at 4°C.

  • Spore Harvesting: To prepare the inoculum, add 5-10 mL of sterile 0.1% Tween 80 solution to a 4-7 day old PDA slant.[9][13]

  • Spore Suspension: Gently scrape the surface of the agar with a sterile inoculation loop to dislodge the spores and create a suspension.

  • Inoculum Concentration: Transfer the spore suspension to a sterile tube. Determine the spore concentration using a hemocytometer or by measuring the optical density. Adjust the concentration as needed with sterile buffer to achieve a final concentration of approximately 10⁸ - 10¹⁰ spores/mL.[9] This suspension serves as the inoculum.

Protocol 2: Submerged Fermentation in Shake Flasks

This protocol outlines the procedure for this compound production in a laboratory-scale submerged fermentation system.

Materials:

  • 250 mL Erlenmeyer flasks with cotton plugs

  • Fermentation Medium (see Table 4 for examples)

  • A. niger spore suspension (from Protocol 1)

  • Orbital shaking incubator

  • Autoclave

  • Sterile 1 M NaOH or CaCO₃ slurry for pH control

Procedure:

  • Media Preparation: Prepare the desired fermentation medium (e.g., modified Czapek Dox Broth). A typical medium consists of a carbon source (glucose), nitrogen source, and essential mineral salts.[8] Dispense 50 mL of the medium into each 250 mL Erlenmeyer flask.

  • Sterilization: Plug the flasks with cotton wool and sterilize them by autoclaving at 121°C for 15-20 minutes.[9]

  • Inoculation: After the flasks have cooled to room temperature, inoculate each flask with the prepared A. niger spore suspension. A typical inoculum size is 2% (v/v).[1][13]

  • Incubation: Place the inoculated flasks in an orbital shaking incubator. Maintain the temperature at 30°C with an agitation speed of 150-180 rpm.[9][13]

  • pH Control: Monitor the pH of the fermentation broth at regular intervals. The pH will naturally decrease as this compound is produced. If required, adjust the pH by adding a sterile neutralizing agent like CaCO₃ (at the start) or 1 M NaOH to maintain it within the optimal range (e.g., 5.5-6.5).[1][9]

  • Fermentation Duration: The fermentation is typically carried out for 7 to 12 days.[1][8] Samples can be withdrawn aseptically at different time points to analyze this compound concentration, residual glucose, and biomass.

Protocol 3: Analytical Methods

A. Determination of this compound Concentration

  • High-Performance Liquid Chromatography (HPLC): This is a precise method for quantifying organic acids.

    • Column: Aminex HPX-87H organic acid column.[14]

    • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).

    • Detection: UV detector at 210 nm or a Refractive Index (RI) detector.[15]

    • Procedure: Centrifuge the fermentation sample to remove mycelia. Filter the supernatant through a 0.22 µm filter and inject it into the HPLC system. Quantify the concentration by comparing the peak area to a standard curve of known this compound concentrations.

  • Enzymatic Assay: Commercial kits are available for the specific determination of D-gluconic acid.

    • Principle: The assay involves the phosphorylation of gluconate to 6-phosphogluconate, which is then oxidized by 6-phosphogluconate dehydrogenase, leading to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the this compound concentration.[16]

    • Procedure: Follow the manufacturer's instructions for the kit. This method is highly specific and sensitive.[16]

B. Determination of Biomass (Mycelial Dry Weight)

  • Take a known volume of the fermentation broth.

  • Separate the mycelia from the broth by filtration using a pre-weighed filter paper (e.g., Whatman No. 1).

  • Wash the mycelial mass on the filter paper with distilled water to remove any residual medium components.

  • Dry the filter paper with the mycelia in a hot air oven at 80-85°C until a constant weight is achieved.[8][17]

  • The biomass concentration is calculated as the final dry weight minus the initial weight of the filter paper, divided by the volume of the broth sample, and is typically expressed in g/L.

Data Presentation

Quantitative Data Summary

The following tables summarize the impact of various parameters on this compound production by Aspergillus niger.

Table 1: Effect of Initial pH on this compound Production

Strain Initial pH This compound Yield (g/L) Reference
A. niger 5.0 50.12 [8]
A. niger 5.5 78.04 [1]
A. niger 6.0 58.46 [8]
A. niger Bs2 6.5 0.00709 (7.09 µg/ml) [10]

| A. niger | 7.0 | 48.74 |[8] |

Table 2: Effect of Temperature on this compound Production

Strain Temperature (°C) This compound Yield (g/L) Reference
A. niger Bs2 28 Highest Yield (unspecified) [10]
A. niger 30 58.46 [8]
A. niger 35 Lower Yield [8]
A. niger 40 Lower Yield [8]

| A. niger | 45 | Negligible Production |[8] |

Table 3: Effect of Initial Glucose Concentration on this compound Production

Strain Initial Glucose Conc. (% w/v) This compound Yield (g/L) Reference
A. niger Bs2 5% 0.00175 (1.75 µg/ml) [10]
A. niger Bs2 10% 0.00324 (3.24 µg/ml) [10]
A. niger ORS-4.410 12% 78.04 [1]
A. niger 14% 99.80 [8]

| A. niger Bs2 | 25% | 0.00698 (6.98 µg/ml) |[10] |

Table 4: Composition of Fermentation Media

Medium Name Components (g/L) Resulting this compound (g/L) Reference
Modified Czapek Dox Glucose 100.0, NaNO₃ 3.0, Yeast Extract 3.0, KH₂PO₄ 1.0, MgSO₄·7H₂O 0.5, KCl 0.5, FeSO₄·7H₂O 0.01. pH 6.0. 58.46 [8]
Optimized Medium Glucose 140.0, Peptone 10.0, MgSO₄·7H₂O 0.25, KH₂PO₄ 0.5. pH 6.0. 100.24 [8]

| Golden Syrup Medium | Golden Syrup (10% w/v glucose), (NH₄)₂HPO₄ 0.9, MgSO₄ 0.1, Urea 0.15, KH₂PO₄ 0.2. pH 5.5. | 85.2 |[9] |

Visualizations

Biochemical and Experimental Pathways

Gluconic_Acid_Pathway cluster_cell Aspergillus niger Cell Glucose β-D-Glucose Lactone D-Glucono-δ-lactone Glucose->Lactone Glucose Oxidase (+ O₂) H2O2 H₂O₂ GluconicAcid This compound Lactone->GluconicAcid Lactonase (+ H₂O) H2O_O2 H₂O + ½O₂ H2O2->H2O_O2 Catalase Fermentation_Workflow cluster_prep Preparation Phase cluster_ferm Fermentation & Analysis cluster_downstream Downstream Processing Culture A. niger PDA Slant Culture Inoculum Spore Suspension (Inoculum Preparation) Culture->Inoculum Fermentation Submerged Fermentation (Flask/Bioreactor) Inoculum->Fermentation Media Fermentation Media Preparation & Sterilization Media->Fermentation Sampling Aseptic Sampling Fermentation->Sampling Analysis Analysis - this compound (HPLC) - Biomass (Dry Weight) - Residual Glucose Sampling->Analysis Harvest Harvest Broth Sampling->Harvest End of Fermentation Separation Biomass Separation (Filtration) Harvest->Separation Purification Product Purification (e.g., Crystallization) Separation->Purification

References

Application Notes and Protocols for Gluconic Acid Synthesis Using Gluconobacter oxydans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconobacter oxydans is a Gram-negative, obligately aerobic bacterium renowned for its incomplete oxidation of a wide array of sugars and alcohols.[1][2] This characteristic makes it a valuable biocatalyst in various industrial applications, including the production of L-sorbose (a precursor to vitamin C), dihydroxyacetone, and notably, gluconic acid.[1] The bacterium's metabolism is distinguished by a multitude of membrane-bound dehydrogenases that carry out regio- and stereoselective oxidations in the periplasm.

The synthesis of this compound from glucose by G. oxydans is a highly efficient bioconversion. The primary mechanism involves a membrane-bound pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase (GDH) that oxidizes glucose to glucono-δ-lactone, which is then hydrolyzed to this compound.[3][4] This process is of significant interest to the pharmaceutical, food, and chemical industries due to the versatile applications of this compound and its salts as chelating agents, acidulants, and additives.

These application notes provide detailed protocols for the cultivation of G. oxydans, fermentative production of this compound, and downstream processing for purification.

Data Presentation

Table 1: Fermentation Media Composition for Gluconobacter oxydans
ComponentConcentration (g/L)PurposeReference
D-Glucose100Carbon source for this compound production[2]
Yeast Extract5Source of nitrogen, vitamins, and growth factors[2]
K₂HPO₄1Phosphorus source and buffering agent[2]
KH₂PO₄2Phosphorus source and buffering agent[2]
MgSO₄·7H₂O0.5Source of magnesium ions, cofactor for enzymes[2]
(NH₄)₂SO₄5Nitrogen source[2]
CaCO₃20pH control by neutralizing produced acid[2]
Table 2: Optimal Fermentation Parameters for this compound Production
ParameterOptimal ValueReference
Temperature30 °C[2][5]
pH5.5 - 6.5[3]
Agitation Speed150 - 220 rpm[2][5]
Inoculum Ratio15% (v/v)[5]
Dissolved OxygenMaintained at a high level[3]
Table 3: Performance Metrics for this compound Production
ParameterReported ValueConditionsReference
This compound Concentration95.8 g/LSequential fermentation from corncob hydrolysate[2]
This compound Yield~0.9 g/g glucoseFermentation of sugarcane juice[6][7]
This compound Concentration52.82 ± 12.88 g/LSynthetic medium, 150 rpm, 15% inoculum[5]
Glucose to this compound Conversion96%Low pH stress strategy with corncob hydrolysate[8]

Experimental Protocols

Protocol 1: Inoculum Preparation for Gluconobacter oxydans
  • Aseptic Technique: All media and equipment should be sterilized, and all procedures should be performed under aseptic conditions to prevent contamination.

  • Pre-culture Medium Preparation: Prepare a pre-culture medium containing (per liter): 50 g D-sorbitol and 5 g yeast extract. D-sorbitol is often used in the seed medium to promote good biomass production.[9]

  • Inoculation: Inoculate a single colony of G. oxydans from a fresh agar plate into a 250 mL Erlenmeyer flask containing 50 mL of the pre-culture medium.

  • Incubation: Incubate the flask at 30 °C on a rotary shaker at 220 rpm for 24 hours.[2]

  • Scaling-Up (Optional): For larger fermentations, transfer the pre-culture to a larger volume of fresh pre-culture medium and incubate under the same conditions until the desired cell density is reached (typically an OD₆₀₀ between 1 and 2).[5]

Protocol 2: Batch Fermentation for this compound Production
  • Fermentation Medium Preparation: Prepare the fermentation medium as detailed in Table 1. Sterilize the medium by autoclaving. Aseptically add the glucose solution after sterilization if high concentrations are used to avoid caramelization.

  • Bioreactor Setup: Prepare and sterilize a suitable bioreactor. Calibrate pH and dissolved oxygen probes.

  • Inoculation: Inoculate the fermentation medium with the prepared G. oxydans inoculum to a final concentration of 15% (v/v).[5]

  • Fermentation Conditions: Maintain the fermentation parameters as specified in Table 2 (Temperature: 30 °C, pH: 5.5-6.5, Agitation: 150-220 rpm). The pH can be controlled by the addition of CaCO₃ to the medium or by the automated addition of a neutralizing agent like NaOH.[2][3]

  • Monitoring: Monitor the fermentation process by regularly taking samples to measure cell growth (OD₆₀₀), glucose consumption, and this compound production using HPLC.

  • Harvesting: The fermentation is typically complete within 24-96 hours, depending on the specific conditions, when glucose is depleted.[5] Harvest the fermentation broth for downstream processing.

Protocol 3: Downstream Processing and Purification of this compound

Part A: Cell Removal and Initial Clarification

  • Centrifugation: Centrifuge the fermentation broth at 8,000-10,000 x g for 15-20 minutes to pellet the G. oxydans cells.[2]

  • Filtration: Decant the supernatant and pass it through a microfiltration or ultrafiltration membrane to remove any remaining cells and large proteins.[3][9]

Part B: Separation of this compound from Unfermented Glucose using Nanofiltration

  • Nanofiltration Setup: Utilize a nanofiltration system equipped with a suitable polyamide membrane.

  • Operating Conditions: Operate the nanofiltration system at a transmembrane pressure of approximately 12 bar and a cross-flow rate of 400 L/h.[6][7] These conditions have been shown to retain over 85% of unfermented glucose while allowing 88% of the this compound to permeate.[6][7]

  • Collection: Collect the permeate, which will be an enriched solution of this compound.

Part C: Concentration and Crystallization of this compound

  • Evaporation: Concentrate the purified this compound solution under vacuum at a temperature not exceeding 60 °C to prevent degradation.[10]

  • Crystallization:

    • For This compound crystals, cool the concentrated solution to below 30 °C (preferably 20-25 °C) and seed with this compound crystals to induce crystallization.[11]

    • For glucono-δ-lactone crystals, maintain the temperature between 30 and 70 °C during crystallization.[11]

  • Filtration and Drying: Separate the crystals from the mother liquor by filtration and dry them under appropriate conditions.

Protocol 4: Analytical Method - Quantification of this compound by HPLC
  • Sample Preparation: Centrifuge fermentation samples to remove cells and filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column for organic acid analysis (e.g., Aminex HPX-87H).[12]

  • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM) is commonly used.

  • Detection: Use a Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm).

  • Quantification: Prepare a standard curve with known concentrations of this compound and glucose. Calculate the concentrations in the samples by comparing their peak areas to the standard curve.

Visualizations

Biochemical_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Glucose Glucose Glucono-delta-lactone Glucono-delta-lactone Glucose->Glucono-delta-lactone  Membrane-bound  Glucose Dehydrogenase (PQQ-dependent) Gluconic_Acid This compound Glucono-delta-lactone->Gluconic_Acid Spontaneous or Gluconolactonase Glucose_cyto Glucose Gluconic_Acid_cyto This compound Glucose_cyto->Gluconic_Acid_cyto Soluble Glucose Dehydrogenase (NADP+-dependent) PPP_EDP Pentose Phosphate Pathway / Entner-Doudoroff Pathway Gluconic_Acid_cyto->PPP_EDP Glucose_ext External Glucose Glucose_ext->Glucose Glucose_ext->Glucose_cyto Transport

Caption: Biochemical pathway of glucose to this compound in G. oxydans.

Experimental_Workflow Start Start Inoculum_Prep Inoculum Preparation (G. oxydans Culture) Start->Inoculum_Prep Fermentation Batch Fermentation (Glucose to this compound) Inoculum_Prep->Fermentation Harvesting Harvesting of Fermentation Broth Fermentation->Harvesting Analysis In-process & Final Analysis (HPLC) Fermentation->Analysis Cell_Removal Cell Removal (Centrifugation/Filtration) Harvesting->Cell_Removal Purification Purification (Nanofiltration) Cell_Removal->Purification Concentration Concentration (Vacuum Evaporation) Purification->Concentration Purification->Analysis Crystallization Crystallization Concentration->Crystallization Final_Product Pure this compound / Glucono-delta-lactone Crystallization->Final_Product Final_Product->Analysis

Caption: Experimental workflow for this compound production.

References

Application Notes and Protocols: Gluconic Acid as a Chelating Agent for Divalent Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconic acid, an organic acid derived from glucose, and its conjugate base gluconate, are widely recognized for their capacity to form stable complexes with divalent metal ions. This chelating property makes this compound a valuable tool in a variety of research, industrial, and pharmaceutical applications. By sequestering metal ions such as calcium (Ca²⁺), iron (Fe²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and copper (Cu²⁺), this compound can modulate their bioavailability, prevent precipitation, and mitigate their catalytic activity.[1][2][3][4] These characteristics are particularly relevant in drug development, where controlling metal ion concentration can enhance the stability and efficacy of pharmaceutical formulations, facilitate drug delivery, and influence cellular signaling pathways.[1] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound as a chelating agent for divalent metal ions.

Data Presentation: Stability of Gluconate-Metal Complexes

The stability of the complex formed between gluconate and a divalent metal ion is a critical parameter for its application. The stability constant (log K) quantifies the strength of this interaction. A higher log K value indicates a more stable complex. The table below summarizes the stability constants for gluconate with several biologically and pharmaceutically relevant divalent metal ions. It is important to note that these values can be influenced by experimental conditions such as pH, temperature, and ionic strength.

Metal IonLog K₁ConditionsReference
Ca²⁺1.21pH 7.4[5]
Mg²⁺0.7pH 7.4[5]
Fe²⁺---
Cu²⁺1.8pH 7.4[5]
Zn²⁺1.7pH 7.0[6]
Cd²⁺1.3pH 7.0[7]
Co²⁺1.2pH 7.0[7]

Experimental Protocols

Accurate determination of the chelating capacity of this compound is essential for its effective application. The following protocols provide detailed methodologies for quantifying the interaction between gluconate and divalent metal ions.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stoichiometry and stability constants of metal-ligand complexes. This technique involves monitoring the change in potential of an ion-selective electrode (ISE) or a pH electrode as a titrant is added to the sample solution.

Objective: To determine the stability constant of the gluconate-metal complex.

Materials:

  • Potentiometer with a pH electrode or a metal ion-selective electrode (e.g., Ca²⁺-ISE, Cu²⁺-ISE)

  • Reference electrode (e.g., Ag/AgCl)

  • Standardized solution of the divalent metal salt (e.g., CaCl₂, CuSO₄) of high purity

  • Standardized solution of sodium gluconate

  • Standardized strong acid (e.g., HCl) and strong base (e.g., NaOH) solutions

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃, NaClO₄)

  • Deionized water, purged with nitrogen to remove CO₂

  • Magnetic stirrer and stir bar

  • Thermostated titration vessel

Protocol:

  • System Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10) at the desired experimental temperature. If using an ISE, calibrate it with a series of standard solutions of the metal ion of interest, maintaining a constant ionic strength.

  • Sample Preparation: In the thermostated titration vessel, prepare a solution containing a known concentration of this compound and the inert salt to maintain constant ionic strength.

  • Titration:

    • Begin stirring the solution.

    • Add a known volume of the standardized strong base (e.g., NaOH) in small increments.

    • After each addition, allow the potential reading to stabilize and record the pH or pM value and the volume of titrant added.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH or pM values against the volume of titrant added to obtain a titration curve.

    • The stability constants are calculated from the titration data using specialized software (e.g., HYPERQUAD) which fits the data to a model of the equilibria in solution.

Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate Electrode B Prepare Gluconate Solution A->B C Add Metal Ion Titrant B->C D Record Potential/pH C->D E Repeat Incremental Addition D->E  until past equivalence point   E->C F Plot Titration Curve E->F G Calculate Stability Constants F->G

Caption: Workflow for determining stability constants via potentiometric titration.

Spectrophotometry (Job's Plot/Method of Continuous Variations)

This method is used to determine the stoichiometry of a metal-ligand complex by measuring the absorbance of a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant.

Objective: To determine the stoichiometry of the gluconate-metal complex.

Materials:

  • UV-Vis spectrophotometer

  • Standard stock solutions of the divalent metal salt and sodium gluconate

  • Volumetric flasks and pipettes

  • Buffer solution to maintain constant pH

Protocol:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the gluconate-metal complex. This is done by scanning the absorbance of a solution containing the complex over a range of wavelengths.

  • Preparation of Solutions: Prepare a series of solutions in volumetric flasks where the mole fraction of the metal ion varies from 0 to 1, while the total molar concentration of metal and gluconate remains constant. Ensure the pH is maintained using a suitable buffer.

  • Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand (gluconate).

    • The plot will consist of two linear segments that intersect. The mole fraction at the intersection point corresponds to the stoichiometry of the complex. For example, an intersection at a mole fraction of 0.5 indicates a 1:1 complex, while an intersection at 0.67 indicates a 1:2 metal-to-ligand ratio.

Workflow for Spectrophotometric Analysis (Job's Plot)

Jobs_Plot_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Determine λ_max of Complex B Prepare Solutions with Varying Mole Fractions A->B C Measure Absorbance at λ_max B->C D Plot Absorbance vs. Mole Fraction C->D E Determine Stoichiometry from Intersection D->E

Caption: Workflow for determining complex stoichiometry using Job's Plot.

Ion-Selective Electrode (ISE) Measurement

ISEs can be used to directly measure the concentration of free (uncomplexed) metal ions in a solution. This is particularly useful for studying the extent of chelation by gluconate.

Objective: To measure the concentration of free divalent metal ions in the presence of gluconate.

Materials:

  • Ion-selective electrode for the metal of interest (e.g., Ca²⁺-ISE)

  • Reference electrode

  • Ion meter

  • Standard solutions of the metal ion

  • Sodium gluconate solution

  • Ionic Strength Adjuster (ISA)

  • Magnetic stirrer and stir bar

Protocol:

  • Electrode Calibration: Calibrate the ISE using a series of standard solutions of the metal ion, each containing the ISA to ensure a constant ionic strength.

  • Sample Preparation: Prepare a solution with a known total concentration of the metal ion and add a known concentration of sodium gluconate. Add the ISA to this solution.

  • Measurement:

    • Immerse the ISE and reference electrode in the sample solution.

    • Allow the reading to stabilize and record the concentration of the free metal ion.

  • Calculation: The concentration of the complexed metal ion can be calculated by subtracting the measured free metal ion concentration from the total metal ion concentration.

Workflow for Ion-Selective Electrode Measurement

ISE_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Calibrate ISE with Standards B Prepare Metal-Gluconate Sample A->B C Add Ionic Strength Adjuster B->C D Measure Free Metal Ion Concentration C->D E Calculate Complexed Metal Concentration D->E

Caption: Workflow for measuring free metal ion concentration using an ISE.

Signaling Pathways and Logical Relationships

The chelation of divalent metal ions by this compound can have significant effects on cellular signaling pathways where these ions act as second messengers or cofactors.

Calcium Signaling

Calcium ions are ubiquitous second messengers involved in a multitude of cellular processes. This compound can modulate intracellular calcium signaling by chelating free Ca²⁺. This can impact downstream events such as the activation of calmodulin and subsequent signaling cascades.

Logical Relationship of Gluconate in Calcium Signaling

Calcium_Signaling Gluconate Gluconate Ca_Gluconate Ca²⁺-Gluconate Complex Gluconate->Ca_Gluconate Ca2_free Free Intracellular Ca²⁺ Ca2_free->Ca_Gluconate Calmodulin Calmodulin Ca2_free->Calmodulin activates Ca_Gluconate->Ca2_free reduces availability CaM_Kinase CaM-Kinase Calmodulin->CaM_Kinase activates Downstream Downstream Cellular Responses CaM_Kinase->Downstream phosphorylates targets

Caption: Gluconate chelates free Ca²⁺, reducing its availability to activate calmodulin.

Iron Metabolism

Ferrous iron (Fe²⁺) is essential for numerous biological processes, but excess free iron can be toxic due to its participation in the generation of reactive oxygen species. Ferrous gluconate is a common iron supplement.[8] The gluconate moiety can influence iron's absorption and cellular uptake.

Simplified Iron Uptake and the Influence of Gluconate

Iron_Metabolism Ferrous_Gluconate Ferrous Gluconate Fe2_free Free Fe²⁺ Ferrous_Gluconate->Fe2_free dissociates DMT1 DMT1 Transporter Fe2_free->DMT1 uptake Cell Intestinal Cell DMT1->Cell Ferritin Ferritin (Storage) Cell->Ferritin Transferrin Transferrin (Transport) Cell->Transferrin

Caption: Ferrous gluconate dissociates to provide Fe²⁺ for cellular uptake.

Zinc Signaling

Zinc is a crucial cofactor for a vast number of enzymes and transcription factors, including zinc finger proteins. Zinc gluconate is a popular dietary supplement.[9] The chelation of zinc by gluconate can affect its bioavailability and its ability to modulate the activity of zinc-dependent proteins.

Logical Relationship of Gluconate in Zinc-Dependent Processes

Zinc_Signaling Zinc_Gluconate Zinc Gluconate Zn2_free Free Intracellular Zn²⁺ Zinc_Gluconate->Zn2_free dissociates Zn_Gluconate Zn²⁺-Gluconate Complex Zn2_free->Zn_Gluconate Zinc_Finger Zinc Finger Protein Zn2_free->Zinc_Finger binds to Zn_Gluconate->Zn2_free influences availability Gene_Expression Target Gene Expression Zinc_Finger->Gene_Expression regulates

Caption: Zinc gluconate influences the availability of Zn²⁺ for binding to zinc finger proteins.

Applications in Drug Development

The ability of this compound to chelate divalent metal ions is leveraged in several aspects of drug development:

  • Improved Drug Stability: By chelating metal ions that can catalyze the degradation of active pharmaceutical ingredients (APIs), gluconate can enhance the shelf-life and stability of drug formulations.[1]

  • Enhanced Bioavailability: Gluconate salts of mineral supplements (e.g., calcium gluconate, ferrous gluconate, zinc gluconate) are commonly used to improve the solubility and absorption of these essential minerals.[2][8][9]

  • Drug Delivery Systems: this compound and its derivatives can be incorporated into drug delivery systems, such as nanoparticles, to modify their surface properties and control the release of the encapsulated drug. For instance, the chelation of calcium in the skin by gluconate-containing nanoparticles has been shown to retard the percutaneous permeation of drugs.

  • Therapeutic Agents: Metal-gluconate complexes themselves can serve as therapeutic agents. For example, calcium gluconate is used to treat hypocalcemia and to counteract the cardiotoxic effects of hyperkalemia.[2]

  • Mitigation of Metal Toxicity: The chelating properties of gluconate can be utilized to reduce the toxicity of heavy metals by forming less toxic, water-soluble complexes that can be more easily excreted from the body.[3]

Conclusion

This compound is a versatile and effective chelating agent for divalent metal ions, with broad applications in research and drug development. Its ability to form stable complexes with ions such as Ca²⁺, Fe²⁺, Mg²⁺, Zn²⁺, and Cu²⁺ allows for the precise control of their activity and bioavailability. The protocols and information provided in this document offer a comprehensive guide for scientists and researchers to harness the chelating properties of this compound in their work, from fundamental studies of metal-ligand interactions to the development of novel therapeutic strategies.

References

Application of Gluconic Acid in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconic acid, a mild organic acid derived from glucose, and its cyclic ester, glucono-δ-lactone (GDL), are gaining significant attention in the field of drug delivery.[1][2] Their biocompatibility, biodegradability, and unique physicochemical properties make them versatile components for creating sophisticated drug delivery systems.[2][3] This document provides detailed application notes and protocols for utilizing this compound and its derivatives in the development of advanced drug delivery platforms, including pH-responsive systems, nanoparticles, and hydrogels.

Key Applications

This compound-based systems offer several advantages in drug delivery:

  • pH-Responsive Drug Release: The carboxylic acid group of this compound provides a pH-sensitive handle. In glucose-responsive systems, the enzymatic conversion of glucose to this compound by glucose oxidase (GOx) leads to a local pH drop, triggering the release of drugs like insulin.[4][5][6] This is particularly relevant for developing "smart" insulin delivery systems for diabetes management.[5][7]

  • Nanoparticle Drug Carriers: Polymers derived from glucono-δ-lactone, such as poly(glucono-δ-lactone) (PGDL), can self-assemble into nanoparticles.[3] These biodegradable and biocompatible nanoparticles can effectively encapsulate and provide controlled release of therapeutic agents, including anticancer drugs.[3]

  • Hydrogel Formulations: this compound can be conjugated with polymers like chitosan to form hydrogels.[8] These hydrogels can be designed to be injectable and exhibit controlled degradation and drug release profiles, making them suitable for applications like wound healing.[8]

  • Enhanced Drug Stability and Permeation Control: Gluconolactone has been shown to improve the stability of drugs in formulations.[9][10] Additionally, this compound can modulate the percutaneous permeation of drugs, offering a way to control the rate of drug delivery through the skin.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data from cited studies on this compound-based drug delivery systems.

Table 1: Performance of Poly(glucono-δ-lactone) (PGDL) Nanoparticles for 5-Fluorouracil (5-FU) Delivery

ParameterValueReference
Drug5-Fluorouracil (5-FU)[3]
CarrierPoly(glucono-δ-lactone) (PGDL) Nanoparticles[3]
Release MechanismNon-Fickian, enhanced at tumoral pH[3]
Cytotoxicity of PGDL (2.5 mg/ml)No signs of toxicity in OVCAR-3 and RAW 264.7 cells after 24h[3]

Table 2: Effect of this compound on Percutaneous Permeation of Lidocaine from Chitosan Nanoparticles

FormulationIn Vitro Permeation Flux (μg·cm⁻²·h⁻¹)Reference
Chitosan Nanoparticles without this compound6.1 ± 1.5[11][12]
Chitosan Nanoparticles with this compound3.4 ± 2.3[11][12]

Experimental Protocols

Protocol 1: Synthesis of Poly(glucono-δ-lactone) (PGDL) Nanoparticles for Anticancer Drug Delivery

This protocol describes the synthesis of PGDL nanoparticles for the encapsulation of a model anticancer drug, 5-Fluorouracil (5-FU), based on the methodology described by Li et al. (2017).[3]

Materials:

  • Glucono-δ-lactone (GDL)

  • Stannous octoate (Sn(Oct)₂)

  • 5-Fluorouracil (5-FU)

  • Span-80

  • Toluene

  • Acetone

  • Deionized water

Procedure:

  • Polymer Synthesis (Ring-Opening Polymerization):

    • In a dried flask, dissolve a specific molar ratio of Glucono-δ-lactone (GDL) in anhydrous toluene.

    • Add stannous octoate (Sn(Oct)₂) as a catalyst.

    • Heat the mixture under a nitrogen atmosphere at a specific temperature (e.g., 120°C) for a defined period (e.g., 24 hours) to allow for ring-opening polymerization to form poly(glucono-δ-lactone) (PGDL).

    • Precipitate the polymer by adding the reaction mixture to a non-solvent like cold methanol.

    • Wash the polymer precipitate multiple times with the non-solvent and dry under vacuum.

  • Nanoparticle Formulation (w/o Emulsification):

    • Dissolve the synthesized PGDL polymer and the drug (5-FU) in a suitable organic solvent (e.g., acetone).

    • Prepare an oil phase by dissolving a surfactant (e.g., Span-80) in a non-polar solvent (e.g., liquid paraffin).

    • Add the aqueous drug solution dropwise to the oil phase while stirring vigorously to form a water-in-oil (w/o) emulsion.

    • Continue stirring for a set period to allow for solvent evaporation and nanoparticle formation.

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles with a suitable solvent (e.g., n-hexane) to remove excess oil and surfactant.

    • Lyophilize the nanoparticles to obtain a dry powder.

Characterization:

  • Particle size and morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

  • Drug loading and encapsulation efficiency: UV-Vis spectrophotometry.

  • In vitro drug release: Dialysis method at different pH values (e.g., pH 7.4 and pH 5.5 to simulate physiological and tumoral conditions, respectively).

Protocol 2: Preparation of Glucose-Responsive Hydrogel for Insulin Delivery

This protocol outlines the preparation of a pH-sensitive peptide hydrogel containing glucose oxidase (GOx) for glucose-responsive insulin delivery, adapted from the principles described by Ding et al. (2017).[5]

Materials:

  • pH-sensitive self-assembling peptide

  • Glucose oxidase (GOx)

  • Catalase

  • Insulin

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the pH-sensitive peptide in deionized water.

    • Prepare stock solutions of glucose oxidase, catalase, and insulin in PBS (pH 7.4).

  • Hydrogel Formulation:

    • Mix the peptide stock solution with the glucose oxidase, catalase, and insulin solutions in a specific ratio.

    • Gently vortex the mixture to ensure homogeneity.

    • Allow the mixture to stand at room temperature to facilitate self-assembly and hydrogel formation.

  • In Vitro Glucose-Responsive Insulin Release:

    • Place the insulin-loaded hydrogel in a release medium (e.g., PBS, pH 7.4).

    • Add glucose to the release medium to achieve different concentrations (e.g., normoglycemic and hyperglycemic levels).

    • At predetermined time intervals, withdraw aliquots of the release medium and measure the insulin concentration using an appropriate assay (e.g., ELISA).

    • Replenish the release medium with fresh buffer containing the same glucose concentration.

Visualizations

Signaling Pathway: Glucose-Responsive Insulin Release

GlucoseResponsiveInsulinRelease cluster_hydrogel pH-Sensitive Hydrogel Glucose Glucose GOx Glucose Oxidase (GOx) Glucose->GOx Enzymatic Conversion GluconicAcid This compound GOx->GluconicAcid pH_Drop Local pH Drop GluconicAcid->pH_Drop Hydrogel_Swelling Hydrogel Swelling/ Disassembly pH_Drop->Hydrogel_Swelling Insulin_Release Insulin Release Hydrogel_Swelling->Insulin_Release

Caption: Mechanism of glucose-responsive insulin release from a pH-sensitive hydrogel.

Experimental Workflow: PGDL Nanoparticle Synthesis

PGDL_Nanoparticle_Synthesis cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization GDL Glucono-δ-lactone (GDL) ROP Ring-Opening Polymerization GDL->ROP PGDL Poly(glucono-δ-lactone) (PGDL) ROP->PGDL Emulsification w/o Emulsification PGDL->Emulsification Drug Drug (e.g., 5-FU) Drug->Emulsification Nanoparticles Drug-loaded PGDL Nanoparticles Emulsification->Nanoparticles Analysis Size, Morphology, Drug Loading, In Vitro Release Nanoparticles->Analysis

Caption: Workflow for the synthesis and characterization of PGDL nanoparticles.

Logical Relationship: Role of this compound in Skin Permeation

SkinPermeation cluster_skin Stratum Granulosum Gluconate Gluconate Ions (from Nanoparticles) Ca_Chelation Calcium Chelation Gluconate->Ca_Chelation LamellarBody Stimulated Lamellar Body Secretion Ca_Chelation->LamellarBody Lipid_Synthesis Increased Lipid Synthesis Ca_Chelation->Lipid_Synthesis Barrier_Fortification Skin Barrier Fortification LamellarBody->Barrier_Fortification Lipid_Synthesis->Barrier_Fortification Reduced_Permeation Reduced Drug Permeation Barrier_Fortification->Reduced_Permeation

References

Application Notes & Protocols for the Microbial Production of Gluconic Acid from Lignocellulosic Biomass

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Gluconic acid (GA), a mild organic acid, is a versatile bulk chemical with extensive applications in the food, pharmaceutical, and construction industries.[1][2] Traditionally produced via fermentation of refined glucose, there is a compelling economic and environmental incentive to shift towards more sustainable and cost-effective feedstocks. Lignocellulosic biomass—abundant, renewable, and non-competitive with food sources—represents a premier alternative. However, its complex and recalcitrant structure presents significant technical challenges for bioconversion.[3][4]

This guide provides a comprehensive framework for researchers and drug development professionals on the microbial production of this compound from lignocellulosic biomass. We will deconstruct the process into four critical stages: 1) Pretreatment to deconstruct the biomass, 2) Enzymatic Hydrolysis to release fermentable sugars, 3) Microbial Fermentation to convert glucose to this compound, and 4) Downstream Processing to purify the final product. This document emphasizes the causal relationships behind experimental choices, providing detailed, field-proven protocols and troubleshooting insights to ensure a robust and reproducible workflow.

Section 1: The Lignocellulosic Feedstock: A Complex Carbon Source

Lignocellulosic biomass is primarily composed of three polymers: cellulose, hemicellulose, and lignin.[5] The rigid, interlinked structure of these components, often referred to as biomass recalcitrance, is the primary barrier to efficient enzymatic and microbial access.[3][6]

  • Cellulose (30-50%): A linear polymer of glucose units linked by β-1,4-glycosidic bonds. Its crystalline structure makes it highly resistant to degradation.[7]

  • Hemicellulose (20-35%): A branched heteropolymer of various sugars, including pentoses (xylose, arabinose) and hexoses (mannose, galactose, glucose). It is more amorphous and easier to hydrolyze than cellulose.[7]

  • Lignin (15-30%): A complex aromatic polymer that provides structural rigidity. Lignin acts as a physical barrier, impeding enzyme access to cellulose and hemicellulose, and can release inhibitory compounds during processing.[7][8]

The overarching goal of the initial processing steps is to fractionate these components, making the cellulose and hemicellulose accessible for conversion into monomeric sugars.

Section 2: Pretreatment: Unlocking Fermentable Sugars

Pretreatment is arguably the most critical and cost-intensive step in the entire process. Its primary objective is to disrupt the biomass structure, increase the surface area of cellulose, and remove hemicellulose and lignin to enhance the efficiency of the subsequent hydrolysis step.[8][9][10][11]

The Causality Behind Pretreatment

Without effective pretreatment, enzymatic hydrolysis yields are impractically low.[12] An ideal pretreatment method should:

  • Maximize the recovery of fermentable sugars.

  • Minimize the degradation of sugars into inhibitory byproducts.[8]

  • Be cost-effective and require minimal energy input.

  • Avoid the use of hazardous or corrosive chemicals.[10]

Various pretreatment methods exist, each with distinct mechanisms and trade-offs.

Diagram: Overall Workflow

Gluconic_Acid_Production_Workflow cluster_0 Upstream Processing cluster_1 Core Bioconversion cluster_2 Downstream Processing Biomass Lignocellulosic Biomass Pretreatment Pretreatment Biomass->Pretreatment Disrupt Structure Hydrolysis Enzymatic Hydrolysis (Saccharification) Pretreatment->Hydrolysis Liberate Sugars Inhibitors Inhibitor Formation (Furfural, HMF, Phenolics) Pretreatment->Inhibitors Side-effect Fermentation Microbial Fermentation (e.g., A. niger) Hydrolysis->Fermentation Sugar-Rich Hydrolysate Separation Biomass Separation (Filtration) Fermentation->Separation Fermentation Broth Purification Purification (Membrane Filtration, Ion Exchange) Separation->Purification Clarified Broth Product Pure this compound Purification->Product Inhibitors->Fermentation Inhibits Growth

Caption: High-level workflow for this compound production from lignocellulosic biomass.

Comparison of Pretreatment Methods
MethodPrincipleAdvantagesDisadvantages
Dilute Acid Uses dilute H₂SO₄ or HCl at high temperatures to hydrolyze hemicellulose.Effective for hemicellulose removal; relatively fast.Produces significant amounts of microbial inhibitors (furfural, HMF); corrosive.[8][9]
Alkali Uses NaOH or Ca(OH)₂ to saponify ester bonds, removing lignin and some hemicellulose.Highly effective for lignin removal, especially from agricultural residues.Can cause some sugar loss; requires chemical recovery.
Ammonia Fiber Expansion (AFEX) Treats biomass with liquid ammonia at high pressure, followed by rapid pressure release.[8]High sugar recovery; minimal inhibitor formation.Ammonia recovery is essential for economic viability; less effective on high-lignin biomass.
Steam Explosion Uses high-pressure steam to heat the biomass, followed by explosive decompression.Low chemical usage; effective at opening up the biomass structure.Can generate inhibitors; incomplete lignin removal.
Biological Uses microorganisms (e.g., white-rot fungi) to selectively degrade lignin.Low energy input; no inhibitor formation.Very slow process; difficult to control.[8][10]

Expert Insight: For lab-scale research, dilute acid pretreatment is often chosen for its simplicity and effectiveness in generating a sugar-rich hydrolysate, despite the challenge of inhibitors. Managing these inhibitors is a key aspect of process development.

Protocol 1: Lab-Scale Dilute Acid Pretreatment of Corn Stover

Objective: To hydrolyze hemicellulose and increase the accessibility of cellulose in corn stover for enzymatic saccharification.

Materials:

  • Milled corn stover (particle size < 2 mm)

  • Sulfuric acid (H₂SO₄), 98%

  • Deionized (DI) water

  • High-pressure laboratory autoclave or reactor

  • pH meter

  • Calcium hydroxide (Ca(OH)₂) for neutralization

  • Vacuum filtration apparatus

Procedure:

  • Slurry Preparation: Prepare a 10% (w/v) slurry of milled corn stover in DI water. For 1 L total volume, add 100 g of dry corn stover to a suitable reactor vessel.

  • Acidification: Carefully add concentrated H₂SO₄ to the slurry to achieve a final acid concentration of 1.5% (v/v). Causality: This concentration is a balance between effective hemicellulose hydrolysis and minimizing the degradation of sugars into furfural and HMF.[13]

  • Autoclaving: Seal the reactor and autoclave at 121°C for 60 minutes. Causality: The combination of heat, pressure, and acid catalysis breaks down the hemicellulose into soluble sugars (mostly xylose) and disrupts the lignin-carbohydrate matrix.[9]

  • Cooling & Separation: Allow the reactor to cool to room temperature. Separate the liquid fraction (hydrolysate) from the solid residue (cellulose-rich pulp) by vacuum filtration.

  • Washing: Wash the solid pulp with warm DI water (50-60°C) until the pH of the filtrate is near neutral (pH 5-6). This removes residual acid and soluble inhibitors. The washed solid pulp is now ready for enzymatic hydrolysis.

  • Hydrolysate Detoxification (Overliming): The liquid hydrolysate contains valuable xylose but also high concentrations of inhibitors. To make it suitable for fermentation by certain microbes, it must be detoxified.

    • Heat the hydrolysate to 50°C.

    • Add Ca(OH)₂ to raise the pH to 10.0 and stir for 30 minutes. Causality: At high pH and temperature, inhibitors like furfural polymerize and precipitate.[14]

    • Cool to room temperature and readjust the pH to 6.5 with H₂SO₄.

    • Centrifuge or filter to remove the precipitate. The detoxified liquid can be used as a fermentation medium supplement.

Section 3: Enzymatic Hydrolysis (Saccharification)

The goal of this stage is to convert the pretreated cellulosic pulp into glucose using a consortium of enzymes.[15] This process is often the rate-limiting step in the biochemical conversion platform.[7]

The Enzymatic Cocktail: Effective cellulose hydrolysis requires the synergistic action of at least three types of enzymes:[12]

  • Endoglucanases: Randomly cleave internal β-1,4-glycosidic bonds in the amorphous regions of cellulose, creating new chain ends.

  • Exoglucanases (Cellobiohydrolases): Processively act on the reducing and non-reducing ends of the cellulose chains to release cellobiose (a glucose dimer).

  • β-Glucosidases: Hydrolyze cellobiose into two molecules of glucose. This step is critical as cellobiose can inhibit the activity of endo- and exoglucanases.[12]

Commercial enzyme cocktails are readily available and typically contain a balanced mixture of these activities, often supplemented with xylanases to break down any remaining hemicellulose.

Protocol 2: Enzymatic Hydrolysis of Pretreated Solids

Objective: To convert the cellulose-rich solid fraction from pretreatment into a glucose-rich solution.

Materials:

  • Washed, pretreated lignocellulosic solids (from Protocol 1)

  • Commercial cellulase cocktail (e.g., Cellic® CTec2, Novozymes)

  • Sodium citrate buffer (50 mM, pH 4.8)

  • Shaking incubator

  • Centrifuge

  • Glucose quantification assay kit (e.g., DNS or HPLC)

Procedure:

  • Slurry Preparation: Prepare a slurry of the pretreated solids in 50 mM sodium citrate buffer (pH 4.8) at a desired solids loading. Start with 10% (w/v) solids. Causality: pH 4.8-5.0 is the optimal range for most fungal cellulases. Higher solids loading (>15%) can lead to high viscosity and mixing problems but is desirable industrially to achieve higher final glucose concentrations.[16][17]

  • Enzyme Addition: Add the cellulase cocktail at a specified loading. A typical starting point is 15-20 Filter Paper Units (FPU) per gram of cellulose. Causality: Enzyme loading is a critical cost factor. This loading provides a good balance between reaction rate and cost. Optimization is necessary for specific substrates.

  • Incubation: Incubate the slurry at 50°C in a shaking incubator (150 rpm) for 48-72 hours. Causality: 50°C is the optimal temperature for the enzyme cocktail, maximizing activity while minimizing thermal degradation.[17]

  • Sampling: Periodically take samples (e.g., at 0, 4, 8, 24, 48, 72 hours). Immediately boil the samples for 10 minutes to denature the enzymes and stop the reaction, then centrifuge to separate the solids.

  • Analysis: Analyze the supernatant for glucose concentration using a suitable method. The hydrolysis yield can be calculated based on the initial cellulose content of the pretreated material.

  • Harvesting: After the desired incubation time, centrifuge the entire slurry at high speed (e.g., 10,000 x g for 15 min) to pellet the remaining solids (mostly lignin). The supernatant is the glucose-rich hydrolysate, ready for fermentation.

Section 4: Microbial Fermentation of Hydrolysate to this compound

This is the core bioconversion step where the liberated glucose is transformed into this compound.

The Premier Biocatalyst: Aspergillus niger Aspergillus niger is the workhorse for industrial this compound production due to its high yields, robustness, and GRAS (Generally Recognized As Safe) status for many strains.[1][2] The key enzyme is glucose oxidase (GOD) , a flavoprotein that catalyzes the oxidation of β-D-glucose to D-glucono-1,5-lactone. The lactone then spontaneously or enzymatically hydrolyzes to this compound.[1]

Key Reaction: Glucose + O₂ ---(Glucose Oxidase)--> D-glucono-1,5-lactone + H₂O₂ D-glucono-1,5-lactone + H₂O ---> this compound

The reaction consumes a significant amount of oxygen and produces hydrogen peroxide, which can inhibit the enzyme. Therefore, high aeration and the presence of catalase (naturally produced by A. niger) are crucial.

Fermentation Strategies: SHF vs. SSF

There are two primary strategies for integrating hydrolysis and fermentation:

  • Separate Hydrolysis and Fermentation (SHF): Hydrolysis and fermentation are performed as sequential steps. This allows each process to be run at its optimal conditions (e.g., 50°C for hydrolysis, 30°C for fermentation).[18]

  • Simultaneous Saccharification and Fermentation (SSF): Hydrolysis and fermentation occur in the same vessel. The glucose produced by enzymes is immediately consumed by the microorganism. This minimizes glucose-induced end-product inhibition of the cellulase enzymes.[18] However, it requires a compromise in operating conditions (e.g., 37°C), which may not be optimal for either the enzyme or the microbe.[18]

Diagram: SHF vs. SSF

SHF_vs_SSF cluster_SHF Separate Hydrolysis & Fermentation (SHF) cluster_SSF Simultaneous Saccharification & Fermentation (SSF) SHF_Pretreated Pretreated Biomass SHF_Hydrolysis Hydrolysis (Optimal Temp: ~50°C) SHF_Pretreated->SHF_Hydrolysis SHF_Hydrolysate Glucose-Rich Hydrolysate SHF_Hydrolysis->SHF_Hydrolysate SHF_Fermentation Fermentation (Optimal Temp: ~30°C) SHF_Hydrolysate->SHF_Fermentation SHF_Product This compound SHF_Fermentation->SHF_Product SSF_Pretreated Pretreated Biomass SSF_Process Combined Hydrolysis & Fermentation (Compromise Temp: ~37°C) SSF_Pretreated->SSF_Process SSF_Product This compound SSF_Process->SSF_Product

Caption: Comparison of SHF and SSF process configurations.

Optimizing Fermentation Parameters

Successful fermentation depends on tight control of several parameters.

ParameterOptimal Range for A. nigerRationale & Significance
pH 5.5 - 6.5Critical for glucose oxidase activity and cell viability. A drop in pH below 3.5 can shift metabolism towards citric acid production. Must be controlled by adding a neutralizer like NaOH or CaCO₃.[1][19][20]
Temperature 28 - 32°CBalances enzyme activity and microbial growth. Higher temperatures can lead to enzyme denaturation.[19][20]
Dissolved Oxygen (DO) > 20% saturationThe conversion of glucose to this compound is an oxidative process. High aeration is mandatory for high yields. Low DO is a common cause of failed fermentations.[1][21]
Glucose Concentration 120 - 250 g/LHigh substrate concentration drives production, but very high levels (>300 g/L) can cause substrate inhibition and increase broth viscosity.[1][2]
Nitrogen Source Peptone, Yeast ExtractA low concentration of a complex nitrogen source is required for biomass formation and enzyme synthesis.[19]
Protocol 3: Batch Fermentation of Hydrolysate with A. niger

Objective: To produce this compound from the prepared lignocellulosic hydrolysate using A. niger.

Materials:

  • Glucose-rich hydrolysate (from Protocol 2)

  • Aspergillus niger strain (e.g., ATCC 1015)

  • Spore germination medium (e.g., 5% glucose, 0.2% (NH₄)₂HPO₄, 0.025% MgSO₄·7H₂O, 0.1% KH₂PO₄, pH 5.5)[22]

  • Fermentation medium: Hydrolysate supplemented with 0.1% yeast extract and 0.05% MgSO₄·7H₂O.

  • Sterile 2M NaOH for pH control

  • Benchtop fermenter/bioreactor with pH, temperature, and DO control

  • Sterile air supply

Procedure:

  • Inoculum Preparation:

    • Inoculate A. niger spores into a flask containing spore germination medium.[22]

    • Incubate at 30°C, 200 rpm for 24-36 hours until a fine suspension of mycelial pellets or dispersed mycelia is formed. This is the seed culture. Causality: A healthy, active seed culture is critical for minimizing lag phase and ensuring a robust fermentation.

  • Fermenter Setup:

    • Add the fermentation medium to the sterilized fermenter vessel.

    • Calibrate pH and DO probes. Set the temperature to 30°C.

  • Inoculation: Aseptically transfer the seed culture into the fermenter. A typical inoculum size is 10% (v/v).

  • Fermentation Run:

    • Start agitation (e.g., 300-500 rpm) and aeration (e.g., 1.0 vvm - vessel volumes per minute). Causality: These settings are crucial for maintaining high dissolved oxygen levels, which is a key substrate for glucose oxidase.[1]

    • Control the pH at 6.0 by the automated addition of 2M NaOH. Causality: As this compound is produced, the pH will drop rapidly. Without neutralization, the fermentation will stop.[19]

    • Run the fermentation for 48-96 hours.

  • Monitoring:

    • Take samples aseptically at regular intervals.

    • Measure residual glucose concentration and this compound concentration (e.g., by HPLC).

    • Measure cell biomass (dry cell weight).

  • Harvest: Once glucose is depleted or this compound production plateaus, stop the fermentation. The broth is now ready for downstream processing.

Section 5: Downstream Processing & Purification

The final stage involves recovering the this compound from the complex fermentation broth. The main challenge is to separate the product from residual sugars, salts, proteins, and fungal biomass.[23]

A Multi-Step Approach:

  • Biomass Removal: The first step is to separate the fungal mycelia from the liquid broth. This is typically achieved by vacuum filtration or centrifugation .[1][2]

  • Purification and Concentration: Membrane-based separation is a modern and efficient approach.[1][23]

    • Microfiltration/Ultrafiltration: Removes residual proteins and other high-molecular-weight impurities.[2]

    • Nanofiltration: This is a key step. Nanofiltration membranes can retain larger molecules like unconverted glucose while allowing the smaller this compound (as sodium gluconate) to pass through, achieving separation.[24][25]

    • Reverse Osmosis: Used for final concentration of the gluconate solution.

  • Final Product Formulation: The purified sodium gluconate solution can be crystallized to produce a solid product or further processed through ion-exchange chromatography to obtain free this compound.[23]

Protocol 4: Outline for this compound Recovery

Objective: To separate and purify this compound from the fermentation broth.

Procedure Outline:

  • Mycelial Separation: Filter the entire fermentation broth through a coarse filter (e.g., Miracloth) or centrifuge at 5,000 x g for 20 minutes to pellet the fungal biomass.

  • Clarification: Pass the supernatant from step 1 through a 0.45 µm or 0.22 µm filter to produce a clarified, cell-free broth.

  • Nanofiltration (Optional, for advanced purification):

    • Using a lab-scale tangential flow filtration (TFF) system equipped with a nanofiltration membrane, process the clarified broth.

    • Operate under optimized transmembrane pressure (e.g., 10-15 bar).[24]

    • Collect the permeate, which will be enriched in sodium gluconate. The retentate will contain most of the residual glucose.

  • Crystallization (for Sodium Gluconate):

    • Concentrate the purified gluconate solution using a rotary evaporator.

    • Induce crystallization by cooling the concentrated solution and adding a seed crystal or an anti-solvent like ethanol.

    • Collect the crystals by filtration and dry them.

Section 6: Challenges and Future Perspectives

The microbial production of this compound from lignocellulose is a promising but challenging endeavor.

  • Key Challenges:

    • Inhibitor Toxicity: Byproducts from pretreatment can severely inhibit microbial growth and enzyme activity.[6][13][14][26][27] Developing robust microbial strains or effective detoxification methods is critical.

    • Process Economics: The high cost of enzymes and the energy-intensive nature of pretreatment are major economic hurdles.[3]

    • Process Integration: Optimizing the entire integrated process from biomass to final product requires a multi-disciplinary approach, as conditions in one step significantly impact all subsequent steps.

  • Future Perspectives:

    • Advanced Microbial Strains: Genetic and metabolic engineering can be used to develop strains of A. niger or other organisms with higher tolerance to lignocellulosic inhibitors and improved this compound productivity.[2][28]

    • Consolidated Bioprocessing (CBP): The "holy grail" of biomass conversion, where a single microorganism or microbial consortium is capable of producing all necessary enzymes, hydrolyzing the biomass, and fermenting the sugars to the final product in a single step.

    • Valorization of Byproducts: Utilizing the lignin fraction for the production of other value-added chemicals can significantly improve the overall economic viability of the lignocellulosic biorefinery.[8]

By systematically addressing these challenges and leveraging advancements in biotechnology and process engineering, the sustainable production of this compound from lignocellulosic biomass can become an industrial reality.

References

Application Notes and Protocols: The Role of Glucose Oxidase in the Enzymatic Production of Gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the enzymatic production of gluconic acid using glucose oxidase. It delves into the core scientific principles, offers detailed experimental protocols, and discusses key parameters for process optimization, grounding all claims in authoritative scientific literature.

Introduction

This compound (C₆H₁₂O₇), a mild organic acid, and its salts have found widespread application in the food, pharmaceutical, textile, and construction industries due to their excellent chelating properties, non-toxic nature, and pleasant taste.[1][2] While it can be produced through chemical methods, the bioprocess route, particularly enzymatic conversion, offers superior specificity and operates under milder, more environmentally friendly conditions.[3][4]

The key biocatalyst in this process is Glucose Oxidase (GOx, EC 1.1.3.4), an oxidoreductase enzyme typically derived from fungi like Aspergillus niger.[1][3][5] GOx catalyzes the highly specific oxidation of β-D-glucose to produce D-glucono-δ-lactone, which subsequently yields this compound.[5][6] This application note will elucidate the mechanism of this reaction, explain the critical role of catalase in achieving high yields, and provide detailed protocols for both soluble and immobilized enzyme systems.

Section 1: Scientific Principles and Mechanism

The Enzymatic Reaction Pathway

The conversion of glucose to this compound is a two-step process. First, Glucose Oxidase, which requires a Flavin Adenine Dinucleotide (FAD) cofactor, catalyzes the oxidation of β-D-glucose.[5][6][7] Specifically, GOx binds to the β-D-glucopyranose anomer of glucose.[5] The FAD cofactor acts as the initial electron acceptor, being reduced to FADH₂. This results in the formation of D-glucono-1,5-lactone. The reduced FADH₂ is then re-oxidized by molecular oxygen (O₂), which acts as the final electron acceptor, producing hydrogen peroxide (H₂O₂) as a significant byproduct.[6][7][8]

The D-glucono-δ-lactone produced in the enzymatic step is then non-enzymatically (or via the enzyme gluconolactonase) hydrolyzed to D-gluconic acid in the aqueous solution.[1][5][6]

The Challenge of Hydrogen Peroxide (H₂O₂)

While the reaction appears straightforward, a major challenge arises from the stoichiometric production of hydrogen peroxide. H₂O₂ is a potent inactivating agent for many enzymes, including Glucose Oxidase itself.[6][9][10] At the concentrations generated during industrially relevant glucose conversions, H₂O₂ can oxidize key amino acid residues in the enzyme's active site, leading to a rapid loss of catalytic activity and severely limiting the process yield and operational stability.[6][9]

The Role of Catalase: A Critical Synergy

To overcome the detrimental effects of H₂O₂, the enzyme Catalase (CAT, EC 1.11.1.6) is almost universally employed in conjunction with GOx.[6][10] Catalase is highly efficient at decomposing hydrogen peroxide into water and molecular oxygen (2H₂O₂ → 2H₂O + O₂).[1]

This creates a pseudo-cascade reaction with multiple benefits:

  • GOx Protection: By rapidly removing H₂O₂, catalase prevents the inactivation of glucose oxidase, dramatically extending its functional lifetime and ensuring higher conversion rates.[11][12]

  • Oxygen Replenishment: The decomposition of H₂O₂ regenerates half a mole of oxygen for every mole of H₂O₂ decomposed. This in-situ oxygen production helps alleviate potential oxygen supply limitations, which can be a bottleneck in highly viscous glucose solutions.[13]

The co-utilization of GOx and catalase, either as soluble enzymes or co-immobilized on a support, is the preferred industrial strategy for efficient this compound production.[6][10]

Enzymatic_Pathway cluster_gox Glucose Oxidase (GOx) Cycle cluster_cat Catalase Cycle Glucose β-D-Glucose Lactone D-Glucono-δ-lactone Glucose->Lactone Oxidation GOx_FADH2 GOx (FADH₂) Gluconic_Acid This compound Lactone->Gluconic_Acid Hydrolysis (H₂O) GOx_FAD GOx (FAD) GOx_FAD->GOx_FADH2 Reduction GOx_FADH2->GOx_FAD Re-oxidation O2_in O₂ H2O2 H₂O₂ H2O2_in H₂O₂ H2O2->H2O2_in GOx Byproduct (Inhibitory) CAT Catalase H2O H₂O CAT->H2O O2_out O₂ CAT->O2_out H2O2_in->CAT Decomposition

Caption: Enzymatic pathway for this compound production.

Section 2: Process Optimization and Key Parameters

Achieving high yields of this compound requires careful control over several reaction parameters. The optimal conditions can vary slightly depending on the source of the enzyme and whether it is in a soluble or immobilized form.

  • pH: Glucose oxidase from A. niger typically exhibits optimal activity in a pH range of 4.0 to 7.0.[6] However, the production of this compound (pKa ≈ 3.7) will naturally decrease the pH of the medium.[1] This acidification can eventually inhibit the enzyme. Therefore, maintaining the pH within the optimal range (commonly 5.5 - 6.5) through the controlled addition of a base (e.g., NaOH, CaCO₃) is critical for a sustained reaction.[6]

  • Temperature: The optimal temperature for GOx activity is generally between 40-60 °C.[6] Temperatures above this range can lead to rapid thermal denaturation and loss of activity.[14] For prolonged batch reactions, operating at a slightly lower temperature (e.g., 30-40 °C) can improve the overall enzyme stability.[15][16]

  • Dissolved Oxygen: As a co-substrate, the concentration of dissolved oxygen is a crucial limiting factor.[6] The process is highly aerobic, and insufficient oxygen supply will significantly slow down the reaction rate.[1] Vigorous agitation and aeration are necessary to ensure adequate oxygen transfer from the gas phase to the liquid, especially in viscous, high-glucose concentration media.

  • Substrate Concentration: The reaction rate increases with glucose concentration up to a certain point. While GOx has a high affinity for glucose, very high substrate concentrations (>150 g/L) can sometimes lead to substrate inhibition or create challenges with high viscosity and oxygen transfer.

ParameterOptimal RangeRationale & Key Considerations
pH 5.5 - 6.5The product is an acid; pH must be controlled to prevent enzyme inhibition.[6]
Temperature 30 - 50 °CBalances high reaction rate with long-term thermal stability.[6][14][16]
Dissolved Oxygen > 20% SaturationOxygen is a co-substrate and often the rate-limiting factor.[3][6]
Glucose Concentration 50 - 150 g/LHigh concentrations increase productivity but can cause viscosity and O₂ transfer issues.[3]
GOx/Catalase Ratio 1:10 to 1:30 (U/U)Sufficient catalase is crucial to prevent H₂O₂-induced inactivation of GOx.[15]

Section 3: Methodologies and Experimental Protocols

Protocol 1: Batch Production with Soluble Enzymes

This protocol describes a standard laboratory-scale batch process for producing this compound using free glucose oxidase and catalase.

Materials:

  • Glucose Oxidase from Aspergillus niger (e.g., Sigma-Aldrich G7141)

  • Catalase from bovine liver (e.g., Sigma-Aldrich C9322)

  • D-Glucose (anhydrous)

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Sodium hydroxide (NaOH) solution (1 M) for pH control

  • Jacketed glass reactor with overhead stirrer and pH probe

  • Air or oxygen supply with a sparger

Procedure:

  • Substrate Preparation: Prepare a 10% (w/v) glucose solution by dissolving 100 g of D-Glucose in 800 mL of 0.1 M sodium acetate buffer (pH 5.5). Adjust the final volume to 1 L with the buffer.

  • Reactor Setup: Transfer the glucose solution to the jacketed reactor. Set the temperature to 35°C and begin stirring at 200-300 RPM to ensure the solution is well-mixed. Start bubbling air through the sparger at a rate of 1 vvm (volume of air per volume of liquid per minute).

  • Enzyme Addition: Once the temperature and pH have stabilized, add glucose oxidase and catalase. A typical starting concentration is 10 U/mL of GOx and 200 U/mL of catalase.[15]

  • Reaction Monitoring & Control:

    • Continuously monitor the pH. As this compound is produced, the pH will drop. Maintain the pH at 5.5 by the automated or manual addition of 1 M NaOH.

    • The volume of NaOH added over time is a direct measure of the amount of this compound produced.

    • Take samples (e.g., 1 mL) at regular intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours) for analysis. Immediately heat-inactivate the samples (e.g., 95°C for 5 minutes) to stop the reaction and store them for later analysis.

  • Reaction Termination: The reaction is complete when glucose consumption ceases or the rate of NaOH addition becomes negligible.

  • Analysis: Analyze the samples for residual glucose and this compound concentration using HPLC or a suitable enzymatic assay kit.

Enzyme Immobilization: Rationale and Techniques

For industrial applications, using soluble enzymes is often cost-prohibitive due to the inability to reuse them. Enzyme immobilization, the process of confining enzymes to a solid support, addresses this issue by enhancing stability and enabling easy separation from the product and reuse.[17][18]

Common immobilization techniques include:

  • Physical Adsorption: Binding enzymes to a support via weak forces (e.g., van der Waals, hydrogen bonds).

  • Covalent Binding: Forming stable covalent bonds between the enzyme and a functionalized support.[19]

  • Entrapment: Physically trapping enzymes within the pores of a polymer matrix like alginate or polyacrylamide.[16]

  • Cross-Linking: Linking enzymes to each other to form large aggregates (Cross-Linked Enzyme Aggregates or CLEAs), which are insoluble and highly stable.[8]

Co-immobilization of both GOx and catalase onto the same support is highly advantageous as it places the enzymes in close proximity, allowing for the immediate decomposition of the H₂O₂ as it is produced.[11][12][13]

Protocol 2: Production with Co-immobilized GOx and Catalase in Alginate Beads

Materials:

  • GOx and Catalase enzymes

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • All other reagents from Protocol 1

Procedure:

  • Enzyme-Alginate Mixture: Prepare a 2% (w/v) sodium alginate solution in deionized water. Once fully dissolved, add GOx (e.g., 1,000 U) and Catalase (e.g., 20,000 U) to 100 mL of the alginate solution and mix gently to achieve a homogenous suspension.

  • Bead Formation: Extrude the enzyme-alginate mixture dropwise into a gently stirring 0.2 M CaCl₂ solution using a syringe. Allow the resulting beads to harden in the CaCl₂ solution for at least 1-2 hours at 4°C.

  • Washing: Decant the CaCl₂ solution and wash the beads several times with buffer (0.1 M acetate, pH 5.5) to remove excess calcium and any unbound enzyme.

  • Reaction: The prepared beads can now be used in the same reactor setup described in Protocol 1. Add the beads to the glucose substrate solution and proceed with the reaction.

  • Recovery and Reuse: At the end of the reaction, the beads can be easily recovered by simple filtration or decantation, washed with buffer, and stored at 4°C for reuse in subsequent batches.

Caption: General experimental workflow for this compound production.

Downstream Processing and Analytical Methods

Product Recovery: After the reaction, the product mixture contains this compound (as a salt, e.g., sodium gluconate), unreacted glucose, and buffer salts. Separation and purification can be achieved using techniques like ion-exchange chromatography or electrodialysis to isolate the gluconate.[4]

Analytical Quantification:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for simultaneously quantifying glucose and this compound. An anion-exchange column with pulsed amperometric detection (PAD) or a refractive index (RI) detector is commonly used.[20][21]

  • Enzymatic Assays: Commercially available colorimetric assay kits can be used for rapid quantification of both glucose and this compound.[5][22] For glucose, the assay often involves GOx and peroxidase, where the H₂O₂ produced reacts with a chromogen.[5]

  • Titration: As described in the protocol, the consumption of base (e.g., NaOH) required to maintain a constant pH is directly proportional to the amount of this compound produced, providing a simple real-time measurement of reaction progress.

References

Application Notes and Protocols for the Downstream Processing and Purification of Gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconic acid, a mild organic acid derived from the oxidation of glucose, is a versatile platform chemical with wide-ranging applications in the pharmaceutical, food, and chemical industries. Its utility is contingent on its purity, which necessitates robust and efficient downstream processing and purification strategies following its production, typically through fermentation.[1] This document provides detailed application notes and experimental protocols for the common methods employed in the purification of this compound, including precipitation and crystallization, reactive solvent extraction, ion exchange chromatography, and membrane filtration.

Overall Downstream Processing Workflow

The purification of this compound from a fermentation broth is a multi-step process designed to separate the acid from biomass, unconsumed substrate, salts, and other impurities. The general workflow involves initial clarification followed by one or more purification techniques to achieve the desired purity.

Gluconic_Acid_Downstream_Processing Fermentation_Broth Fermentation Broth Clarification Clarification (Centrifugation/Filtration) Fermentation_Broth->Clarification Purification_Methods Purification Methods Clarification->Purification_Methods Precipitation Precipitation/Crystallization Purification_Methods->Precipitation Solvent_Extraction Solvent Extraction Purification_Methods->Solvent_Extraction Ion_Exchange Ion Exchange Chromatography Purification_Methods->Ion_Exchange Membrane_Filtration Membrane Filtration Purification_Methods->Membrane_Filtration Final_Product Purified this compound / Gluconate Salt Precipitation->Final_Product Solvent_Extraction->Final_Product Ion_Exchange->Final_Product Membrane_Filtration->Final_Product Precipitation_Crystallization_Workflow Clarified_Broth Clarified Fermentation Broth Neutralization Neutralization with Ca(OH)₂ Clarified_Broth->Neutralization Precipitation Precipitation of Calcium Gluconate Neutralization->Precipitation Filtration1 Filtration Precipitation->Filtration1 Acidification Acidification with H₂SO₄ Filtration1->Acidification Filtration2 Filtration of CaSO₄ Acidification->Filtration2 Concentration Concentration Filtration2->Concentration Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying Pure_Gluconic_Acid Pure this compound Drying->Pure_Gluconic_Acid Solvent_Extraction_Workflow Aqueous_Feed Aqueous this compound Solution Mixing Mixing with Organic Phase (e.g., TOA in Octanol) Aqueous_Feed->Mixing Phase_Separation Phase Separation Mixing->Phase_Separation Loaded_Organic This compound-Loaded Organic Phase Phase_Separation->Loaded_Organic Raffinate Raffinate (Depleted Aqueous Phase) Phase_Separation->Raffinate Back_Extraction Back-Extraction (Stripping) Loaded_Organic->Back_Extraction Stripped_Organic Stripped Organic Phase (Recycled) Back_Extraction->Stripped_Organic Purified_Product Purified this compound Solution Back_Extraction->Purified_Product Ion_Exchange_Workflow Gluconate_Salt_Solution Sodium Gluconate Solution Column_Loading Loading onto Cation Exchange Column (H⁺ form) Gluconate_Salt_Solution->Column_Loading Elution Elution with Deionized Water Column_Loading->Elution Regeneration Column Regeneration with Acid Column_Loading->Regeneration Fraction_Collection Fraction Collection Elution->Fraction_Collection Product_Pooling Pooling of Acidic Fractions Fraction_Collection->Product_Pooling Purified_Acid Purified this compound Solution Product_Pooling->Purified_Acid Nanofiltration_Workflow Fermentation_Broth Clarified Fermentation Broth NF_Unit Nanofiltration Unit Fermentation_Broth->NF_Unit Permeate Permeate (this compound) NF_Unit->Permeate Retentate Retentate (Glucose, Impurities) NF_Unit->Retentate Electrodialysis_Workflow Feed_Solution Sodium Gluconate Solution (Diluate) ED_Stack Electrodialysis Stack Feed_Solution->ED_Stack Concentrate Concentrated Sodium Gluconate ED_Stack->Concentrate Diluate_Out Depleted Diluate ED_Stack->Diluate_Out

References

Application Notes and Protocols: Gluconic Acid in Heavy Metal Bioremediation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination of soil and water poses a significant environmental and health risk due to the toxicity, persistence, and bioaccumulative nature of these pollutants. Bioremediation has emerged as an eco-friendly and cost-effective alternative to traditional physicochemical methods for decontaminating heavy metal-polluted environments. Gluconic acid (GA), a mild organic acid, has garnered considerable attention in this field. Its non-toxic, biodegradable nature and excellent metal-chelating properties make it a promising agent for heavy metal bioremediation.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in heavy metal bioremediation, including its mechanisms of action, quantitative data on its efficacy, and detailed experimental protocols. The information is intended to guide researchers and scientists in designing and implementing effective bioremediation strategies using this compound.

Mechanisms of Action

This compound facilitates the removal of heavy metals from contaminated matrices primarily through complexolysis and acidolysis .[1] As a polyhydroxy carboxylic acid, it can form stable, water-soluble complexes with various heavy metal ions, thereby increasing their mobility and bioavailability for removal.[4][5][6] This process is significantly influenced by pH, with increased metal mobilization often observed under alkaline conditions.[1][7]

Microorganisms play a crucial role in the in-situ application of this compound for bioremediation. Several bacterial and fungal species, notably Aspergillus niger and Pseudomonas species, are known to produce significant amounts of this compound through the oxidation of glucose.[2][4][8][9] These microorganisms can be employed to generate this compound directly in the contaminated environment, leading to the solubilization of heavy metals.

The primary mechanisms involved are:

  • Chelation and Complex Formation: The carboxyl and hydroxyl groups of this compound act as ligands, binding to heavy metal ions to form stable chelate complexes. This sequesters the metal ions in a soluble form, preventing their interaction with soil components and facilitating their removal.

  • Acidification: The production of this compound by microorganisms can lead to a localized decrease in pH. This acidic environment can further enhance the desorption of heavy metals from soil particles.

Quantitative Data on Heavy Metal Removal

The effectiveness of this compound in removing heavy metals from contaminated soil has been demonstrated in several studies. The removal efficiency is dependent on factors such as the type of heavy metal, the concentration of this compound, the pH of the medium, and the soil characteristics.

Heavy MetalThis compound ConcentrationpHRemoval Efficiency (%)Soil/Matrix TypeReference
Cadmium (Cd)3%6.5>90Contaminated Soil[7]
Chromium (Cr)3%6.540-78Contaminated Soil[7]
Zinc (Zn)3%6.58-26Contaminated Soil[7]
Copper (Cu)3%6.5<3Contaminated Soil[7]
Lead (Pb)3%6.5<3Contaminated Soil[7]
Lead (Pb)50.0 g/L (+NaOH)Alkaline80Contaminated Soil[10]
Copper (Cu)50.0 g/L (+NaOH)Alkaline84Contaminated Soil[10]
Zinc (Zn)50.0 g/L (+NaOH)Alkaline70Contaminated Soil[10]
Chromium (Cr)50.0 g/L (+NaOH)Alkaline60Contaminated Soil[10]
MicroorganismHeavy MetalInitial ConcentrationRemoval Efficiency (%)Reference
Pseudomonas aeruginosaChromium (Cr)1000 ppm-[11]
Pseudomonas aeruginosaCopper (Cu)1000 ppm-[11]
Pseudomonas aeruginosaZinc (Zn)1000 ppm-[11]
Pseudomonas sp. CQ2Cadmium (Cd)-78.7[12]
Pseudomonas sp. CQ2Copper (Cu)-65.7[12]
Pseudomonas sp. CQ2Lead (Pb)-56.9[12]

Experimental Protocols

Protocol 1: Soil Washing with this compound for Heavy Metal Removal

Objective: To determine the efficiency of this compound in removing heavy metals from contaminated soil.

Materials:

  • Heavy metal-contaminated soil, air-dried and sieved (<2 mm)

  • D-Gluconic acid solution (e.g., 1% and 3% w/v)

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Orbital shaker

  • Centrifuge

  • pH meter

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Procedure:

  • Sample Preparation: Weigh 5 g of the contaminated soil into a 50 mL centrifuge tube.

  • Extraction: Add 40 mL of the this compound solution to the centrifuge tube to achieve a solid-to-liquid ratio of 1:8.[7] Prepare a control with deionized water instead of this compound.

  • Agitation: Place the centrifuge tubes on an orbital shaker and agitate at a constant speed (e.g., 200 rpm) for a specified time (e.g., 24 hours).[1]

  • Separation: After agitation, centrifuge the tubes at a high speed (e.g., 4000 rpm) for 20 minutes to separate the supernatant from the soil particles.

  • Analysis:

    • Carefully decant the supernatant and filter it through a 0.45 µm filter.

    • Measure the pH of the supernatant.

    • Analyze the concentration of heavy metals in the filtered supernatant using AAS or ICP-MS.

  • Calculation of Removal Efficiency:

    • Removal Efficiency (%) = [(Concentration of metal in supernatant × Volume of supernatant) / (Initial concentration of metal in soil × Mass of soil)] × 100

Protocol 2: Microbial Production of this compound for Bioremediation

Objective: To cultivate this compound-producing microorganisms and assess their potential for heavy metal solubilization.

Materials:

  • This compound-producing microbial strain (e.g., Aspergillus niger, Pseudomonas fluorescens)

  • Growth medium (e.g., Potato Dextrose Broth for fungi, Nutrient Broth for bacteria) supplemented with glucose.

  • Shake flasks (250 mL)

  • Incubator shaker

  • Centrifuge

  • Spectrophotometer

  • HPLC for this compound quantification

  • Heavy metal-contaminated soil or a solution containing heavy metals.

Procedure:

  • Inoculum Preparation: Grow the microbial strain in its appropriate growth medium to obtain a sufficient cell density.

  • Fermentation for this compound Production:

    • Inoculate a production medium (e.g., a medium with high glucose concentration) with the prepared inoculum.[8]

    • Incubate the culture in a shake flask at the optimal temperature and agitation speed for the specific microorganism (e.g., 30°C, 150 rpm for A. niger).[8][13]

    • Monitor the production of this compound over time using HPLC.

  • Bioremediation Assay:

    • After a suitable incubation period with significant this compound production, introduce a known amount of heavy metal-contaminated soil or a heavy metal solution to the culture.

    • Continue the incubation for a defined period (e.g., 48-72 hours).

  • Analysis:

    • At the end of the incubation, separate the liquid phase from the solid phase (if soil was used) by centrifugation.

    • Measure the concentration of solubilized heavy metals in the liquid phase using AAS or ICP-MS.

    • Determine the final pH of the culture.

Visualizations

Signaling Pathways and Workflows

Bioremediation_Workflow cluster_microbial Microbial Production of this compound cluster_remediation Heavy Metal Remediation Microbe This compound-Producing Microorganism (e.g., Aspergillus niger) Fermentation Fermentation Process Microbe->Fermentation Glucose Glucose Substrate Glucose->Fermentation GA This compound Fermentation->GA Chelation Chelation & Complex Formation GA->Chelation Mobilizing Agent Contaminated_Soil Contaminated Soil with Immobile Heavy Metals Contaminated_Soil->Chelation Soluble_Complex Soluble Heavy Metal- Gluconate Complex Chelation->Soluble_Complex Removal Leaching & Removal Soluble_Complex->Removal

Caption: Workflow of this compound-mediated heavy metal bioremediation.

Logical_Relationship GA This compound Chelation Chelation GA->Chelation Acidification Acidification GA->Acidification Solubilization Heavy Metal Solubilization Chelation->Solubilization Acidification->Solubilization Bioavailability Increased Bioavailability Solubilization->Bioavailability Bioremediation Enhanced Bioremediation Bioavailability->Bioremediation

Caption: Logical relationships in this compound-based bioremediation.

Conclusion

This compound presents a viable and environmentally sound option for the bioremediation of heavy metal-contaminated sites. Its efficacy, particularly when produced in-situ by microorganisms, offers a sustainable approach to environmental cleanup. The provided protocols and data serve as a foundational guide for researchers to explore and optimize this compound-based bioremediation technologies. Further research should focus on scaling up these processes for field applications and investigating the remediation of mixed heavy metal contamination.

References

Application Notes and Protocols: Gluconic Acid as a Retarder in Cement and Concrete Admixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconic acid and its sodium salt, sodium gluconate, are highly effective and widely used retarding admixtures in the construction industry.[1][2][3] They are carboxylic acids derived from glucose and are known for their ability to delay the setting time of cement and concrete.[3][4] This property is particularly beneficial in situations requiring extended workability, such as in hot weather concreting, long-distance transportation of ready-mix concrete, and for large, complex pours to avoid the formation of cold joints.[1][5] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound as a cement retarder.

Mechanism of Action

The primary mechanism by which this compound retards the setting of cement is through a combination of chelation and adsorption.

  • Chelation of Calcium Ions: this compound is a strong chelating agent for calcium ions (Ca²⁺).[4] During the initial stages of cement hydration, tricalcium silicate (C₃S) and dicalcium silicate (C₂S) dissolve to release Ca²⁺ ions into the pore solution. This compound molecules capture these calcium ions, forming stable complexes. This reduces the concentration of free Ca²⁺ in the solution, which is essential for the nucleation and growth of calcium silicate hydrate (C-S-H) and calcium hydroxide (CH), the primary products of hydration responsible for setting and strength development.[4][6] This interference with the formation of hydration products prolongs the induction period of cement hydration.[4][7]

  • Adsorption onto Cement Particles: this compound molecules, or the calcium-gluconate complexes, can adsorb onto the surface of the hydrating cement particles, particularly tricalcium silicate (C₃S).[6][7] This creates a protective layer that physically hinders further contact between the cement grains and water, thereby slowing down the hydration reactions.[8]

The retarding effect is generally proportional to the dosage of this compound.[2]

Effects on Cement and Concrete Properties

The addition of this compound as a retarder has a significant impact on both the fresh and hardened properties of concrete.

Fresh Concrete Properties
  • Setting Time: this compound significantly delays both the initial and final setting times of cement paste and concrete.[4][9] The extent of retardation is dependent on the dosage, with higher dosages leading to longer setting times.[2] This allows for an extended period of workability.

  • Workability and Slump Retention: By delaying the setting process, this compound improves the workability of fresh concrete and enhances slump retention over time.[4][9] This is crucial for maintaining the desired consistency of the concrete during transportation and placement.

  • Heat of Hydration: this compound reduces the rate of heat evolution during cement hydration and delays the time to reach the peak temperature.[4] This is beneficial in mass concrete applications where excessive heat generation can lead to thermal cracking.

Hardened Concrete Properties
  • Compressive Strength: While this compound retards the early age strength development due to the delayed hydration, it generally does not negatively impact the long-term compressive strength.[4][7] In some cases, the 28-day and later-age strengths can be improved due to a more uniform and dense microstructure resulting from the controlled hydration process.[3][7]

  • Flexural and Split-Tensile Strength: Similar to compressive strength, the flexural and split-tensile strengths at later ages are generally comparable or even slightly higher in concrete containing this compound compared to control mixes.[4]

  • Durability: The use of this compound can lead to a denser and less porous microstructure in the hardened concrete, which can improve its durability by reducing permeability to water and aggressive chemicals.[4]

Quantitative Data

The following tables summarize the quantitative effects of this compound and its salt, sodium gluconate, on the properties of cement and concrete, based on various studies.

Table 1: Effect of this compound (GA) Dosage on Setting Time of Cement Paste

Dosage of GA (% by weight of cement)Initial Setting Time (minutes)Final Setting Time (minutes)Reference
0 (Control)70410[4]
0.0278425[4]
0.0495450[4]
0.06125490[4]
0.08160530[4]
0.10190580[4]

Table 2: Effect of Sodium Gluconate (SG) Dosage on Compressive Strength of Concrete

Dosage of SG (% by weight of cement)1-day Compressive Strength (MPa)3-day Compressive Strength (MPa)28-day Compressive Strength (MPa)90-day Compressive Strength (MPa)Reference
0 (Control)25.448.785.292.1[7]
0.0321.345.188.695.4[7]
0.0618.542.390.198.7[7]
0.0915.138.792.5101.2[7]
0.1212.335.494.3104.1[7]

Table 3: Effect of this compound (GA) on Workability (Slump) of Concrete

Dosage of GA (% by weight of cement)Slump at 0 min (mm)Slump at 30 min (mm)Slump at 60 min (mm)Slump at 90 min (mm)Slump at 120 min (mm)Reference
0 (Control)22018015011070[4]
0.08230220210190160[4]
0.10235225215200180[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a cement retarder.

Determination of Setting Time of Cement Paste

This protocol is based on the standard test method ASTM C191 / AASHTO T 131 "Time of Setting of Hydraulic Cement by Vicat Needle".[10][11]

Apparatus:

  • Vicat Apparatus

  • Molds (conical hard rubber or plastic rings)

  • Glass plates

  • Balance

  • Graduated cylinder

  • Trowel

  • Mixer (optional)

Procedure:

  • Preparation of Cement Paste:

    • Weigh a specified amount of cement (e.g., 650 g).

    • Determine the amount of water required for normal consistency (as per ASTM C187). For the setting time test, use 0.85 times the water required for normal consistency.[12]

    • Add the predetermined dosage of this compound to the mixing water and ensure it is fully dissolved.

    • Place the dry cement in the mixing bowl.

    • Start the mixer at a slow speed and add the water-admixture solution within 30 seconds.

    • Mix for a total of 4 minutes.

  • Molding the Test Specimen:

    • Immediately after mixing, fill the Vicat mold with the paste in two layers.

    • Compact each layer to remove entrapped air.

    • Level the surface of the paste with the top of the mold.

    • Place the mold and glass plate under the Vicat apparatus.

  • Determining Initial Setting Time:

    • Lower the Vicat needle (1 mm diameter) gently until it contacts the surface of the paste.

    • Release the needle and allow it to penetrate the specimen.

    • Record the penetration reading.

    • Repeat the penetration test at regular intervals (e.g., every 15 minutes).

    • The initial setting time is the time elapsed between the initial contact of cement and water and the time when the penetration of the needle is 25 mm or less.[11]

  • Determining Final Setting Time:

    • After the initial set, continue the tests at regular intervals.

    • The final setting time is the time elapsed from the initial mixing until the needle does not sink visibly into the paste.[11]

Determination of Compressive Strength of Mortar Cubes

This protocol is based on the standard test method ASTM C109 / AASHTO T 106 "Compressive Strength of Hydraulic Cement Mortars (Using 2-in. or [50-mm] Cube Specimens)".[13]

Apparatus:

  • Cube molds (50 mm or 2 in)

  • Compression testing machine

  • Mixer

  • Trowel

  • Tamper

  • Balance

Procedure:

  • Preparation of Mortar:

    • Prepare a mortar mix with a specified water-cement ratio and a standard sand-to-cement ratio (e.g., 2.75:1 by weight).

    • Dissolve the desired dosage of this compound in the mixing water.

    • Mix the cement and sand until a uniform color is achieved.

    • Add the water-admixture solution and mix thoroughly according to the standard procedure.

  • Molding of Cube Specimens:

    • Place a layer of mortar (about 25 mm deep) in each of the cube compartments.

    • Tamp the mortar 32 times in about 10 seconds in 4 rounds.

    • Fill the molds to overflowing and tamp the second layer as specified.

    • Level the top surface of the cubes.

  • Curing of Specimens:

    • Store the molded specimens in a moist cabinet or room for 24 hours.

    • After 24 hours, demold the specimens and immerse them in lime-saturated water until the time of testing.

  • Testing:

    • Test the specimens for compressive strength at specified ages (e.g., 3, 7, and 28 days).

    • Apply a compressive load to the specimen until failure.[13]

    • The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the cube.

Visualizations

Signaling Pathway of this compound's Retarding Mechanism

Retarding_Mechanism GA This compound GA_Ca Calcium-Gluconate Complex GA->GA_Ca Ca Calcium Ions (Ca²⁺) Ca->GA_Ca Hydration Hydration Products (C-S-H, CH) Ca->Hydration Required for Formation C3S Tricalcium Silicate (C₃S) GA_Ca->C3S Adsorption GA_Ca->Hydration C3S->Ca Dissolution

Caption: Mechanism of cement retardation by this compound.

Experimental Workflow for Evaluating a Cement Retarder

Experimental_Workflow Start Start: Define Admixture Dosages Prep Prepare Cement Paste/Mortar with Admixture Start->Prep Setting Setting Time Test (ASTM C191) Prep->Setting Strength Compressive Strength Test (ASTM C109) Prep->Strength Workability Workability Test (Slump) Prep->Workability Data Data Collection & Analysis Setting->Data Curing Curing of Specimens Strength->Curing Strength->Data Workability->Data Curing->Strength at 3, 7, 28 days Conclusion Conclusion on Retarder Performance Data->Conclusion

Caption: Workflow for testing this compound as a cement retarder.

Logical Relationship of this compound's Impact on Concrete Properties

Impact_Relationship GA Addition of This compound Delay Delayed Cement Hydration GA->Delay Work Increased Workability & Slump Retention Delay->Work Set Extended Setting Time Delay->Set Heat Reduced Heat of Hydration Delay->Heat EarlyStr Reduced Early-Age Strength Delay->EarlyStr LateStr Improved Late-Age Strength Delay->LateStr More uniform microstructure Durability Enhanced Durability LateStr->Durability

Caption: Impact of this compound on key concrete properties.

References

Application Notes and Protocols for the Synthesis of Metal Gluconates (Calcium, Zinc, Iron)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metal gluconates are organic mineral salts highly valued in the pharmaceutical and nutraceutical industries as dietary supplements. Formed by the chelation of a metal ion with gluconic acid, a mild organic acid derived from glucose, these compounds exhibit superior bioavailability and physiological compatibility compared to their inorganic counterparts. This document provides detailed application notes and standardized protocols for the synthesis of high-purity calcium gluconate, zinc gluconate, and ferrous (iron II) gluconate suitable for supplement formulation.

Application Notes

Synthesis of Calcium Gluconate (Ca(C₆H₁₁O₇)₂)

Principle of Synthesis: The most common and direct method for producing calcium gluconate is the neutralization reaction between this compound and a calcium source, typically calcium carbonate or calcium hydroxide.[1] The reaction with calcium carbonate yields calcium gluconate, water, and carbon dioxide. Using calcium hydroxide is also effective and produces only water as a byproduct.[2] The stoichiometry for the reaction is two moles of this compound per mole of calcium.

  • Reaction with Calcium Carbonate: 2C₆H₁₂O₇ + CaCO₃ → Ca(C₆H₁₁O₇)₂ + H₂O + CO₂↑

  • Reaction with Calcium Hydroxide: 2C₆H₁₂O₇ + Ca(OH)₂ → Ca(C₆H₁₁O₇)₂ + 2H₂O[2]

Starting Materials:

  • This compound (C₆H₁₂O₇) or Glucono-delta-lactone (GDL, C₆H₁₀O₆), which hydrolyzes to this compound in water.[3]

  • Calcium Carbonate (CaCO₃), high purity, low heavy metals.

  • Calcium Hydroxide (Ca(OH)₂), food or pharmaceutical grade.[4][5]

  • Purified Water.

Key Reaction Parameters:

  • Temperature: The reaction is typically performed at elevated temperatures, often between 80-90°C, to increase the reaction rate and the solubility of the resulting calcium gluconate.[6]

  • pH Control: Maintaining the correct pH is crucial. The reaction is monitored until neutralization is complete.

  • Purification: The hot solution is filtered to remove any unreacted calcium carbonate or other insoluble impurities.[7] Activated carbon may be used for decolorization.[8] Crystallization is induced by cooling the filtrate, often with the addition of seed crystals to control crystal size.[6] The resulting crystals are then separated by centrifugation or filtration and dried.

Synthesis of Zinc Gluconate (Zn(C₆H₁₁O₇)₂)

Principle of Synthesis: Zinc gluconate is synthesized by reacting this compound with a high-purity zinc source.[9] Common reactants include zinc oxide (ZnO) or zinc carbonate (ZnCO₃).[10][11] The reaction with zinc oxide is often preferred as it is direct and yields only water as a byproduct.[10]

  • Reaction with Zinc Oxide: 2C₆H₁₂O₇ + ZnO → Zn(C₆H₁₁O₇)₂ + H₂O[12][13]

  • Reaction with Zinc Carbonate: 2C₆H₁₂O₇ + ZnCO₃ → Zn(C₆H₁₁O₇)₂ + H₂O + CO₂↑[10]

Starting Materials:

  • This compound (C₆H₁₂O₇) or its aqueous solution.

  • Zinc Oxide (ZnO), high purity, USP/FCC grade.[10]

  • Zinc Carbonate (ZnCO₃), high purity.[10]

  • Purified Water.

Key Reaction Parameters:

  • Temperature: The reaction is typically heated (e.g., 60-80°C) with constant stirring to ensure the complete dissolution and reaction of the zinc source.[12][14]

  • Stoichiometry: A slight excess of the zinc source may be used to ensure all this compound reacts, with the excess being filtered off post-reaction. The molar ratio of this compound to zinc oxide is typically 2:1.[13]

  • Purification: After the reaction is complete, the solution is filtered to remove insoluble materials. The filtrate is then concentrated, cooled, and crystallized.[10] Spray drying is also a common industrial method for obtaining the final powder product.[9]

Synthesis of Ferrous (Iron II) Gluconate (Fe(C₆H₁₁O₇)₂)

Principle of Synthesis: The synthesis of ferrous gluconate requires careful control to prevent the oxidation of the ferrous ion (Fe²⁺) to the ferric state (Fe³⁺). Common methods include the reaction of this compound with ferrous carbonate or iron powder.[3][15] Another method involves a double decomposition reaction between a soluble gluconate salt (like sodium or calcium gluconate) and a ferrous salt (like ferrous sulfate).[16][17]

  • Reaction with Iron Powder: 2C₆H₁₂O₇ + Fe → Fe(C₆H₁₁O₇)₂ + H₂↑[3]

  • Reaction with Ferrous Carbonate: 2C₆H₁₂O₇ + FeCO₃ → Fe(C₆H₁₁O₇)₂ + H₂O + CO₂↑[16][18]

  • Double Decomposition: Ca(C₆H₁₁O₇)₂ + FeSO₄ → Fe(C₆H₁₁O₇)₂ + CaSO₄↓[16]

Starting Materials:

  • This compound (C₆H₁₂O₇).

  • Iron Powder (Fe), high purity.[15]

  • Ferrous Carbonate (FeCO₃).[16]

  • Ferrous Sulfate (FeSO₄).[17]

  • Purified Water.

Key Reaction Parameters:

  • Inert Atmosphere: To prevent oxidation of Fe²⁺, the reaction should be carried out under an inert atmosphere, such as nitrogen.[3][16]

  • Temperature and pH: The reaction temperature is often controlled between 80-100°C with a pH of 3.8-4.6 to promote the reaction while minimizing hydrolysis and oxidation.[15]

  • Purification: In the direct reaction methods, the product is filtered, concentrated, and crystallized. In the double decomposition method, the insoluble byproduct (e.g., calcium sulfate) is removed by filtration, and the ferrous gluconate is then crystallized from the filtrate.[16] The final product is a fine, yellowish-grey or pale greenish-yellow powder.[19][20]

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of each metal gluconate.

Table 1: Calcium Gluconate Synthesis Parameters

Parameter Value Reference
Reactants Glucono-delta-lactone, Calcium Carbonate [6]
Molar Ratio (GDL:CaCO₃) 2:1 [6]
Reaction Temperature 80 - 90 °C [6]
Reaction Time 1.5 - 2 hours [6]
Crystallization Time 8 - 12 hours [6]
Typical Yield ~95% [6]
Purity (HPLC) >98.5% [6]

| Appearance | White crystalline powder |[8] |

Table 2: Zinc Gluconate Synthesis Parameters

Parameter Value Reference
Reactants This compound, Zinc Oxide [12]
Molar Ratio (Acid:ZnO) 2:1 [13]
Reaction Temperature 60 °C [12]
Reaction Time 2 hours [12]
Final pH ~5.7 [12]
Typical Yield >96% [12][21]
Purity >99% [12]

| Appearance | White crystalline or granular powder |[11][22] |

Table 3: Ferrous Gluconate Synthesis Parameters

Parameter Value Reference
Reactants This compound, Iron Powder [15]
Reaction Temperature 90 - 95 °C [15]
Reaction pH 4.1 - 4.5 [15]
Atmosphere Inert (e.g., Nitrogen) [3]
Purity (Assay) >97.0% (on dried basis) [23][24]
Ferric Iron (Fe³⁺) Limit < 2.0% [20][23]
Loss on Drying 6.5 - 10.0% [20]

| Appearance | Pale greenish-yellow powder/granules |[20] |

Experimental Protocols

Protocol: Synthesis of Calcium Gluconate
  • Hydrolysis (if using GDL): To a reaction vessel, add 89 kg (0.50 kmol) of glucono-delta-lactone to 700 L of purified water. Stir until fully dissolved.[6]

  • Reaction: Add 25 kg (0.25 kmol) of calcium carbonate to the solution. Adjust the total volume to 850 L with purified water. Heat the mixture to 85°C and maintain with stirring for 1.5 hours.[6] Effervescence (CO₂ release) will be observed.

  • Decolorization: Add medicinal activated carbon to the hot solution and maintain the temperature for 30 minutes.[6]

  • Filtration: Filter the hot solution to remove activated carbon and any insoluble impurities.

  • Crystallization: Cool the clear filtrate to approximately 35°C. Add seed crystals to initiate crystallization. Continue to cool the solution to 15°C and stir for 8-12 hours.[6]

  • Isolation & Drying: Separate the crystals from the mother liquor via centrifugal filtration. Dry the filter cake at approximately 70°C to obtain the final product.[6]

Protocol: Synthesis of Zinc Gluconate
  • Reaction Setup: In a suitable reaction vessel, prepare a solution containing 0.1 mol of this compound.[12]

  • Reaction: Heat the solution to 60°C. Slowly add 4.1 g (0.05 mol) of zinc oxide with continuous stirring. Maintain the reaction at 60°C for 2 hours.[12]

  • pH Adjustment: Monitor and adjust the pH of the solution to 5.7 by adding a small amount of this compound solution if necessary.[12]

  • Concentration: Concentrate the reaction mixture to approximately one-third of its original volume by vacuum evaporation.[12]

  • Crystallization: Add 10 mL of 95% ethanol to the concentrated solution and let it stand for 8 hours to induce crystallization.[12]

  • Isolation & Drying: Filter the mixture to collect the zinc gluconate crystals. Purify the product by recrystallization if needed. Dry the final product under vacuum.[12]

Protocol: Synthesis of Ferrous Gluconate
  • Preparation of this compound: Prepare a this compound solution. A common method is the decalcification of a calcium gluconate solution with sulfuric acid, followed by filtration to remove the precipitated calcium sulfate.[15][18]

  • Reaction Setup: Transfer the this compound solution to a reaction kettle equipped with a stirrer and a nitrogen inlet. Purge the system with nitrogen to create an inert atmosphere.

  • Reaction: Heat the solution to 90-95°C. Slowly add high-purity iron powder. The amount of iron powder should be approximately 15-16% of the initial weight of calcium gluconate used to prepare the acid.[15]

  • pH Control: Monitor the pH of the reaction and maintain it within the range of 4.1-4.5.[15]

  • Filtration: Once the reaction is complete (cessation of hydrogen evolution), filter the hot solution to remove any unreacted iron powder.

  • Crystallization & Isolation: Cool the filtrate to induce crystallization of ferrous gluconate. Separate the crystals by filtration or centrifugation.

  • Drying: Dry the product under vacuum or in a stream of nitrogen to prevent oxidation. Store the final product in an airtight, light-resistant container.

Visualization

Experimental Workflows & Diagrams

Metal_Gluconate_Synthesis_Workflow cluster_reactants 1. Starting Materials cluster_reaction 2. Reaction cluster_purification 3. Purification & Isolation cluster_final 4. Final Product Gluconic_Acid This compound or GDL Reaction_Vessel Reaction Vessel (Heated, Stirred, Inert Atm.) Gluconic_Acid->Reaction_Vessel Metal_Source Metal Source (Carbonate, Oxide, Powder) Metal_Source->Reaction_Vessel Hot_Filtration Hot Filtration (Remove Insolubles) Reaction_Vessel->Hot_Filtration Crude Product Concentration Concentration (Vacuum Evaporation) Hot_Filtration->Concentration Crystallization Crystallization (Cooling) Concentration->Crystallization Isolation Isolation (Centrifugation/Filtration) Crystallization->Isolation Slurry Drying Drying (Vacuum Oven) Isolation->Drying Wet Cake Final_Product High-Purity Metal Gluconate Drying->Final_Product QC Quality Control (Assay, Purity, Impurities) Final_Product->QC

Caption: General workflow for the synthesis of metal gluconates.

Chelation_Diagram cluster_reactants Reactants cluster_product Product M Metal Cation (Ca²⁺, Zn²⁺, Fe²⁺) MG Metal Gluconate Complex M->MG Chelation G1 Gluconate Anion G1->MG G2 Gluconate Anion G2->MG

Caption: Chelation of a metal cation by two gluconate anions.

Quality_Control_Logic Raw_Materials Raw Materials (this compound, Metal Source) Synthesis Synthesis Process (Temp, pH, Time) Raw_Materials->Synthesis Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (Filtration, Crystallization) Crude_Product->Purification Final_Product Final Product (Metal Gluconate) Purification->Final_Product QC_Testing QC Testing (Assay, Impurities, Heavy Metals) Final_Product->QC_Testing QC_Testing->Synthesis Process Adj. Release Product Release (For Supplement Formulation) QC_Testing->Release Meets Spec.

Caption: Logical flow from raw materials to final product release.

References

Application Notes & Protocols: Monitoring Gluconic Acid Concentration During Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Gluconic Acid Monitoring in Fermentation

This compound, a mild organic acid, is a versatile chemical with wide-ranging applications in the food, pharmaceutical, and construction industries.[1][2] Its production is predominantly achieved through the microbial fermentation of glucose, most notably by the fungus Aspergillus niger and bacteria of the Gluconobacter genus.[2][3][4][5] The efficiency of this bioconversion is paramount for industrial-scale production, making the real-time or quasi-real-time monitoring of this compound concentration a critical process parameter. Accurate and timely measurement of this compound titers allows for the optimization of fermentation conditions, such as pH, temperature, and substrate feeding, ultimately leading to higher yields and productivity.[6][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the various methodologies available for monitoring this compound concentration during fermentation. We will delve into the scientific principles underpinning each technique, present detailed, step-by-step protocols, and offer insights into data interpretation and troubleshooting.

The Bioconversion Pathway: From Glucose to this compound

The microbial conversion of glucose to this compound is a deceptively simple yet elegant biochemical oxidation. In fungi like Aspergillus niger, the key enzyme is glucose oxidase, which catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide.[3][4] The lactone then spontaneously or enzymatically hydrolyzes to form this compound.[3][8] In bacteria such as Gluconobacter oxydans, the oxidation is carried out by a membrane-bound glucose dehydrogenase.[4][5]

Understanding this pathway is crucial for selecting an appropriate monitoring strategy, as the presence of the intermediate, D-glucono-δ-lactone, can influence the choice of analytical method and sample preparation.

G Glucose β-D-Glucose Lactone D-Glucono-δ-lactone Glucose->Lactone Glucose Oxidase H2O2 Hydrogen Peroxide Glucose->H2O2 Glucose Oxidase Gluconic_Acid This compound Lactone->Gluconic_Acid Hydrolysis (spontaneous/enzymatic) H2O_O2 H₂O + O₂ H2O2->H2O_O2 Catalase

Caption: Biochemical pathway of this compound production in Aspergillus niger.

Analytical Methodologies for this compound Quantification

The choice of an analytical method for monitoring this compound concentration depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Below, we discuss the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the separation and quantification of organic acids in complex matrices like fermentation broths.[9][10]

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For organic acids like this compound, ion-exchange or reversed-phase chromatography are commonly used.[11] Detection is typically achieved using a UV detector at a low wavelength (around 210 nm) or a refractive index detector.[9][10]

Experimental Protocol: HPLC Analysis of this compound

  • Sample Preparation:

    • Withdraw a sample from the fermenter.

    • Centrifuge the sample to pellet cells and other solids.

    • Filter the supernatant through a 0.45-μm syringe filter to remove any remaining particulate matter.[10]

    • Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector is required.

    • Column: A dedicated organic acid analysis column (e.g., Aminex HPX-87H) is recommended.[9]

    • Mobile Phase: An acidic mobile phase, such as dilute sulfuric acid (e.g., 5 mM H₂SO₄), is commonly used.[9]

    • Flow Rate: A typical flow rate is 0.6 mL/min.[9]

    • Column Temperature: Maintain the column at a constant temperature, for example, 55°C.[9]

    • Detector: A UV detector set at 210 nm or a refractive index detector can be used.[10]

    • Injection Volume: 10-20 µL.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standards and generate a calibration curve by plotting the peak area against the concentration.

    • The linearity of the calibration curve should be verified (R² > 0.99).

  • Data Analysis:

    • Inject the prepared samples.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Causality Behind Experimental Choices:

  • Acidic Mobile Phase: The acidic mobile phase ensures that the organic acids are in their protonated form, which is necessary for good separation on an ion-exclusion column.[11]

  • 0.45-μm Filtration: This step is critical to prevent clogging of the HPLC column and tubing with microbial cells or protein precipitates, ensuring the longevity of the column and the reproducibility of the results.

Enzymatic Assays

Enzymatic assays offer high specificity and sensitivity for the quantification of this compound and can be performed using simple spectrophotometers or automated analyzers.[12][13][14]

Principle of Operation: These assays utilize a series of coupled enzymatic reactions that ultimately lead to a change in absorbance, which is proportional to the initial concentration of this compound. A common method involves the phosphorylation of D-gluconate by gluconate kinase, followed by the oxidation of D-gluconate-6-phosphate by 6-phosphogluconate dehydrogenase, which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is measured.[13][15]

G Gluconate D-Gluconate G6P D-Gluconate-6-Phosphate Gluconate->G6P Gluconate Kinase ATP ATP ADP ADP Ribulose5P Ribulose-5-Phosphate G6P->Ribulose5P 6-Phosphogluconate Dehydrogenase NADP NADP⁺ NADPH NADPH

Caption: Principle of the enzymatic assay for D-gluconic acid.

Experimental Protocol: Spectrophotometric Enzymatic Assay

This protocol is based on commercially available D-gluconic acid assay kits.[12][16]

  • Sample Preparation:

    • Prepare samples as described for HPLC analysis (centrifugation and filtration).

    • Dilute the samples with distilled water to ensure the this compound concentration falls within the assay's linear range (typically 0.03 to 1 g/L).[14]

    • For colored or turbid samples, a sample blank (without the final enzyme) is recommended.

  • Assay Procedure (Manual Spectrophotometer):

    • Pipette buffer, NADP+, and ATP solution into a cuvette.

    • Add the diluted sample.

    • Mix and read the initial absorbance (A1) at 340 nm after the reading stabilizes.

    • Add the first enzyme (gluconate kinase) and mix.

    • Add the second enzyme (6-phosphogluconate dehydrogenase) and mix.

    • Incubate for approximately 15 minutes at room temperature or as specified by the kit manufacturer.[14]

    • Read the final absorbance (A2) at 340 nm.

  • Calibration:

    • A standard of known concentration is typically run in parallel with the samples.

  • Data Analysis:

    • Calculate the change in absorbance (ΔA = A2 - A1) for both the sample and the blank.

    • Subtract the ΔA of the blank from the ΔA of the sample.

    • Calculate the this compound concentration using the Beer-Lambert law and the extinction coefficient of NADPH, or by comparison to a known standard, as per the kit's instructions.

Causality Behind Experimental Choices:

  • High Specificity: The use of specific enzymes like gluconate kinase ensures that only D-gluconic acid is measured, providing high specificity even in a complex fermentation broth.[12]

  • Measurement at 340 nm: This wavelength is the absorbance maximum for NADPH, allowing for sensitive and direct quantification of the reaction product.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that can be used for the analysis of organic acids. However, it requires derivatization of the non-volatile this compound to make it amenable to gas chromatography.

Principle of Operation: In GC-MS, the sample is first vaporized and separated in a gas chromatograph based on the components' boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation and Derivatization:

    • Prepare the sample supernatant as for HPLC.

    • Lyophilize (freeze-dry) a known volume of the supernatant to remove water.

    • Derivatize the dried sample to convert this compound into a volatile form. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[17]

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A capillary column suitable for the separation of derivatized sugars and organic acids (e.g., DB-624).[17]

    • Carrier Gas: Helium.[17]

    • Temperature Program: A temperature gradient is used to elute the derivatized compounds. For example, an initial temperature of 150°C, ramped to 260°C.[17]

    • Ionization: Electron impact (EI) ionization is commonly used.[17]

  • Calibration and Data Analysis:

    • Prepare and derivatize this compound standards.

    • Generate a calibration curve based on the peak area of a characteristic ion of the derivatized this compound.

    • Analyze the derivatized samples and quantify the this compound concentration.

Causality Behind Experimental Choices:

  • Derivatization: this compound is a polar and non-volatile compound. Derivatization is essential to increase its volatility, allowing it to be analyzed by gas chromatography.[17]

Biosensors for Real-Time Monitoring

Biosensors are analytical devices that combine a biological component with a physicochemical detector for the detection of a chemical substance. For fermentation monitoring, biosensors offer the potential for real-time, in-situ measurements.

Principle of Operation: Glucose biosensors are well-established and often based on the glucose oxidase enzyme.[18] These can be adapted for monitoring this compound production indirectly by measuring glucose consumption. Direct this compound biosensors are also being developed. The basic principle involves the enzymatic reaction of the target analyte, which produces a measurable signal, such as an electrical current, a change in pH, or an optical signal.[19][20][21]

Current Status and Outlook: While biosensors hold great promise for real-time fermentation monitoring, their application for direct this compound measurement in industrial settings is still emerging.[22] Challenges include sensor stability, calibration in complex media, and sterilization. However, ongoing research is focused on developing robust and reliable biosensors for this purpose.

Method Comparison

FeatureHPLCEnzymatic AssayGC-MSBiosensors
Specificity Good to ExcellentExcellentExcellentGood to Excellent
Sensitivity GoodExcellentExcellentExcellent
Sample Throughput ModerateHigh (with automation)LowReal-time
Instrumentation Cost HighLow to ModerateVery HighVariable
Ease of Use Requires expertiseRelatively simpleRequires expertisePotentially simple
Real-time Monitoring NoNoNoYes

Troubleshooting and Data Interpretation

  • Peak Tailing or Broadening in HPLC: This can be caused by column degradation, improper mobile phase pH, or sample matrix effects. Ensure the mobile phase is correctly prepared and the column is in good condition.

  • Inaccurate Enzymatic Assay Results: This may be due to incorrect sample dilution, enzyme inhibition by components in the fermentation broth, or temperature fluctuations. Always run appropriate controls and ensure the sample is diluted to within the assay's linear range.

  • Variability in Fermentation Batches: Differences in this compound production profiles between batches can be attributed to variations in inoculum quality, media composition, or physical parameters like aeration and temperature. Consistent monitoring helps in identifying and controlling these variables.

Conclusion

The effective monitoring of this compound concentration is fundamental to the successful and economical production of this valuable organic acid through fermentation. This application note has provided a detailed overview of the primary analytical techniques available, from the robust and reliable HPLC method to the highly specific enzymatic assays and the powerful GC-MS. The choice of method will depend on the specific needs of the laboratory and the fermentation process. As technology advances, the advent of reliable in-line biosensors will likely revolutionize the real-time control and optimization of this compound fermentation.

References

Application Notes and Protocols for Continuous Gluconic Acid Production Using Immobilized Enzyme Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the continuous production of gluconic acid utilizing immobilized enzyme technology. The focus is on the co-immobilization of glucose oxidase (GOD) and catalase (CAT) to achieve high productivity and operational stability.

Introduction

This compound is a versatile organic acid with wide applications in the food, pharmaceutical, and chemical industries. Enzymatic production of this compound from glucose offers a highly specific and environmentally friendly alternative to traditional fermentation methods. The process primarily involves the use of glucose oxidase (GOD), which catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, which then hydrolyzes to this compound. A key challenge in this process is the generation of hydrogen peroxide (H₂O₂) as a byproduct, which can inactivate the GOD enzyme. To mitigate this, GOD is often co-immobilized with catalase (CAT), which efficiently decomposes H₂O₂ into water and oxygen.

Immobilization of these enzymes on solid supports allows for their reuse, enhances stability, and facilitates continuous production in various reactor configurations, such as packed-bed or membrane reactors. This approach simplifies downstream processing and can lead to significantly higher volumetric productivity.

Enzymatic Pathway for this compound Production

The enzymatic conversion of glucose to this compound is a two-step process, where the second step can be enhanced by the co-immobilized catalase.

Application Notes and Protocols for Gluconic Acid in the Food and Pharmaceutical Industries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconic acid, a mild organic acid derived from glucose, and its salts and lactone (glucono-delta-lactone or GDL) are versatile ingredients with a wide range of applications in the food and pharmaceutical industries. Recognized as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration, this compound and its derivatives serve as acidity regulators, chelating agents, leavening agents, and mineral supplements.[1] Their non-toxic and biodegradable nature makes them valuable components in clean-label formulations. This document provides detailed application notes, quantitative data, and experimental protocols relevant to the utilization of this compound and its derivatives.

Food Industry Applications

This compound and its derivatives are employed in various food products to enhance quality, stability, and shelf-life.[2] Key applications include acting as an acidity regulator, a leavening agent in baked goods, a chelating agent to prevent spoilage, and a preservative.[2]

Quantitative Data for Food Applications

The following tables summarize typical usage levels of this compound and glucono-delta-lactone (GDL) in various food products.

Food CategoryApplicationTypical Usage LevelReference
Bakery Products Leavening Agent (GDL with baking soda)0.3% - 0.5% by weight of flour[3]
Dairy Products Acidulant in Yogurt (GDL)0.025 - 0.075 g per gram of milk solids non-fat[4][5]
Coagulant in Cheese Making (GDL)Approximately 12% by weight of milk solids[6]
Beverages Acidity Regulator in WineUp to 300 mg/L in sound wines; 1-5 g/L in wines from botrytized grapes[7][8]
Acidity Regulator in Fruit JuicesVaries depending on the fruit and desired pH[9][10][11]
Processed Meats Curing Accelerator (GDL)0.5% - 1.0%[12]
Tofu Coagulant (GDL)0.3% - 0.4% of the weight of soymilk[6]

Pharmaceutical Industry Applications

In the pharmaceutical sector, this compound and its salts are primarily used as excipients and to enhance the bioavailability of mineral supplements.[1] Gluconate salts of minerals like calcium and iron are often preferred due to their improved solubility and reduced gastrointestinal side effects compared to their inorganic counterparts.[4]

Quantitative Data for Pharmaceutical Applications

The following table provides a comparison of the elemental mineral content and relative bioavailability of common gluconate salts versus other forms.

Mineral SupplementElemental Mineral Content (%)Key Bioavailability FindingsReferences
Ferrous Gluconate ~12%Generally better tolerated with fewer gastrointestinal side effects than ferrous sulfate. Bioavailability per mg of elemental iron is similar to ferrous sulfate.[4][13]
Ferrous Sulfate ~20%Higher elemental iron content per tablet compared to ferrous gluconate.[13]
Calcium Gluconate ~9%Higher absorption rate than calcium carbonate, particularly in individuals with low stomach acid, due to its greater solubility.[7][14]
Calcium Carbonate ~40%Higher elemental calcium content, but absorption is more dependent on stomach acid.[7]

Experimental Protocols

Protocol 1: Determination of this compound Content by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of this compound in food and pharmaceutical samples.

Objective: To accurately measure the concentration of this compound.

Materials:

  • HPLC system with a UV or Refractive Index (RI) detector

  • Reversed-phase C18 column (e.g., Shodex RSpak DE-613) or an anion-exchange column (e.g., Dionex IonPac AS11-HC)[10][14]

  • Mobile phase: 2 mM perchloric acid solution (for reversed-phase) or a sodium hydroxide gradient (for anion-exchange)[14][15]

  • This compound standard

  • Sample preparation reagents (e.g., deionized water, filters)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in deionized water. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • For liquid samples (e.g., beverages), filter through a 0.45 µm filter. Dilute with deionized water if necessary to fall within the calibration range.

    • For solid samples, accurately weigh a known amount, dissolve in a known volume of deionized water, and filter.

  • Chromatographic Conditions:

    • Column: Shodex RSpak DE-613 (or equivalent)[14]

    • Mobile Phase: 2 mM perchloric acid[14]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector: UV at 210 nm or RI

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Evaluation of Antimicrobial Activity of this compound

This protocol describes the agar well diffusion method to assess the antimicrobial efficacy of this compound against target microorganisms.[16][17]

Objective: To determine the inhibitory effect of this compound on microbial growth.

Materials:

  • Test microorganism (e.g., Escherichia coli, Staphylococcus aureus)

  • Nutrient agar plates

  • This compound solutions of varying concentrations

  • Sterile cork borer or pipette tips

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the nutrient agar plates.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Sample Addition: Add a known volume (e.g., 100 µL) of the different concentrations of this compound solution into the wells. A negative control (sterile water or buffer) should also be included.

  • Incubation: Incubate the plates under suitable conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.

Visualizations

experimental_workflow_hplc cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc

Caption: Workflow for HPLC Analysis of this compound.

logical_relationship_chelation Gluconic_Acid This compound Chelation Chelation Gluconic_Acid->Chelation Metal_Ions Metal Ions (e.g., Fe²⁺, Ca²⁺) Metal_Ions->Chelation Stable_Complex Stable Metal-Gluconate Complex Chelation->Stable_Complex Prevents_Oxidation Prevents Oxidative Spoilage Stable_Complex->Prevents_Oxidation Improves_Clarity Improves Beverage Clarity Stable_Complex->Improves_Clarity Enhances_Bioavailability Enhances Mineral Bioavailability Stable_Complex->Enhances_Bioavailability

Caption: Role of this compound as a Chelating Agent.

signaling_pathway_production cluster_fungi Fungal Pathway (e.g., A. niger) cluster_bacteria Bacterial Pathway (e.g., G. oxydans) Glucose Glucose Glucose_Oxidase Glucose Oxidase Glucose->Glucose_Oxidase Glucose_Dehydrogenase Glucose Dehydrogenase Glucose->Glucose_Dehydrogenase GDL_Fungi Glucono-δ-lactone Glucose_Oxidase->GDL_Fungi Hydrolysis_Fungi Spontaneous/Enzymatic Hydrolysis GDL_Fungi->Hydrolysis_Fungi Gluconic_Acid_Fungi This compound Hydrolysis_Fungi->Gluconic_Acid_Fungi GDL_Bacteria Glucono-δ-lactone Glucose_Dehydrogenase->GDL_Bacteria Hydrolysis_Bacteria Hydrolysis GDL_Bacteria->Hydrolysis_Bacteria Gluconic_Acid_Bacteria This compound Hydrolysis_Bacteria->Gluconic_Acid_Bacteria

Caption: Microbial Production Pathways of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gluconic Acid Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing pH and temperature during gluconic acid fermentation. Here, we synthesize technical data with field-proven insights to address common challenges and provide actionable solutions.

Section 1: Understanding the Critical Parameters: pH and Temperature

This compound production, primarily through fermentation with microorganisms like the fungus Aspergillus niger or bacteria such as Gluconobacter oxydans, is a biocatalytic process highly sensitive to environmental conditions.[1][2] The yield and purity of this compound are directly influenced by the precise control of fermentation parameters, with pH and temperature being the most critical. These factors govern the metabolic activity of the microorganisms and the kinetics of the key enzymes involved: glucose oxidase in fungi and glucose dehydrogenase in bacteria.[1][2]

The Role of pH in this compound Fermentation

The pH of the fermentation medium has a profound impact on several aspects of the process:

  • Enzyme Activity: The catalytic activity of glucose oxidase and glucose dehydrogenase is highly pH-dependent. Deviations from the optimal pH can lead to a significant reduction in the rate of glucose conversion to this compound. For instance, the optimal pH for glucose oxidase from A. niger is typically in the range of 4.5 to 6.5.[3][4][5]

  • Metabolic Pathways: The pH can influence the metabolic flux, directing the carbon source towards either this compound production or other metabolic pathways. For example, in A. niger, a pH below 3.5 can trigger the tricarboxylic acid (TCA) cycle, leading to the formation of citric acid as a byproduct.[3][5]

  • Microbial Growth: The optimal pH for microbial growth may differ slightly from the optimal pH for enzyme activity. Maintaining a pH that supports healthy biomass development is crucial for sustained this compound production.

  • Product Stability and Byproduct Formation: In bacterial fermentation with Gluconobacter species, pH control is critical to prevent the further oxidation of this compound to 2-keto-D-gluconic acid or 5-keto-D-gluconic acid.[6] A lower pH (around 2.5-3.5) can inhibit this secondary oxidation.[6]

The Influence of Temperature on Fermentation

Temperature is another pivotal parameter that affects:

  • Enzyme Stability and Activity: Enzymes have an optimal temperature at which they exhibit maximum activity. For most fungal glucose oxidases, this is between 40-60°C.[7] Temperatures above this range can lead to enzyme denaturation and a loss of activity.

  • Microbial Growth Rate: The growth rate of the fermenting microorganism is directly linked to temperature. The optimal temperature for the growth of A. niger and Gluconobacter species used in this compound production is generally around 28-34°C.[3][5][8][9]

  • Oxygen Solubility: this compound fermentation is a strictly aerobic process.[3][5] The solubility of oxygen in the fermentation medium decreases as the temperature increases, which can become a limiting factor for the oxidation of glucose.

  • Metabolic Regulation: Temperature can influence the expression of genes involved in metabolic pathways, thereby affecting the overall efficiency of this compound production.

Section 2: Optimal pH and Temperature Ranges for Common Production Strains

The optimal conditions for this compound fermentation can vary depending on the specific microbial strain being used. The following table summarizes the recommended pH and temperature ranges for commonly used strains.

MicroorganismOptimal pH RangeOptimal Temperature (°C)Key Considerations
Aspergillus niger 4.5 - 6.5[3][4][9][10]28 - 30[8][9][11]pH control is crucial to prevent the production of citric acid.[3][5]
Gluconobacter oxydans 5.0 - 6.5[5]30 - 34[3][5]Lowering the pH towards the end of the fermentation can prevent the formation of keto-gluconic acids.[6]
Gluconobacter suboxydans 6.4 - 7.0[12]~30Optimal pH for growth and gluconate production may slightly differ.[12]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during this compound fermentation in a question-and-answer format.

Issue 1: Low this compound Yield

  • Question: My this compound yield is consistently lower than expected. What are the likely causes and how can I troubleshoot this?

  • Answer: Low this compound yield can stem from several factors related to pH and temperature.

    • Suboptimal pH: Verify that the pH of your fermentation medium is within the optimal range for your specific microbial strain throughout the entire process. A pH that is too low or too high can significantly inhibit the activity of glucose oxidase or glucose dehydrogenase.

      • Action: Implement a robust pH monitoring and control strategy. Use an automated pH controller or regular manual sampling and adjustment with sterile alkali (e.g., NaOH) or a buffer like calcium carbonate (CaCO₃).

    • Temperature Fluctuations: Ensure the fermenter temperature is maintained at the optimal level. Even small deviations can impact enzyme activity and microbial growth.

      • Action: Calibrate your temperature probes and ensure your temperature control system is functioning correctly.

    • Oxygen Limitation: this compound production is an aerobic process. Insufficient dissolved oxygen (DO) will directly limit the rate of glucose oxidation.

      • Action: Increase the agitation speed or the aeration rate to improve oxygen transfer into the medium. Monitor the DO levels to ensure they remain above the critical concentration for your microorganism.

Issue 2: Formation of Byproducts (e.g., Keto-gluconic acids, Citric Acid)

  • Question: I am observing the formation of significant amounts of byproducts like keto-gluconic acids (in bacterial fermentation) or citric acid (in fungal fermentation). How can I minimize their production?

  • Answer: Byproduct formation is often a direct consequence of suboptimal pH control.

    • Keto-gluconic Acid Formation (Gluconobacter sp.): This occurs when this compound is further oxidized.

      • Action: A low pH environment (around 2.5-3.5) can limit the further metabolism of this compound.[6] Consider a two-stage pH control strategy where the pH is lowered towards the end of the fermentation once a high concentration of this compound has been achieved.

    • Citric Acid Formation (A. niger): This is favored at a lower pH.

      • Action: Maintain the pH of the fermentation medium above 3.5.[3][5] Regular monitoring and adjustment are critical to prevent the pH from dropping into the range that promotes citric acid production.

Issue 3: Poor or Inconsistent Microbial Growth

  • Question: My microbial culture is not growing well, or the growth is inconsistent between batches. What could be the cause?

  • Answer: Inconsistent growth can be linked to both pH and temperature stress.

    • Initial pH Shock: An initial pH of the medium that is too far from the optimal range for growth can lead to a long lag phase or even cell death.

      • Action: Ensure the initial pH of your medium is adjusted to the optimal growth pH for your strain before inoculation.

    • Temperature Stress: Temperatures that are too high or too low can inhibit microbial growth.

      • Action: Verify that your incubator or fermenter is maintaining the correct temperature. For temperature-sensitive strains, a gradual ramp-up to the optimal temperature may be beneficial.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What is the best method for pH control in this compound fermentation?

    • A1: For large-scale or sensitive fermentations, an automated pH control system using a sterilizable pH probe and a pump to add a sterile base (e.g., NaOH solution) is the most reliable method. For smaller-scale experiments, the addition of calcium carbonate (CaCO₃) to the medium can act as a buffer, neutralizing the this compound as it is produced.[4] However, be aware that high concentrations of calcium gluconate can precipitate and interfere with oxygen transfer.[1]

  • Q2: Can I use the same optimal pH and temperature for both the growth phase and the production phase?

    • A2: Not always. The optimal conditions for biomass production may differ slightly from the optimal conditions for this compound production. For example, a slightly higher pH might favor initial growth, while a slightly lower pH might maximize enzyme activity. A two-stage fermentation strategy, where the pH and/or temperature are shifted after a sufficient amount of biomass has been generated, can sometimes improve overall productivity.

  • Q3: How does the interaction between pH and temperature affect the process?

    • A3: pH and temperature have a synergistic effect on enzyme activity and stability. The optimal temperature for an enzyme may shift slightly at different pH values. It is important to optimize both parameters concurrently to find the true optimum for your specific system. A design of experiments (DoE) approach can be very effective for this.

  • Q4: My fermentation is producing a brown color. What does this indicate?

    • A4: Browning of the fermentation broth can occur, particularly in Gluconobacter fermentations, and may be associated with the formation of 2,5-diketo-D-gluconic acid.[13][14] This can be an indication of over-oxidation of the substrate. Optimizing the pH and dissolved oxygen levels can help to minimize this.

Section 5: Experimental Protocols

Protocol 1: Monitoring and Manual Control of pH in Shake Flask Fermentation
  • Aseptic Sampling: Under sterile conditions (e.g., in a laminar flow hood), carefully withdraw a small sample (e.g., 1-2 mL) from the shake flask.

  • pH Measurement: Use a calibrated pH meter to measure the pH of the sample.

  • Sterile Adjustment: If the pH is outside the desired range, add a small volume of a sterile, pre-prepared solution of a base (e.g., 2M NaOH) or acid (e.g., 1M HCl) to the shake flask. Add the solution dropwise while gently swirling the flask to ensure mixing.

  • Re-measurement: After a few minutes of incubation, take another sample to confirm that the pH has been adjusted to the target value.

  • Record Keeping: Record the time, measured pH, and the volume of acid/base added.

Protocol 2: Automated pH and Temperature Control in a Bioreactor
  • Probe Calibration: Calibrate the pH probe and temperature probe according to the manufacturer's instructions before sterilizing the bioreactor.

  • Bioreactor Setup: Aseptically install the calibrated probes into the bioreactor. Connect the pH probe to a controller that is linked to a pump containing a sterile base solution (e.g., 10% NaOH). Connect the temperature probe to the bioreactor's temperature control system (e.g., a heating jacket and/or cooling loop).

  • Set point Configuration: Set the desired pH and temperature setpoints on the bioreactor controller. Also, set the deadband for pH control to prevent excessive addition of the base.

  • Monitoring: Continuously monitor the real-time pH and temperature data throughout the fermentation. The controller will automatically add the base to maintain the pH setpoint and regulate the heating/cooling to maintain the temperature setpoint.

  • Data Logging: Ensure that the bioreactor's data logging system is active to record the pH and temperature profiles throughout the fermentation for later analysis.

Section 6: Visualization of Key Relationships

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Low_Yield Start Low this compound Yield Detected Check_pH Is pH within optimal range? Start->Check_pH pH_OK Yes Check_pH->pH_OK Yes pH_Not_OK No Check_pH->pH_Not_OK No Check_Temp Is temperature stable and optimal? Temp_OK Yes Check_Temp->Temp_OK Yes Temp_Not_OK No Check_Temp->Temp_Not_OK No Check_DO Is dissolved oxygen sufficient? DO_OK Yes Check_DO->DO_OK Yes DO_Not_OK No Check_DO->DO_Not_OK No Adjust_pH Action: Implement rigorous pH control. End Yield Improved Adjust_pH->End Adjust_Temp Action: Calibrate probes and check temperature control system. Adjust_Temp->End Adjust_Aeration Action: Increase agitation/aeration. Adjust_Aeration->End pH_OK->Check_Temp pH_Not_OK->Adjust_pH Temp_OK->Check_DO Temp_Not_OK->Adjust_Temp Further_Investigation Investigate other factors: - Substrate limitation - Inoculum quality - Contamination DO_OK->Further_Investigation DO_Not_OK->Adjust_Aeration Interrelationships cluster_params Controllable Parameters cluster_effects Biological & Chemical Effects pH pH Enzyme_Activity Enzyme Activity (Glucose Oxidase / Dehydrogenase) pH->Enzyme_Activity Directly influences Microbial_Growth Microbial Growth pH->Microbial_Growth Metabolic_Pathway Metabolic Pathway Selection pH->Metabolic_Pathway Influences byproduct formation Temp Temperature Temp->Enzyme_Activity Affects stability & kinetics Temp->Microbial_Growth Oxygen_Solubility Oxygen Solubility Temp->Oxygen_Solubility Inversely proportional GA_Production This compound Production (Yield & Purity) Enzyme_Activity->GA_Production Microbial_Growth->GA_Production Provides biocatalyst Oxygen_Solubility->GA_Production Can be rate-limiting Metabolic_Pathway->GA_Production Determines purity

References

Technical Support Center: Managing Keto-Gluconic Acid Byproduct Formation in Gluconobacter

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Gluconobacter. This resource is designed to provide in-depth, field-proven insights into the challenges associated with keto-gluconic acid byproduct formation during gluconic acid production. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your fermentation processes effectively.

Metabolic Overview: The Crossroads of Gluconate Oxidation

Gluconobacter species are renowned for their rapid and incomplete oxidation of sugars, a trait exploited in various industrial biotransformations.[1][2] The primary pathway of interest begins with the oxidation of D-glucose to D-gluconic acid (GA). This reaction is predominantly catalyzed by a membrane-bound, PQQ-dependent glucose dehydrogenase (mGDH) located in the periplasmic space.[1][3][4]

However, the produced this compound stands at a critical metabolic fork. It can be further oxidized into two main keto-gluconic acid byproducts: 2-keto-D-gluconic acid (2KGA) and 5-keto-D-gluconic acid (5KGA).[5][6] This subsequent oxidation is carried out by distinct membrane-bound dehydrogenases:

  • Gluconate-2-dehydrogenase (GA2DH) converts this compound to 2KGA.[1]

  • Gluconate-5-dehydrogenase (GA5DH) converts this compound to 5KGA.[5][7]

The relative activities of these enzymes, heavily influenced by the specific Gluconobacter strain and fermentation conditions, dictate the final product ratio.[1][6] Uncontrolled byproduct formation not only reduces the yield of the desired this compound but also complicates downstream purification processes, increasing overall production costs.[1]

Caption: Periplasmic oxidation of D-glucose in Gluconobacter.

Frequently Asked Questions (FAQs)

Q1: What are the primary keto-gluconic acid byproducts I should be concerned about?

The two main byproducts are 2-keto-D-gluconic acid (2KGA) and 5-keto-D-gluconic acid (5KGA). The ratio in which they are produced varies significantly between different Gluconobacter strains and is highly dependent on the cultivation conditions.[1][6]

Q2: Why is controlling 2KGA and 5KGA formation so critical?

There are two primary reasons:

  • Yield Reduction: Every molecule of this compound converted into a keto-acid is a direct loss from your desired product yield.

  • Purification Complexity: 2KGA and 5KGA have similar physicochemical properties to this compound, making their separation during downstream processing difficult and expensive.[1] This is particularly problematic in applications with high purity requirements, such as pharmaceuticals.

Q3: What are the key factors that influence the rate of byproduct formation?

The formation of keto-gluconic acids is a multifactorial issue. The most critical parameters you need to control are:

  • Dissolved Oxygen (DO): The dehydrogenases responsible for these oxidations are linked to the respiratory chain. Oxygen availability directly impacts their activity.[3][8]

  • pH: The optimal pH for the activity of mGDH, GA2DH, and GA5DH can differ. Maintaining a pH that favors mGDH while disfavoring the other two is a key control strategy.[8][9]

  • Substrate Concentration: High initial glucose concentrations can sometimes suppress the secondary oxidation of this compound.[8]

  • Genetic Background: Different strains of Gluconobacter oxydans have inherently different ratios of dehydrogenase activities.[4][6]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: My fermentation is producing high levels of 5-keto-D-gluconic acid (5KGA).
  • Underlying Cause: This issue points to high activity of the membrane-bound gluconate-5-dehydrogenase (GA5DH). Certain fermentation conditions can selectively promote the action of this enzyme. Research has shown that for some strains, specific pH and oxygen levels can lead to a conversion yield of about 45% 5KGA from the available glucose.[6]

  • Troubleshooting Steps:

    • Verify and Adjust pH: The cytoplasmic pathway leading to 5KGA is often more active at an acidic pH.[8] In a 5-L bioreactor, controlling the pH at 5.5 has been shown to be effective for 5KGA production, so you may need to operate at a lower pH to suppress it.[10]

      • Action: Implement strict pH control. For this compound production, a pH below 3.5 can inhibit secondary oxidation.[8] Start by calibrating your pH probe and ensuring your controller (e.g., NaOH or KOH addition) is responsive. Set the control deadband tightly (e.g., ±0.05 pH units).

    • Optimize Dissolved Oxygen (DO): High aeration can sometimes favor the further oxidation of gluconate.

      • Action: Experiment with a multi-stage aeration strategy. Start with a higher aeration rate to promote biomass growth, then reduce the rate once a high cell density is achieved and this compound production begins. For example, a two-stage control of ventilation (0.5 vvm and 1.0 vvm) has been used to optimize 5KGA production, suggesting that modulating aeration is a powerful tool.[11] Try reversing this logic to suppress it.

    • Strain Selection/Engineering: If process optimization is insufficient, the issue may be inherent to your strain.

      • Action (Advanced): Consider using a different Gluconobacter strain known for low 5KGA production. For a more definitive solution, genetic engineering approaches such as inactivating the gene complex for gluconate-5-dehydrogenase can be employed.[7][12]

Problem 2: My main byproduct is 2-keto-D-gluconic acid (2KGA).
  • Underlying Cause: This is a classic case of high gluconate-2-dehydrogenase (GA2DH) activity. This enzyme is also a membrane-bound component of the respiratory chain and competes directly with GA5DH for the this compound substrate.[1]

  • Troubleshooting Steps:

    • Review Fermentation pH: GA2DH activity is also highly pH-dependent.

      • Action: As with 5KGA, manipulate the pH. A lower pH environment (e.g., < 4.0) generally disfavors the activity of these secondary dehydrogenases.[8][9]

    • Check Substrate Feed Strategy: Continuous high concentrations of glucose can help maximize the flux through mGDH, potentially outcompeting the subsequent conversion of gluconate.

      • Action: Switch from a batch to a fed-batch fermentation. Maintain a constant, high glucose concentration (e.g., >15 mM) in the bioreactor.[8] This keeps the primary glucose oxidation pathway saturated.

    • Genetic Intervention: This is the most effective long-term solution.

      • Action (Advanced): Create a knockout mutant. Inactivating the membrane-bound gluconate-2-dehydrogenase complex has been successfully demonstrated to completely eliminate 2KGA formation, redirecting the carbon flux towards 5KGA or, if both are knocked out, accumulation of this compound.[5][6]

Caption: Troubleshooting workflow for keto-gluconic acid byproduct formation.

Key Experimental Protocols

Protocol 1: Quantification of Gluconic and Keto-Gluconic Acids by HPLC

Accurate quantification is the foundation of effective troubleshooting. A robust HPLC method is required to separate and measure glucose, this compound, 2KGA, and 5KGA in your fermentation broth.

  • Principle: Reversed-phase or ion-exchange chromatography can be used. For these highly hydrophilic organic acids, using an acidic mobile phase suppresses the dissociation of the carboxyl groups, allowing for retention on a reversed-phase column.[13] UV detection at a low wavelength (e.g., 210 nm) is standard for carboxylic acids.[14]

  • Step-by-Step Methodology:

    • Sample Preparation: a. Withdraw 1.0 mL of fermentation broth. b. Centrifuge at 13,000 x g for 10 minutes to pellet cells. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • HPLC Configuration:

      • Column: A polymer-based reversed-phase column like the Shodex RSpak DE-613 is suitable.[13] Alternatively, a standard Bio-Rad Aminex HPX-87H column is commonly used for organic acid analysis.

      • Mobile Phase: Isocratic elution with a dilute acid solution. A simple 2 mM perchloric acid solution[13] or a 5-14 mM sulfuric acid solution is effective.[15]

      • Flow Rate: 0.4 - 0.6 mL/min.

      • Column Temperature: 30-40°C.[15][16]

      • Detector: UV-Vis Detector set to 210 nm.[14][16]

      • Injection Volume: 10 µL.

    • Standard Curve Generation (Self-Validation): a. Prepare individual stock solutions (e.g., 10 g/L) of D-glucose, sodium gluconate, 2KGA, and 5KGA in ultrapure water. b. Create a series of mixed standards by serially diluting the stock solutions to cover the expected concentration range in your samples (e.g., 0.1 g/L to 5 g/L). c. Inject each standard in triplicate to establish a robust calibration curve (Peak Area vs. Concentration). An R² value > 0.995 is required for accurate quantification.

    • Analysis: a. Run your prepared samples. b. Integrate the peak areas for each compound. c. Calculate the concentration in your unknown samples using the linear regression equation from your standard curve.

  • Data Summary Table:

ParameterRecommended SettingRationale
Column Type Polymer-based RP (e.g., DE-613)Durable under acidic conditions without organic solvents.[13]
Mobile Phase 2-5 mM H₂SO₄ or HClO₄Suppresses ionization for better retention and peak shape.[13][15]
Wavelength 210 nmGood absorbance for the carboxyl functional group.[14]
Temperature 30-40 °CEnsures reproducible retention times and good peak resolution.[15]

References

Overcoming substrate inhibition in high-concentration glucose fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming substrate inhibition in high-concentration glucose fermentation. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of high-cell-density cultures. Here, we move beyond simple protocols to explore the underlying principles and provide actionable, field-proven solutions to common challenges. Our goal is to empower you to design robust, scalable, and highly productive fermentation processes.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My cell growth stalls and biomass yield is low, even though I started with a high glucose concentration to maximize growth. What's happening?

A1: This is a classic and frequently encountered problem that stems from the inhibitory effects of high initial glucose concentrations. Providing an excess of glucose at the start of a fermentation run creates two primary physiological stressors for the cells:

  • Severe Osmotic Stress: A high concentration of glucose in the medium (e.g., >100 g/L) creates a hyperosmotic environment. This draws water out of the cells, forcing them to expend significant metabolic energy on producing osmoprotectants (like glycerol) instead of dedicating resources to growth and product formation.[1][2] This stress can significantly lengthen the lag phase and reduce the overall growth rate.[1]

  • Metabolic Overflow: When glucose is abundant, cells often metabolize it faster than their central carbon metabolism (like the TCA cycle) can process it efficiently.[3] This imbalance leads to the production and accumulation of inhibitory byproducts.

    • In E. coli, this phenomenon, known as "overflow metabolism," results in the production of acetate.[4][5] Acetate accumulation lowers the medium's pH and is directly toxic to the cells, inhibiting growth and recombinant protein expression.[6]

    • In Saccharomyces cerevisiae, this is known as the "Crabtree effect," where the yeast produces ethanol even in the presence of oxygen.[4]

The combination of osmotic shock and byproduct toxicity creates a hostile environment that stalls growth or leads to premature culture death.

Recommended Action: The most effective solution is to shift from a batch process to a fed-batch strategy .[7][8] Instead of adding all the glucose at the beginning, you start with a lower, non-inhibitory concentration and feed a concentrated glucose solution over time. This approach maintains a low ambient glucose level, preventing both osmotic stress and metabolic overflow while providing the necessary carbon for achieving high cell density.[9][10]

Q2: I'm running a fed-batch process, but I'm still seeing high levels of acetate (in E. coli) or ethanol (in yeast). My product yield is consequently poor. How can I fix this?

A2: This indicates that even within your fed-batch strategy, the glucose feed rate is exceeding the cells' capacity for efficient respiratory metabolism. This is a common challenge when the feeding profile is not properly matched to the culture's metabolic state.

Probable Causes & Solutions:

  • Inadequate Feed Profile: A simple constant feed rate might be too high during the early stages of the fed-batch phase or insufficient as the biomass increases. An exponential feeding strategy is often superior, as it is designed to maintain a constant specific growth rate (µ) by increasing the feed rate in line with the expanding biomass.[11] This keeps the glucose uptake rate per cell below the threshold that triggers overflow metabolism.

  • Poor Process Control & Monitoring: Localized zones of high glucose concentration can occur at the feed inlet, especially in large bioreactors with imperfect mixing.[6] This can trigger overflow metabolism in the cells passing through that zone.

    • Solution: Improve mixing by adjusting the agitation rate. More importantly, implement a feedback control strategy .[12][13] By using online sensors, you can automate the feed pump to respond to the culture's real-time needs. A common and highly effective method is a DO-stat . In this setup, the feed rate is linked to the dissolved oxygen (DO) level. A drop in DO signifies increased metabolic activity, while a spike in DO (indicating a decrease in oxygen consumption) can trigger the feed pump to add more glucose, maintaining a delicate metabolic balance.[14][15]

Below is a diagram illustrating the core problem of substrate inhibition.

Start High Initial Glucose Concentration Inhibition Substrate Inhibition Start->Inhibition Osmotic Osmotic Stress (Water Efflux) Inhibition->Osmotic Physical Effect Metabolic Metabolic Overflow (High Glycolytic Flux) Inhibition->Metabolic Metabolic Effect Energy Energy Diverted to Osmoprotectants Osmotic->Energy Ecoli E. coli: Acetate Production Metabolic->Ecoli Yeast Yeast: Ethanol Production (Crabtree Effect) Metabolic->Yeast Stall Stalled Growth & Low Productivity Energy->Stall Toxicity Byproduct Toxicity & pH Drop Ecoli->Toxicity Yeast->Toxicity Toxicity->Stall

Caption: The dual pathways of substrate inhibition from high initial glucose.

Q3: My fermentation is highly sensitive to process deviations. A small error in the feed rate or a temporary dip in aeration causes the culture to produce byproducts and lower the final yield. How can I make my process more robust?

A3: Process robustness is critical for scalability and reproducibility. While precise process control is the first line of defense, enhancing the intrinsic capabilities of your production strain through genetic engineering can provide a significant buffer against process fluctuations.

Field-Proven Strategies:

  • Genetic Engineering to Reduce Overflow Metabolism: Modifying metabolic pathways can make strains less prone to producing inhibitory byproducts, even when they encounter transient high glucose levels.[6]

    • For E. coli: Common strategies include deleting genes in the acetate production pathway (pta-ackA) or engineering the pyruvate dehydrogenase (PDH) complex to reduce the flux of carbon toward acetyl-CoA.[6][7]

    • For S. cerevisiae: Engineering cofactor balances (the ratio of NADH/NAD+) can redirect carbon flux away from ethanol and toward biomass or your product of interest.[16]

  • Adaptive Laboratory Evolution (ALE): This is a powerful non-GMO technique where you cultivate your strain for hundreds of generations under selective pressure (e.g., gradually increasing glucose concentrations or exposure to byproducts).[17] This process selects for spontaneous mutations that confer higher tolerance and more efficient metabolism, resulting in a more robust production strain.

The diagram below illustrates a robust fed-batch workflow designed to mitigate these issues.

cluster_0 Bioreactor System Bioreactor Bioreactor (High-Cell-Density Culture) Sensors Online Sensors (DO, pH, Glucose) Bioreactor->Sensors Real-time Data Product High Titer of Target Product Bioreactor->Product Controller Process Controller (PID Logic) Pump Feed Pump Controller->Pump Control Signal Sensors->Controller Feedback Signal Pump->Bioreactor Controlled Feed Rate Feed Concentrated Glucose Feed Feed->Pump

Caption: A feedback-controlled fed-batch workflow to prevent substrate inhibition.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the fundamental difference between batch and fed-batch fermentation for high-density cultures?

A4: The primary difference lies in nutrient delivery and the resulting cellular environment.

  • Batch Fermentation: All nutrients, including the primary carbon source (glucose), are added at the beginning. This leads to a high initial substrate concentration, which, as discussed, causes osmotic stress and metabolic overflow, ultimately limiting the achievable cell density.[18]

  • Fed-Batch Fermentation: The culture is started with a limited amount of the carbon source. Once this is consumed, a concentrated feed is continuously or intermittently added to the bioreactor.[9] This strategy allows for precise control over the growth rate by keeping the substrate concentration low and non-inhibitory, enabling the culture to reach much higher cell densities and product titers.[8][19]

Q5: How do I design an effective glucose feeding strategy? What are the pros and cons of different approaches?

A5: The optimal feeding strategy depends on your process goals, available equipment, and knowledge of your strain's physiology. The table below summarizes the most common strategies.

Feeding StrategyPrincipleProsConsBest For
Constant Feed A fixed rate of glucose solution is added over time.Simple to implement; requires only a calibrated pump.Does not match exponential cell growth; can lead to starvation late in the run or overflow early on.Simple processes where maximal density is not the primary goal.
Exponential Feed The feed rate is increased exponentially to maintain a constant specific growth rate (µ).[11]Matches cell growth kinetics, allowing for sustained exponential growth; highly effective at preventing overflow.Requires pre-determined model parameters (µ, yield coefficient); sensitive to deviations from the model.Well-characterized strains and processes aiming for high reproducibility and cell density.
Feedback Control (e.g., DO-Stat) The feed rate is adjusted in real-time based on an online process parameter like dissolved oxygen (DO) or pH.[15]Highly robust and adaptive; automatically compensates for process variations; maintains optimal metabolic state.Requires reliable online sensors and a sophisticated control system.High-density, industrial-scale processes where robustness and maximum productivity are critical.
Q6: Besides fed-batch, are there other strategies to manage high glucose loads?

A6: Yes, while fed-batch is the most common process-level strategy, other approaches can be used, often in combination:

  • Alternative Carbon Sources: Some carbon sources are metabolized more slowly than glucose, naturally preventing overflow. For example, using maltose or glycerol can result in a milder inhibition effect.[20][21] Glycerol is an increasingly popular choice as it is an abundant byproduct of biodiesel production.[20]

  • Co-substrate Feeding: In some cases, feeding a mixture of carbon sources (e.g., glucose and glycerol, or glucose and acetate) can balance metabolic pathways and improve overall efficiency.[22] For instance, once glucose is limited, some organisms like E. coli can switch to consuming the previously produced acetate, which can be beneficial if managed correctly.[23]

  • Genetic Strain Improvement: As mentioned in Q3, engineering the organism to have a higher tolerance to glucose or to eliminate byproduct formation pathways is a very powerful and complementary strategy.[24][25]

Q7: How critical is dissolved oxygen (DO) control in these fermentations, and how does it relate to glucose feeding?

A7: Dissolved oxygen control is absolutely critical for aerobic organisms. Oxygen is often the limiting nutrient in high-cell-density cultures due to its low solubility in fermentation broth.[14] The oxygen uptake rate (OUR) is directly proportional to the metabolic activity of the culture.

The relationship with glucose feeding is twofold:

  • Preventing Anaerobiosis: If the glucose feed rate is too high, the resulting surge in metabolic activity can increase the OUR beyond the bioreactor's oxygen transfer rate (OTR), causing the DO to crash to zero. This forces the cells into anaerobic or fermentative metabolism, leading to the production of undesirable byproducts and halting the production of many target products.[26]

  • Informing Feedback Control: This tight link is why DO is an excellent parameter for feedback control. A stable, low DO level (e.g., 20-30% saturation) indicates the culture is highly active but not oxygen-limited. The controller can be programmed to adjust the glucose feed rate to maintain the DO at this setpoint, ensuring maximum metabolic efficiency without risking a DO crash.[15]

References

Technical Support Center: Enhancing Oxygen Transfer in Gluconiac Acid Bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the oxygen transfer rate (OTR) during gluconic acid production in bioreactors.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the volumetric oxygen mass transfer coefficient (kLa) in this compound fermentation?

A1: The volumetric oxygen mass transfer coefficient (kLa) is a critical parameter in aerobic fermentation processes like this compound production.[1] It quantifies the efficiency of oxygen transfer from the gas phase to the liquid culture medium.[2] Maintaining an optimal kLa is crucial because microorganisms such as Aspergillus niger and Gluconobacter oxydans require sufficient dissolved oxygen (DO) for the efficient conversion of glucose to this compound.[3][4] An inadequate oxygen supply can become a limiting factor, leading to reduced production rates and yields.[3]

Q2: What are the primary factors that influence the kLa in a bioreactor?

A2: Several factors can significantly impact the kLa value in a bioreactor:

  • Agitation Speed: Increasing the agitation speed generally enhances kLa by improving the dispersion of gas bubbles and increasing the gas-liquid interfacial area.[5][6]

  • Aeration Rate: A higher aeration rate introduces more oxygen into the bioreactor, which can lead to a higher kLa.[5][7]

  • Bioreactor and Impeller Geometry: The design of the bioreactor, including the type and size of the impeller and the presence of baffles, plays a crucial role in mixing and gas dispersion, thereby affecting kLa.[1][8]

  • Medium Properties: The physicochemical properties of the culture medium, such as viscosity, surface tension, and the presence of antifoaming agents, can influence bubble size and coalescence, thus affecting the kLa.[8][9]

  • Temperature and Pressure: Temperature can affect both oxygen solubility and diffusivity, while increasing the bioreactor pressure can enhance oxygen solubility and consequently the driving force for mass transfer.[2][9]

Q3: How does foaming affect the oxygen transfer rate?

A3: Excessive foaming can negatively impact the oxygen transfer rate in several ways. Foam can fill the bioreactor headspace, leading to a loss of culture volume and potentially blocking exhaust filters.[6] Some antifoaming agents, while necessary to control foam, can form a film at the gas-liquid interface, creating an additional barrier to oxygen transfer.[8] However, some antifoams, like silicone oil, can destabilize bubbles and release trapped cells, which may improve oxygen consumption and absorption.[8]

Q4: Can oxygen-enriched air improve this compound production?

A4: Yes, using oxygen-enriched air or pure oxygen can significantly enhance this compound production.[4] Increasing the partial pressure of oxygen in the gas supply increases the driving force for oxygen transfer, leading to a higher dissolved oxygen concentration in the medium.[5] Studies have shown that oxygen-enriched fermentation with Aspergillus niger can increase the yield of sodium gluconate and decrease the formation of by-products like citric acid.[3][4]

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Low Dissolved Oxygen (DO) Levels Despite High Aeration 1. High microbial oxygen uptake rate (OUR).[7]2. Increased broth viscosity.[8]3. Inefficient mixing or impeller flooding.4. Foaming.[6]1. Gradually increase agitation speed to enhance gas dispersion.[5]2. If using oxygen-enriched air is an option, increase the oxygen concentration in the inlet gas.[4]3. Check for and address excessive foaming with an appropriate antifoaming agent.[6]4. Evaluate the impeller design and position for optimal mixing.[5]
Excessive Foaming 1. High protein concentration in the medium.2. High agitation and aeration rates.[7]1. Add a suitable antifoaming agent (e.g., 0.5% soybean oil or 2% olive oil).[6][10]2. Optimize the agitation and aeration rates to minimize foam generation while maintaining adequate DO levels.[11]
Decreased this compound Production Rate 1. Oxygen limitation (low DO).[3]2. Substrate (glucose) limitation.3. pH deviation from the optimal range (typically 4.5-6.5 for A. niger).[4]4. Accumulation of inhibitory by-products.[3]1. Follow the steps to address low DO levels.2. Implement a fed-batch strategy to maintain an optimal glucose concentration.3. Monitor and control the pH using automated addition of a neutralizer like NaOH or CaCO3 slurry.[4][10]4. Investigate the potential for by-product inhibition and consider process modifications to minimize their formation.
Inconsistent kLa Measurements 1. Inaccurate DO probe calibration.2. Changes in medium composition between experiments.3. Leaks in the bioreactor system.1. Ensure proper calibration of the DO probe before each experiment.2. Use a consistent and well-defined medium for all kLa determination experiments.3. Perform a pressure-hold test to check for any leaks in the bioreactor vessel and connections.

Quantitative Data Summary

Table 1: Factors Influencing kLa and their Impact

FactorEffect on kLaTypical Range of AdjustmentReference
Agitation Speed Increases kLa100 - 600 rpm[12]
Aeration Rate Increases kLa0.5 - 2.0 vvm (volume of gas per volume of liquid per minute)[6][12]
Oxygen Enrichment Increases kLaInlet O₂ concentration up to 32%[4]
Vessel Pressure Increases kLaUp to 4 bar[3][4]
Temperature Inversely affects oxygen solubility30 - 37 °C[2]

Table 2: Example of Optimized Fermentation Parameters for this compound Production

MicroorganismParameterOptimized ValueOutcomeReference
Aspergillus nigerInlet Oxygen Concentration32%Sodium gluconate yield increased from 0.856 to 0.903 mol/mol; citric acid by-product decreased from 1.36 to 0.34 g/L.[3][4]
Gluconobacter oxydansDissolved Oxygen (DO)Maintained above 20%Achieved a 5-keto-d-gluconate concentration of 117.75 g/L.[3][4]
Aspergillus nigerAeration Rate2.0 L/minAchieved a 95.8% yield of this compound.[6]
Gluconobacter oxydansAgitation & Aeration200-600 rpm & 1 vvmResulted in a maximum culture biomass of 3.92 g/L.[12]

Experimental Protocols

Protocol 1: Determination of kLa by the Gassing-Out Method

This protocol describes the static gassing-out method for determining the volumetric oxygen mass transfer coefficient (kLa) in a bioreactor.[2][13]

Materials:

  • Bioreactor with a calibrated dissolved oxygen (DO) probe

  • Culture medium (or water for initial characterization)

  • Nitrogen gas supply

  • Air or oxygen supply

  • Data logging system for DO and temperature

Procedure:

  • Preparation: Fill the bioreactor with the desired volume of liquid (e.g., culture medium). Set the temperature and agitation speed to the desired experimental values.

  • Deoxygenation: Sparge the liquid with nitrogen gas to strip out the dissolved oxygen. Continue until the DO reading is stable at or near 0%.[2]

  • Re-oxygenation: Stop the nitrogen supply and start sparging with air or the desired gas mixture at the chosen flow rate.

  • Data Acquisition: Record the dissolved oxygen concentration over time as it increases from 0% towards saturation.

  • Calculation of kLa: The kLa value is determined from the slope of the natural logarithm of the oxygen deficit versus time. The equation for the change in dissolved oxygen concentration over time is:

    dC/dt = kLa * (C* - C)

    Where:

    • dC/dt is the rate of change of dissolved oxygen concentration

    • kLa is the volumetric oxygen mass transfer coefficient (h⁻¹)

    • C* is the saturated dissolved oxygen concentration

    • C is the measured dissolved oxygen concentration at time t

    By integrating this equation, we get:

    ln(C* - C) = -kLa * t + ln(C*)

    Plotting ln(C* - C) against t will yield a straight line with a slope of -kLa.

Visualizations

logical_relationship_oxygen_transfer cluster_kLa Oxygen Transfer Efficiency cluster_outcome Fermentation Outcome Agitation Agitation Speed kLa kLa (Volumetric Mass Transfer Coefficient) Agitation->kLa Aeration Aeration Rate Aeration->kLa Pressure Vessel Pressure Pressure->kLa GasComp Gas Composition (e.g., O2 Enrichment) GasComp->kLa Medium Medium Properties (Viscosity, Surface Tension) Medium->kLa Geometry Bioreactor Geometry (Impeller, Baffles) Geometry->kLa OTR Oxygen Transfer Rate (OTR) kLa->OTR DO_driving_force Concentration Gradient (C* - C) DO Dissolved Oxygen (DO) GA_Prod This compound Production DO->GA_Prod OTR->DO OTR->GA_Prod DO_driving_force->OTR

Caption: Factors influencing the oxygen transfer rate and this compound production.

experimental_workflow_kLa start Start: Bioreactor Setup prep 1. Fill with Liquid & Set Temp/Agitation start->prep deoxygenate 2. Deoxygenate with N2 (DO -> 0%) prep->deoxygenate reoxygenate 3. Re-oxygenate with Air/O2 deoxygenate->reoxygenate record 4. Record DO vs. Time reoxygenate->record calculate 5. Calculate kLa from ln(C* - C) vs. t plot record->calculate end End: kLa Value Determined calculate->end

Caption: Experimental workflow for kLa determination using the gassing-out method.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of gluconic acid. As a polar carboxylic acid, this compound presents unique challenges in reversed-phase chromatography. This document provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with this compound. What are the most likely causes?

Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a common problem when analyzing polar, acidic compounds like this compound on silica-based reversed-phase columns.[1] The issue typically stems from unwanted secondary interactions between the analyte and the stationary phase or other components of the HPLC system.[2][3]

The primary causes can be systematically investigated:

  • Secondary Silanol Interactions: Unwanted ionic or hydrogen-bonding interactions with the silica backbone of the column.[4]

  • Metal Chelation: Interaction of this compound with trace metal ions in the system or column.[2][5]

  • Inappropriate Mobile Phase pH: The pH is too close to the analyte's pKa, causing it to exist in multiple ionic forms.[6]

  • Column Overload: Injecting too much sample mass onto the column.[7][8]

  • Column Degradation or Contamination: Physical or chemical damage to the column's packed bed.[6][9]

The following troubleshooting workflow provides a logical path to identifying the root cause.

G start Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH ~2 units below pKa (~3.7)? start->check_ph check_column Is column a modern, end-capped Type B silica? check_ph->check_column Yes fix_ph ACTION: Adjust pH to 2.5-2.7 with a suitable buffer. check_ph->fix_ph No check_chelator Is a chelating agent (e.g., EDTA) in use? check_column->check_chelator Yes fix_column ACTION: Switch to a high-purity, end-capped column. check_column->fix_column No check_load Conduct Loadability Study (Inject 0.2x, 0.5x, 1x, 2x conc.) check_chelator->check_load Yes fix_chelator ACTION: Add 0.1-1 mM EDTA to mobile phase. check_chelator->fix_chelator No fix_load ACTION: Reduce sample concentration or injection volume. check_load->fix_load Tailing Worsens with Conc. end_good Problem Resolved check_load->end_good No Tailing Change fix_ph->end_good fix_column->end_good fix_chelator->end_good fix_load->end_good

Figure 1: Systematic workflow for troubleshooting this compound peak tailing.
Q2: Could interactions with residual silanols on my C18 column be the problem?

Yes, this is one of the most common causes. Standard silica-based columns have residual silanol groups (Si-OH) on their surface that are not covered by the C18 chains.[10] These silanols are acidic (pKa ~3.5-4.5) and can become negatively charged (Si-O⁻) at typical mobile phase pH values.[10]

Causality: this compound has a carboxylic acid group (-COOH). If the mobile phase pH is above the pKa of the silanols, the negatively charged silanates can have a strong, unwanted ionic interaction with any positively charged sites on your molecule (if any) or interfere with the primary reversed-phase retention mechanism through secondary polar interactions.[3][4][11] This secondary retention mechanism has different kinetics, causing some analyte molecules to be held longer and resulting in a tailing peak.[3]

G cluster_0 Primary Interaction (Good Peak Shape) cluster_1 Secondary Interaction (Peak Tailing) GluconicAcid1 This compound C18 C18 Stationary Phase GluconicAcid1->C18 Hydrophobic Interaction GluconicAcid2 This compound (-COOH) Silanol Ionized Silanol (Si-O⁻) GluconicAcid2->Silanol Ionic/H-Bonding (Slow Kinetics)

Figure 2: Primary vs. secondary retention mechanisms for this compound.

Troubleshooting Protocol:

  • Choose the Right Column:

    • Action: Employ a modern, high-purity "Type B" silica column that is fully end-capped.[10] End-capping uses a small silylating agent (like trimethylsilane) to block many of the residual silanols, reducing their availability for secondary interactions.[10]

    • Rationale: This is the most effective way to minimize the problem at its source.

  • Optimize Mobile Phase pH:

    • Action: Lower the mobile phase pH to between 2.5 and 3.0.[2] Use a buffer like phosphate or formate to maintain this pH. A patent for detecting this compound and related compounds specifically uses a potassium phosphate mobile phase at pH 2.5.[12]

    • Rationale: At a pH well below their pKa, the residual silanols will be protonated (Si-OH) and neutral, preventing strong ionic interactions.[2][4]

  • Increase Buffer Concentration:

    • Action: If operating at a mid-range pH is unavoidable, try increasing the buffer concentration (e.g., from 10 mM to 25-50 mM).[2][6]

    • Rationale: The higher concentration of buffer ions can help "shield" the active silanol sites from the analyte, reducing the peak tailing effect.[6]

Q3: My peak is still tailing even on a good column at low pH. Could metal chelation be the cause?

Yes, this is a strong possibility. this compound is an effective chelating agent, meaning its carboxyl and hydroxyl groups can bind to metal ions. Trace metals can be present in the stainless-steel components of the HPLC (tubing, frits), the pump, or even as impurities within the silica packing material itself.[2][5][13]

Causality: When this compound molecules chelate with these immobile metal ions, they are temporarily held back through a strong, secondary retention mechanism.[5] This interaction is separate from the intended reversed-phase mechanism and leads to significant peak tailing.[2] This issue is common for molecules with carboxylate or phosphate groups.[14]

Troubleshooting Protocol:

  • Use a Sacrificial Chelating Agent:

    • Action: Add a small amount of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your mobile phase. A typical starting concentration is 0.1-1 mM.[15]

    • Rationale: EDTA will preferentially bind to the active metal sites throughout the system and on the column, effectively masking them from the this compound analyte.[15] This prevents the analyte-metal interaction and should improve peak shape dramatically if chelation is the root cause. Note that additives like EDTA may not be suitable for all detector types, such as mass spectrometry.

  • System Passivation:

    • Action: If the problem is persistent, passivating the HPLC system by flushing with an acidic solution may help remove accessible metal ions. Consult your instrument manufacturer's guidelines for appropriate procedures.

  • Consider a Bio-Inert System:

    • Action: For long-term, routine analysis of chelating compounds, using an HPLC system with bio-inert or metal-free components (PEEK tubing, titanium pumps, etc.) can eliminate the source of metal ion leaching.[5]

Q4: How critical is mobile phase pH for this compound analysis?

It is absolutely critical. The peak shape of an ionizable compound like this compound is highly dependent on the mobile phase pH.[6] this compound has a pKa of approximately 3.7.

Causality: When the mobile phase pH is close to the analyte's pKa, the analyte will exist as an equilibrium mixture of its protonated (neutral, -COOH) and deprotonated (anionic, -COO⁻) forms. These two forms have different retention times on a reversed-phase column, and their rapid interconversion during elution leads to a broad, tailing peak.

Troubleshooting Protocol:

  • Select an Optimal pH:

    • Action: The "rule of thumb" is to set the mobile phase pH at least 2 units away from the analyte's pKa. For this compound (pKa ≈ 3.7), this means operating at a pH of ≤ 2.7 or ≥ 5.7. For reversed-phase C18 columns, a low pH is generally preferred to also suppress silanol activity. A pH of 2.5 is an excellent starting point.[12]

    • Rationale: At pH 2.5, the vast majority of this compound molecules will be in their single, neutral (-COOH) form, ensuring a single retention mechanism and a sharp, symmetrical peak.

  • Use an Appropriate Buffer:

    • Action: Always use a buffer to control and maintain the pH. Do not simply adjust the pH with an acid like TFA or formic acid without a corresponding conjugate base.[9] For a target pH of 2.5, a phosphate buffer is ideal as its pKa1 is around 2.1.

    • Rationale: Unbuffered mobile phases can experience pH shifts when the sample is introduced, leading to reproducibility issues and poor peak shape.[16]

ParameterCondition 1 (Suboptimal)Condition 2 (Optimal)Expected Tailing Factor
Mobile Phase 80:20 Water:ACN, pH 3.7 (unbuffered)80:20 Water:ACN with 25mM KH₂PO₄, pH 2.5
This compoundExists as mixture of -COOH and -COO⁻Exists primarily as -COOH
SilanolsPartially ionized (Si-O⁻)Fully protonated (Si-OH)
Result Severe TailingSymmetrical Peak> 2.0 vs. < 1.2
Q5: Could I simply be overloading my column?

Yes, this is a more general but important possibility. Column overload occurs when you inject too much sample mass for the column to handle effectively.[8] This causes the stationary phase binding sites to become saturated, leading to a distortion of the peak, which often manifests as a "shark-fin" or tailing peak shape.[7][8]

Causality: In an overloaded state, the analyte molecules compete for a limited number of active sites on the stationary phase.[8] This disrupts the linear relationship between concentration and retention, causing the peak to broaden asymmetrically.[3]

Troubleshooting Protocol:

  • Perform a Loadability Study:

    • Action: Prepare a series of dilutions of your sample (e.g., 0.2x, 0.5x, 1x, and 2x your current concentration). Inject these sequentially and observe the peak shape.

    • Rationale: If the peak tailing factor worsens significantly as the concentration increases, you are likely experiencing mass overload.[17] If the peak shape remains poor even at the lowest concentration, the problem lies elsewhere (e.g., secondary interactions).

  • Reduce Sample Load:

    • Action: If overload is confirmed, reduce the amount of sample injected. This can be done by either lowering the injection volume or diluting the sample.[6][17]

    • Rationale: Bringing the injected mass back into the column's linear capacity range will restore the symmetrical Gaussian peak shape.

References

Technical Support Center: Optimizing Downstream Processing of Gluconic Acid for Cost Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the downstream processing of gluconic acid. The focus is on implementing cost-effective strategies to improve yield, purity, and overall process efficiency.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound from fermentation broth.

Problem 1: Low Purity of Final this compound Product

  • Question: My final this compound product has low purity. What are the likely causes and how can I resolve this?

  • Answer: Low purity is often due to the presence of unfermented glucose or byproducts such as keto-d-gluconic acids.[1][2] The formation of these byproducts can be a significant challenge, leading to difficult separation processes.[1][2]

    Troubleshooting Steps:

    • Optimize Fermentation pH: Maintaining a low pH environment (e.g., 2.5-3.5) during fermentation can limit the further metabolism of this compound into byproducts.[3]

    • Enhance Glucose Separation:

      • Nanofiltration: Employing a suitable nanofiltration (NF) membrane can effectively retain unconverted glucose while allowing this compound to permeate.[4][5][6] For instance, certain polyamide NF membranes can retain over 85% of unconverted glucose.[4][5][6]

      • Ion Exchange Chromatography: Anion exchange resins can be used to bind this compound, allowing glucose and other non-ionic impurities to be washed away.[7][8]

    • Analytical Monitoring: Implement in-process monitoring using techniques like HPLC to quantify the levels of this compound, glucose, and major byproducts at each stage.[8]

Problem 2: High Energy Consumption and Operational Costs

  • Question: My current downstream process is very energy-intensive and costly. What are the alternatives to reduce these expenses?

  • Answer: Traditional downstream processing of this compound often involves multiple energy-intensive steps like evaporation, crystallization, and centrifugation.[9][10] Integrating membrane-based separation can significantly reduce costs and environmental impact.[9][11][12]

    Cost-Reduction Strategies:

    • Integrate Membrane Filtration: Replace or supplement conventional steps with membrane filtration. Nanofiltration, for example, can combine purification and concentration into a single, less energy-intensive step.[4][5][6]

    • Optimize Pumping and Cross-Flow Rates: In membrane systems, optimizing the trans-membrane pressure (TMP) and cross-flow rate (CFR) can maximize flux and separation efficiency, thereby reducing processing time and energy consumption per unit of product.[4][5][6]

    • Continuous Processing: Shifting from batch to continuous processing can reduce labor costs and improve throughput.[1][2] Membrane systems are well-suited for continuous operation.[1][2]

Problem 3: Low Yield of Recovered this compound

  • Question: I am experiencing a significant loss of this compound during the purification process. How can I improve my recovery yield?

  • Answer: Product loss can occur at various stages, including precipitation, crystallization, and multi-step chromatographic separations. Simplifying the downstream process is key to maximizing yield.

    Yield Improvement Strategies:

    • Minimize Process Steps: Each additional unit operation presents a potential for product loss. Integrated processes, such as a membrane system that clarifies, purifies, and concentrates, can improve overall yield.[13]

    • Optimize pH for Separation: The charge of this compound is pH-dependent (pKa ≈ 3.4-3.7).[1][4] Adjusting the pH of the fermentation broth can significantly impact the efficiency of both membrane filtration and ion exchange chromatography.[1][4] For nanofiltration, a low pH can favor the permeation of this compound.[4]

    • Reactive Extraction: For certain applications, reactive extraction using a suitable solvent and extractant (e.g., tri-n-octyl amine) can offer high recovery efficiencies.[14]

Frequently Asked Questions (FAQs)

  • Q1: What are the most cost-effective methods for separating this compound from the fermentation broth?

    • A1: Membrane-integrated systems, particularly those using nanofiltration, are emerging as highly cost-effective and environmentally friendly alternatives to traditional methods.[9][13] They can simplify the downstream process by combining clarification, purification, and concentration, thus reducing the number of unit operations and associated energy costs.[9]

  • Q2: How can I remove the color from my this compound solution?

    • A2: Activated carbon adsorption is a common method for decolorization in this compound production.[1][2] However, it's important to note that some purification methods, like the use of certain ion exchange resins, may also contribute to color removal.[8]

  • Q3: What is the role of pH in the downstream processing of this compound?

    • A3: pH is a critical parameter. The pKa of this compound is around 3.7.[1] At a pH above its pKa, this compound is deprotonated and negatively charged. This charge is utilized in anion exchange chromatography for binding and separation.[7] In nanofiltration, pH affects the charge of both the this compound and the membrane surface, influencing retention and permeation rates.[4]

  • Q4: Can I reuse the biomass (e.g., Aspergillus niger mycelia) to reduce costs?

    • A4: Biomass recycling is a viable strategy for cost savings.[15] Microfiltration and ultrafiltration membranes can be used to separate and recycle the mycelia back into the fermenter.[1][2] Some processes allow for the reuse of mycelia up to 5 times.[1]

Data Presentation

Table 1: Example Experimental Parameters for Optimization of this compound Purification using Nanofiltration

ParameterRange InvestigatedOptimal Condition Example
Trans-Membrane Pressure (TMP)6 - 12 bar12 bar
Cross-Flow Rate (CFR)400 - 700 L∙h⁻¹400 L∙h⁻¹
pH4 - 8~3.2 (for high permeation)
Initial this compound Conc.40 - 100 g∙L⁻¹N/A

Data adapted from a study on optimizing nanofiltration for this compound purification.[4]

Table 2: Performance of Optimized Nanofiltration Process

MetricValue
Unconverted Glucose Retention> 85%
This compound Permeation Rate88%
Flux161 L∙m⁻²∙h⁻¹

This data demonstrates the efficiency of a well-optimized nanofiltration system.[4][5][6]

Experimental Protocols

Protocol 1: Nanofiltration for this compound Purification

  • Objective: To separate this compound from unfermented glucose and other impurities in a fermentation broth.

  • Materials:

    • Fermentation broth containing this compound.

    • Flat sheet cross-flow nanofiltration module.

    • Polyamide nanofiltration membrane.

    • pH meter and acid/base for pH adjustment.

    • High-pressure pump.

  • Methodology:

    • Pre-treat the fermentation broth by microfiltration or centrifugation to remove microbial cells and large particulates.[1][2]

    • Adjust the pH of the clarified broth. For maximum this compound permeation, a pH slightly below its pKa (e.g., pH 3.2) may be optimal.[4]

    • Set up the nanofiltration system according to the manufacturer's instructions.

    • Circulate the feed solution through the membrane module at a defined cross-flow rate (e.g., 400 L∙h⁻¹).[4][5][6]

    • Apply a specific trans-membrane pressure (e.g., 12 bar).[4][5][6]

    • Collect the permeate (containing the purified this compound) and the retentate (containing the concentrated glucose).

    • Analyze samples of the feed, permeate, and retentate using HPLC to determine the concentrations of this compound and glucose to calculate permeation and retention rates.

Protocol 2: Anion Exchange Chromatography for this compound Purification

  • Objective: To purify this compound based on its anionic properties.

  • Materials:

    • Clarified fermentation broth.

    • Anion exchange chromatography column packed with a suitable resin.

    • Low pH buffer for equilibration and washing (e.g., acetate buffer).

    • High salt or varying pH buffer for elution.

  • Methodology:

    • Equilibrate the anion exchange column with a starting buffer at a pH where this compound is charged but binding is optimal.

    • Adjust the pH of the clarified fermentation broth to ensure the this compound is negatively charged (pH > 3.7).

    • Load the broth onto the column. This compound will bind to the positively charged resin.[7]

    • Wash the column with the starting buffer to remove unbound impurities, such as glucose.

    • Elute the bound this compound by either increasing the salt concentration or changing the pH of the elution buffer to neutralize the charge on the this compound or the resin.

    • Collect the eluted fractions and analyze for this compound concentration and purity.

Visualizations

G cluster_0 Traditional Downstream Workflow cluster_1 Cost-Effective (Membrane-Integrated) Workflow Fermentation Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Remove Biomass Evaporation Evaporation/ Concentration Centrifugation->Evaporation Remove Water Crystallization Crystallization Evaporation->Crystallization Precipitate Product FinalProduct1 This compound (Lower Purity/High Cost) Crystallization->FinalProduct1 Fermentation2 Fermentation Broth Microfiltration Microfiltration (MF) Fermentation2->Microfiltration Remove Biomass (Cell Recycle) Nanofiltration Nanofiltration (NF) Microfiltration->Nanofiltration Separate Glucose/ Concentrate GA FinalProduct2 This compound (High Purity/Low Cost) Nanofiltration->FinalProduct2

Caption: Comparison of traditional vs. membrane-integrated workflows.

G cluster_0 Troubleshooting Low Purity Start Low Purity Detected CheckGlucose High Residual Glucose? Start->CheckGlucose CheckByproducts High Byproducts (e.g., keto-GA)? CheckGlucose->CheckByproducts No OptimizeNF Optimize Nanofiltration (Pressure, pH, CFR) CheckGlucose->OptimizeNF Yes OptimizeFerm Optimize Fermentation pH (e.g., Low pH Stress) CheckByproducts->OptimizeFerm Yes Solution Purity Improved CheckByproducts->Solution No (Other Issue) OptimizeNF->Solution OptimizeFerm->Solution

Caption: Logical workflow for troubleshooting low product purity.

References

Technical Support Center: Stability of Gluconic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of gluconic acid in aqueous solutions at different pH levels.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The main consideration is the equilibrium between this compound and its intramolecular esters, glucono-δ-lactone and glucono-γ-lactone. This equilibrium is dynamic and highly dependent on pH, temperature, and concentration. At low pH, the lactone forms are favored, while at neutral to alkaline pH, the equilibrium shifts towards the open-chain gluconate anion.

Q2: How does pH affect the stability of this compound?

A2:

  • Acidic pH (below 3.5): In acidic solutions, the equilibrium favors the formation of glucono-δ-lactone and, to a lesser extent, glucono-γ-lactone. While this is an equilibrium state and not degradation in the traditional sense, the conversion to lactones can be significant.

  • Neutral pH (around 7): At neutral pH, this compound exists predominantly as the gluconate anion. The hydrolysis of any present lactones is favored.[1]

  • Alkaline pH (above 7): In alkaline conditions, the gluconate anion is the stable form. The hydrolysis of glucono-delta-lactone is accelerated at high pH.[1] However, at very high pH and elevated temperatures, oxidative degradation of the gluconate molecule can occur.

Q3: What are the degradation products of this compound?

A3: Under typical storage and experimental conditions, the primary "degradation" products are its lactones through a reversible reaction. However, under more extreme conditions, particularly at high pH, oxidative cleavage of the carbon chain can occur, leading to the formation of smaller organic acids such as formic acid and oxalic acid.

Q4: How does temperature influence the stability of this compound solutions?

A4: Increased temperature accelerates the rate at which equilibrium between this compound and its lactones is reached. Higher temperatures also favor the formation of glucono-γ-lactone over glucono-δ-lactone.[2] Generally, storing this compound solutions at lower temperatures is recommended to minimize these conversions.

Q5: Is this compound stable at its boiling point?

A5: this compound is reported to be stable at the boiling point, even in concentrated alkaline solutions.[2] However, prolonged exposure to such conditions may lead to some level of degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected change in pH of the solution over time. The equilibrium between this compound (pKa ~3.8) and its less acidic lactones is shifting. Formation of this compound from lactones will decrease the pH.Allow the solution to equilibrate for a sufficient amount of time (which can be hours) before use, especially after a temperature change. Monitor the pH and adjust as necessary.
Inconsistent analytical results for this compound concentration. The analytical method may not be quantifying all forms (acid and lactones). The equilibrium may be shifting during sample preparation or analysis.Ensure your analytical method (e.g., HPLC) is capable of separating and quantifying this compound and its lactones, or that the sample preparation involves complete conversion to one form (e.g., hydrolysis of lactones to gluconate at high pH prior to analysis).
Precipitate formation in the solution. At certain pH values and in the presence of divalent or trivalent metal ions, insoluble gluconate salts may form.Review the composition of your solution for the presence of metal ions. Adjust the pH or consider the use of a chelating agent if necessary.
Evidence of degradation products other than lactones. The solution may have been exposed to extreme pH (highly alkaline), high temperatures, or oxidizing agents.Review the storage and handling conditions of your solution. Protect from extreme heat and incompatible chemicals.

Data Presentation

Table 1: Influence of pH on the this compound/Gluconolactone Equilibrium

pH Range Predominant Species Key Considerations
< 2.5 This compound, Glucono-δ-lactone, Glucono-γ-lactoneFormation of γ-lactone becomes more observable.
2.5 - 5.0 This compound, Glucono-δ-lactoneEquilibrium between the acid and δ-lactone is significant.
5.0 - 8.0 GluconateHydrolysis of lactones to the gluconate anion is favored.
> 8.0 GluconateLactone hydrolysis is rapid. Potential for oxidative degradation under harsh conditions.

Table 2: Kinetic Data for this compound/Glucono-δ-lactone Interconversion

Process pH Rate Constant (k) Temperature
δ-Lactonization~5.03.2 x 10⁻⁵ s⁻¹Room Temperature
Hydrolysis of δ-Lactone~5.01.1 x 10⁻⁴ s⁻¹Room Temperature
Hydrolysis of δ-Lactone3 - 5Independent of pH in this range25°C
Hydrolysis of δ-Lactone6.48.8 x 10⁻⁴ s⁻¹ (pseudo first-order)Not specified

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and its Lactones

This protocol provides a general method for the separation and quantification of this compound and its lactones.

  • Objective: To determine the concentration of this compound, glucono-δ-lactone, and glucono-γ-lactone in an aqueous sample.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., Refractive Index Detector (RID), UV detector at low wavelength, or Pulsed Amperometric Detector (PAD)).

  • Chromatographic Conditions (Example):

    • Column: An ion-exclusion or a suitable reverse-phase C18 column.

    • Mobile Phase: An aqueous mobile phase, typically an acidic buffer (e.g., dilute sulfuric acid or phosphoric acid) to ensure the protonation of this compound for retention on a reverse-phase column.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducibility.

    • Injection Volume: 10 - 20 µL.

  • Sample Preparation:

    • Dilute the sample to a concentration within the linear range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare calibration standards of this compound, glucono-δ-lactone, and glucono-γ-lactone of known concentrations.

    • Generate a calibration curve for each analyte by plotting peak area against concentration.

    • Determine the concentration of each analyte in the sample by comparing its peak area to the calibration curve.

Protocol 2: Potentiometric Titration for Total Acidity

This method determines the total acid content (this compound).

  • Objective: To determine the total concentration of this compound in a solution.

  • Instrumentation: An automated or manual titrator with a calibrated pH electrode.

  • Reagents:

    • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

  • Methodology:

    • Pipette a known volume of the this compound sample into a beaker.

    • If lactones are present and total this compound is desired, add a sufficient amount of NaOH to raise the pH to above 10 and allow time for the lactones to hydrolyze to gluconate.

    • Titrate the solution with the standardized NaOH solution.

    • Record the volume of NaOH added and the corresponding pH values.

    • Determine the equivalence point from the titration curve (the point of maximum slope).

  • Calculation: Calculate the concentration of this compound based on the volume of NaOH required to reach the equivalence point.

Mandatory Visualizations

Gluconic_Acid_Equilibrium cluster_acidic Acidic pH cluster_alkaline Neutral to Alkaline pH Gluconolactone Glucono-δ-lactone (and γ-lactone) GluconicAcid This compound / Gluconate Gluconolactone->GluconicAcid Hydrolysis (favored at higher pH) GluconicAcid->Gluconolactone Lactonization (favored at lower pH)

Caption: pH-dependent equilibrium between this compound and its lactones.

Stability_Workflow A Prepare Aqueous Solution of this compound at Target pH B Incubate at Controlled Temperature and Time Points A->B C Sample Aliquots at Defined Intervals B->C D Analysis (e.g., HPLC) C->D E Quantify this compound and Lactones D->E F Determine Stability Profile (e.g., Degradation Rate) E->F

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Scaling Up Microbial Gluconic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microbial production of gluconic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this vital bioprocess. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols to ensure the successful transition from bench-scale experiments to industrial production.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the scale-up of this compound fermentation.

Q1: What are the most critical parameters to monitor during the scale-up of this compound fermentation?

A1: When scaling up, the most critical parameters to monitor and control are pH, dissolved oxygen (DO), temperature, and agitation speed. These factors are highly interdependent and significantly impact enzyme activity, microbial growth, and ultimately, the yield and purity of this compound.[1][2] For instance, the enzyme glucose oxidase, crucial for this compound production in fungi like Aspergillus niger, is highly sensitive to pH and oxygen levels.[3]

Q2: Which microorganism is better for large-scale production: Aspergillus niger or Gluconobacter oxydans?

A2: Both Aspergillus niger and Gluconobacter oxydans are widely used for industrial this compound production.[1][2] A. niger is a filamentous fungus known for its high yields and minimal byproduct formation.[1] However, its filamentous nature can increase the viscosity of the fermentation broth, posing challenges for mixing and oxygen transfer in large bioreactors.[1] G. oxydans, a bacterium, offers the advantage of being suitable for continuous fermentation processes.[1] However, it is more sensitive to high glucose concentrations and can produce keto-gluconic acids as byproducts, complicating downstream processing.[1][2][4] The choice often depends on the specific process design, available equipment, and desired final product purity.

Q3: How does the choice of neutralizing agent affect the process?

A3: The accumulation of this compound rapidly decreases the pH of the fermentation medium, which can inhibit microbial growth and enzyme activity.[5] Therefore, a neutralizing agent is essential. Calcium carbonate (CaCO₃) is commonly used, leading to the production of calcium gluconate.[3][6] Sodium hydroxide (NaOH) can also be used to produce sodium gluconate.[3] The choice of neutralizing agent will determine the final salt form of the product and influence downstream purification steps.[3][7]

Q4: What are the main challenges in the downstream processing of this compound?

A4: The primary challenges in downstream processing include the separation of the microbial biomass from the fermentation broth, purification of this compound or its salts from unconsumed substrates and byproducts, and product crystallization.[7] The high viscosity of fungal fermentations can complicate filtration.[1] The presence of byproducts like keto-gluconic acids in bacterial fermentations necessitates additional purification steps.[1] Modern techniques like membrane filtration and electrodialysis are being explored to improve efficiency and reduce the environmental impact of purification.[1][7]

Section 2: Troubleshooting Guide

This section provides a detailed, step-by-step approach to diagnosing and resolving common issues encountered during the scale-up process.

Issue 1: Low this compound Yield

A significant drop in this compound yield upon scaling up is a frequent and costly problem. The following steps will help identify and address the root cause.

Step 1: Verify and Optimize Fermentation Parameters

  • pH: The optimal pH for this compound production by A. niger is typically between 4.5 and 6.5.[1][3] A pH below 3.5 can trigger the production of other organic acids like citric acid.[1][2]

    • Protocol: Implement a reliable online pH monitoring and control system. Ensure the pH probes are calibrated correctly. The neutralizing agent should be added automatically to maintain the pH within the optimal range.

  • Temperature: The ideal temperature for A. niger fermentation is around 30°C.[8] Deviations can significantly impact enzyme activity and microbial growth.

    • Protocol: Ensure the bioreactor's temperature control system is functioning correctly and can handle the heat generated during large-scale fermentation.

  • Dissolved Oxygen (DO): this compound production is a strictly aerobic process.[2] Insufficient oxygen is a common limiting factor in large fermenters.

    • Protocol: Monitor the DO level continuously. If it drops below 20%, increase the agitation speed and/or the aeration rate.[1] Consider using oxygen-enriched air for very high-density cultures.[9]

Step 2: Evaluate Substrate and Nutrient Composition

  • Glucose Concentration: High initial glucose concentrations (above 250 g/L) can lead to substrate inhibition.[3]

    • Protocol: Implement a fed-batch strategy where glucose is added intermittently to maintain an optimal concentration.[3]

  • Nitrogen and Phosphorus: These are essential nutrients for microbial growth, but their concentrations should be kept low to favor this compound production over biomass formation.[3]

    • Protocol: Review the medium composition. Ensure that the nitrogen and phosphorus sources are not in excess. Peptone at 1% has been shown to be effective for A. niger.[8]

Step 3: Assess Microbial Culture Health

  • Inoculum Quality: The age and concentration of the inoculum can affect the fermentation performance.

    • Protocol: Standardize the inoculum preparation procedure. Use a consistent spore concentration and age for inoculation.

  • Contamination: Microbial contamination can compete for nutrients and produce inhibitory compounds.

    • Protocol: Implement strict aseptic techniques during inoculation and sampling. Regularly check for contamination by microscopy and plating.

Issue 2: High Broth Viscosity and Poor Mixing (Primarily with Aspergillus niger)

The filamentous growth of A. niger can lead to a highly viscous broth, causing poor mixing and oxygen transfer.

Step 1: Control Fungal Morphology

  • Inoculum Concentration: A higher inoculum concentration can promote the formation of dispersed mycelia rather than large pellets, which can help reduce viscosity.[1]

  • Agitation Speed: While high agitation can improve mixing, excessive shear forces can damage the mycelia.

    • Protocol: Optimize the agitation speed to ensure adequate mixing without causing excessive shear stress. This often requires a careful balance and may involve using specialized impellers.

Step 2: Enhance Aeration

  • Sparger Design: The design of the sparger, which introduces air into the fermenter, can significantly impact oxygen transfer.

    • Protocol: Use a sparger that creates small bubbles to maximize the surface area for oxygen transfer. Ring spargers are commonly used in large-scale fermenters.

  • Headspace Overpressure: Increasing the pressure in the fermenter's headspace can increase the dissolved oxygen concentration.[3]

Issue 3: Byproduct Formation (Primarily with Gluconobacter oxydans)

G. oxydans can further oxidize this compound to 2-ketothis compound and 5-ketothis compound, which complicates purification.

Step 1: Optimize Fermentation Conditions

  • pH Control: Maintaining a lower pH (below 3.5) can inhibit the activity of the enzymes responsible for keto-gluconic acid formation.[1][4]

  • Glucose Concentration: Keeping the glucose concentration above 15 mM can also help to suppress the formation of keto-gluconic acids.[1][2]

Step 2: Consider Strain Engineering

  • Genetic Modification: It may be possible to genetically modify the G. oxydans strain to knock out the genes responsible for the enzymes that produce keto-gluconic acids.

Section 3: Data and Protocols

Table 1: Optimal Fermentation Parameters for this compound Production with Aspergillus niger
ParameterOptimal RangeRationale
pH 4.5 - 6.5Maximizes glucose oxidase activity and minimizes byproduct formation.[1][3]
Temperature 29 - 31°COptimal for fungal growth and enzyme stability.[3]
Dissolved Oxygen > 20%This compound production is a highly aerobic process.[1]
Glucose Concentration 110 - 250 g/LBalances high productivity with avoiding substrate inhibition.[3]
Nitrogen Source Low ConcentrationFavors this compound production over excessive biomass growth.[3]
Protocol 1: Basic Batch Fermentation of this compound using Aspergillus niger
  • Medium Preparation: Prepare the fermentation medium containing glucose (150 g/L), a nitrogen source (e.g., peptone, 10 g/L), and other essential minerals. Sterilize the medium in the bioreactor.

  • Inoculation: Inoculate the sterile medium with a suspension of A. niger spores under aseptic conditions.

  • Fermentation: Set the bioreactor parameters to the optimal values (Temperature: 30°C, Agitation: 200-400 rpm, Aeration: 1 vvm).

  • pH Control: Monitor the pH continuously. As this compound is produced, the pH will drop. Maintain the pH at 5.5 by the automated addition of a sterile calcium carbonate slurry or sodium hydroxide solution.

  • Monitoring: Take samples aseptically at regular intervals to measure glucose consumption and this compound production using methods like HPLC.

  • Harvesting: Once the glucose is depleted, harvest the fermentation broth for downstream processing.

Section 4: Visualizations

Diagram 1: Key Factors in Scaling Up this compound Fermentation

ScaleUpFactors cluster_fermentation Fermentation Parameters cluster_media Media Composition cluster_microbe Microorganism pH pH Scale-Up Success Scale-Up Success pH->Scale-Up Success Temperature Temperature Temperature->Scale-Up Success Dissolved Oxygen Dissolved Oxygen Dissolved Oxygen->Scale-Up Success Agitation Agitation Agitation->Scale-Up Success Glucose Glucose Glucose->Scale-Up Success Nitrogen Nitrogen Nitrogen->Scale-Up Success Phosphorus Phosphorus Phosphorus->Scale-Up Success Strain Selection Strain Selection Strain Selection->Scale-Up Success Inoculum Quality Inoculum Quality Inoculum Quality->Scale-Up Success TroubleshootingWorkflow Start Low this compound Yield CheckParams Step 1: Verify Fermentation Parameters pH Temperature Dissolved Oxygen Start->CheckParams CheckMedia Step 2: Evaluate Media Composition Glucose Concentration Nutrient Levels CheckParams->CheckMedia Parameters OK OptimizeProcess Optimize Process Parameters CheckParams->OptimizeProcess Issue Found CheckCulture Step 3: Assess Culture Health Inoculum Quality Contamination CheckMedia->CheckCulture Media OK ModifyMedia Adjust Media Formulation CheckMedia->ModifyMedia Issue Found ImproveCulture Standardize Inoculum/Aseptic Technique CheckCulture->ImproveCulture Issue Found Resolved Yield Improved CheckCulture->Resolved Culture OK OptimizeProcess->Resolved ModifyMedia->Resolved ImproveCulture->Resolved

References

Technical Support Center: Maximizing Gluconic Acid Titer with Fed-Batch Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during fed-batch fermentation for maximizing gluconic acid titer.

Frequently Asked Questions (FAQs)

Q1: What are the primary microorganisms used for industrial this compound production?

A1: The most commonly used microorganisms for industrial-scale this compound production are the fungus Aspergillus niger and the bacterium Gluconobacter oxydans.[1][2][3][4] A. niger is favored for its high yields and minimal byproduct formation.[1] G. oxydans is known for its rapid and incomplete oxidation of various sugars.[5]

Q2: What is the main advantage of using a fed-batch strategy over a batch process for this compound production?

A2: Fed-batch strategies are employed to overcome substrate inhibition and improve process productivity.[6] High initial glucose concentrations can be inhibitory to microbial growth and enzyme activity.[1][7] By feeding the substrate intermittently or continuously, the glucose concentration can be maintained at an optimal level, leading to higher final this compound titers and productivities.[6][8]

Q3: How does pH affect this compound production?

A3: pH is a critical parameter in this compound fermentation. For Aspergillus niger, the optimal pH for this compound production is typically between 4.5 and 6.5.[1][8] A pH below 3.5 can trigger the tricarboxylic acid (TCA) cycle, leading to the formation of citric acid as a byproduct.[1][8] In Gluconobacter oxydans, a lower pH (below 3.5) can inhibit the further oxidation of this compound to keto-gluconic acids.[1][8][9]

Q4: Why is dissolved oxygen (DO) concentration important?

A4: The conversion of glucose to this compound is a strictly aerobic process, making dissolved oxygen (DO) a crucial factor.[8] Insufficient oxygen supply can be a limiting factor for the production rate.[10] Maintaining a high DO level, for instance above 20% for G. oxydans, is essential for achieving high productivity.[1][8] Oxygen-enriched fermentation has been shown to increase the yield of sodium gluconate and decrease byproduct formation in A. niger.[1][8]

Troubleshooting Guides

Problem 1: Low this compound Titer and Yield

Possible Cause Troubleshooting Step
Substrate Inhibition High initial glucose concentrations can inhibit microbial activity.[1][7] Start with a moderate glucose concentration (e.g., 100-150 g/L) and implement a fed-batch strategy to maintain glucose at a non-inhibitory level.
Oxygen Limitation The fermentation is highly aerobic.[8] Increase the agitation and/or aeration rate to ensure the dissolved oxygen (DO) level is maintained above 20%.[1][8] Consider using oxygen-enriched air.[1][8]
Suboptimal pH pH can shift during fermentation due to the accumulation of this compound.[2] Monitor and control the pH within the optimal range for your microorganism (e.g., 4.5-6.5 for A. niger).[1][8] Use automated pH control with the addition of a base like NaOH or CaCO3.
Nutrient Limitation Other nutrients besides the carbon source may be limiting. Ensure the medium contains adequate concentrations of nitrogen, phosphorus, and other essential minerals.

Problem 2: Significant Byproduct Formation (e.g., Citric Acid, Keto-gluconic Acids)

Possible Cause Troubleshooting Step
Low pH (leading to citric acid in A. niger) A pH drop below 3.5 can induce the production of citric acid.[1][8] Maintain the pH above 4.5 through controlled addition of a neutralizing agent.
Further oxidation of this compound (in G. oxydans) G. oxydans can oxidize this compound to 2-keto-D-gluconic acid and 5-keto-D-gluconic acid.[9] To minimize this, maintain a glucose concentration above 15 mM and a pH below 3.5.[1][8] A low pH stress strategy has been shown to effectively limit the further metabolism of this compound.[9][11]
High Dissolved Oxygen While high DO is generally beneficial, excessively high levels can sometimes promote the formation of oxidative byproducts. Optimize the aeration and agitation to provide sufficient but not excessive oxygen.

Quantitative Data Summary

Table 1: Comparison of Fed-Batch Strategies for this compound Production

MicroorganismFeeding StrategyKey ParametersThis compound Titer (g/L)Productivity (g/L/h)Yield (g/g)Reference
Aspergillus niger (recombinant)Repeated Fed-batchGlucose feed to maintain concentration204.5~2.9~0.93[6]
Gluconobacter oxydansContinuous fermentation with 5 fed-batch runsHigh oxygen supply~420 (in a single fed-batch run)up to ~32~0.97[12]
Penicillium variabileFed-batch-240~1.00.994[13]
Klebsiella pneumoniae (genetically modified)Fed-batch-422-~1.0[13]
Gluconobacter oxydansLow pH stress strategypH 2.5-3.5, initial glucose 100 g/L98.8-0.96[9]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of this compound using Aspergillus niger

  • Inoculum Preparation: Cultivate A. niger spores on a suitable agar medium. Prepare a spore suspension in sterile water containing a surfactant.

  • Initial Batch Culture: Inoculate a sterile production medium in a bioreactor. A typical medium contains glucose (120–350 g/L), a nitrogen source, and a phosphorus source at a low concentration (20 mM).[1][8] Maintain the temperature at around 30-34°C and pH at 5.5-6.5.[1][8][14]

  • Fed-Batch Phase: Once the initial glucose concentration starts to decrease, initiate the feeding of a concentrated glucose solution. The feeding rate should be controlled to maintain the glucose concentration at a desired level, avoiding both depletion and excessive accumulation.

  • Process Control:

    • pH: Monitor the pH continuously and maintain it in the range of 4.5-6.5 by the automated addition of NaOH or CaCO3.[1][8]

    • Dissolved Oxygen: Maintain a high level of dissolved oxygen through aeration and agitation. The use of oxygen-enriched air can be beneficial.[1][8]

  • Harvesting: The fermentation is typically continued until the glucose is consumed or the desired this compound concentration is reached. The mycelia can be separated by filtration.

Visualizations

GluconicAcidPathway cluster_fungi Fungal Pathway (e.g., A. niger) cluster_bacteria Bacterial Pathway (e.g., G. oxydans) Glucose_F β-D-Glucose Glucono_lactone_F D-Glucono-δ-lactone Glucose_F->Glucono_lactone_F Glucose Oxidase (GOD) Gluconic_Acid_F This compound Glucono_lactone_F->Gluconic_Acid_F Spontaneous/ Lactonase Hydrolysis Glucose_B D-Glucose Glucono_lactone_B D-Glucono-δ-lactone Glucose_B->Glucono_lactone_B Glucose Dehydrogenase (GDH) Gluconic_Acid_B This compound Glucono_lactone_B->Gluconic_Acid_B Spontaneous/ Lactonase Hydrolysis Keto_GA Keto-gluconic Acids Gluconic_Acid_B->Keto_GA Further Oxidation FedBatchWorkflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing Inoculum Inoculum Preparation Batch_Phase Initial Batch Phase Inoculum->Batch_Phase Medium Medium Sterilization Medium->Batch_Phase Fed_Batch_Phase Fed-Batch Phase Batch_Phase->Fed_Batch_Phase Process_Control Process Monitoring & Control (pH, DO) Fed_Batch_Phase->Process_Control Harvest Harvesting Fed_Batch_Phase->Harvest Separation Product Separation Harvest->Separation Purification Purification Separation->Purification

References

Influence of nitrogen and phosphate sources on gluconic acid yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the influence of nitrogen and phosphate sources on gluconic acid yield.

Frequently Asked Questions (FAQs)

Q1: Which microorganism is most commonly used for industrial this compound production? A1: The filamentous fungus Aspergillus niger is the most studied and widely used microorganism for the industrial production of this compound due to its high yields and well-understood fermentation processes.[1] Other species from genera like Penicillium and bacteria such as Gluconobacter oxydans have also been tested.[2][3]

Q2: What is the general role of nitrogen and phosphate in the fermentation medium? A2: Nitrogen is a crucial component for the synthesis of proteins, nucleic acids, and other cellular components, directly impacting fungal growth (biomass) and enzymatic activity. Phosphate is essential for energy metabolism (ATP), the formation of nucleic acids and phospholipids, and acts as a buffer in the medium. The concentration and source of both nutrients must be carefully optimized for maximal this compound production.

Q3: How does the carbon-to-nitrogen (C/N) ratio affect the fermentation outcome? A3: The C/N ratio is a critical factor that can determine the primary metabolic output. Depending on the level of nitrogen in the medium, Aspergillus niger can be directed to produce either this compound alone, citric acid, or a mixture of both.[4] A low concentration of nitrogen and phosphorus sources is generally required in the fermentation medium.[1][5]

Q4: What is the optimal pH for this compound production? A4: The optimal pH for this compound production by fungal fermentation, particularly with A. niger, is typically in the range of 4.5 to 6.5.[1][5] Maintaining the pH within this range is crucial; a pH drop below 3.5 can trigger the tricarboxylic acid (TCA) cycle, promoting the formation of citric acid instead.[1][5]

Q5: Why is high aeration necessary for this compound production? A5: The conversion of glucose to this compound is a strictly aerobic process catalyzed by the enzyme glucose oxidase, which uses molecular oxygen as an electron acceptor.[6] Therefore, maintaining a high level of dissolved oxygen through vigorous aeration is essential for achieving a high yield.[1][5]

Data on Nutrient Sources and this compound Yield

The selection of appropriate nitrogen and phosphate sources significantly impacts the final yield of this compound.

Table 1: Influence of Different Nitrogen Sources on this compound Yield by A. niger

Nitrogen Source Concentration This compound Yield (g/L) Biomass (g/L) Reference
Peptone 1% (w/v) 58.46 10.02 [7]
Urea 0.14% Optimum yield reported (value not specified) -
(NH₄)₂HPO₄ 0.075% 80-85 (in grape must medium) - [8]
Ammonium Sulphate Not specified Identified as an effective N source - [9]

| Sodium Nitrate | 0.3% | Component of standard Czapek Dox medium | - |[7][10] |

Table 2: Influence of Different Phosphate Sources on this compound Yield by A. niger

Phosphate Source Concentration Effect on Yield Reference
KH₂PO₄ 0.2% Stimulated glucose oxidase activity and production
KH₂PO₄ 0.1% Component of standard Czapek Dox medium [7][10]
(NH₄)₂HPO₄ 0.0388% Component of Molliard medium [10]

| Phosphoric Acid | >0.25 g/L | A considerable decrease in the yield of related biopolymer (chitosan) was observed, suggesting phosphate levels need careful optimization. |[11] |

Experimental Protocols

General Protocol for this compound Fermentation

This protocol outlines the key steps for conducting a submerged fermentation experiment to produce this compound using Aspergillus niger.

Experimental_Workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis Phase prep_medium 1. Media Preparation (e.g., Czapek Dox Broth) sterilize 2. Sterilization (Autoclave at 121°C, 15 psi, 20 min) prep_medium->sterilize Autoclave inoculation 4. Inoculation (Introduce spore suspension to medium) sterilize->inoculation prep_inoculum 3. Inoculum Preparation (Harvest spores from PDA slants) prep_inoculum->inoculation Aseptic transfer incubation 5. Incubation (e.g., 30°C, 150-180 rpm, 7 days) inoculation->incubation Start fermentation monitoring 6. Monitoring (pH, glucose, biomass, DO) incubation->monitoring Regular sampling harvest 7. Harvest (Filter to remove mycelia) incubation->harvest End of fermentation monitoring->incubation analysis 8. Product Analysis (HPLC, HPTLC, Titration) harvest->analysis Clarified broth quantify 9. Quantification (Calculate yield and productivity) analysis->quantify Concentration data

Caption: Experimental workflow for this compound production.

Detailed Steps:

  • Media Preparation: Prepare the fermentation medium. A commonly used formulation is the modified Czapek Dox Broth (g/L): Glucose 100.0, NaNO₃ 3.0, Yeast Extract 3.0, KH₂PO₄ 1.0, MgSO₄·7H₂O 0.5, KCl 0.5, and FeSO₄·7H₂O 0.01.[10] Adjust the initial pH to 6.0.[7]

  • Sterilization: Dispense the medium into Erlenmeyer flasks or a fermenter and sterilize by autoclaving at 121°C (15 psi) for 20 minutes.[2]

  • Inoculum Preparation: Grow A. niger on Potato Dextrose Agar (PDA) slants at 30°C for 5-7 days. Harvest the spores by adding a sterile solution (e.g., 0.1% Tween 80 in phosphate buffer) and gently scraping the surface. Adjust the spore concentration as needed (e.g., 10⁸ spores/mL).[2][12]

  • Inoculation: Aseptically inoculate the sterile fermentation medium with the prepared spore suspension (e.g., a 2% v/v inoculum).[12]

  • Incubation: Incubate the flasks in an orbital shaker at 30°C and 180 rpm for 7 days, or as determined by the experiment. For a bioreactor, maintain the temperature at 30°C, pH at 5.5-6.5, and ensure a high aeration rate.[1]

  • Monitoring: Periodically and aseptically withdraw samples to measure pH, residual glucose concentration, biomass (mycelial dry weight), and this compound concentration.

  • Harvesting: At the end of the fermentation, harvest the broth by filtering it through cheesecloth or filter paper to remove the fungal biomass.

  • Analysis: Quantify the this compound concentration in the cell-free broth using methods such as High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), or titration with a standard NaOH solution.[2]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during this compound fermentation.

Gluconic_Acid_Pathway cluster_pathway Biochemical Conversion cluster_reactants Reactants & Products glucose β-D-Glucose lactone D-Glucono-δ-lactone glucose->lactone Glucose Oxidase (GOD) o2 O₂ (Oxygen) h2o2 H₂O₂ gluconic_acid This compound lactone->gluconic_acid Spontaneous Hydrolysis or Lactonase h2o H₂O (Water) o2->h2o2 catalase_h2o H₂O h2o2->catalase_h2o Catalase catalase_o2 ½ O₂ h2o2->catalase_o2 Catalase h2o->lactone

References

Methods to minimize citric acid byproduct in gluconic acid fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gluconic Acid Fermentation

Welcome to the technical support center for this compound fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work, with a specific focus on minimizing citric acid as a byproduct.

Frequently Asked Questions (FAQs)

Q1: Why is citric acid often produced as a byproduct during this compound fermentation with Aspergillus niger?

A1: Aspergillus niger is capable of producing both this compound and citric acid. The two production pathways diverge from the initial glucose substrate. This compound is formed via a direct, single-step oxidation of glucose on the exterior of the cell by the enzyme glucose oxidase. Citric acid, however, is a product of intracellular metabolism, where glucose is processed through the glycolytic pathway to pyruvate, which then enters the tricarboxylic acid (TCA) cycle.[1][2] Fermentation conditions dictate which pathway is favored, leading to the potential co-production of citric acid.

Q2: What is the most critical parameter to control to minimize citric acid formation?

A2: The pH of the fermentation medium is the most critical factor. A lower pH, typically below 3.5, strongly promotes the production and accumulation of citric acid while inhibiting the formation of gluconic and oxalic acids.[1][2][3][4] Conversely, maintaining the pH in a range of 4.5 to 6.5 is optimal for high-yield this compound production and suppresses the metabolic shift towards the TCA cycle that generates citric acid.[1][2][5][6]

Q3: How does aeration and dissolved oxygen concentration impact the ratio of gluconic to citric acid?

A3: High aeration and a consistent supply of dissolved oxygen are paramount for maximizing this compound production. The glucose oxidase enzyme responsible for converting glucose to this compound has a very high oxygen demand.[1][2] Increasing the oxygen supply can dramatically favor this pathway. In one study, increasing the inlet oxygen concentration to 32% not only boosted gluconate yield but also decreased the citric acid byproduct from 1.36 g/L to just 0.34 g/L.[1][2]

Q4: What is the role of trace metals in controlling byproduct formation?

A4: Trace metal concentrations are crucial for directing metabolic flow. High citric acid accumulation is often induced by a deficiency in manganese (Mn²⁺) and carefully controlled low levels of iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺).[3][7][8] Therefore, to minimize citric acid, it is essential to ensure these trace elements are not limiting. While specific optimal concentrations for this compound production can vary, avoiding the manganese-deficient conditions required for citric acid production is a key strategy.[7][8]

Q5: Can the choice of nitrogen or phosphate source influence citric acid byproduct levels?

A5: Yes. Similar to trace metals, nutrient limitation can trigger citric acid production. Nitrogen and phosphate limitation in the fermentation medium can inhibit fungal anabolism and lead to an overflow metabolism that results in citric acid accumulation.[9] To minimize this byproduct, ensure that nitrogen and phosphate sources are sufficient for robust growth and primary metabolic activity. For instance, using peptone as a nitrogen source has been shown to support high yields of this compound.[5]

Troubleshooting Guide

This guide addresses the common issue of high citric acid byproduct during this compound fermentation.

Issue: High Levels of Citric Acid Detected, Low this compound Yield
Potential CauseRecommended Solution
Low Fermentation pH Verify and Adjust pH: The pH has likely dropped below 4.0. Implement a robust pH control strategy to maintain the medium between 5.5 and 6.5.[1][2][6] This can be achieved through the automated addition of a base (e.g., NaOH) or the initial inclusion of a buffer like calcium carbonate (CaCO₃) in the medium.[10]
Insufficient Aeration Increase Oxygen Supply: Low dissolved oxygen (DO) levels will limit the activity of glucose oxidase. Increase the agitation speed and/or the aeration rate to ensure DO levels remain high.[1][2] For bioreactor experiments, consider using an oxygen-enriched air supply.[1][2]
Trace Metal Imbalance Analyze and Supplement Medium: Citric acid production is favored by manganese (Mn²⁺) deficiency.[7][8] Ensure your medium is not manganese-limited. Analyze the trace metal composition of your raw materials, particularly if using complex substrates like molasses.[11] Supplement with magnesium sulfate (MgSO₄·7H₂O), as it has a stimulatory effect on this compound production.[5]
Nutrient Limitation Re-evaluate Medium Composition: Nitrogen or phosphate limitation can trigger a metabolic shift towards citric acid production.[9] Confirm that the C:N and C:P ratios are appropriate for this compound production and not favoring citric acid overflow. Using a rich nitrogen source like peptone can enhance this compound yield.[5]

Data Summary Tables

Table 1: Effect of pH on Primary Acid Produced by Aspergillus niger

pH RangePrimary Organic Acid ProducedRationale
< 3.5Citric AcidLow pH triggers the TCA cycle, inhibits other acid-forming enzymes, and reduces the risk of contamination.[1][2][3][4]
4.5 - 6.5This compoundThis range is optimal for the activity of the glucose oxidase enzyme responsible for this compound synthesis.[1][5][6]

Table 2: Influence of Process Parameters on Gluconic and Citric Acid Yields

ParameterCondition for High this compound YieldCondition for High Citric Acid Yield
Temperature 30°C[5][12]30°C[7]
Glucose Concentration 10-20% (w/v)[5]14-22% (w/v)[3]
Aeration High / Oxygen-enriched[1][2]Sufficient for aerobic growth
Manganese (Mn²⁺) Not limitingLimiting (< 3-10 mg/L)[3][8]
Nitrogen Source Sufficient (e.g., 1% Peptone)[5]Limiting[9]

Experimental Protocols

Protocol 1: Baseline Submerged Fermentation for this compound Production

This protocol provides a starting point for optimizing this compound production while minimizing citric acid.

  • Microorganism: Aspergillus niger.

  • Inoculum Preparation:

    • Grow A. niger on Potato Dextrose Agar (PDA) slants for 5-7 days at 30°C to achieve good sporulation.

    • Prepare a spore suspension by washing the slant surface with sterile 0.1% Tween 80 solution.

    • Adjust the spore concentration to approximately 10⁶ - 10⁷ spores/mL.

  • Fermentation Medium:

    • Glucose: 140 g/L[5]

    • Peptone: 10 g/L[5]

    • KH₂PO₄: 0.5 g/L[5]

    • MgSO₄·7H₂O: 0.25 g/L[5]

    • CaCO₃: 30-40 g/L (as a pH buffer)[10]

    • Adjust the initial pH to 6.0 before sterilization.[5]

  • Fermentation Conditions:

    • Inoculate the sterile medium with 2% (v/v) of the prepared spore suspension.[10]

    • Incubate at 30°C for 7-10 days in a shaker flask (200 rpm) or a stirred-tank bioreactor.[5][10]

    • For bioreactors, maintain a high aeration rate (e.g., 1-1.5 vvm) and control pH at 5.5-6.0.

  • Sampling: Withdraw samples aseptically at regular intervals (e.g., every 24 hours) for analysis.

Protocol 2: Quantification of Organic Acids by HPLC

This method allows for the simultaneous measurement of this compound and citric acid in fermentation broth.

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes to pellet the biomass and precipitated salts.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System and Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[13]

    • Mobile Phase: Isocratic elution with 0.05 M NaH₂PO₄ or KH₂PO₄, with the pH adjusted to 2.8 using phosphoric acid.[13]

    • Flow Rate: 0.8 mL/min.[13]

    • Detection: UV detector at 210 nm.[13]

    • Column Temperature: 30-35°C.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare standard solutions of pure this compound and citric acid of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 g/L) in the mobile phase.

    • Generate a standard curve for each acid by plotting peak area against concentration.

    • Calculate the concentration of each acid in the samples by comparing their peak areas to the respective standard curves.

Visualizations

TroubleshootingWorkflow start High Citric Acid (CA) Detected q_ph Is pH in 4.5 - 6.5 range? start->q_ph q_o2 Is Dissolved Oxygen (DO) high? q_ph->q_o2 Yes act_ph ACTION: Maintain pH with buffer or base addition q_ph->act_ph No q_metals Is medium Mn-sufficient? q_o2->q_metals Yes act_o2 ACTION: Increase aeration and/or agitation rate q_o2->act_o2 No act_metals ACTION: Analyze and supplement trace metals (Mn, Mg) q_metals->act_metals No end_node Citric Acid Minimized q_metals->end_node Yes act_ph->q_o2 act_o2->q_metals act_metals->end_node

Caption: Troubleshooting workflow for minimizing citric acid byproduct.

MetabolicPathway Simplified Metabolic Pathways in A. niger cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol & Mitochondria) glucose_ext Glucose enzyme Glucose Oxidase (High O2, pH 4.5-6.5) glucose_ext->enzyme glucose_int Glucose gluconolactone Glucono-δ-lactone enzyme->gluconolactone gluconic_acid This compound (Desired Product) gluconolactone->gluconic_acid glycolysis Glycolysis glucose_int->glycolysis pyruvate Pyruvate glycolysis->pyruvate tca TCA Cycle (Low pH, Mn deficiency) pyruvate->tca citric_acid Citric Acid (Byproduct) tca->citric_acid

Caption: Diverging metabolic pathways for gluconic and citric acid.

References

Technical Support Center: Process Intensification for Green Gluconic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the green production of gluconic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fermentation-Based Production

Issue 1: Low this compound Yield in Aspergillus niger Fermentation

  • Question: My Aspergillus niger fermentation is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low this compound yield in A. niger fermentations can be attributed to several factors. A systematic approach to troubleshooting is recommended.

    • Sub-optimal pH: The pH of the fermentation medium is critical. For A. niger, the optimal pH for this compound production is typically between 4.5 and 6.5.[1][2][3] A pH below 3.5 can trigger the tricarboxylic acid (TCA) cycle, leading to the production of citric acid as a major by-product instead of this compound.[1][2]

      • Troubleshooting:

        • Continuously monitor and control the pH of the fermentation broth.

        • Use a suitable buffering agent, such as calcium carbonate (CaCO₃), added at the beginning of the fermentation to maintain the pH.[3][4]

    • Inadequate Aeration and Dissolved Oxygen (DO): Glucose oxidase, the key enzyme in this compound production by A. niger, is an aerobic enzyme. Insufficient oxygen supply is a common rate-limiting factor.[5]

      • Troubleshooting:

        • Increase the agitation speed to enhance oxygen transfer from the gas to the liquid phase.

        • Increase the aeration rate. Enriching the inlet air with pure oxygen has been shown to significantly increase the yield of sodium gluconate and reduce by-product formation.[1]

    • High Glucose Concentration: While glucose is the substrate, very high initial concentrations (>300 g/L) can lead to the formation of excessive mycelia.[1][2] This increases the viscosity of the broth, which in turn hinders mass and oxygen transfer, ultimately reducing the yield.[1]

      • Troubleshooting:

        • Optimize the initial glucose concentration. A concentration of around 12% has been reported to be effective.[3][4]

        • Implement a fed-batch fermentation strategy to maintain a suitable glucose concentration throughout the process.[1][2]

    • Unfavorable Mycelial Morphology: The morphology of A. niger (dispersed mycelia vs. pellets) significantly impacts the fermentation performance. Dispersed mycelia can lead to high viscosity, while large pellets can have mass transfer limitations.

      • Troubleshooting:

        • Control the inoculum level and age. An inoculum level of 2% with 4-7 day old spores has been suggested as optimal.[3][4]

        • Modify the fermentation medium composition or shear stress (agitation) to encourage the formation of small, loose pellets which are often ideal for production.

Issue 2: By-product Formation (e.g., Citric Acid, Keto-Gluconic Acids)

  • Question: I am observing significant formation of by-products like citric acid and keto-gluconic acids in my fermentation broth. How can I minimize their production?

  • Answer: Minimizing by-product formation is crucial for improving the purity and yield of this compound.

    • Citric Acid Formation: As mentioned, low pH (<3.5) is a primary trigger for citric acid production in A. niger.[1][2]

      • Troubleshooting: Maintain the pH in the optimal range for this compound production (4.5-6.5).[1][2][3]

    • Keto-Gluconic Acid Formation: The over-oxidation of this compound can lead to the formation of keto-d-gluconic acids.[1][2] This is more common in bacterial fermentations (e.g., with Gluconobacter oxydans) but can also occur with fungi.

      • Troubleshooting:

        • Optimize the fermentation time; prolonged fermentation can lead to over-oxidation.

        • For bacterial fermentations, genetic modification, such as knocking out the this compound dehydrogenase gene, can block the keto-GA pathway.[1]

Section 2: Enzymatic Production

Issue 3: Low Conversion Rate in Immobilized Enzyme Systems

  • Question: My immobilized glucose oxidase (GOD) reactor shows a low conversion rate of glucose to this compound. What could be the issue?

  • Answer: Low conversion rates in immobilized enzyme systems can stem from several factors related to enzyme activity and reactor design.

    • Enzyme Inhibition/Inactivation:

      • Product Inhibition: The accumulation of this compound can lower the pH and inhibit the activity of glucose oxidase.[6][7]

      • Hydrogen Peroxide (H₂O₂): H₂O₂ is a byproduct of the glucose oxidase reaction and is a known inactivating agent for the enzyme.[8]

      • Troubleshooting:

        • Implement in situ product removal to prevent the accumulation of this compound. This can be achieved using techniques like membrane separation (electrodialysis).[6][7]

        • Co-immobilize catalase with glucose oxidase. Catalase efficiently decomposes H₂O₂ into water and oxygen, thereby protecting the glucose oxidase and regenerating some oxygen for the reaction.[8]

    • Mass Transfer Limitations: The rate of diffusion of substrate (glucose and oxygen) to the immobilized enzyme and the diffusion of the product away from it can be a limiting factor.

      • Troubleshooting:

        • Optimize the particle size and porosity of the support material for immobilization.

        • Increase the flow rate of the substrate solution through the reactor to reduce external mass transfer resistance.

Section 3: Downstream Processing

Issue 4: Inefficient Separation and Purification of this compound

  • Question: I am facing challenges in efficiently separating and purifying this compound from the fermentation broth. What are some effective methods and their common problems?

  • Answer: Downstream processing is a significant challenge in this compound production.[9] Process intensification strategies focus on integrating separation with fermentation.

    • Membrane Filtration (Nanofiltration):

      • Challenge: Membrane fouling, where solutes and microbial cells block the membrane pores, leading to a decline in flux.

      • Troubleshooting:

        • Optimize operating conditions such as transmembrane pressure (TMP) and cross-flow rate (CFR).[10]

        • Pre-treat the fermentation broth (e.g., through centrifugation or microfiltration) to remove cells and larger particles before nanofiltration.[1][2]

    • Reactive Extraction:

      • Challenge: Choosing the right combination of extractant and diluent for high extraction efficiency. The process can be sensitive to pH.

      • Troubleshooting:

        • Tertiary amines like tri-n-octylamine (TOA) have been shown to be effective extractants.[11][12]

        • The choice of diluent is critical; alcohols like 1-hexanol have demonstrated higher recovery rates than 1-octanol or 1-decanol.[11][12] The distribution coefficient and extraction efficiency generally increase with higher concentrations of the extractant.[11][12]

    • Electrodialysis (ED) and Bipolar Membrane Electrodialysis (BMED):

      • Challenge: Low migration mobility of the larger gluconate ion across anion-exchange membranes (AEMs), leading to higher energy consumption. Leakage of gluconate into the base stream can also occur in BMED systems.[13][14]

      • Troubleshooting:

        • Optimize the cell configuration. For BMED, a two-compartment configuration (BPM-CEM) can be more energy-efficient than three-compartment setups.[14]

        • Control the current density to minimize leakage of gluconate.[13]

Quantitative Data Summary

Table 1: Comparison of this compound Production Parameters in Different Fermentation Systems

MicroorganismFermentation ModeSubstrateMax. This compound Conc. (g/L)Yield (g/g)Productivity (g/L/h)Reference
Aspergillus niger ORS-4.410BatchGlucose (12%)78.04--[3][4]
Aspergillus niger NCIM 530Submerged BatchGolden Syrup (10% glucose)85.2-1.94[15]
Gluconobacter oxydansMembrane-IntegratedSugarcane Juice450.9-[10]
Gluconobacter oxydansMembrane-Integrated Hybrid SystemHydrolyzed Sugarcane Juice44.70.946.5[16]
Klebsiella pneumoniae (mutant)--422--[1]
Aspergillus nigerCell-Recycle ContinuousGlucose-0.984 (mol/mol)31.05[1][2]

Table 2: Performance of Different Downstream Processing Techniques

TechniqueKey ParametersPerformance MetricsReference
NanofiltrationTMP: 12 bar, CFR: 400 L/hGlucose Retention: >85%, this compound Permeation: 88%, Flux: 161 L/m²/h[10]
Reactive ExtractionExtractant: Tri-n-octylamine (TOA) in 1-hexanolDistribution coefficient and extraction efficiency increase with TOA concentration. 1-hexanol > 1-octanol > 1-decanol.[11][12]
Bipolar Membrane ElectrodialysisCurrent Density: 40 mA/cm²Base Purity: 96.6%[13]

Experimental Protocols

Protocol 1: Batch Fermentation of this compound using Aspergillus niger
  • Inoculum Preparation:

    • Culture Aspergillus niger on a suitable agar slant medium (e.g., molasses medium) at 30°C for 4-7 days.[15]

    • Harvest spores using a sterile 50 mM sodium phosphate buffer (pH 6.8) containing a surfactant like 0.1% Tween 80.[15]

    • Adjust the spore concentration to 10⁸ - 10¹⁰ spores/mL.[15]

    • Inoculate a spore germination medium (e.g., 5% glucose, 0.2% di-ammonium phosphate, 0.25% MgSO₄, 0.1% KH₂PO₄, pH 5.5) and incubate to get a vegetative inoculum.[15]

  • Fermentation:

    • Prepare the fermentation medium. A typical medium contains: a carbon source (e.g., 12% glucose or an equivalent amount from a cheaper source like golden syrup), a nitrogen source (e.g., 0.09% di-ammonium phosphate), and mineral salts (e.g., 0.01% MgSO₄, 0.02% KH₂PO₄).[3][4][15] Adjust the initial pH to 5.5-6.5.[3][4]

    • Sterilize the fermenter containing the medium.

    • Inoculate the fermenter with 2% (v/v) of the prepared inoculum.[3][4]

    • Maintain the fermentation conditions at 30°C with continuous aeration and agitation.[3][4]

    • Monitor and control the pH throughout the fermentation, adding a neutralizing agent (e.g., CaCO₃ or NaOH) as required.

    • The fermentation is typically carried out for 44 to 144 hours.[15] Samples should be taken periodically to measure biomass, residual glucose, and this compound concentration.

Protocol 2: Reactive Extraction of this compound
  • Organic Phase Preparation: Prepare the organic phase by dissolving a specific concentration (e.g., 10-40% v/v) of an extractant like tri-n-octylamine (TOA) in a suitable diluent (e.g., 1-hexanol, 1-octanol).[11][12]

  • Extraction:

    • Take a known volume of the aqueous phase (fermentation broth after cell removal) containing this compound.

    • Mix it with an equal volume of the prepared organic phase in a separation funnel.

    • Shake the funnel vigorously for a predetermined time to allow the mixture to reach equilibrium.

    • Allow the two phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of this compound remaining in the aqueous phase.

    • The concentration of this compound in the organic phase can be calculated by mass balance.

    • Calculate the distribution coefficient (K_D) and the extraction efficiency (E%).

Visualizations

Diagrams of Key Processes

Gluconic_Acid_Production_Pathway cluster_catalase Glucose β-D-Glucose Lactone D-Glucono-δ-lactone Glucose->Lactone Glucose Oxidase (GOD) + O₂ H2O2 H₂O₂ GluconicAcid This compound Lactone->GluconicAcid Spontaneous Hydrolysis or Lactonase H2O_O2 H₂O + O₂ H2O2->H2O_O2 Catalase

Caption: Enzymatic conversion of glucose to this compound.

Troubleshooting_Workflow Start Low this compound Yield Check_pH Check pH (Optimal: 4.5-6.5) Start->Check_pH Adjust_pH Adjust pH with CaCO₃ or NaOH Check_pH->Adjust_pH Incorrect Check_DO Check Dissolved Oxygen & Aeration Check_pH->Check_DO Correct Adjust_pH->Check_DO Increase_Aeration Increase Agitation/ Aeration Rate Check_DO->Increase_Aeration Low Check_Glucose Check Initial Glucose Conc. Check_DO->Check_Glucose Sufficient Increase_Aeration->Check_Glucose Fed_Batch Implement Fed-Batch Strategy Check_Glucose->Fed_Batch Too High End Yield Improved Check_Glucose->End Optimal Fed_Batch->End

Caption: Troubleshooting workflow for low fermentation yield.

Downstream_Processing_Options cluster_purification Purification Methods Broth Fermentation Broth Cell_Removal Cell Removal (Centrifugation/Microfiltration) Broth->Cell_Removal Clarified_Broth Clarified Broth Cell_Removal->Clarified_Broth NF Nanofiltration Clarified_Broth->NF RE Reactive Extraction Clarified_Broth->RE ED Electrodialysis (BMED) Clarified_Broth->ED Product Pure this compound NF->Product RE->Product ED->Product

Caption: Downstream processing options for this compound.

References

Validation & Comparative

Gluconic Acid vs. Citric Acid: A Comparative Guide to Iron Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelating agent is a critical parameter in numerous scientific and industrial applications, from pharmaceutical formulation to environmental remediation. Both gluconic acid and citric acid, naturally occurring organic acids, are widely utilized for their ability to sequester metal ions, particularly iron. This guide provides an objective, data-driven comparison of their performance as iron chelating agents to aid in the selection process for research and development applications.

Chemical Properties and Chelation Mechanisms

Citric acid is a tricarboxylic acid, while this compound is a polyhydroxy carboxylic acid. This structural difference dictates their interaction with iron ions. Citric acid can form stable complexes with iron through its three carboxyl groups and one hydroxyl group.[1][2] The chelation of iron by citric acid often results in a stable five-membered ring structure.[1] this compound, with its multiple hydroxyl groups and a single carboxylate group, also forms stable complexes with metal ions like iron.[3]

The chelation process for both acids is pH-dependent. Citric acid is particularly effective in slightly acidic conditions for solubilizing iron.[1] In contrast, this compound has been noted for its effectiveness as an iron sequestrant in solutions with a pH greater than 6 and even in highly alkaline caustic soda solutions.[4]

Figure 1: Chelation of Iron by Citric and this compound.

Quantitative Comparison of Chelation Performance

The stability of a metal-chelate complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex and a stronger chelating agent. The stability of iron complexes with both citric and this compound is highly influenced by the pH of the solution and the oxidation state of the iron (Fe²⁺ vs. Fe³⁺).

Chelating AgentIron SpeciespHLog K (Stability Constant)Reference
Citric Acid Fe³⁺AcidicHigh (Specific values vary with exact pH and conditions)[5]
Fe²⁺2-12Stable complex formed[6]
This compound Fe³⁺13.324 to 38 (for M1Gl1 type complexes)[7]
Fe²⁺13.313 to 20 (for M2+ complexes)[7]

Note: Direct comparison of log K values requires identical experimental conditions (temperature, ionic strength). The data presented is a summary from different studies and should be interpreted with this in mind.

Citric acid generally exhibits a preference for binding with Fe³⁺ ions.[8] Studies have shown that the speciation of ferric citrate in aqueous solutions is complex, with the formation of monoiron dicitrate species and polynuclear complexes depending on the pH and the iron-to-citric acid molar ratio.[9]

This compound also forms stable complexes with both Fe(II) and Fe(III). Research indicates that at a high pH of 13.3, this compound forms complexes with Fe(III) with log β values ranging from 24 to 38 for a 1:1 metal-to-ligand ratio.[7] For Fe(II) under the same conditions, the log β values are between 13 and 20.[7] The stoichiometry of these complexes can also vary.[7]

Experimental Protocols for Determining Chelation Capacity

The stability constants and chelation capacity of these acids are commonly determined using potentiometric titration and spectrophotometric methods.

Potentiometric Titration (Calvin-Bjerrum Method):

This method involves titrating a solution containing the metal ion and the chelating agent with a standard solution of a strong base. The change in pH is monitored using a pH meter. The data from the titration curve is then used to calculate the formation constants of the metal-ligand complexes.[10][11]

Key Steps:

  • Preparation of solutions of the chelating agent, metal salt, a standard acid, and a standard base.

  • Titration of a solution containing the chelating agent and the metal ion with the standard base.

  • Recording the pH at each addition of the base.

  • Calculation of the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]).

  • Plotting n̄ against pL (-log[L]) to determine the stability constants.

Experimental_Workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Prepare Metal Ion Solution (e.g., FeCl₃) D Mix Metal and Ligand Solutions in a Beaker A->D B Prepare Ligand Solution (Citric or this compound) B->D C Prepare Standard Base (e.g., NaOH) E Titrate with Standard Base, Record pH C->E D->E F Plot Titration Curve (pH vs. Volume of Base) E->F G Calculate n̄ and pL F->G H Determine Stability Constants (log K) G->H

Figure 2: Workflow for Potentiometric Determination of Stability Constants.

Spectrophotometric Method:

This method relies on the formation of a colored complex between the iron and the chelating agent. The absorbance of the solution is measured at a specific wavelength, and the concentration of the complex is determined using the Beer-Lambert law. This method is particularly useful for determining the total iron concentration after chelation.[12]

Applications in Research and Drug Development

Both citric acid and this compound have found extensive use in various scientific and industrial fields.

Citric Acid:

  • Pharmaceuticals: Used as an excipient to improve the stability and bioavailability of drugs.[2] It is also being investigated for the treatment of iron overload conditions like hemochromatosis.[8]

  • Food Industry: Acts as a preservative and chelating agent, preventing oxidative degradation by binding free iron.[1]

  • Agriculture: Improves iron availability in soil, promoting plant growth.[1]

This compound (and its salts like Sodium Gluconate):

  • Pharmaceuticals: Sodium ferric gluconate complex is used to treat iron deficiency anemia in patients undergoing hemodialysis.[13][14] The gluconate ligand helps in the slow release of iron, minimizing toxicity.

  • Industrial Cleaning: Effectively dissolves mineral deposits, especially in alkaline solutions.[15]

  • Construction: Used as a concrete admixture to retard the setting time.[15]

Conclusion

The choice between this compound and citric acid as an iron chelating agent depends heavily on the specific requirements of the application, particularly the pH of the system.

  • Citric acid is a strong chelator for Fe³⁺, especially in acidic to neutral conditions, making it suitable for applications like preventing iron-induced oxidation in food and pharmaceutical preparations.

  • This compound demonstrates robust chelating ability over a wider pH range, including highly alkaline conditions, which is advantageous in industrial cleaning and certain pharmaceutical formulations like intravenous iron supplements.

For researchers and drug development professionals, a thorough understanding of the stability constants and pH-dependent behavior of these chelating agents is paramount for optimizing formulation stability, bioavailability, and efficacy. The experimental protocols outlined provide a basis for the in-house evaluation and validation of these properties for specific applications.

References

A Comparative Analysis of Aspergillus niger and Gluconobacter oxydans for Gluconic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Publication Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of two leading microbial catalysts, the fungus Aspergillus niger and the bacterium Gluconobacter oxydans, for the industrial production of gluconic acid. This analysis is supported by experimental data to assist researchers in selecting the appropriate microorganism and process strategy for their specific applications.

Introduction to this compound Production

This compound, a mild organic acid, and its salts have found widespread application in the food, pharmaceutical, textile, and construction industries due to their low toxicity, low corrosivity, and excellent chelating properties.[1] While chemical methods exist, biotechnological fermentation is the preferred route for industrial production, offering high yields and specificity. The most commercially significant microorganisms for this process are Aspergillus niger and Gluconobacter oxydans.[2][3][4] These two microbes employ distinct metabolic pathways and exhibit different physiological characteristics, leading to significant variations in fermentation process design, yield, and downstream processing.

Metabolic Pathways for this compound Synthesis

The biochemical routes for converting glucose to this compound differ fundamentally between A. niger and G. oxydans.

Aspergillus niger utilizes an extracellular enzymatic system. The key enzyme, glucose oxidase (GOD), is a flavoprotein located primarily in the cell wall and extracellular fluid.[2][3] It catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, with molecular oxygen as the electron acceptor, producing hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ is subsequently decomposed into water and oxygen by the enzyme catalase. The D-glucono-δ-lactone is then hydrolyzed, either spontaneously or by a lactonase enzyme, to form this compound.[3][5]

aspergillus_pathway cluster_extracellular Extracellular Space Glucose β-D-Glucose Lactone D-Glucono-δ-lactone Glucose->Lactone Glucose Oxidase H2O2 H₂O₂ GluconicAcid This compound Lactone->GluconicAcid Spontaneous or Lactonase H2O_O2 H₂O + ½O₂ H2O2->H2O_O2 Catalase O2_in O₂ O2_in->Glucose H2O_in H₂O H2O_in->Lactone

Caption: this compound synthesis pathway in Aspergillus niger.

Gluconobacter oxydans employs a membrane-bound glucose dehydrogenase (GDH) located in the periplasmic space.[3][6] This enzyme catalyzes the direct oxidation of glucose to this compound without the formation of hydrogen peroxide. G. oxydans is known for its incomplete oxidation metabolism, meaning it can rapidly oxidize sugars in the periplasm while only a small fraction of the substrate is assimilated into the cytoplasm for growth via the pentose phosphate and Entner-Doudoroff pathways.[4][6] This metabolic characteristic allows for very high conversion rates.

gluconobacter_pathway cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm Glucose_p D-Glucose GluconicAcid_p This compound Glucose_p->GluconicAcid_p Membrane-bound Glucose Dehydrogenase (GDH) Metabolism Pentose Phosphate Pathway & Entner-Doudoroff Pathway Glucose_p->Metabolism <10% Assimilation Keto_GA 2-KGA / 5-KGA GluconicAcid_p->Keto_GA Further Oxidation GluconicAcid_out This compound (Product) GluconicAcid_p->GluconicAcid_out Glucose_out Glucose Glucose_out->Glucose_p

Caption: this compound synthesis pathway in Gluconobacter oxydans.

Comparative Performance Analysis

The choice between A. niger and G. oxydans depends on several factors, including desired productivity, substrate concentration, and process control capabilities.

ParameterAspergillus niger Gluconobacter oxydans
Key Enzyme Glucose Oxidase (Extracellular)[2][3]Glucose Dehydrogenase (Periplasmic)[3][6]
Typical Yield 85-98%[7][8]90-96%[9][10]
Productivity 0.5-1.9 g/L/h (Batch)[11]; up to 31 g/L/h (Continuous)[2]Up to 8.1 g/L/h (Batch)[9]; 6.7 g/L/h (Membrane-integrated)[12]
Final Concentration 58-85 g/L (Batch)[1][11]; up to 204 g/L (Fed-batch)[13]93-99 g/L (Batch)[10][12]
Byproduct Formation Can produce other organic acids (e.g., citric, oxalic) depending on pH.[2]Further oxidation to 2-keto and 5-keto-gluconic acid is a major concern.[2][10]
Oxygen Requirement High aeration is required to supply O₂ for glucose oxidase and regenerate catalase.Very high and critical; oxygen transfer rate often limits the reaction rate.[2][6]
Process Type Well-suited for batch, fed-batch, and solid-state fermentation.[8]Ideal for high-density continuous culture due to rapid conversion rates.[14]
Optimal Fermentation Conditions

The optimal environmental parameters for this compound production differ significantly between the two microorganisms.

ConditionAspergillus niger Gluconobacter oxydans
pH 4.5 - 6.5.[2] pH control is crucial to prevent the formation of other organic acids.< 3.5.[2][15] A low pH environment (<3.5) is critical to inhibit the enzymatic over-oxidation of this compound to keto-gluconates.[10]
Temperature 28 - 30°C[1][16]30°C[9][17]
Glucose Concentration Tolerant to high initial concentrations (120-350 g/L).[2]Sensitive to very high glucose concentrations; production is favored up to ~90-100 g/L.[10][15]
Dissolved Oxygen (DO) High aeration is beneficial.A critical limiting factor. DO levels must be maintained, often above 20% saturation, to ensure high productivity.[2]

Experimental Protocols

General Experimental Workflow

The overall process for producing and quantifying this compound involves fermentation, sample processing, and analysis, followed by downstream purification.

workflow cluster_fermentation 1. Fermentation cluster_analysis 2. Analysis cluster_downstream 3. Downstream Processing Inoculum Inoculum Preparation Fermenter Bioreactor Operation (pH, Temp, DO Control) Inoculum->Fermenter Sampling Broth Sampling Fermenter->Sampling Harvest Broth Harvest Fermenter->Harvest Centrifuge Cell Removal (Centrifugation/ Filtration) Sampling->Centrifuge Quantify This compound Quantification (HPLC/Enzymatic) Centrifuge->Quantify Purify Purification (e.g., Nanofiltration) Harvest->Purify Crystallize Concentration & Crystallization Purify->Crystallize Product Final Product Crystallize->Product

Caption: General workflow for this compound production and analysis.
Fermentation Protocol (Submerged Culture)

  • Microorganism: Aspergillus niger or Gluconobacter oxydans.

  • Media Composition:

    • A. niger : Glucose (120-150 g/L), Peptone (10 g/L), KH₂PO₄ (0.2 g/L), MgSO₄·7H₂O (0.2 g/L).[1] The pH is adjusted to 6.0 before sterilization.

    • G. oxydans : Glucose (100 g/L), Yeast Extract (5 g/L), K₂HPO₄ (1 g/L), KH₂PO₄ (2 g/L), MgSO₄·7H₂O (0.5 g/L).[9] For seed cultures, D-sorbitol or D-mannitol (25-50 g/L) can be used as the carbon source to promote biomass accumulation.[2]

  • Inoculum Preparation: Aseptically transfer a loopful of the culture from a slant into a flask containing the respective seed medium. Incubate at 30°C on a rotary shaker (200-220 rpm) for 24-48 hours.

  • Bioreactor Operation:

    • Sterilize the production medium in a fermenter (e.g., 5-L stirred tank).

    • Aseptically inoculate the fermenter with the seed culture (typically 5-10% v/v).

    • Maintain temperature at 30°C.

    • Control pH: For A. niger, maintain pH at 5.5-6.5 by automated addition of NaOH or CaCO₃. For G. oxydans, allow the pH to drop naturally to ~3.0-3.5 to prevent over-oxidation, or control it within this acidic range.[10]

    • Maintain high aeration and agitation rates to ensure sufficient dissolved oxygen.

    • Collect samples aseptically at regular intervals for analysis.

This compound Quantification (Enzymatic Method)

This protocol is based on the enzymatic determination of D-gluconic acid where its phosphorylation leads to the formation of NADH, which is measured spectrophotometrically.

  • Principle: D-gluconic acid is phosphorylated to 6-phosphogluconate in the presence of the enzyme gluconate kinase and ATP. The 6-phosphogluconate is then dehydrogenated by 6-phosphogluconate dehydrogenase with NADP⁺, forming NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the this compound concentration.

  • Procedure:

    • Sample Preparation: Centrifuge the fermentation broth sample to remove microbial cells. Dilute the supernatant with distilled water to ensure the this compound concentration falls within the assay's linear range (e.g., 0.08 to 0.5 g/L).[18]

    • Assay:

      • Pipette the diluted sample, a blank (water), and standards into cuvettes.

      • Add a buffer solution containing ATP and NADP⁺. Mix and read the initial absorbance (A1) at 340 nm.

      • Start the reaction by adding the enzyme mixture (gluconate kinase and 6-phosphogluconate dehydrogenase).

      • Incubate for approximately 15-20 minutes at room temperature until the reaction is complete.

      • Read the final absorbance (A2).[19]

    • Calculation: Calculate the change in absorbance (ΔA = A2 - A1) for the sample and subtract the ΔA of the blank. Determine the this compound concentration using a standard curve or the molar extinction coefficient of NADPH.[18]

Downstream Processing (Membrane Filtration)
  • Objective: To separate this compound from the fermentation broth, primarily removing biomass and unconverted glucose.

  • Protocol Outline:

    • Biomass Removal: Use microfiltration (MF) to separate the microbial cells from the fermentation broth.

    • Purification and Concentration: Employ nanofiltration (NF) to separate this compound from the remaining glucose and salts. The NF membrane should be selected to allow permeation of this compound while retaining the larger glucose molecules.[12][20]

    • Crystallization: The purified this compound solution is concentrated by evaporation and then cooled to induce crystallization, yielding the final product.[21]

Summary and Conclusion

Both Aspergillus niger and Gluconobacter oxydans are highly effective for producing this compound, but their operational differences make them suitable for different industrial contexts.

  • Aspergillus niger is a robust fungus, tolerant of high substrate concentrations and well-suited for traditional batch and fed-batch processes. Its main advantage is the high final product concentration achievable in fed-batch systems. However, its productivity in simple batch mode is generally lower than G. oxydans, and pH control is critical to avoid byproduct formation.

  • Gluconobacter oxydans offers exceptionally high productivity and rapid conversion rates, making it ideal for continuous fermentation processes.[14] The primary challenge is managing its high oxygen demand and preventing the subsequent oxidation of this compound to keto-gluconates, which requires stringent control of process parameters, particularly a low pH.[10]

Ultimately, the selection between these two microorganisms will depend on the specific process economics, available equipment, and the desired scale of production. A. niger may be favored for its process robustness and high titer in fed-batch culture, while G. oxydans is the microorganism of choice for high-throughput, continuous production systems where productivity is the main driver.

References

A Comparative Guide to the Quantification of Gluconic Acid: An In-Depth Look at a Validated HPLC-UV Method and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of gluconic acid is crucial in various applications, from monitoring fermentation processes to quality control in pharmaceutical formulations. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound quantification against other analytical techniques. The performance of each method is supported by experimental data, and detailed protocols are provided to facilitate implementation in a laboratory setting.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV stands as a robust and widely used technique for the quantification of organic acids like this compound. The method's popularity stems from its good sensitivity, reproducibility, and the relatively straightforward instrumentation required.

Experimental Protocol for HPLC-UV Method

1. Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with deionized water to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

2. Sample Preparation:

  • Liquid Samples (e.g., fermentation broth, beverages): Centrifuge the sample at 10,000 rpm for 10 minutes to remove any particulate matter. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. Dilute the sample with deionized water if the this compound concentration is expected to be outside the linear range of the calibration curve.

  • Solid Samples: Weigh a known amount of the homogenized sample and extract the this compound with a suitable solvent (e.g., deionized water) using techniques such as sonication or shaking. Centrifuge and filter the extract as described for liquid samples.

3. Chromatographic Conditions:

  • Instrument: HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An acidic mobile phase is typically employed to ensure this compound is in its protonated form. A common mobile phase is 0.025 M potassium dihydrogen phosphate (KH2PO4) buffer, with the pH adjusted to 2.5 using phosphoric acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[1]

4. Calibration and Quantification:

  • Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples and determine the this compound concentration by interpolating the peak area from the calibration curve.

Visualizing the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dilution Filter Filtration (0.45 µm) Standard->Filter Sample Sample Extraction/Dilution Sample->Filter Injection Autosampler Injection Filter->Injection Column C18 Column Separation Injection->Column Detection UV Detection (210 nm) Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification Method_Comparison cluster_criteria Decision Criteria cluster_methods Analytical Methods Sensitivity Sensitivity & LOD HPLC_UV HPLC-UV (Balanced Performance) Sensitivity->HPLC_UV Good GC_MS GC-MS (Highest Sensitivity & Specificity) Sensitivity->GC_MS Highest Specificity Specificity Enzymatic Enzymatic Assay (High Specificity, Simple) Specificity->Enzymatic High Specificity->GC_MS Very High Throughput Sample Throughput Throughput->Enzymatic High CE Capillary Electrophoresis (Fast, Low Cost) Throughput->CE High Cost Cost & Complexity Cost->Enzymatic Low Cost->GC_MS High

References

Gluconic acid vs. EDTA for heavy metal chelation in soil

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Gluconic Acid and EDTA for Heavy Metal Chelation in Soil

The remediation of heavy metal-contaminated soil is a critical environmental challenge. Chelation therapy, a process in which a chelating agent is used to bind with heavy metals to form soluble and mobile complexes, is a widely employed method for soil washing and enhanced phytoextraction. Among the various chelating agents, the synthetic aminopolycarboxylic acid, Ethylenediaminetetraacetic acid (EDTA), has been extensively studied and used. However, its environmental persistence has led to the exploration of more biodegradable alternatives, such as the naturally occurring organic acid, this compound. This guide provides an objective comparison of this compound and EDTA for heavy metal chelation in soil, supported by experimental data, to assist researchers and scientists in making informed decisions for their remediation strategies.

Performance Comparison: this compound vs. EDTA

The effectiveness of a chelating agent is determined by its efficiency in mobilizing heavy metals, its impact on soil health, and its overall environmental footprint.

Chelation Efficiency

EDTA is well-documented as a highly effective chelating agent for a broad range of heavy metals.[1][2][3] Studies have shown that a 0.1 M EDTA solution can achieve extraction yields of 100% for Lead (Pb), 79.3% for Cadmium (Cd), and 84.7% for Zinc (Zn) from sandy-loam soil.[2] Another study found that EDTA is an efficient method for removing heavy metals, with an optimal reaction time of around six hours.[1] The efficiency of EDTA is, however, influenced by factors such as pH.[4]

This compound, a naturally occurring organic acid, also demonstrates the ability to chelate heavy metals, though its efficiency is highly dependent on pH.[5][6] Its leaching capacity is low at near-neutral and slightly basic pH but increases significantly in highly alkaline conditions (pH 12.0–13.0).[5][6] Under optimized alkaline conditions, this compound has achieved extraction degrees of 84% for Copper (Cu), 80% for Pb, 70% for Zn, 63% for Cd, and 60% for Chromium (Cr).[6] However, in less optimized, near-neutral conditions, the extraction rates can be much lower, for instance, 34.4% for Cd and 30.0% for Pb.[5]

Table 1: Comparative Chelation Efficiency of this compound and EDTA for Various Heavy Metals

Heavy MetalThis compound Extraction Efficiency (%)EDTA Extraction Efficiency (%)Soil Type / Conditions
Lead (Pb)80[6]100[2]Sewage sludge-polluted soil (alkaline) vs. Artificially contaminated sandy-loam
Cadmium (Cd)63[6]79.3[2]Sewage sludge-polluted soil (alkaline) vs. Artificially contaminated sandy-loam
Copper (Cu)84[6]~68% (mobilized)[7]Sewage sludge-polluted soil (alkaline) vs. Paddy soil
Zinc (Zn)70[6]84.7[2]Sewage sludge-polluted soil (alkaline) vs. Artificially contaminated sandy-loam
Chromium (Cr)60[6]66.67[1]Sewage sludge-polluted soil (alkaline) vs. River sediment

Impact on Soil Properties and Environment

A significant drawback of EDTA is its high persistence in the environment and low biodegradability.[7][8] The degradation rate of EDTA within 28 days has been reported to be as low as 6-10%.[9][10] This persistence raises concerns about the long-term leaching of metal-EDTA complexes into groundwater, potentially causing secondary pollution.[7][8][11] Furthermore, EDTA can extract essential soil macronutrients, such as iron, and negatively affect soil structure.[7][12] Some studies have noted that EDTA soil washing can lead to a significant decrease in the free fraction of humic acids.[12]

In contrast, this compound is non-toxic, non-corrosive, and readily biodegradable.[13][14] It is a naturally occurring acid derived from glucose and is part of the natural soil ecosystem, often produced by soil microbes to solubilize minerals.[13][15][16] Its use is considered more environmentally friendly, with a lower risk of long-term soil and water contamination.[14]

Effect on Plant Uptake and Phytotoxicity

In the context of phytoextraction, chelating agents are used to increase the bioavailability of heavy metals for plant uptake. EDTA has been shown to significantly increase the uptake of Pb and Cu in plants like Indian mustard (Brassica juncea).[8][17] However, this enhanced uptake is often accompanied by phytotoxicity, including leaf necrosis and reduced plant biomass, particularly at higher concentrations.[8][18][19]

This compound-chelated micronutrients are readily absorbed by plants and are used in commercial fertilizers to improve nutrient uptake.[13] Because it is a natural compound, it is more easily recognized and utilized by plants.[14] While direct comparative studies on phytotoxicity for heavy metal extraction are less common, its general use in agriculture suggests better biocompatibility compared to synthetic chelators like EDTA.[14]

Chelation Mechanisms

Both this compound and EDTA are chelating agents, meaning they can form multiple bonds with a single metal ion, creating a stable, water-soluble complex. EDTA, a hexadentate ligand, is a powerful chelator that forms very stable complexes with most divalent and trivalent metal ions. This compound acts as a weaker chelating agent, forming less stable complexes, which can be an advantage in terms of biodegradability and reduced environmental risk.

ChelationMechanisms cluster_0 This compound Chelation cluster_1 EDTA Chelation GA This compound GA_Complex Gluconate-Metal Complex (Soluble, Biodegradable) GA->GA_Complex Binds with HM1 Heavy Metal Ion (e.g., Pb²⁺) HM1->GA_Complex Chelates EDTA EDTA EDTA_Complex EDTA-Metal Complex (Highly Stable, Persistent) EDTA->EDTA_Complex Binds with HM2 Heavy Metal Ion (e.g., Pb²⁺) HM2->EDTA_Complex Chelates ExperimentalWorkflow start Start prep Soil Preparation (Dry, Sieve, Characterize) start->prep batch Batch Extraction (Soil + Chelator Solution) prep->batch shake Agitation (Mechanical Shaker) batch->shake separate Separation (Centrifuge & Filter) shake->separate analysis Analysis of Extract (AAS / ICP-OES) separate->analysis calc Calculate Extraction Efficiency analysis->calc end End calc->end

References

A Comparative Guide: Electrochemical Synthesis vs. Fermentation for Gluconic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of gluconic acid, a versatile organic acid with wide applications in the pharmaceutical, food, and construction industries, has traditionally been dominated by microbial fermentation. However, recent advancements in electrochemical synthesis present a compelling alternative. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and process visualizations to aid researchers and professionals in making informed decisions for their specific applications.

At a Glance: Performance Comparison

The following table summarizes the key performance indicators for both electrochemical synthesis and fermentation of glucon's acid, based on data reported in various studies. It is important to note that these values can vary significantly depending on the specific experimental conditions, catalysts, and microbial strains used.

Performance MetricElectrochemical SynthesisFermentation
Yield Up to 90%[1]0.9 to 1.05 g/g glucose[2][3]
Selectivity 84% to >95%[4]High, but can be affected by by-product formation (e.g., citric acid)[3]
Production Time Hours[5]Days (typically 1-7 days)[5][6]
Energy Consumption Potentially lower due to paired reactions and ambient conditions[7]Can be high due to aeration, agitation, and sterilization
Downstream Processing Simpler, often involving crystallization or membrane separation[8]More complex, requiring separation of biomass, unconverted substrate, and by-products[3][9]
Operating Conditions Ambient temperature and pressure[1]Specific temperature (e.g., 30°C) and pH (e.g., 4.5-6.5) control required[3][6]

Experimental Protocols

Electrochemical Synthesis of this compound

This protocol describes a paired electrochemical synthesis process for the simultaneous production of this compound and sorbitol from glucose.

Materials and Equipment:

  • Divided electrochemical cell (e.g., press filtration diaphragm cell)[1]

  • Anode: Dimensionally Stable Anode (DSA)

  • Cathode: Lead (Pb) sheet[1]

  • Cation-exchange membrane

  • DC power supply

  • Anolyte: 66.7% (w/v) D-glucose, 2% (w/v) Sodium Bromide (NaBr) in deionized water[1]

  • Catholyte: 66.7% (w/v) D-glucose, 2.5% (w/v) Sodium Sulfate (Na2SO4) in deionized water[1]

  • Magnetic stirrer and heating mantle

  • Analytical equipment for product quantification (e.g., HPLC)

Procedure:

  • Cell Assembly: Assemble the divided electrochemical cell with the DSA anode, Pb sheet cathode, and cation-exchange membrane separating the anolyte and catholyte compartments.

  • Electrolyte Preparation: Prepare the anolyte and catholyte solutions as described above.

  • Electrolysis:

    • Fill the respective compartments of the cell with the anolyte and catholyte.

    • Heat the cell to 60°C and maintain this temperature throughout the electrolysis.[1]

    • Apply a constant current density of 50 mA/cm² to the cell.[1]

    • Continue the electrolysis until a charge of 110% of the theoretical charge for complete glucose conversion is passed.[1]

  • Product Analysis: After electrolysis, collect the anolyte and analyze the concentration of this compound using a suitable analytical method like HPLC.

Fermentation of this compound using Aspergillus niger

This protocol outlines a submerged fermentation process for producing this compound using the fungus Aspergillus niger.

Materials and Equipment:

  • Aspergillus niger strain (e.g., NCIM 530)[5]

  • Fermenter (e.g., 50 L semiautomatic stirred-tank fermenter)[5]

  • Autoclave

  • Incubator shaker

  • Microscope

  • Seed culture medium (g/L): Glucose 50, (NH₄)₂HPO₄ 2, MgSO₄·7H₂O 2.5, KH₂PO₄ 1, pH 5.5.[5]

  • Production medium (for 100 ml): Golden syrup (equivalent to 10% w/v glucose), di-ammonium phosphate 0.09 g, MgSO₄ 0.01 g, Urea 0.015 g, KH₂PO₄ 0.02 g, olive oil 2 ml, distilled water to 100 ml, pH 5.5.[5]

  • Analytical equipment for glucose and this compound quantification (e.g., HPTLC, HPLC)[5]

Procedure:

  • Inoculum Preparation:

    • Grow A. niger on a suitable agar slant medium at 30°C for 4 days.[5]

    • Prepare a spore suspension by harvesting spores in a sterile buffer solution.

    • Inoculate the seed culture medium with the spore suspension and incubate in a shaker at 30°C for 24 hours.[5]

  • Fermentation:

    • Sterilize the production medium in the fermenter at 121°C for 20 minutes.[5]

    • Inoculate the production medium with the prepared seed culture.

    • Maintain the fermentation conditions: temperature at 28°C, agitation at 250 rpm, and control dissolved oxygen levels.[5]

    • Monitor the fermentation process by periodically analyzing samples for glucose consumption and this compound production. The fermentation is typically carried out for 44 hours.[5]

  • Downstream Processing:

    • After fermentation, separate the fungal biomass from the broth by filtration or centrifugation.[3]

    • The clarified broth can be further purified to recover this compound using techniques like membrane filtration (nanofiltration), electrodialysis, or ion exchange chromatography.[2][3]

Process Workflows

The following diagrams illustrate the logical flow of the electrochemical synthesis and fermentation processes for this compound production.

Electrochemical_Synthesis cluster_prep Preparation cluster_process Electrolysis cluster_downstream Downstream Processing Anolyte\n(Glucose + NaBr) Anolyte (Glucose + NaBr) Electrochemical Cell\n(DSA Anode, Pb Cathode) Electrochemical Cell (DSA Anode, Pb Cathode) Anolyte\n(Glucose + NaBr)->Electrochemical Cell\n(DSA Anode, Pb Cathode) Catholyte\n(Glucose + Na2SO4) Catholyte (Glucose + Na2SO4) Catholyte\n(Glucose + Na2SO4)->Electrochemical Cell\n(DSA Anode, Pb Cathode) Anolyte with\nthis compound Anolyte with This compound Electrochemical Cell\n(DSA Anode, Pb Cathode)->Anolyte with\nthis compound Purification\n(e.g., Crystallization) Purification (e.g., Crystallization) Anolyte with\nthis compound->Purification\n(e.g., Crystallization) Pure this compound Pure this compound Purification\n(e.g., Crystallization)->Pure this compound

Caption: Electrochemical synthesis workflow for this compound.

Fermentation_Process cluster_prep Preparation cluster_process Fermentation cluster_downstream Downstream Processing Medium\nPreparation Medium Preparation Sterilization Sterilization Medium\nPreparation->Sterilization Fermenter Fermenter Sterilization->Fermenter Inoculum\n(A. niger) Inoculum (A. niger) Inoculum\n(A. niger)->Fermenter Fermentation\nBroth Fermentation Broth Fermenter->Fermentation\nBroth Biomass\nSeparation Biomass Separation Fermentation\nBroth->Biomass\nSeparation Purification\n(e.g., Membrane Filtration) Purification (e.g., Membrane Filtration) Biomass\nSeparation->Purification\n(e.g., Membrane Filtration) Pure this compound Pure this compound Purification\n(e.g., Membrane Filtration)->Pure this compound

Caption: Fermentation workflow for this compound production.

Concluding Remarks

Both electrochemical synthesis and fermentation offer viable pathways for the production of this compound. Fermentation is a well-established and mature technology capable of high yields.[3] However, it is often associated with longer production times and more complex downstream processing to remove biomass and other by-products.

Electrochemical synthesis, on the other hand, presents a promising alternative with the potential for faster production rates, simpler purification processes, and milder operating conditions.[1][8] The ability to perform paired synthesis, where valuable products are generated at both the anode and cathode, further enhances its economic and environmental appeal.[1] As research in electrocatalysis and reactor design continues to advance, the electrochemical route is poised to become an increasingly competitive and sustainable method for this compound production. The choice between these two methods will ultimately depend on the specific requirements of the application, including desired purity, production scale, and economic considerations.

References

A Comparative Guide to Screening Novel Microbial Strains for Enhanced Gluconic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of microbial strains for efficient gluconic acid production, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental data, protocols for screening and analysis, and visual diagrams of key biological and experimental processes.

Comparative Performance of Microbial Strains

This compound, a mild organic acid with wide applications in the pharmaceutical, food, and construction industries, is primarily produced through microbial fermentation.[1][2][3][4] The most prominent microorganisms utilized for industrial production are the fungus Aspergillus niger and the bacterium Gluconobacter oxydans.[3][5] Researchers continuously screen for novel wild-type isolates and develop mutant strains to enhance production efficiency and reduce costs.[6][7]

The following table summarizes the performance of various microbial strains in producing this compound under different fermentation conditions.

Strain/IsolateSource/TypeFermentation TypeThis compound Titer (g/L)Yield (%)Key ParametersReference
Aspergillus niger ORS-4.410MutantSubmerged78.04-12% Glucose, 30°C, pH 5.5, 10-12 days[6]
Aspergillus niger NCIM 530MutantSubmerged (Stirred-Tank)85.287.0Golden Syrup (100 g/L initial glucose), 44 hours[8]
Aspergillus niger (local isolate)SoilSubmerged58.46-14% Glucose, 1% Peptone, 30°C, pH 6.0, 7 days[9]
Aspergillus niger ATCC 10577Culture CollectionSolid-State490 g/kg (dry fig)63.075% moisture, 30°C, pH 7.0, 15 days[10]
Gluconobacter oxydans-Submerged45.090.0 (0.9 g/g)Sugarcane juice as substrate[11][12]
Gluconobacter oxydans-Submerged98.896.0Corncob hydrolysate (100 g/L glucose), low pH (2.5-3.5)[13]
Penicillium oxalicum VDF 11Potato WasteSubmerged72.13-pH 5.0[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key stages of screening and production.

This protocol is adapted from methods used for isolating and screening fungal strains from environmental samples.[9][14][15]

  • Sample Collection and Isolation:

    • Collect soil samples from diverse environments, such as agricultural fields or industrial waste decomposition sites.[9][15][16]

    • Prepare a soil suspension by dissolving 1 gram of soil in 9 mL of sterile distilled water.

    • Perform a ten-fold serial dilution up to 10⁻⁶.[15]

    • Spread 0.1 mL of the appropriate dilutions onto Potato Dextrose Agar (PDA) plates.

    • Incubate at 26-30°C for 4-7 days until fungal colonies appear.[15]

    • Isolate distinct colonies onto fresh PDA slants for purification and identification based on cultural and morphological characteristics.[15]

  • Primary Screening (Plate Assay):

    • Prepare a screening medium containing (per liter): 10g glucose, 0.4g (NH₄)₂HPO₄, 0.2g KH₂PO₄, 0.2g MgSO₄·7H₂O, 50g CaCO₃, and 20g agar.[15]

    • Inoculate the center of each plate with a spore suspension from a purified fungal isolate.

    • Incubate at 30°C for 5-7 days.

    • Acid-producing strains will form a clear zone of calcium carbonate dissolution around the colony. The diameter of this zone indicates the relative acid-producing capability.

  • Secondary Screening (Submerged Fermentation):

    • Inoculate promising isolates into a liquid fermentation medium. A typical medium contains (w/v): 10-14% glucose, a nitrogen source (e.g., 1% peptone or 0.2% di-ammonium phosphate), and mineral salts (e.g., 0.25% MgSO₄, 0.1% KH₂PO₄).[8][9]

    • Adjust the initial pH to 5.5-6.0.[6][9]

    • Incubate in a shaker at 30°C for 7-12 days.

    • Withdraw samples periodically to analyze biomass, residual glucose, and this compound concentration.

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the quantitative analysis of this compound in fermentation broths.[11]

  • Sample Preparation:

    • Collect a sample of the fermentation broth.

    • Centrifuge the sample at 10,500 x g for 30 minutes to remove microbial cells and other solids.[11]

    • Filter the supernatant through a 0.45 µm membrane filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: A suitable column for organic acid analysis, such as a Zorbax SB-Aq or an Amaze TH column, should be used.[11][17]

    • Mobile Phase: An isocratic mobile phase is often used. A common example is 80% acetonitrile with 20 mM ammonium formate adjusted to pH 3.[17] Another option is a dilute acid solution (e.g., sulfuric acid).

    • Detection: A Diode Array Detector (DAD) set at a wavelength of 210 nm is commonly employed for detection.

    • Temperature: Separation is typically performed at ambient temperature.

  • Quantification:

    • Prepare a standard curve by running known concentrations of pure this compound.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizing Key Processes

Diagrams created using Graphviz provide clear visual representations of workflows and biological pathways, aiding in the understanding of complex processes.

Screening_Workflow cluster_Isolation Isolation Phase cluster_Screening Screening Phase cluster_Optimization Optimization Phase Sample Environmental Sample (Soil, Waste) Dilution Serial Dilution Sample->Dilution Plating Spread Plating (PDA Medium) Dilution->Plating Incubation1 Incubation (26-30°C, 4-7 days) Plating->Incubation1 Isolation Isolate Pure Colonies Incubation1->Isolation Primary Primary Screening (CaCO3 Plate Assay) Isolation->Primary Secondary Secondary Screening (Submerged Culture) Primary->Secondary Select Positive Hits Analysis Quantification (HPLC) Secondary->Analysis Select Select High-Yielding Strain Analysis->Select Mutagenesis Strain Improvement (e.g., UV, Chemical) Select->Mutagenesis Optimized Optimized Production Strain Mutagenesis->Optimized

Caption: Experimental workflow for isolating and screening novel microbial strains.

Gluconic_Acid_Pathways cluster_Fungi Fungal Pathway (e.g., A. niger) cluster_Bacteria Bacterial Pathway (e.g., G. oxydans) Glucose_F Glucose G_lactone_F D-Glucono-1,5-lactone Glucose_F->G_lactone_F Glucose Oxidase (Intracellular) GA_F This compound G_lactone_F->GA_F Lactonase / Spontaneous Hydrolysis Glucose_B Glucose G_lactone_B D-Glucono-1,5-lactone Glucose_B->G_lactone_B Glucose Dehydrogenase (Periplasmic) GA_B This compound G_lactone_B->GA_B Spontaneous Hydrolysis

Caption: Simplified comparison of fungal and bacterial this compound production pathways.

Logical_Relationships cluster_S1 cluster_S2 Start Start: Need for Efficient Strain Strategy1 Strategy 1: Screening of Novel Isolates Start->Strategy1 Strategy2 Strategy 2: Improvement of Existing Strains Start->Strategy2 Isolation Isolation from Natural Sources Strategy1->Isolation Mutagenesis Random Mutagenesis (UV, Chemical) Strategy2->Mutagenesis GeneticEng Genetic Engineering (Metabolic Pathway) Strategy2->GeneticEng Screening High-Throughput Screening Isolation->Screening Optimization Fermentation Process Optimization Screening->Optimization Mutagenesis->Optimization GeneticEng->Optimization Goal Goal: Efficient & Economical This compound Production Optimization->Goal

Caption: Logical relationships between different strategies for strain development.

References

A Senior Application Scientist's Guide to the Cross-Validation of Enzymatic and Chromatographic Methods for Gluconic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of gluconic acid is paramount in various applications, ranging from a quality indicator in the food and beverage industry to its role as an excipient in pharmaceutical formulations.[1][2] This guide provides an in-depth, objective comparison of the two primary analytical techniques employed for this purpose: enzymatic assays and chromatographic methods. By delving into the fundamental principles, providing detailed experimental protocols, and presenting comparative performance data, this document aims to equip you with the necessary insights to select and validate the most appropriate method for your specific analytical challenge.

The Analytical Imperative: Why Accurate this compound Measurement Matters

This compound, a mild organic acid derived from the oxidation of glucose, is a key component in numerous products. In the wine industry, its concentration can be an indicator of Botrytis cinerea infection in grapes.[3][4] In the broader food industry, it's utilized as an acidulant and chelating agent.[5] For pharmaceutical applications, this compound and its salts, such as calcium or ferrous gluconate, serve as biocompatible carriers for mineral delivery, enhancing stability and bioavailability.[1][2] Given its functional significance, the ability to reliably and accurately measure this compound concentration is a critical aspect of quality control and product development.

The Enzymatic Approach: Specificity Through Biological Catalysis

Enzymatic assays for this compound quantification are lauded for their high specificity, a direct result of the inherent selectivity of enzymes for their substrates. These assays are typically available as convenient, pre-packaged kits, streamlining the analytical workflow.

Unveiling the Mechanism: A Two-Step Enzymatic Cascade

The principle of the most common enzymatic assay for D-gluconic acid involves a sequence of two enzymatic reactions.[6]

  • Phosphorylation: D-gluconic acid (D-gluconate) is first phosphorylated by the enzyme gluconate kinase (GK) in the presence of adenosine-5'-triphosphate (ATP). This reaction yields D-gluconate-6-phosphate and adenosine-5'-diphosphate (ADP).

  • Oxidative Decarboxylation: The D-gluconate-6-phosphate is then oxidatively decarboxylated by 6-phosphogluconate dehydrogenase (6-PGDH). This second reaction requires the presence of nicotinamide-adenine dinucleotide phosphate (NADP+) and produces ribulose-5-phosphate, carbon dioxide, and reduced nicotinamide-adenine dinucleotide phosphate (NADPH).

The amount of NADPH generated is directly proportional (stoichiometric) to the initial amount of D-gluconic acid in the sample. The quantification is achieved by measuring the increase in absorbance at 340 nm, the wavelength at which NADPH exhibits maximum absorbance.[6][7]

It is also important to note that this compound can exist in equilibrium with its intramolecular esters, the δ- and γ-gluconolactones.[3] To measure the total this compound content, a sample pre-treatment step involving alkaline hydrolysis is necessary to convert the lactones to the open-chain gluconate form before commencing the enzymatic assay.[6]

Experimental Protocol: Enzymatic Assay for this compound

This protocol is based on the principles of commercially available enzymatic assay kits, such as those from Megazyme.[6][8]

Materials:

  • D-Gluconic Acid/D-Glucono-δ-lactone Assay Kit (containing buffer, NADP+, ATP, gluconate kinase, and 6-phosphogluconate dehydrogenase)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm light path)

  • Micropipettes and tips

  • Distilled or deionized water

  • Sample to be analyzed

Procedure:

  • Reagent Preparation: Prepare the reagents as instructed in the kit manual. This typically involves dissolving lyophilized components in the provided buffers.

  • Sample Preparation:

    • For liquid samples like wine or fruit juice, clarification by centrifugation or filtration may be necessary.[4] Dilute the sample to ensure the this compound concentration falls within the assay's linear range (e.g., 0.08 to 0.5 g/L).[6]

    • For the determination of total this compound (including lactones), adjust the sample pH to approximately 11 with 2 M NaOH and incubate for 5-10 minutes before neutralization and analysis.[6]

  • Assay Setup:

    • Pipette the following into separate cuvettes:

      • Blank: 0.1 mL of distilled water

      • Sample: 0.1 mL of the prepared sample

    • Add 2.0 mL of distilled water to each cuvette.

    • Add 0.2 mL of the reaction buffer/cofactor solution (containing buffer, ATP, and NADP+) to each cuvette.

  • Initial Absorbance Reading (A1): Mix the contents of the cuvettes thoroughly and incubate for approximately 5 minutes at room temperature (~25°C). Measure the absorbance of the blank and sample solutions at 340 nm. This is the A1 reading.

  • Enzymatic Reaction Initiation: Add 0.02 mL of the 6-phosphogluconate dehydrogenase enzyme solution to each cuvette. Mix and incubate for approximately 5 minutes.

  • Second Absorbance Reading (A2): Measure the absorbance of the blank and sample solutions again at 340 nm. This is the A2 reading.

  • Final Enzymatic Reaction: Add 0.02 mL of the gluconate kinase enzyme solution to each cuvette. Mix and allow the reaction to proceed to completion (approximately 5-10 minutes).

  • Final Absorbance Reading (A3): Measure the final absorbance of the blank and sample solutions at 340 nm. This is the A3 reading.

  • Calculation:

    • Calculate the change in absorbance for the sample (ΔA_sample) and the blank (ΔA_blank): ΔA = A3 - A2.

    • Subtract the blank's absorbance change from the sample's: ΔA_gluconic_acid = ΔA_sample - ΔA_blank.

    • Calculate the concentration of this compound in the original sample using the formula provided in the assay kit manual, which will account for the extinction coefficient of NADPH, sample volume, and any dilution factors.

Visualizing the Enzymatic Workflow

EnzymaticWorkflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Original Sample Dilution Dilution & pH Adjustment Sample->Dilution PreparedSample Prepared Sample Dilution->PreparedSample Cuvette Cuvette PreparedSample->Cuvette AddReagents Add Buffer, NADP+, ATP Cuvette->AddReagents ReadA1 Read A1 (340 nm) AddReagents->ReadA1 Add6PGDH Add 6-PGDH ReadA1->Add6PGDH ReadA2 Read A2 (340 nm) Add6PGDH->ReadA2 AddGK Add Gluconate Kinase ReadA2->AddGK ReadA3 Read A3 (340 nm) AddGK->ReadA3 Calculation Calculate ΔA & Concentration ReadA3->Calculation Result Final this compound Concentration Calculation->Result

Caption: Workflow for enzymatic this compound determination.

The Chromatographic Approach: Separation and Detection

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), offer a powerful alternative for this compound analysis. These techniques separate the components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the quantification of multiple analytes in a single run.

Principles of Separation and Detection

Several HPLC modes can be employed for this compound analysis:

  • Ion-Exchange Chromatography (IEC): This is a common and effective method. Anion-exchange columns are used to separate organic acids based on their charge. Detection can be achieved using pulsed amperometric detection (PAD) with a gold electrode, which provides high sensitivity without the need for derivatization.[3][9] Suppressed conductivity detection is another option that offers high sensitivity while minimizing interferences from sugars.[10][11]

  • Reversed-Phase (RP) Chromatography: While this compound is highly hydrophilic, RP-HPLC can be used with acidic eluents.[12][13] The acidic mobile phase suppresses the dissociation of the carboxyl group, making the molecule more hydrophobic and allowing for retention on a nonpolar stationary phase.[12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the analysis of polar compounds like this compound. Separation is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[14][15]

Detection is most commonly achieved using UV detectors (though this compound has a poor chromophore), refractive index (RI) detectors, or more advanced techniques like mass spectrometry (MS) for enhanced specificity and sensitivity.[14][16]

Experimental Protocol: HPLC-PAD for this compound

This protocol is a representative example based on methods described for wine analysis.[3][17]

Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a pulsed amperometric detector with a gold electrode.

  • Anion-exchange column suitable for organic acid analysis (e.g., Dionex IonPac™ series).

  • Sodium hydroxide (NaOH) for mobile phase preparation.

  • This compound standard.

  • HPLC-grade water.

  • Syringe filters (0.45 µm).

Procedure:

  • Mobile Phase Preparation: Prepare a degassed 0.1 M sodium hydroxide solution in HPLC-grade water.

  • Standard Preparation: Prepare a stock solution of this compound and perform serial dilutions to create a set of calibration standards (e.g., 1 to 500 mg/L).

  • Sample Preparation:

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

    • Dilute the sample as necessary to bring the this compound concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Anion-exchange column.

    • Mobile Phase: 0.1 M NaOH.

    • Flow Rate: 1.5 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 20°C.

    • Detector: Pulsed Amperometric Detector (PAD) with a gold electrode. The pulse settings should be optimized as per the instrument manufacturer's recommendations.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared samples.

    • Identify the this compound peak in the chromatograms based on its retention time compared to the standard.

  • Quantification:

    • Integrate the peak area of the this compound peak in both the standards and the samples.

    • Use the calibration curve to determine the concentration of this compound in the injected samples.

    • Calculate the concentration in the original sample by applying the dilution factor.

Visualizing the Chromatographic Workflow

HPLCWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Original Sample Filter Filtration (0.45 µm) Sample->Filter Dilute Dilution Filter->Dilute PreparedSample Prepared Sample Dilute->PreparedSample Autosampler Autosampler PreparedSample->Autosampler Standard This compound Standard Calibrants Calibration Standards Standard->Calibrants Calibrants->Autosampler Column Anion-Exchange Column Autosampler->Column Pump Pump (0.1M NaOH) Pump->Column Detector PAD Detector Column->Detector DataSystem Data System Detector->DataSystem CalibrationCurve Generate Calibration Curve DataSystem->CalibrationCurve Quantify Quantify Sample Peaks DataSystem->Quantify Result Final this compound Concentration CalibrationCurve->Result Quantify->Result

Caption: Workflow for HPLC-PAD this compound determination.

Head-to-Head Comparison: Performance Metrics

The choice between an enzymatic assay and a chromatographic method often comes down to the specific requirements of the application. The following table summarizes key performance characteristics to aid in this decision-making process.

ParameterEnzymatic AssayChromatographic Method (HPLC-PAD)Rationale & Causality
Specificity Very HighHighEnzymatic methods are highly specific due to the enzyme-substrate lock-and-key mechanism.[6] Chromatographic specificity depends on achieving baseline separation from interfering compounds.
Sensitivity (LOD/LOQ) Good (e.g., LOD ~0.8 mg/L)[6]Excellent (e.g., LOQ ~2.0 mg/L)[3][9]HPLC-PAD is an extremely sensitive detection technique for electroactive species like this compound. Enzymatic assays are limited by the spectrophotometric detection of NADPH.
Linearity Good over a defined range (e.g., 0.8-50 µ g/assay )[6]Excellent over a wide range (e.g., up to 500 mg/L)[3][9]Chromatographic methods typically exhibit a wider linear dynamic range, which can reduce the need for sample dilutions.
Precision (RSD%) GoodExcellent (<2.5%)[3][9]The automated nature of HPLC systems generally leads to higher precision and reproducibility compared to manual or semi-automated enzymatic procedures.
Throughput Moderate to High (Microplate format)High (with autosampler)Both methods can be automated for high throughput. Microplate-based enzymatic assays can analyze many samples simultaneously, while HPLC with an autosampler allows for unattended sequential analysis.
Sample Preparation Simple (dilution, possibly hydrolysis)[6]Simple (filtration, dilution)[3]Both methods require minimal sample preparation for clean matrices. Complex matrices may require additional cleanup steps for HPLC to protect the column.
Cost per Sample ModerateGenerally higher (instrumentation, columns, solvents)Enzymatic kits have a per-sample cost, while HPLC costs are associated with initial instrument purchase, maintenance, and consumables.
Simultaneous Analysis No (measures only D-gluconic acid)Yes (can quantify other organic acids simultaneously)A key advantage of chromatography is its ability to provide a comprehensive organic acid profile in a single analytical run.[18]

Cross-Validation: Ensuring Methodological Concordance

When transitioning between methods or validating a new method against an established one, a cross-validation study is essential. Research comparing enzymatic and HPLC-PAD methods for this compound in wine has shown a good correlation between the two techniques.[3][17] However, some studies have noted that enzymatic methods may yield slightly lower results, potentially due to incomplete hydrolysis of the lactone forms.[3]

A robust cross-validation should involve:

  • Analysis of Identical Samples: A statistically significant number of diverse samples should be analyzed by both methods.

  • Statistical Comparison: The results should be compared using appropriate statistical tools, such as linear regression and Bland-Altman plots, to assess correlation and bias.[19]

  • Spike Recovery Studies: To assess accuracy, samples should be spiked with a known amount of this compound and analyzed by both methods to determine the recovery rate.

Conclusion: Selecting the Right Tool for the Job

Both enzymatic and chromatographic methods are robust and reliable for the quantification of this compound.

  • Enzymatic assays are an excellent choice for laboratories that require high specificity for D-gluconic acid, have limited access to chromatographic instrumentation, or prefer the convenience of a kit-based workflow. Their application in microplate format makes them highly suitable for high-throughput screening.

  • Chromatographic methods, particularly HPLC-PAD, represent the gold standard for applications demanding high sensitivity, precision, and the simultaneous quantification of multiple organic acids. While the initial capital investment is higher, the versatility and performance of HPLC make it indispensable for comprehensive product characterization and in-depth research.

Ultimately, the choice of method should be guided by a thorough evaluation of the laboratory's specific needs, considering factors such as sample matrix, required sensitivity, desired throughput, and available resources. This guide provides the foundational knowledge to make an informed decision and to rigorously validate the chosen method, ensuring data of the highest quality and integrity.

References

A Comparative Guide to Concrete Retarders: Evaluating the Performance of Gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of advanced concrete technology, the precise control of setting time is paramount. This is especially critical in scenarios such as long-distance transport, hot weather concreting, and large-volume pours where a premature set can compromise structural integrity and finish quality.[1][2][3] Retarding admixtures are indispensable chemical agents designed to delay the initial hydration of cement, thus extending the workability of fresh concrete.[2][4] Among the various classes of retarders, hydroxycarboxylic acids—and specifically gluconic acid and its salts—have garnered significant attention for their reliable performance.

This guide provides an in-depth, objective comparison of this compound's performance against other common concrete retarders, supported by experimental insights and standardized testing protocols. We will explore the underlying chemical mechanisms, present comparative performance data, and offer detailed methodologies for researchers and concrete technologists to validate these findings in their own laboratories.

The Mechanism of Retardation: A Chemical Perspective

To understand the performance differences between retarders, one must first grasp their mechanism of action at the molecular level. Concrete hardening, or setting, is driven by the hydration of cement particles, primarily tricalcium silicate (C₃S) and tricalcium aluminate (C₃A), to form binding phases like calcium-silicate-hydrate (C-S-H) gel. Retarders function by interfering with this process through several key mechanisms.[4][5]

This compound's Mode of Action:

This compound and its salt, sodium gluconate, are highly effective retarders primarily due to a dual-action mechanism:

  • Adsorption: Gluconate ions adsorb onto the surface of hydrating cement particles.[3] This forms a temporary, protective barrier that physically hinders water from reaching the reactive mineral surfaces, thereby slowing the dissolution of cement minerals and the nucleation of hydration products.[3][6]

  • Chelation: As a hydroxycarboxylic acid, this compound is a powerful chelating agent for calcium ions (Ca²⁺).[1][7] By sequestering the calcium ions released into the pore solution during initial cement dissolution, it inhibits the supersaturation required for the precipitation and growth of key hydration products like C-S-H and calcium hydroxide (CH).[1][7] This chelation effect is a significant contributor to its potent and predictable retarding action.[1]

The following diagram illustrates the general mechanism of cement hydration and the points of interference for various retarder types.

G cluster_0 Cement Hydration Process cluster_1 Retarder Mechanisms of Action C3S Cement Grains (e.g., C₃S, C₃A) H2O Water (H₂O) Ions Dissolution (Ca²⁺, OH⁻, Silicate, Aluminate ions) H2O->Ions Contact & Dissolution CSH Hydration Products (C-S-H Gel, Ettringite) Ions->CSH Nucleation & Growth Set Hardened Concrete (Strength Gain) CSH->Set Interlocking Matrix Retarders Retarding Admixtures Adsorption Adsorption on Cement Grains Retarders->Adsorption e.g., Gluconates, Lignosulfonates Chelation Chelation of Ca²⁺ Ions Retarders->Chelation e.g., this compound, Sugars Adsorption->H2O Chelation->Ions Reduces Ion Supersaturation

Caption: Mechanisms of cement hydration and retarder interference.

Contrasting Mechanisms of Other Retarders:

  • Lignosulfonates: These are byproducts of the wood pulp industry and are also widely used as water-reducers. Their primary retarding mechanism is adsorption onto cement particles.[5] However, their large and complex molecular structure can lead to secondary effects, and their performance can be more variable depending on the source and purity.[5]

  • Sugars (e.g., Sucrose): Sugars are potent retarders that also function through adsorption and complexation with calcium ions.[8] However, their performance is highly sensitive to dosage.[8] An overdose can lead to excessive retardation or even prevent the concrete from setting entirely, while under-dosing may have a negligible effect.[8][9]

  • Phosphonates: These organic phosphorus compounds act as retarders by adsorbing onto cement grains and inhibiting the growth of hydration product crystals.[5] They are effective but can sometimes have a more pronounced negative impact on early-strength development compared to gluconates.

Comparative Performance Analysis

The choice of a retarder is dictated by its effect on several key concrete properties. The following sections compare this compound with other common retarders based on experimental data.

Setting Time and Workability Retention

The primary function of a retarder is to extend the initial and final setting times. This compound and its salts provide a consistent and predictable delay in setting time that is directly proportional to the dosage used. This allows for precise control over the workability window.

A study comparing this compound (GA) with its salt, sodium gluconate (SG), showed that GA had a more pronounced retarding effect. For instance, at a 0.06% dosage by weight of cement, GA increased the initial setting time by a greater percentage than a similar dosage of SG.[1] Furthermore, research has shown that sodium gluconate is significantly more efficient at retarding C₃A hydration than both lignosulfonate and glucose at typical concentrations.[10]

Table 1: Illustrative Comparison of Setting Time Extension (at approx. 0.05-0.1% dosage)

Retarder TypeTypical Extension of Initial SetRemarks
This compound / Sodium Gluconate 90 - 180 minutesHighly predictable; linear dosage response.[1][7]
Lignosulfonate 60 - 120 minutesModerate retardation; often used as a water-reducer.[11]
Sucrose (Sugar) 30 - 240+ minutesHighly dosage-sensitive; risk of severe over-retardation.[8][12]
Phosphonates 90 - 150 minutesEffective retardation, but may impact early strength.[5]

Note: Values are illustrative and can vary significantly based on cement type, temperature, and mix design.

Compressive Strength Development

A critical concern with retarders is their potential to negatively impact early-age strength development.[4][13] While the onset of strength gain is delayed, an effective retarder should not compromise the ultimate compressive strength.

Studies have demonstrated that while this compound delays the set, this does not negatively affect the mechanical properties of the concrete.[1][7] In fact, the 28-day flexural and split-tensile strengths of concrete with this compound have been shown to be higher than both a control mix and a mix containing similar doses of sodium gluconate.[1] This is often attributed to the improved dispersion of cement particles and the formation of a more refined and denser microstructure during the delayed but more controlled hydration process.

In contrast, while lignosulfonates can contribute to strength gain through water reduction, their impact can be less consistent.[11] Sugars, if overdosed, can severely inhibit strength development.[8]

Table 2: Comparative Impact on Compressive Strength

Retarder TypeEarly Strength (1-3 days)28-Day Strength
This compound / Sodium Gluconate Reduced due to retardationEqual to or greater than control.[1][6]
Lignosulfonate ReducedOften increased due to water reduction.
Sucrose (Sugar) Significantly reducedCan be reduced if overdosed.[8]
Phosphonates ReducedGenerally recovers to match control.

Experimental Evaluation Protocols

To ensure trustworthiness and provide a framework for independent verification, this section details standardized methodologies for comparing retarder performance. The following workflow outlines the essential steps from mixing to data analysis.

G A 1. Materials & Mix Design (Control vs. Admixture Batches) B 2. Concrete Mixing (Standardized Procedure) A->B C 3. Fresh Concrete Testing (Slump, Air Content, Temp) B->C D 4. Specimen Casting (Cylinders & Mortar Containers) C->D E 5. Setting Time Test (ASTM C403) D->E Mortar Fraction F 6. Curing (Standard Moist Curing) D->F Cylinders H 8. Data Analysis & Comparison E->H G 7. Compressive Strength Test (ASTM C39 at 1, 3, 7, 28 days) F->G G->H

Caption: Experimental workflow for evaluating concrete retarders.

Protocol: Time of Setting by Penetration Resistance (ASTM C403/C403M)

This method is the industry standard for determining the initial and final setting times of concrete.[14][15][16]

  • Objective: To measure the time-dependent increase in penetration resistance of mortar sieved from a concrete mixture.

  • Apparatus: Penetrometer with needles of varying bearing areas, specimen containers, sieve, and timing device.

  • Procedure:

    • Sieving: Shortly after mixing, sieve a portion of the fresh concrete over a 4.75-mm (No. 4) sieve to obtain a representative mortar sample.[17]

    • Storage: Place the mortar in a container, level the surface, and store it at a specified temperature, preventing moisture loss.

    • Penetration Test: At regular intervals, force a needle into the mortar at a uniform rate. Record the force required to achieve a penetration of 25 mm (1 in.).

    • Calculation: Calculate the penetration resistance (in psi or MPa) by dividing the recorded force by the bearing area of the needle tip.

    • Plotting: Plot penetration resistance versus elapsed time since the initial contact of cement and water.

    • Determination of Set:

      • Initial Set: The time at which the penetration resistance reaches 500 psi (3.5 MPa).[17]

      • Final Set: The time at which the penetration resistance reaches 4000 psi (27.6 MPa).[17]

Protocol: Compressive Strength of Cylindrical Specimens (ASTM C39/C39M)

This test method is fundamental for assessing the influence of admixtures on the strength development of concrete.[18][19][20]

  • Objective: To determine the compressive strength of cylindrical concrete specimens at various ages.[21][22]

  • Apparatus: Compression testing machine, cylindrical molds (e.g., 100x200 mm or 150x300 mm).

  • Procedure:

    • Specimen Preparation: Cast concrete from each batch (control and admixture-dosed) into cylindrical molds in accordance with ASTM C192/C192M (for laboratory) or C31/C31M (for field).

    • Curing: Demold the specimens after 24 hours and place them in a standard moist curing environment (e.g., lime-saturated water or a fog room) until the age of testing.

    • Testing: At specified ages (e.g., 1, 3, 7, and 28 days), remove specimens from curing, cap them to ensure flat loading surfaces, and measure their dimensions.

    • Loading: Place the specimen in the compression testing machine and apply a continuous compressive load at a prescribed rate until failure occurs.[22]

    • Calculation: Record the maximum load sustained by the specimen. Calculate the compressive strength by dividing the maximum load by the average cross-sectional area of the specimen.[19][21]

Conclusion and Recommendations

This compound and its salt, sodium gluconate, stand out as highly efficient and reliable set-retarding admixtures for concrete. Their primary advantages lie in the predictability of their performance and their minimal adverse effects on long-term mechanical properties.

  • For Predictable Retardation: this compound is a superior choice when precise control over the workability window is required, such as in hot weather or for long-haul deliveries.[1][23] Its dual mechanism of adsorption and chelation provides a consistent, dose-dependent response.

  • For Strength Performance: Unlike some retarders that can compromise ultimate strength, gluconates have been shown to maintain or even enhance 28-day strength and durability metrics.[1][24]

  • Causality: The effectiveness of this compound stems from its specific chemical structure, which allows for efficient chelation of calcium ions, directly inhibiting the growth of hydration products in a controlled manner.[1][7] This is a more direct and less sensitive mechanism than that of sugars, which can be unpredictable.[9]

While lignosulfonates offer the dual benefit of water reduction and retardation, and sugars provide a low-cost alternative, neither offers the same level of precision and reliability as this compound. For high-performance and specification-critical applications, the technical benefits of this compound justify its use as a premier concrete retarder. Researchers and professionals are encouraged to use the standardized protocols outlined herein to conduct comparative studies with their specific local materials to determine optimal dosages and verify performance.

References

A Comparative Guide to the Chelation Efficiency of Gluconic Acid and Other Hydroxycarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the chelation efficiency of gluconic acid against other prevalent hydroxycarboxylic acids, namely citric acid, tartaric acid, and lactic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to offer a comprehensive understanding of their performance as chelating agents.

Introduction: The Role of Hydroxycarboxylic Acids in Chelation

Chelation is a chemical process in which a polydentate ligand—a molecule with two or more donor atoms—binds to a central metal ion to form a stable, ring-like structure known as a chelate. This process is fundamental in numerous scientific and industrial fields, from mitigating heavy metal toxicity and enhancing drug bioavailability to preventing scale formation in industrial water systems.[1]

Hydroxycarboxylic acids are a class of organic compounds that naturally occur in fruits and other biological sources.[2] They are characterized by the presence of at least one carboxyl group (-COOH) and one hydroxyl group (-OH). This dual functionality makes them effective chelating agents. Their biodegradability and generally low toxicity profile make them environmentally friendly alternatives to synthetic chelators like ethylenediaminetetraacetic acid (EDTA).[3][4] This guide focuses on D-gluconic acid, a six-carbon chain polyhydroxycarboxylic acid, and compares its chelating prowess with citric, tartaric, and lactic acids.[2][5]

The Mechanism of Chelation: A Structural Perspective

The chelating ability of hydroxycarboxylic acids stems from the electron-donating oxygen atoms within their carboxyl and hydroxyl groups.[6] In an aqueous solution, the carboxyl group deprotonates to form a negatively charged carboxylate ion (-COO⁻), which can form a strong ionic bond with a positively charged metal ion. Simultaneously, the oxygen atom of a nearby hydroxyl group can form a coordinate bond with the same metal ion. This multi-point attachment creates a stable, five- or six-membered ring structure, which is thermodynamically more favorable than binding through a single point.

The efficiency of chelation is influenced by:

  • Number of Functional Groups: More carboxyl and hydroxyl groups generally lead to stronger chelation. Citric acid, with three carboxyl groups and one hydroxyl group, is a powerful chelator for this reason.

  • Molecular Structure: The spatial arrangement of the functional groups must allow for the formation of a stable ring with the metal ion.

  • Solution pH: The pH of the medium dictates the protonation state of the functional groups. Carboxyl groups deprotonate at acidic to neutral pH, while the less acidic hydroxyl groups typically deprotonate only in alkaline conditions. Chelation is significantly enhanced when these groups are in their deprotonated, anionic forms.

Caption: General mechanism of metal ion chelation by a hydroxycarboxylic acid.

Comparative Analysis of Chelation Performance

The effectiveness of a chelating agent is quantified by the stability constant (log β) of the metal-ligand complex. A higher stability constant indicates a stronger bond and more effective chelation.[7] However, performance is highly dependent on the specific metal ion and the pH of the solution.

Stability Constants of Metal Complexes

The stability of complexes formed between various metal ions and hydroxycarboxylic acids varies significantly. This compound is particularly noted for its exceptional ability to form stable complexes in neutral to highly alkaline conditions, a domain where many other chelators are less effective.[4]

Chelating AcidMetal IonLog β (1:1 Complex)pH Condition
This compound Ca²⁺1.21Neutral
Fe³⁺4.6 (pH 3), 17.8 (pH 12)Acidic / Alkaline
Cu²⁺3.1 (pH 4), 18.3 (pH 12)Acidic / Alkaline
Al³⁺3.8Neutral
Citric Acid Ca²⁺3.5 - 4.8Neutral
Fe³⁺11.4 - 12.5Acidic
Cu²⁺5.9 - 7.2Acidic
Al³⁺7.98Acidic
Tartaric Acid Ca²⁺1.8 - 2.9Neutral
Fe³⁺7.5 - 9.4Acidic
Cu²⁺3.2 - 4.1Neutral
Lactic Acid Ca²⁺1.1 - 1.6Neutral
Fe³⁺3.4Acidic
Cu²⁺2.7Neutral

Note: Stability constants are compiled from various literature sources and can vary with experimental conditions (temperature, ionic strength). This table is for comparative purposes.

Key Insights:

  • This compound: Demonstrates moderate chelating strength in acidic to neutral conditions but becomes an exceptionally powerful chelator in alkaline environments. This is due to the deprotonation of its multiple hydroxyl groups at high pH, which then participate in binding the metal ion.[8][9]

  • Citric Acid: Generally the strongest chelator among the group in acidic to neutral pH ranges, primarily due to its three carboxyl groups.[10]

  • Tartaric and Lactic Acids: Act as weaker chelating agents compared to citric and gluconic acids but are suitable for applications requiring milder chelation.

The Critical Influence of pH

The pH of the solution is arguably the most critical factor governing the chelation efficiency of hydroxycarboxylic acids.

  • Acidic pH (pH < 4): The carboxyl groups are partially protonated, reducing their ability to bind metal ions. Chelation is generally weak, although citric acid retains significant activity.[11]

  • Neutral pH (pH 6-8): Carboxyl groups are fully deprotonated, making this the optimal range for chelation involving only the carboxylate function.

  • Alkaline pH (pH > 9): The hydroxyl groups begin to deprotonate. For this compound, with its five hydroxyl groups, this leads to a dramatic increase in chelating strength, allowing it to form highly stable complexes with metals like iron and copper.[8][12] It often surpasses the performance of other chelants, including EDTA, in highly alkaline solutions.[4]

Application-Driven Performance

The choice of a hydroxycarboxylic acid is dictated by the specific requirements of the application.

  • This compound/Sodium Gluconate: Its superior performance in alkaline conditions makes it invaluable as a scale and corrosion inhibitor in industrial water treatment, a cleaning agent for metal surfaces, and a set retarder in concrete admixtures.[3][6][13][14] In pharmaceuticals, it serves as a biocompatible carrier for mineral supplements like calcium and iron.[1][15]

  • Citric Acid: Its strong, broad-spectrum chelation in acidic conditions makes it a preferred choice as a preservative and sequestrant in the food and beverage industry, an active ingredient in cleaning and descaling agents, and a stabilizer in pharmaceutical formulations.

  • Tartaric Acid: Used in the food industry as an antioxidant and in metal finishing and cleaning compositions, often in combination with other acids.[16]

  • Lactic Acid: Its milder chelating action is utilized in food production and in cosmetic and pharmaceutical formulations where gentle pH regulation and metal sequestration are needed.

Experimental Protocols for Determining Chelation Efficiency

To validate and quantify the chelation efficiency described above, standardized experimental protocols are essential. The following sections detail two widely accepted methods: potentiometric titration and UV-Vis spectrophotometry.

Protocol 1: Potentiometric Titration for Stability Constant Determination

This method provides a robust determination of the stability constants (β) of metal-ligand complexes.[17] The underlying principle involves monitoring the pH change of a solution containing the metal ion and the ligand as it is titrated with a standard solution of a strong base. The release of protons upon complex formation is measured, allowing for the calculation of the complex's stability.[7][18]

Causality: The formation of a metal-chelate complex displaces protons from the ligand's carboxyl and/or hydroxyl groups. Titrating with a strong base neutralizes these released protons. The resulting titration curve for the metal-ligand system will be shifted relative to the curve of the free ligand, and this shift is used to calculate the stability constants.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare standardized stock solutions of the hydroxycarboxylic acid (ligand), the metal salt (e.g., metal nitrate or perchlorate), a strong acid (e.g., HNO₃), and a carbonate-free strong base (e.g., NaOH).[19]

    • Prepare a background electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength.[17]

  • Electrode Calibration: Calibrate the pH electrode system using standard buffers (e.g., pH 4.0, 7.0, 9.0) to ensure accurate measurements of -log[H⁺].[18][19]

  • Titration Procedure:

    • Perform three separate titrations: (A) Acid alone, (B) Acid + Ligand, and (C) Acid + Ligand + Metal Ion.

    • Pipette a known volume of the sample solution into a double-walled titration vessel maintained at a constant temperature (e.g., 25.0 °C).[19]

    • Titrate the solution with the standardized strong base, recording the pH value after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of base added for all three titrations. The complexation reaction is indicated by a displacement of the metal-ligand curve (C) below the free ligand curve (B).[7]

    • Use the titration data to calculate the protonation constants of the ligand and the stability constants of the metal complexes. This is typically done using computer programs that employ algorithms based on the Calvin-Bjerrum method or Rossotti-Rossotti modification.[7][17]

PotentiometryWorkflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Analysis prep_solutions Prepare Standard Solutions (Acid, Base, Ligand, Metal, Electrolyte) calibrate Calibrate pH Electrode prep_solutions->calibrate titrate_A Titrate Acid (A) calibrate->titrate_A titrate_B Titrate Acid + Ligand (B) calibrate->titrate_B titrate_C Titrate Acid + Ligand + Metal (C) calibrate->titrate_C plot Plot pH vs. Volume of Base titrate_A->plot titrate_B->plot titrate_C->plot calculate Calculate Stability Constants (e.g., using Calvin-Bjerrum method) plot->calculate

Caption: Workflow for determining stability constants via potentiometric titration.

Protocol 2: UV-Vis Spectrophotometry for Chelation Capacity

This colorimetric method is a rapid and cost-effective way to screen and quantify the metal-chelating capacity of a compound.[20][21] It relies on a competition reaction between the chelating agent being tested and a colored indicator that forms a complex with the metal ion. The decrease in the color intensity of the metal-indicator complex is proportional to the chelating ability of the test compound.[22]

Causality: A strong chelating agent will sequester metal ions from the pre-formed, colored metal-indicator complex. This causes a measurable decrease in the solution's absorbance at the maximum wavelength (λmax) of the metal-indicator complex, allowing for the quantification of the test agent's chelating efficiency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the metal ion (e.g., FeCl₂).

    • Prepare a stock solution of the colorimetric indicator (e.g., ferrozine for Fe²⁺, which forms a magenta complex).[22]

    • Prepare solutions of the hydroxycarboxylic acids to be tested at various concentrations.

    • Prepare a suitable buffer solution (e.g., acetate buffer) to maintain a constant pH.[20]

  • Determination of λmax:

    • In a cuvette, mix the metal ion solution, the indicator, and the buffer.

    • Scan the absorbance of the solution across the visible spectrum (e.g., 350-700 nm) using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax) for the metal-indicator complex.[20]

  • Chelation Assay:

    • In a series of test tubes or a 96-well plate, add a fixed amount of the metal ion solution to different concentrations of the test chelator. Allow a short incubation period for the chelation reaction to occur.

    • Add the indicator solution (e.g., ferrozine) to initiate the competition reaction.[22]

    • After another incubation period, measure the absorbance of each solution at the predetermined λmax.

  • Calculation of Chelation Efficiency:

    • Calculate the percentage of metal ion chelation for each concentration of the test agent using the following formula:[23] Chelation (%) = [1 - (A_sample / A_control)] x 100 Where:

      • A_sample is the absorbance of the solution containing the test chelator.

      • A_control is the absorbance of the solution without the test chelator (metal + indicator only).

SpectrophotometryWorkflow cluster_prep 1. Preparation & Setup cluster_assay 2. Chelation Assay cluster_analysis 3. Analysis prep_reagents Prepare Reagents (Metal, Indicator, Chelator, Buffer) det_lambda Determine λmax of Metal-Indicator Complex prep_reagents->det_lambda mix_metal_chelator Incubate Metal Ion with Test Chelator det_lambda->mix_metal_chelator add_indicator Add Indicator to start Competition Reaction mix_metal_chelator->add_indicator measure_abs Measure Absorbance at λmax add_indicator->measure_abs calculate Calculate Percentage Chelation Efficiency measure_abs->calculate

Caption: Workflow for determining chelation capacity via UV-Vis spectrophotometry.

Conclusion

There is no single "best" hydroxycarboxylic acid for all chelation applications. The optimal choice is contingent upon the specific metal ion, the pH of the operating environment, and the required strength of chelation.

  • Citric acid is a superior chelator in acidic and neutral conditions.

  • This compound stands out for its exceptional and often unparalleled chelating power in alkaline and highly alkaline solutions, making it a uniquely valuable agent in specialized industrial and pharmaceutical contexts.

  • Tartaric and lactic acids serve as effective but milder alternatives for applications where overly strong chelation is not required.

A thorough understanding of the interplay between chemical structure, solution pH, and metal ion specificity, validated by robust experimental methods, is paramount for leveraging the full potential of these versatile and environmentally benign chelating agents.

References

Economic Analysis of Gluconic Acid Production: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the economic viability of producing gluconic acid from various feedstocks. It summarizes key quantitative data, details experimental protocols, and visualizes the analytical workflow to support informed decision-making in process development and implementation.

The production of this compound, a versatile organic acid with wide applications in the food, pharmaceutical, and chemical industries, is a subject of ongoing research to enhance its economic and environmental sustainability. The choice of feedstock is a critical factor influencing the overall process economics. This guide presents a comparative analysis of different feedstocks, including traditional substrates like glucose and sucrose, as well as alternative raw materials such as lignocellulosic hydrolysates, potato waste, and crude glycerol.

Comparative Economic Data

The economic feasibility of this compound production is determined by several key parameters, including feedstock cost, conversion yield, product concentration (titer), and downstream processing costs. The following tables summarize the available quantitative data from various studies to facilitate a direct comparison between different feedstocks.

FeedstockMicroorganismPretreatment/HydrolysisThis compound Titer (g/L)Yield (g/g of substrate)Productivity (g/L/h)Reference
Lignocellulosic Biomass
Non-recyclable PaperGluconobacter oxydansAlkali Pretreatment & Enzymatic Hydrolysis~26.5 (135.39 mM)--[1][2][3]
Corn StoverGluconobacter oxydansAcid/Alkali Pretreatment & Enzymatic Hydrolysis~33.9 (172.90 mM)--[1][2][3]
Date Palm ClippingsGluconobacter oxydansAcid/Alkali Pretreatment & Enzymatic Hydrolysis~34.7 (176.87 mM)--[1][2][3]
Starchy Biomass
Potato Pulp/WasteGluconobacter oxydansHydrothermal & Enzymatic Hydrolysis81.40.9494.07[4]
Potato Peel WastePenicillium oxalicumEnrichment Method72.13--[5]
Sugars
Glucose (14% w/v)Aspergillus niger-58.46--[1]
SucroseAspergillus niger----[1]
Golden Syrup (Sucrose-rich)Aspergillus niger-85.2-1.94
Byproducts
Crude GlycerolGluconobacter frateuriiActivated Charcoal136.5--[3]
FeedstockMinimum Selling Price of this compound Crystal ($/kg)Production Cost of Biolixiviant ($/kg)Key Economic ConsiderationsReference
Lignocellulosic Biomass
Non-recyclable Paper1.650.04Lower feedstock cost and environmental impact.[2]
Corn Stover1.900.06 - 0.08Availability and established collection systems.[2]
Date Palm Clippings1.880.06 - 0.09Regional availability.[2]
Starchy Biomass
Potato Pulp/Waste--High productivity and yield. Requires efficient hydrolysis.[4]
Sugars
Glucose/Sucrose--High purity feedstock, simpler downstream processing but higher cost.[6]
Byproducts
Crude Glycerol--Very low-cost feedstock, but impurities can affect fermentation and increase purification costs.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the key experimental protocols for this compound production from different feedstocks.

Lignocellulosic Hydrolysate (Corn Stover, Date Palm Clippings, Non-recyclable Paper)
  • Microorganism: Gluconobacter oxydans

  • Feedstock Preparation (Alkali Pretreatment):

    • The feedstock (e.g., non-recyclable paper at 6% w/v or corn stover/date palm clippings at 10% w/v) is mixed with a sodium hydroxide solution (140-200 mM).

    • The slurry is heated to 85°C for 2 hours.

    • The liquid is removed by filtration.

  • Enzymatic Hydrolysis:

    • The pretreated solid is subjected to enzymatic hydrolysis to release glucose and other sugars.

  • Fermentation:

    • The resulting hydrolysate is used as the substrate for fermentation with Gluconobacter oxydans.

    • The fermentation is carried out at 30°C with shaking at 150 rpm.

    • A nutrient medium containing (NH₄)₂SO₄, MgSO₄·7H₂O, MnSO₄·H₂O, FeSO₄·2H₂O, KCl, CaCl₂·2H₂O, KH₂PO₄, and yeast extract is added.

  • Downstream Processing:

    • Bacterial cells are removed by centrifugation and filtration.

    • For producing this compound crystals, a crystallization step is added, which reduces transportation volume and cost.

Potato Waste
  • Microorganism: Gluconobacter oxydans or Penicillium oxalicum

  • Feedstock Preparation (Hydrolysis):

    • For potato pulp, a combination of hydrothermal treatment followed by enzymatic hydrolysis with cellulase and pectinase is used to convert glucan into glucose.

    • For potato peels, acid hydrolysis can be employed to convert starch and cellulose into glucose.

  • Fermentation:

    • The potato hydrolysate is fermented using Gluconobacter oxydans at 30°C for approximately 20 hours.

    • Alternatively, fungi like Penicillium oxalicum can be used, with fermentation parameters optimized for the specific strain.

  • Downstream Processing:

    • The fermentation broth is clarified to remove microbial cells and solid residues.

    • Purification techniques such as membrane filtration (nanofiltration), electrodialysis, or ion-exchange chromatography are employed to separate this compound from the broth.

Glucose and Sucrose
  • Microorganism: Aspergillus niger

  • Feedstock Preparation:

    • A fermentation medium is prepared with a high concentration of glucose (e.g., 14% w/v) or sucrose.

    • The medium also contains a nitrogen source (e.g., peptone), and various inorganic salts (NaNO₃, KH₂PO₄, MgSO₄·7H₂O, KCl, FeSO₄·7H₂O).

  • Fermentation:

    • Submerged fermentation is carried out at 30°C with an initial pH of 6.0 for about 7 days.

    • Continuous aeration is crucial for the oxidative conversion of glucose to this compound.

  • Downstream Processing:

    • The fungal mycelium is separated from the fermentation broth by filtration.

    • The broth is then subjected to purification steps, which may include precipitation, decolorization, neutralization, evaporation, and crystallization to obtain sodium gluconate or free this compound.

Crude Glycerol
  • Microorganism: Gluconobacter frateurii or other suitable acetic acid bacteria.

  • Feedstock Preparation:

    • Crude glycerol from biodiesel production often contains impurities like methanol, salts, and free fatty acids.

    • Pretreatment with activated charcoal can be used to remove some of these inhibitory substances.

  • Fermentation:

    • The pretreated glycerol is used as the carbon source in a fermentation medium containing nitrogen sources (e.g., polypeptone, yeast extract) and mineral salts.

    • Fermentation is conducted in a jar fermentor with pH control (maintained at around 6.0) and aeration.

  • Downstream Processing:

    • The fermentation broth is first clarified to remove bacterial cells.

    • Desalting electrodialysis can be used to concentrate the glycerate in the broth.

    • Crystallization is then employed to obtain the calcium salt of this compound.

Process Visualizations

To better understand the logical flow of the economic analysis and the production process, the following diagrams are provided in DOT language.

Economic_Analysis_Workflow cluster_input Inputs & Assumptions cluster_model Techno-Economic Model cluster_output Outputs & Analysis Feedstock_Cost Feedstock Cost & Availability Process_Simulation Process Simulation (Mass & Energy Balance) Feedstock_Cost->Process_Simulation Process_Parameters Process Parameters (Yield, Titer, Productivity) Process_Parameters->Process_Simulation Operating_Costs Operating Costs (Utilities, Labor) Cost_Estimation Cost Estimation (CAPEX, OPEX) Operating_Costs->Cost_Estimation Capital_Costs Capital Costs (Equipment, Installation) Capital_Costs->Cost_Estimation Process_Simulation->Cost_Estimation Profitability_Analysis Profitability Analysis (NPV, IRR, Payback Period) Cost_Estimation->Profitability_Analysis MSP Minimum Selling Price (MSP) Profitability_Analysis->MSP Economic_Viability Assessment of Economic Viability Profitability_Analysis->Economic_Viability Sensitivity_Analysis Sensitivity Analysis MSP->Sensitivity_Analysis Sensitivity_Analysis->Economic_Viability Gluconic_Acid_Production_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Feedstock Feedstock Selection (e.g., Corn Stover, Glucose) Pretreatment Feedstock Pretreatment/ Hydrolysis Feedstock->Pretreatment Fermenter Bioreactor (Fermentation) Pretreatment->Fermenter Inoculum Inoculum Preparation Inoculum->Fermenter Separation Cell Separation (Centrifugation/Filtration) Fermenter->Separation Purification Product Purification (Chromatography/Membranes) Separation->Purification Concentration Concentration & Crystallization Purification->Concentration Final_Product Final Product (this compound/Gluconate) Concentration->Final_Product

References

A Comparative Guide to the Effectiveness of Sodium Gluconate and EDTA as Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate chelating agent is a critical decision that can significantly influence experimental results and the stability of product formulations. This guide offers a data-driven, objective comparison of two widely used chelating agents: sodium gluconate and ethylenediaminetetraacetic acid (EDTA). We will delve into their performance based on crucial parameters such as chelation capacity and stability constants, provide detailed experimental protocols for their evaluation, and visualize their mechanisms and workflows.

Quantitative Performance Comparison

The efficacy of a chelating agent is primarily determined by its ability to form stable complexes with metal ions and the quantity of metal ions it can sequester. The following table summarizes the key quantitative performance indicators for sodium gluconate and EDTA.

ParameterSodium GluconateEDTA (Ethylenediaminetetraacetic acid)
Molar Mass ( g/mol ) 218.14292.24 (anhydrous acid)
Biodegradability Readily biodegradable[1][2]Poorly biodegradable[1]
Optimal pH Range Alkaline[1][2][3]Wide pH range (acidic to alkaline)[1][3][4]
Stability Constants (log K)
Aluminum (Al³⁺)-16.4[1]
Calcium (Ca²⁺)Strong chelation, especially at high pH[1]10.7[1]
Cadmium (Cd²⁺)-16.5[1]
Cobalt (Co²⁺)-16.5[1]
Copper (Cu²⁺)36.618.8[1]
Iron (Fe²⁺)-14.3[1]
Iron (Fe³⁺)37.225.1[1]
Magnesium (Mg²⁺)-8.7[1]
Manganese (Mn²⁺)-13.9[1]
Nickel (Ni²⁺)-18.4[1]
Lead (Pb²⁺)-18.0[1]
Zinc (Zn²⁺)-16.5[1]

Note: The stability constant (log K) indicates the strength of the complex formed between the chelator and a metal ion. A higher value signifies a more stable complex.[5]

Analysis of Performance

The data reveals distinct performance profiles for each chelator. EDTA is a powerful and versatile chelating agent, forming highly stable complexes with a wide array of metal ions across a broad pH range.[1][4] Its hexadentate nature, involving six donor atoms to bind metals, contributes to the high stability of its complexes.[1][6] This makes EDTA the preferred choice for applications demanding strong chelation under varied pH conditions.[1][3]

Sodium gluconate , while showing lower stability constants with some metal ions in neutral or acidic conditions, demonstrates exceptional chelating power in alkaline environments, particularly for iron and copper.[1][2] Its effectiveness in high pH solutions can surpass that of many other chelators, including EDTA.[1][2] A significant advantage of sodium gluconate is its ready biodegradability, making it an environmentally friendly alternative to EDTA, which is known for its persistence in the environment.[1][4]

Experimental Protocols

The following are detailed methodologies for determining the key performance indicators of chelating agents.

This method is used to determine the stability constant (log K) of a metal-chelate complex by monitoring pH changes during titration with a strong base.[1]

  • Materials:

    • pH meter with a combination electrode

    • Magnetic stirrer and stir bar

    • Burette

    • Standardized solutions of the metal salt (e.g., 0.01 M), the chelating agent (e.g., 0.01 M), a strong acid (e.g., 0.1 M HCl), and a strong, carbonate-free base (e.g., 0.1 M NaOH).[1]

    • Inert electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.[1]

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions.

    • Pipette a known volume of the chelating agent solution and the metal salt solution into a beaker.

    • Add the inert electrolyte and acidify the solution with a known amount of strong acid.

    • Titrate the solution with the standardized strong base, recording the pH value after each addition.

    • The stability constant is calculated from the resulting titration curve using specialized software that models the chemical equilibria.[1]

This direct titration method measures the mass of a metal ion that can be bound by a unit mass of the chelating agent.[1]

  • Materials:

    • Burette

    • Erlenmeyer flasks

    • Standardized solution of a metal salt (e.g., 0.1 M CaCl₂).[1]

    • Solution of the chelating agent of known concentration.[1]

    • A suitable metal ion indicator (e.g., Eriochrome Black T for calcium).[1]

    • Buffer solution to maintain the optimal pH for the reaction (e.g., ammonia-ammonium chloride buffer for pH 10).[1]

  • Procedure:

    • Pipette a known volume of the chelating agent solution into an Erlenmeyer flask.

    • Add the buffer solution and a few drops of the metal ion indicator.

    • Titrate the solution with the standardized metal salt solution until the indicator changes color, signaling the endpoint where all the chelator has been complexed with the metal ion.

    • The chelation capacity is calculated based on the volume of the metal salt solution used and the known concentrations of the solutions.[1]

This method compares the relative chelating strengths by observing the displacement of a colored indicator from a metal-indicator complex.[1]

  • Materials:

    • UV-Vis spectrophotometer

    • Cuvettes

    • Solutions of the metal ion, the chelating agents (sodium gluconate and EDTA), and a suitable colored indicator that complexes with the metal ion.[1]

  • Procedure:

    • Determine the maximum absorbance wavelength (λmax) of the metal-indicator complex.

    • Prepare a series of solutions containing the metal-indicator complex.

    • To these solutions, add increasing concentrations of either sodium gluconate or EDTA.

    • Measure the absorbance of each solution at the predetermined λmax. A decrease in absorbance indicates the displacement of the indicator by the chelating agent.[1]

    • By comparing the concentration of each chelator required to cause a similar decrease in absorbance, their relative chelating strengths can be determined.[1]

Visualizing Mechanisms and Workflows

G cluster_0 Chelation Mechanisms edta_node EDTA (Hexadentate Ligand) metal_ion_1 Metal Ion (e.g., Ca²⁺) edta_node->metal_ion_1 6 Donor Atoms (4 Carboxylate, 2 Amine) edta_complex Stable Metal-EDTA Complex edta_node->edta_complex metal_ion_1->edta_complex sg_node Sodium Gluconate (Polyhydroxycarboxylate) metal_ion_2 Metal Ion (e.g., Fe³⁺) sg_node->metal_ion_2 Carboxylate & Hydroxyl Groups sg_complex Stable Metal-Gluconate Complex (Especially at Alkaline pH) sg_node->sg_complex metal_ion_2->sg_complex

Caption: Chelation mechanisms of EDTA and Sodium Gluconate.

G start Define Research Question (e.g., Compare Ca²⁺ chelation) protocol_selection Select Experimental Protocols start->protocol_selection titration Potentiometric Titration (Stability Constant) protocol_selection->titration titrimetric Titrimetric Method (Chelation Capacity) protocol_selection->titrimetric spectro UV-Vis Spectrophotometry (Relative Strength) protocol_selection->spectro execution Execute Experiments (Sodium Gluconate vs. EDTA) titration->execution titrimetric->execution spectro->execution data_analysis Analyze & Tabulate Data execution->data_analysis conclusion Draw Conclusions (Select Optimal Chelator) data_analysis->conclusion

Caption: General experimental workflow for comparing chelating agents.

Summary and Conclusion

The choice between sodium gluconate and EDTA is highly dependent on the specific application.[1]

  • EDTA is the superior choice for applications requiring strong, versatile chelation across a wide pH range and for a broad spectrum of metal ions.[1][4] Its high stability constants make it exceptionally effective in many industrial, analytical, and pharmaceutical contexts.[1][3]

  • Sodium Gluconate serves as an excellent, environmentally friendly alternative, especially for applications in alkaline conditions where its chelating capacity for ions like iron and copper is remarkably high.[1][2] Its ready biodegradability is a crucial factor in formulations where environmental impact is a primary concern.[1][4] For instance, in dental applications, sodium gluconate has been shown to be as effective as EDTA in smear layer removal but causes significantly less dentinal erosion.[6]

Researchers and drug development professionals must carefully consider the specific metal ions of concern, the pH of the system, and environmental regulations when selecting the most appropriate chelating agent. The experimental protocols provided in this guide offer a robust framework for conducting in-house comparative studies to validate the optimal choice for any given application.[1]

References

Spectrophotometric vs. chromatographic determination of gluconic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Indispensable Guide to the Quantitative Analysis of Gluconic Acid: Spectrophotometry vs. Chromatography

In the landscape of pharmaceutical development, food science, and biotechnology, the precise quantification of this compound is a critical parameter for quality control, process monitoring, and formulation stability. As a versatile organic acid, its presence and concentration can signify the health of a fermentation culture, the quality of a food product like wine or kombucha, or the stability of a pharmaceutical excipient.[1][2][3] This guide provides an in-depth, objective comparison of the two primary analytical paradigms for this compound determination: spectrophotometric and chromatographic methods.

Moving beyond a simple listing of protocols, this document delves into the fundamental principles, explains the causality behind experimental choices, and presents supporting data to empower researchers and quality control analysts in selecting the most fit-for-purpose method for their specific application.

Section 1: The Spectrophotometric Approach: Speed and Simplicity

Spectrophotometric methods are often favored for their simplicity, high throughput, and relatively low cost. These techniques rely on the measurement of light absorption by a colored product that is stoichiometrically related to the concentration of this compound. The two most prevalent spectrophotometric approaches are enzymatic assays and direct colorimetric methods.

Principle of Enzymatic Assays

The gold standard in spectrophotometric determination of D-gluconic acid is the enzymatic assay, prized for its high specificity.[4] Commercially available kits have streamlined this process, making it accessible for nearly any laboratory.[3][5] The analytical cascade is based on a series of coupled enzymatic reactions:

  • Phosphorylation: Gluconate kinase (GK) specifically phosphorylates D-gluconic acid to 6-phosphogluconate in the presence of adenosine-5'-triphosphate (ATP).

  • Dehydrogenation: 6-phosphogluconate dehydrogenase (6-PGDH) then catalyzes the oxidative decarboxylation of 6-phosphogluconate. This reaction is coupled to the reduction of nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH.[6]

The amount of NADPH produced is directly proportional to the initial amount of D-gluconic acid in the sample. The quantification is achieved by measuring the increase in absorbance at 340 nm, the wavelength at which NADPH exhibits maximum absorbance.[7]

Experimental Protocol: Enzymatic Determination of D-Gluconic Acid

This protocol is adapted from standard commercially available enzymatic assay kits.[7]

1. Reagent Preparation:

  • Buffer Solution (pH 7.6): Prepare a buffer solution containing glycylglycine, magnesium chloride (MgCl₂), and NADP+.
  • ATP Solution: Prepare a solution of adenosine-5'-triphosphate.
  • Enzyme Suspensions:
  • Gluconate Kinase (GK)
  • 6-Phosphogluconate Dehydrogenase (6-PGDH)

2. Sample Preparation:

  • Clarify liquid samples (e.g., wine, juice) by centrifugation or filtration.
  • Adjust the sample concentration by dilution to ensure the this compound concentration falls within the assay's linear range (typically 0.08 to 0.5 g/L).[7]
  • If D-glucono-δ-lactone is also to be determined, pre-treat the sample with alkaline hydrolysis (e.g., adjust pH to ~11 for 10 minutes) to convert the lactone to this compound.[7][8]

3. Assay Procedure:

  • Pipette buffer solution, ATP solution, 6-PGDH enzyme suspension, and the sample into a cuvette.
  • Mix thoroughly and incubate for approximately 5 minutes at 37°C.
  • Measure the initial absorbance (A₁) at 340 nm.
  • Start the primary reaction by adding the gluconate kinase (GK) enzyme suspension.
  • Mix and incubate for approximately 6 minutes at 37°C, or until the reaction is complete.[6]
  • Measure the final absorbance (A₂) at 340 nm.
  • Run a blank control using water instead of the sample.

4. Calculation:

  • Calculate the change in absorbance for the sample (ΔA_sample = A₂_sample - A₁_sample) and the blank (ΔA_blank = A₂_blank - A₁_blank).
  • The final absorbance difference is ΔA = ΔA_sample - ΔA_blank.
  • Calculate the this compound concentration using the Beer-Lambert law, incorporating the molar extinction coefficient of NADPH at 340 nm (6.3 L mmol⁻¹ cm⁻¹), the sample volume, and any dilution factors.

Principle of Colorimetric Methods

A more direct, albeit less specific, approach involves colorimetric reactions. One published method utilizes the reducing property of a this compound-iron(II) complex.[1] In this system, the complex reduces the indigo carmine dye, causing a measurable decrease in its absorbance at 610 nm. The change in color is proportional to the this compound concentration. While rapid and low-cost, this method's primary drawback is its susceptibility to interference from other reducing agents present in the sample matrix, which is a critical consideration for complex samples.[9]

Workflow for Enzymatic this compound Assay

cluster_prep Sample Preparation cluster_assay Assay Execution cluster_calc Data Analysis Sample Original Sample (e.g., Wine, Fermentation Broth) Dilution Dilution to Linear Range Sample->Dilution Hydrolysis Optional: Alkaline Hydrolysis (for Glucono-δ-lactone) Dilution->Hydrolysis Cuvette_A1 Mix Sample, Buffer, NADP+, ATP, 6-PGDH Dilution->Cuvette_A1 Hydrolysis->Cuvette_A1 Read_A1 Read Absorbance A1 (340 nm) Cuvette_A1->Read_A1 Add_GK Add Gluconate Kinase (GK) (Start Reaction) Read_A1->Add_GK Incubate Incubate (~6 min, 37°C) Add_GK->Incubate Read_A2 Read Absorbance A2 (340 nm) Incubate->Read_A2 Calc_DeltaA Calculate ΔA (A2 - A1) Read_A2->Calc_DeltaA Quantify Quantify Concentration (Using Beer-Lambert Law) Calc_DeltaA->Quantify

Caption: Workflow of the enzymatic spectrophotometric assay for this compound.

Section 2: The Chromatographic Approach: Specificity and Multiplexing

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), represent the pinnacle of specificity and resolving power in analytical chemistry.[10] These techniques physically separate this compound from other components in the sample matrix before detection, thereby minimizing interferences and enabling the simultaneous quantification of multiple organic acids.[11]

Principle of High-Performance Liquid Chromatography (HPLC)

HPLC separates analytes based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. For this compound, several HPLC modes are effective:

  • Anion-Exchange Chromatography (AEC): This is a powerful technique for separating organic acids. In a high pH mobile phase (e.g., sodium hydroxide), this compound is deprotonated and carries a negative charge. It interacts with a positively charged stationary phase (the anion exchanger). By carefully controlling the mobile phase composition, separated analytes elute from the column at characteristic retention times. Detection is often achieved with high sensitivity using Pulsed Amperometric Detection (PAD) or suppressed conductivity.[12][13][14] Ion Chromatography (IC) is a form of AEC that is particularly well-suited for separating various organic acids from interfering sugars in complex matrices.[2][15]

  • Reversed-Phase (RP) Chromatography: While this compound is highly polar, it can be retained on a nonpolar C18 or polymer-based stationary phase by using an acidic mobile phase (e.g., perchloric acid or phosphoric acid solution).[16] The low pH suppresses the ionization of the acid's carboxyl group, making it less polar and allowing it to interact with the stationary phase. Detection is typically performed using a UV detector at a low wavelength (~210 nm) or an Evaporative Light Scattering Detector (ELSD).[17][18]

Experimental Protocol: HPLC-PAD Determination of this compound

This protocol is based on a validated method for determining this compound in wine.[12][14]

1. Reagent and Standard Preparation:

  • Mobile Phase: Prepare a 0.1 M sodium hydroxide (NaOH) solution using deionized water and degas thoroughly.
  • Standard Stock Solution: Accurately weigh and dissolve pure this compound salt in deionized water to prepare a stock solution (e.g., 1000 mg/L).
  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected sample concentration range (e.g., 1 to 500 mg/L).

2. Instrumentation (HPLC System):

  • Column: Anion-exchange column (e.g., Dionex CarboPac).
  • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
  • Pump: Isocratic pump capable of delivering the mobile phase at a constant flow rate.
  • Autosampler: Capable of injecting precise volumes (e.g., 10 µL).

3. Chromatographic Conditions:

  • Mobile Phase: 0.1 M NaOH.
  • Flow Rate: 1.5 mL/min.
  • Column Temperature: 20°C.
  • Injection Volume: 10 µL.
  • Run Time: Approximately 30 minutes (including column cleaning and re-equilibration).[13]

4. Assay Procedure:

  • Filter all samples and standards through a 0.45 µm syringe filter before placing them in the autosampler.
  • Set up the instrument with the specified chromatographic conditions.
  • Generate a calibration curve by injecting the series of standards and plotting peak area against concentration.
  • Inject the prepared samples.
  • Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standards.
  • Quantify the this compound concentration in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-Based this compound Analysis

cluster_prep Sample & Standard Prep cluster_hplc HPLC Analysis cluster_calc Data Analysis Sample Original Sample Filter_Sample Filter Sample (0.45 µm) Sample->Filter_Sample Standard This compound Standard Prep_Cal Prepare Calibration Curve Standards Standard->Prep_Cal Autosampler Autosampler Injection Filter_Sample->Autosampler Prep_Cal->Autosampler Column Anion-Exchange Column Separation Autosampler->Column Detector PAD Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Cal_Curve Generate Calibration Curve (from Standards) Quantify Identify & Integrate Peak Quantify Concentration Chromatogram->Quantify Cal_Curve->Quantify

Caption: General workflow for the chromatographic analysis of this compound.

Section 3: Head-to-Head Comparison and Method Selection

Choosing the optimal analytical method requires a careful evaluation of several key performance indicators against the specific needs of the laboratory and the sample matrix.

Comparative Performance Data

The following table summarizes typical performance characteristics for each method, synthesized from various studies.

ParameterEnzymatic SpectrophotometryColorimetric SpectrophotometryHPLC (Anion Exchange & RP)
Specificity High (specific to D-gluconic acid)Low to Moderate (interference from other reducing agents)Very High (physical separation of analytes)
Linearity Range ~0.08 - 0.5 g/L in cuvette[7]3.6 µM - 900 µM (0.7 - 176 mg/L)[1]Wide, e.g., 1 - 500 mg/L[12] or 1 - 100 µg/mL[19]
Limit of Detection (LOD) ~0.8 mg/L[8]~1.1 µM (0.2 mg/L)[1][9]~0.6 mg/L (HPLC-PAD)[12]; ~3.1 µg/mL (HPLC-UV)
Limit of Quantification (LOQ) ~2.5 mg/L[8]Not explicitly stated, typically 3x LOD2.0 mg/L (HPLC-PAD)[12][13]
Precision (RSD%) Typically < 5%< 0.29%[1]< 2.5%[12][13]
Accuracy (Recovery %) Typically 95-105%92.8% - 97.0%[1]98.3% - 101.1%[19]
Analysis Time/Sample Fast (~10-15 minutes)Very Fast (< 5 minutes)Moderate (~20-30 minutes per run)[13]
Cost (Instrument/Reagent) Low-Moderate / ModerateLow / LowHigh / Low-Moderate
Multiplexing Capability No (single analyte)No (single analyte)Yes (multiple organic acids simultaneously)
Decision-Making Guide

The choice between spectrophotometry and chromatography is not merely a matter of performance but of strategic alignment with analytical goals.

  • Choose Spectrophotometry (Enzymatic) when:

    • You need rapid, high-throughput screening of only D-gluconic acid.

    • The sample matrix is relatively clean or can be easily purified.

    • The highest level of specificity is required without chromatographic separation.

    • Initial capital investment must be minimized.

  • Choose Chromatography (HPLC) when:

    • Absolute certainty in analyte identification and quantification is paramount.

    • The sample matrix is complex and contains potentially interfering compounds (e.g., sugars, other organic acids).[2]

    • You need to quantify multiple organic acids in a single analytical run.

    • Method validation according to stringent regulatory guidelines (e.g., pharmacopeial methods) is required.

The following flowchart provides a visual guide to the selection process.

start Start: Need to Quantify This compound q1 Is the sample matrix complex (e.g., high sugar, many organic acids)? start->q1 q2 Need to quantify other analytes simultaneously? q1->q2 No hplc Recommendation: Chromatography (HPLC) q1->hplc Yes q3 Is high throughput for ONLY this compound the priority? q2->q3 No q2->hplc Yes spec Recommendation: Spectrophotometry (Enzymatic Assay) q3->spec Yes q3->hplc No

Caption: Decision flowchart for selecting an analytical method.

Conclusion

Both spectrophotometric and chromatographic methods offer robust and reliable means for the determination of this compound. Spectrophotometric enzymatic assays provide an excellent blend of specificity, speed, and ease of use, making them ideal for routine quality control where this compound is the sole analyte of interest. Conversely, HPLC stands as the more powerful and versatile technique, offering unparalleled specificity through physical separation. Its ability to operate in various modes (AEC, RP-HPLC, IC) and to multiplex makes it the definitive choice for complex matrices, research applications, and comprehensive organic acid profiling.

By understanding the fundamental principles, performance characteristics, and practical workflows of each approach, researchers, scientists, and drug development professionals can confidently select and implement the analytical strategy that best aligns with their scientific objectives, resource availability, and data quality requirements.

References

A Comparative Guide: Submerged vs. Solid-State Fermentation for Gluconic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of submerged fermentation (SmF) and solid-state fermentation (SSF) for the production of gluconic acid, a versatile organic acid with wide applications in the pharmaceutical, food, and chemical industries. This analysis is supported by experimental data to inform process development and optimization.

At a Glance: Performance Comparison

Solid-state fermentation (SSF) has demonstrated the potential for achieving higher yields and final product concentrations of this compound compared to submerged fermentation (SmF).[1] However, SmF offers advantages in terms of process control and scalability. The choice between these methods depends on specific production goals, available resources, and the desired scale of operation.

Quantitative Data Summary

The following tables summarize key performance indicators for this compound production using both SmF and SSF, primarily with the filamentous fungus Aspergillus niger, a commonly used microorganism for this purpose.[1][2]

Table 1: Comparison of this compound Production Parameters

ParameterSubmerged Fermentation (SmF)Solid-State Fermentation (SSF)Reference
This compound Yield (%) 75.5 - 87%94.7 - 97%[1]
Final this compound Concentration (g/L) 58.46 - 89 g/L76.3 - 106.5 g/L[2]
Fermentation Time 6 - 7 days12 - 15 days[3]
Typical Substrates Glucose solutions, golden syrup, molassesSugarcane bagasse, wheat bran, fig[1][3][4]
Moisture Content High (free-flowing liquid)Low (moist solid matrix, ~70%)[1][5]

Table 2: Advantages and Disadvantages

Fermentation TypeAdvantagesDisadvantages
Submerged (SmF) - Easier to control pH, temperature, and nutrient levels- Homogeneous mixing- More established and scalable for industrial production- Lower final product concentration and yield in some cases- Higher energy consumption for agitation and aeration- Generates larger volumes of wastewater
Solid-State (SSF) - Higher product yields and concentrations- Lower water and energy consumption- Reduced wastewater generation- Potential for using agro-industrial wastes as substrates- Difficult to control process parameters (temperature, pH, moisture gradients)- Challenges in scaling up- Slower fermentation rates

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing fermentation processes. Below are representative protocols for this compound production using Aspergillus niger.

Submerged Fermentation (SmF) Protocol

This protocol is based on established laboratory-scale procedures for this compound production.

1. Microorganism and Inoculum Preparation:

  • Strain: Aspergillus niger (e.g., NCIM 530).

  • Maintenance: Maintain the strain on potato dextrose agar (PDA) slants.

  • Inoculum: Harvest spores from a 5-7 day old culture using a sterile solution (e.g., 0.1% Tween 80 in phosphate buffer). Adjust the spore concentration to approximately 10^7 - 10^8 spores/mL.

2. Fermentation Medium:

  • A typical medium composition per liter of distilled water includes:

    • Glucose: 100 - 150 g

    • (NH₄)₂HPO₄: 1.0 g

    • KH₂PO₄: 0.5 g

    • MgSO₄·7H₂O: 0.15 g

  • Adjust the initial pH to 6.0 - 6.5.[1][2]

3. Fermentation Conditions:

  • Bioreactor: Use a stirred-tank bioreactor or shake flasks.

  • Temperature: Maintain at 30°C.[2]

  • Agitation: 150 - 250 rpm.[1]

  • Aeration: Provide a continuous supply of sterile air.

  • pH Control: Maintain the pH at 5.5 - 6.5 by the addition of CaCO₃ to the medium or by automated addition of NaOH or KOH.

  • Duration: 6 - 7 days.

4. Analytical Methods:

  • This compound Concentration: Determined by titrimetric methods or High-Performance Liquid Chromatography (HPLC).

  • Residual Sugar: Measured using methods like the dinitrosalicylic acid (DNS) method.

  • Biomass: Determined by filtering the broth, washing the mycelium, and measuring the dry weight.

Solid-State Fermentation (SSF) Protocol

This protocol outlines a typical SSF process for this compound production.

1. Microorganism and Inoculum Preparation:

  • The strain and inoculum preparation are similar to the SmF protocol.

2. Solid Substrate and Medium:

  • Substrate: Use a solid support like sugarcane bagasse, wheat bran, or tea waste.[5] Sugarcane bagasse may be pre-treated with dilute acid and washed to neutrality.[1]

  • Nutrient Solution: Moisten the solid substrate with a nutrient solution containing sources of nitrogen and minerals, similar to the SmF medium but more concentrated.

  • Moisture Content: Adjust the initial moisture content of the substrate to 70%.[1][5]

3. Fermentation Conditions:

  • Bioreactor: Use tray bioreactors, packed-bed bioreactors, or flasks.

  • Temperature: Maintain at 30°C.[3][5]

  • Aeration: Provide a humidified air stream at a controlled flow rate (e.g., 2.5 L/min).[5]

  • pH: The initial pH of the moistening solution is set to around 7.0.[3]

  • Duration: 12 - 15 days.[3]

4. Product Extraction and Analysis:

  • Extraction: Extract the this compound from the fermented solid mass by leaching with a suitable solvent (e.g., water).

  • Analysis: Analyze the extract for this compound and residual sugar concentrations using the same methods as in SmF.

Visualizing the Processes

To better understand the experimental workflow and the underlying biochemical pathway, the following diagrams are provided.

Experimental_Workflow cluster_SmF Submerged Fermentation (SmF) cluster_SSF Solid-State Fermentation (SSF) SmF_Inoculum Inoculum (Aspergillus niger spores) SmF_Bioreactor Stirred-Tank Bioreactor (pH, Temp, DO Control) SmF_Inoculum->SmF_Bioreactor SmF_Medium Liquid Fermentation Medium SmF_Medium->SmF_Bioreactor SmF_Fermentation Fermentation (6-7 days) SmF_Bioreactor->SmF_Fermentation SmF_Harvest Harvesting (Filtration) SmF_Fermentation->SmF_Harvest SmF_Product This compound in Liquid Broth SmF_Harvest->SmF_Product SSF_Inoculum Inoculum (Aspergillus niger spores) SSF_Bioreactor Tray or Packed-Bed Bioreactor SSF_Inoculum->SSF_Bioreactor SSF_Substrate Solid Substrate (e.g., Sugarcane Bagasse) SSF_Substrate->SSF_Bioreactor SSF_Fermentation Fermentation (12-15 days) SSF_Bioreactor->SSF_Fermentation SSF_Extraction Extraction (Leaching) SSF_Fermentation->SSF_Extraction SSF_Product This compound in Extract SSF_Extraction->SSF_Product

Caption: Experimental workflow for SmF vs. SSF.

Gluconic_Acid_Pathway Glucose β-D-Glucose Gluconolactone D-Glucono-1,5-lactone Glucose->Gluconolactone O₂ Gluconic_Acid This compound Gluconolactone->Gluconic_Acid H₂O (spontaneous or lactonase) Enzyme Glucose Oxidase (FAD-dependent) Enzyme->Glucose

Caption: Biochemical pathway of this compound production.

Conclusion

Both submerged and solid-state fermentation present viable methods for this compound production. SSF offers the potential for higher product concentration and the utilization of low-cost agro-industrial residues, making it an attractive option from an economic and environmental perspective. However, the challenges in process control and scalability currently favor SmF for large-scale, well-controlled industrial production. Future research focusing on improved bioreactor design and process monitoring for SSF may enhance its industrial applicability. The selection of the fermentation technique should be based on a thorough evaluation of the specific process requirements, economic considerations, and desired production scale.

References

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling Gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Operational and Safety Directive for Laboratory Professionals

In the dynamic environment of research and development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and safety protocols required when working with gluconic acid. As a mild organic acid, this compound is often perceived as relatively harmless; however, a nuanced understanding of its properties and the associated risks is crucial for maintaining a safe laboratory environment. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in scientific principles to foster a culture of safety and precision.

Understanding the Compound: this compound

This compound (C₆H₁₂O₇) is a carboxylic acid derived from the oxidation of glucose.[1][2] It is naturally present in fruits, honey, and wine.[2][3] While it is considered a weak acid and is non-toxic, it can still pose hazards, particularly in concentrated forms or during prolonged exposure.[3][4] Commercially, it is often supplied as a 50% aqueous solution.[3][5][6]

Key Properties:

  • Physical State: The pure form is a white crystalline powder, though it's commonly handled as a colorless to light yellow or brown liquid solution.[1][7][8]

  • Solubility: It is highly soluble in water.[1][7]

  • Acidity: A 4% aqueous solution has a pH of approximately 1.8.[9]

  • Reactivity: It can react with strong oxidizing agents and alkalis.[6][8]

Core Safety Directives: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following recommendations are based on a thorough risk assessment of handling this compound in a laboratory setting.

Eye and Face Protection

Direct contact with this compound solution can cause eye irritation.[8][10] Therefore, robust eye and face protection is mandatory.

  • Primary Protection: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards should be worn at all times when handling this compound.[11]

  • Enhanced Protection: For tasks with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a full-face shield should be used in conjunction with safety goggles.

Hand Protection

Skin contact with this compound solutions can lead to irritation.[10] The appropriate choice of gloves is critical to prevent dermal exposure.

  • Recommended Material: Chemical-resistant, impervious gloves, such as nitrile rubber, are recommended.[12] Always inspect gloves for any signs of degradation or perforation before use.

  • Proper Use: To avoid contaminating other surfaces, remove gloves by turning them inside out and dispose of them in accordance with laboratory protocols. Always wash hands thoroughly with soap and water after removing gloves.

Body Protection

To prevent accidental skin contact, appropriate body protection should be worn.

  • Laboratory Coat: A standard laboratory coat should be worn and kept fastened.

  • Additional Protection: For procedures with a significant risk of splashing, consider wearing impervious clothing to provide an additional barrier.[12]

Respiratory Protection

Under normal laboratory conditions with adequate ventilation, respiratory protection is generally not required when handling this compound solutions. However, in specific situations, it may become necessary.

  • Aerosol Formation: If there is a potential for aerosol generation, such as during sonication or vigorous mixing, a respirator may be required.

  • Inadequate Ventilation: In areas with poor ventilation, a respirator should be used. A particulate filter respirator adapted to the airborne concentration of the substance is a suitable option.[6][11]

The following table summarizes the recommended PPE for various laboratory tasks involving this compound:

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Preparing dilute solutions Safety gogglesNitrile glovesLab coatNot generally required
Handling concentrated solutions Safety goggles and face shieldNitrile glovesLab coatNot generally required
Heating or agitating solutions Safety goggles and face shieldNitrile glovesLab coatRequired if aerosols are generated
Cleaning up spills Safety goggles and face shieldNitrile glovesImpervious clothingMay be required depending on spill size and ventilation

Operational Plans: Safe Handling and Storage

Beyond PPE, a comprehensive safety plan includes proper handling and storage procedures.

Handling
  • Ventilation: Always work in a well-ventilated area. The use of a fume hood is recommended, especially when working with heated solutions or if there is a potential for vapor or aerosol release.[9][13]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[6][13] Wash hands thoroughly after handling the chemical.[9][13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong alkalis.[8]

Storage
  • Container: Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[9][12] Stainless steel or specific plastic containers are recommended.[5][9]

  • Temperature: Store at temperatures above 15°C (60°F) to prevent crystallization of lactones.[5][8]

  • Separation: Store away from incompatible substances.[9]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

  • Waste Collection: Collect all this compound waste, including contaminated materials, in designated and properly labeled waste containers. Do not mix with other waste streams.

  • Neutralization: For small spills, the material can be neutralized with a weak base such as sodium bicarbonate or a mixture of soda ash and slaked lime.[8]

  • Disposal Regulations: All waste disposal must be conducted in accordance with local, regional, and national regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance. Do not pour this compound down the drain.[8][13]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental spill or exposure, immediate and appropriate action is critical.

Spill Response
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[10][14]

  • Neutralize: Cautiously neutralize the spill with a suitable agent like sodium bicarbonate.

  • Collect: Place the absorbed and neutralized material into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with water.[14]

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12] Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[12] If irritation persists, seek medical attention.[12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[13] Seek immediate medical attention.[8]

Visualizing the PPE Selection Process

To aid in the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow start Start: Assess Task concentration Concentration of this compound? start->concentration low_conc Low Concentration concentration->low_conc <10% high_conc High Concentration concentration->high_conc >=10% or pure task_risk Risk of Splash or Aerosol? low_risk Low Risk (e.g., pipetting) task_risk->low_risk Low high_risk High Risk (e.g., heating, large volume transfer) task_risk->high_risk High low_conc->task_risk high_conc->task_risk high_conc->high_risk ppe_basic Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat low_risk->ppe_basic ppe_enhanced Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat high_risk->ppe_enhanced ppe_full Full Protection: - Safety Goggles & Face Shield - Nitrile Gloves - Impervious Clothing - Respiratory Protection (if needed) high_risk->ppe_full Consider if aerosols are likely end Proceed with Task Safely ppe_basic->end ppe_enhanced->end ppe_full->end

Caption: PPE selection workflow for handling this compound.

References

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